molecular formula C10H16O4 B030595 Diethyl 1,1-cyclobutanedicarboxylate CAS No. 3779-29-1

Diethyl 1,1-cyclobutanedicarboxylate

Cat. No.: B030595
CAS No.: 3779-29-1
M. Wt: 200.23 g/mol
InChI Key: JPNJEJSZSMXWSV-UHFFFAOYSA-N
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Description

Diethyl 1,1-cyclobutanedicarboxylate is a high-value, sterically constrained dicarboxylate ester that serves as a critical synthetic intermediate in advanced organic and medicinal chemistry research. Its primary research value lies in its role as a versatile building block for the construction of complex molecular architectures, particularly those incorporating the strained, four-membered cyclobutane ring system. This ring system imparts significant ring strain and unique conformational properties, which are exploited to modulate the physicochemical and pharmacological profiles of target molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl cyclobutane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16O4/c1-3-13-8(11)10(6-5-7-10)9(12)14-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNJEJSZSMXWSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063189
Record name 1,1-Cyclobutanedicarboxylic acid, diethyl ester
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3779-29-1
Record name Diethyl 1,1-cyclobutanedicarboxylate
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Record name Diethyl 1,1-cyclobutanedicarboxylate
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Record name Diethyl 1,1-cyclobutanedicarboxylate
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Record name 1,1-Cyclobutanedicarboxylic acid, 1,1-diethyl ester
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Record name 1,1-Cyclobutanedicarboxylic acid, diethyl ester
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Record name Diethyl 1,1-cyclobutanedicarboxylate
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Record name DIETHYL 1,1-CYCLOBUTANEDICARBOXYLATE
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Foundational & Exploratory

An In-depth Technical Guide to Diethyl 1,1-cyclobutanedicarboxylate (CAS No. 3779-29-1)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Strained Ring System

In the landscape of synthetic organic and medicinal chemistry, Diethyl 1,1-cyclobutanedicarboxylate is a uniquely valuable building block. Its core, the cyclobutane ring, is more than a simple cycloalkane; it is a sterically constrained, three-dimensional scaffold that imparts distinct conformational rigidity and unique physicochemical properties to larger molecules.[1][2][3] This guide provides an in-depth exploration of this diester, moving from its fundamental properties and synthesis to its critical role as a precursor in pharmaceutical development, most notably in the synthesis of platinum-based anticancer agents.[1][4][5] For researchers and drug development professionals, a comprehensive understanding of this molecule is key to leveraging its full potential in creating novel molecular architectures and next-generation therapeutics.

Physicochemical & Spectroscopic Profile

This compound is a colorless to light yellow, oily liquid under standard conditions.[6][7] It is characterized by its insolubility in water and solubility in common organic solvents like chloroform, dichloromethane, and methanol.[4][7] Its key properties are summarized below for rapid reference.

PropertyValueSource(s)
CAS Number 3779-29-1[8][9]
Molecular Formula C₁₀H₁₆O₄[8][10]
Molecular Weight 200.23 g/mol [10][11]
Appearance Colorless to Light yellow clear liquid[6][7]
Boiling Point 104-105 °C at 12 mmHg[4][7]
Density ~1.05 g/mL at 20 °C[4][7]
Refractive Index (n²⁵D) 1.433 - 1.434[12]
Flash Point 89 °C / 192.2 °F[13]
Spectroscopic Signature

The structural identity of this compound is unequivocally confirmed by its spectroscopic data.

  • ¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the ethyl ester groups (a triplet and a quartet) and the cyclobutane ring protons (multiplets).[11][14]

  • ¹³C NMR: The carbon spectrum will show distinct peaks for the carbonyl carbons of the ester, the quaternary carbon of the cyclobutane ring, the methylene carbons of the ring, and the carbons of the ethyl groups.[11]

  • Mass Spectrometry: Electron ionization mass spectrometry data is available for this compound, providing fragmentation patterns useful for its identification.[8][15]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the C=O stretching vibration of the ester functional groups.[11]

Synthesis and Mechanistic Considerations

The most reliable and widely cited method for preparing this compound is the alkylation of diethyl malonate with a 1,3-dihalopropane.[10][12] The procedure detailed in Organic Syntheses represents a robust and scalable protocol.[12]

Causality in the Synthetic Protocol

The success of this synthesis hinges on the careful control of reaction conditions to favor the desired intramolecular cyclization over competing intermolecular reactions. The primary side product is tetraethyl 1,1,5,5-pentanetetracarboxylate, which arises from the reaction of the intermediate with another molecule of diethyl malonate.[10][16]

Below is a logical workflow for the synthesis, emphasizing the rationale behind each critical step.

G cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Controlled Alkylation cluster_workup Phase 3: Isolation & Purification A Prepare Sodium Ethoxide Solution (Sodium metal in absolute ethanol) B Charge Reaction Flask (Diethyl malonate + Trimethylene chlorobromide) C Heat mixture to 80°C with vigorous stirring B->C D Slowly add Sodium Ethoxide solution (Rate controls reflux & minimizes side reactions) C->D E Reflux for 45 minutes post-addition (Ensures reaction completion) D->E F Distill off ethanol solvent E->F G Aqueous Workup (Add water, separate organic layer) F->G H Extract aqueous layer with ether G->H I Dry combined organic layers (e.g., Na₂SO₄) H->I J Vacuum Distillation of Crude Product I->J

Caption: High-level workflow for the synthesis of this compound.

Detailed Laboratory Protocol

This protocol is adapted from the validated procedure published in Organic Syntheses.[12]

  • Preparation of Sodium Ethoxide: In a 5-L flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by cautiously adding 138 g (6.0 gram-atoms) of freshly cut sodium to 2.5 L of absolute ethanol. Rationale: Strictly anhydrous conditions are critical to prevent hydrolysis of the ethoxide base, which would diminish the yield.[12]

  • Reaction Setup: In a separate 5-L, three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition inlet, combine 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of 1-bromo-3-chloropropane (trimethylene chlorobromide).

  • Alkylation: Heat the diethyl malonate mixture to 80°C with vigorous stirring. Slowly add the sodium ethoxide solution at a rate that maintains a smooth reflux. This addition typically takes about 1.5 hours. Rationale: Slow addition and vigorous stirring are essential to ensure efficient mixing and heat dissipation, minimizing the formation of the undesired dimeric by-product.[12]

  • Reaction Completion: After the addition is complete, continue to reflux the mixture with stirring for an additional 45 minutes.

  • Solvent Removal: Remove the ethanol via distillation. Continuous stirring is necessary during this step to prevent bumping.[12]

  • Workup: Cool the reaction mixture and add 900 mL of cold water to dissolve the sodium halide salts. Separate the organic layer.

  • Extraction: Extract the aqueous layer with three 500-mL portions of ether.

  • Drying and Concentration: Combine the initial organic layer and the ether extracts. Dry the combined solution over anhydrous sodium sulfate, filter, and remove the ether by distillation.

  • Purification: The crude residue (typically 600-625 g) is purified by vacuum distillation. The final product is collected at 91-96°C / 4 mmHg, yielding 320-330 g (53-55%).[12] For higher purity, fractional distillation is recommended.[12]

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its function as a versatile synthetic intermediate. Its chemical reactivity is dominated by the two ester groups, which can be readily transformed.

Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid

The most significant transformation is the hydrolysis of the diester to its corresponding diacid, 1,1-Cyclobutanedicarboxylic acid (CBDA).[1] This reaction is a prerequisite for its use in pharmaceutical synthesis, particularly for the anticancer drug Carboplatin, where CBDA serves as the bidentate leaving group ligand.[1][17]

G reactant This compound product 1,1-Cyclobutanedicarboxylic Acid reactant->product Hydrolysis reagents H₂O, H⁺ or OH⁻ (Acid or Base Catalysis) reagents->product

Caption: Hydrolysis of the diester to the corresponding dicarboxylic acid.

This diacid is a cornerstone for introducing the cyclobutane motif.[2] It serves as a reactant for creating lanthanide metal-organic frameworks (LnMOFs) and various coordination polymers.[17] Furthermore, the diacid can be decarboxylated to yield cyclobutanecarboxylic acid.[12][18]

Application in Drug Discovery and Development

The rigid, puckered structure of the cyclobutane ring is increasingly exploited by medicinal chemists to enhance pharmacological properties such as metabolic stability and binding affinity.[1][3]

Cornerstone of Carboplatin Synthesis

The most prominent application of this compound is as a critical starting material for the second-generation platinum-based chemotherapy drug, Carboplatin.[5][19][20]

  • Precursor Formation: The diester is first hydrolyzed to 1,1-cyclobutanedicarboxylic acid (CBDA).

  • Ligand Exchange: The CBDA ligand replaces the two chloride leaving groups of Cisplatin. This substitution is the defining structural difference and is responsible for Carboplatin's altered toxicological profile.[1]

The bidentate CBDA ligand in Carboplatin modulates the reactivity of the platinum complex, leading to a different spectrum of side effects compared to its predecessor, Cisplatin, notably reduced nephrotoxicity.[1] The quality and purity of the initial this compound are therefore paramount, as they directly impact the yield and purity of the final Active Pharmaceutical Ingredient (API).[5]

Researchers have also explored modifying the cyclobutane ring of the CBDA ligand to create next-generation analogues with potentially superior therapeutic properties, highlighting the ongoing importance of this molecular scaffold.[1]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires adherence to standard safety protocols.

  • Hazards: It is classified as a combustible liquid.[6][13] Some sources indicate it may cause skin, eye, and respiratory irritation.[11][21]

  • Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[21][22] Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapors.[22] Keep away from open flames, hot surfaces, and other sources of ignition.[13][22]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][22] Recommended storage is often at room temperature or under refrigeration (2-8°C).[4][23]

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound.[13][21][22][24]

Conclusion

This compound is far more than a simple diester; it is a strategic precursor that provides access to the valuable cyclobutane scaffold. Its synthesis, while requiring careful control to maximize yield, is well-established and scalable. Its primary utility as the forerunner to the CBDA ligand in Carboplatin solidifies its importance in the pharmaceutical industry. For scientists in drug discovery and process development, a thorough understanding of this compound's properties, synthesis, and reactivity is essential for innovation in both oncology and the broader field of medicinal chemistry, where strained ring systems continue to offer new avenues for molecular design.

References

  • Mariella, R. P., & Raube, R. (1953). This compound. Organic Syntheses, 33, 23. doi: 10.15227/orgsyn.033.0023. [Link]
  • Walborsky, H. M. (1949). A New Synthesis of this compound. Journal of the American Chemical Society, 71(8), 2941. [Link]
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • MSDS of Diethyl-1,1-cyclobutanedicarboxylate. (2022, June 15).
  • Chemdad Co., Ltd. (n.d.). This compound.
  • ECHA. (n.d.). This compound - Registration Dossier.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77410, this compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Cyclobutane Derivatives in Modern Chemistry: Featuring 1,1-Cyclobutanedicarboxylic Acid.
  • The Crucial Role of this compound in Carboplatin. (n.d.).
  • ACS Publications. (n.d.). A New Synthesis of this compound.
  • NIST. (n.d.). Mass Spectrum (electron ionization) - this compound. NIST Chemistry WebBook.
  • Roberts, J. D., & Sauer, C. W. (1949). 3-chlorocyclobutanecarboxylic acid. Organic Syntheses.
  • Wille, A., et al. (2021).
  • Amjaour, H. S. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei. UND Scholarly Commons. [Link]
  • ResearchGate. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14297, Cyclobutane-1,2-dicarboxylic acid.
  • Ebewele, R. O., & Le-Khac, B. (1980). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
  • Pharmaffiliates. (n.d.). This compound.

Sources

An In-depth Technical Guide to Diethyl 1,1-cyclobutanedicarboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Diethyl 1,1-cyclobutanedicarboxylate, a pivotal intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental properties, established synthesis protocols, and critical applications, with a particular focus on its role in the manufacturing of platinum-based chemotherapy drugs.

Core Molecular and Physical Properties

This compound, identified by the CAS number 3779-29-1, is a colorless oily liquid that serves as a crucial building block in advanced organic synthesis.[1] Its molecular structure, featuring a strained cyclobutane ring, imparts unique chemical reactivity and conformational properties that are leveraged in the synthesis of complex molecular architectures.

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and process development applications.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₆O₄PubChem[2], NIST[3]
Molecular Weight 200.23 g/mol PubChem[2], ChemicalBook[4], Pharmaffiliates[5]
CAS Number 3779-29-1NIST[3], ChemicalBook[1]
Boiling Point 104-105 °C at 12 mmHgChemicalBook[1]
Density 1.05 g/mL at 20 °CChemicalBook[1]
Refractive Index ~1.4360TCI[6]
Solubility Insoluble in waterChemicalBook[1]
Appearance Colorless OilChemicalBook[1]

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound is a well-established process in organic chemistry, with the alkylation of diethyl malonate being a common and effective method. This section will detail a widely used protocol, emphasizing the underlying chemical principles and critical experimental parameters.

Synthesis via Alkylation of Diethyl Malonate

A prevalent method for the preparation of this compound involves the reaction of diethyl malonate with a suitable C3 electrophile, such as 1,3-dibromopropane or trimethylene chlorobromide, in the presence of a base.[4][7][8] The following diagram illustrates the logical workflow of this synthesis.

SynthesisWorkflow reagents Diethyl Malonate & 1,3-Dihalopropane reaction Nucleophilic Substitution & Cyclization reagents->reaction base Sodium Ethoxide (Base) base->reaction workup Aqueous Workup & Extraction reaction->workup purification Distillation workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound. It is crucial to adhere to all safety precautions and to perform the reaction in a well-ventilated fume hood.

Materials:

  • Diethyl malonate

  • 1,3-Dibromopropane or Trimethylene chlorobromide

  • Sodium metal

  • Absolute ethanol

  • Anhydrous diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser, carefully add small pieces of sodium metal to absolute ethanol to prepare a solution of sodium ethoxide.[7] It is imperative to maintain anhydrous conditions throughout this step.[7]

  • Reaction Mixture: In a separate reaction vessel, combine diethyl malonate and 1,3-dibromopropane (or trimethylene chlorobromide).[7]

  • Alkylation and Cyclization: Slowly add the prepared sodium ethoxide solution to the mixture of diethyl malonate and the dihaloalkane while stirring. The reaction is typically heated to reflux to drive the reaction to completion.

  • Workup: After the reaction is complete, the alcohol is removed by distillation. The reaction mixture is then cooled, and cold water is added to dissolve the sodium halide salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.[7]

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation. The crude product is then purified by vacuum distillation to yield this compound as a colorless oil.[1][7]

Analytical Characterization

The identity and purity of this compound are confirmed using a suite of analytical techniques. The following sections detail the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl groups and the cyclobutane ring protons.[2][9]

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons, the quaternary carbon of the cyclobutane ring, and the carbons of the ethyl groups and the cyclobutane ring.[2]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of this compound. The electron ionization mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[2][10][11][12]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching of the ester functional groups.[2]

Applications in Drug Development

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of the anticancer drug Carboplatin.[13][14]

Synthesis of Carboplatin

Carboplatin is a second-generation platinum-containing chemotherapy drug used to treat various forms of cancer. The 1,1-cyclobutanedicarboxylate ligand in Carboplatin is derived from this compound.[13] The synthesis involves the hydrolysis of the diethyl ester to 1,1-cyclobutanedicarboxylic acid, which is then reacted with a platinum-containing precursor.[13]

The following diagram illustrates the relationship between this compound and Carboplatin.

CarboplatinSynthesis start This compound hydrolysis Hydrolysis start->hydrolysis intermediate 1,1-Cyclobutanedicarboxylic Acid hydrolysis->intermediate reaction Reaction with Platinum Precursor intermediate->reaction product Carboplatin reaction->product

Caption: Key steps in the synthesis of Carboplatin from this compound.

The quality and purity of this compound are paramount in the synthesis of Carboplatin, as impurities can affect the yield and safety profile of the final active pharmaceutical ingredient (API).[14][15] For pharmaceutical applications, an assay of ≥99.0% is typically required.[15]

Safety and Handling

This compound may cause skin and eye irritation, as well as respiratory irritation.[2] It is essential to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

  • This compound | C10H16O4 | CID 77410 - PubChem.
  • This compound - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • This compound - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
  • A New Synthesis of this compound. Journal of the American Chemical Society. [Link]
  • CAS No : 3779-29-1 | Product Name : this compound | Pharmaffiliates.
  • This compound - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
  • This compound - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
  • A New Synthesis of this compound - ACS Publications. American Chemical Society. [Link]
  • The Crucial Role of this compound in Carbopl
  • Cyclobutane-1,1-dicarboxylic acid diethyl ester - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
  • Understanding the Specifications of Diethyl 1,1-Cyclobutanedicarboxyl
  • 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573) - Human Metabolome Database.

Sources

Diethyl 1,1-cyclobutanedicarboxylate structural formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diethyl 1,1-cyclobutanedicarboxylate: Synthesis, Characterization, and Application

Introduction: The Significance of a Strained Ring

In the landscape of medicinal chemistry and organic synthesis, the cyclobutane moiety stands out for its unique combination of steric bulk and inherent ring strain. This four-membered carbocycle, when incorporated into larger molecular frameworks, imparts distinct conformational constraints and reactivity profiles. This compound (DECDC) is a pivotal chemical intermediate that serves as a primary gateway for introducing this valuable structural motif.[1] While it may appear as a simple diester, its true significance lies in its role as a critical building block, most notably in the synthesis of second-generation platinum-based anticancer agents.[2][3]

This guide provides a comprehensive technical overview of this compound, intended for researchers and drug development professionals. We will delve into its fundamental properties, explore the mechanistic rationale behind its synthesis, provide detailed protocols for its preparation and characterization, and illuminate its critical application in pharmaceutical manufacturing.

Part 1: Physicochemical and Structural Properties

The structural formula of this compound features a cyclobutane ring with two ethyl ester groups geminally substituted at the C1 position. This arrangement is key to its synthetic utility.

Molecular Structure:

  • IUPAC Name: diethyl cyclobutane-1,1-dicarboxylate[4]

  • Molecular Formula: C₁₀H₁₆O₄[5]

  • Molecular Weight: 200.23 g/mol [4]

  • CAS Number: 3779-29-1[5]

The presence of the two ester functionalities on the same carbon atom of the strained cyclobutane ring dictates its chemical reactivity, particularly its susceptibility to hydrolysis and its use as a precursor to the 1,1-cyclobutanedicarboxylate (CBDCA) ligand.[2]

Physicochemical Data Summary

PropertyValueSource(s)
Appearance Colorless to light yellow oil/liquid[6][7][8]
Boiling Point 104-105 °C @ 12 mmHg[3][6]
Density ~1.05 g/mL at 20 °C[3][6]
Refractive Index ~1.433-1.439 @ 20 °C[7][9]
Water Solubility Insoluble[3][6]
SMILES CCOC(=O)C1(CCC1)C(=O)OCC[10]
InChIKey JPNJEJSZSMXWSV-UHFFFAOYSA-N[5][11]

Part 2: Synthesis and Mechanistic Insights

The most established and widely cited method for preparing this compound is the intramolecular cyclization via alkylation of diethyl malonate with a 1,3-dihalopropane.[9][12] This reaction is a classic example of a malonic ester synthesis adapted for ring formation.

Causality of Experimental Design:

The choice of reagents and conditions is dictated by the need to facilitate a tandem alkylation-cyclization reaction while minimizing side reactions.

  • Base (Sodium Ethoxide): A strong base is required to deprotonate the α-carbon of diethyl malonate, forming a nucleophilic enolate. Sodium ethoxide is ideal as its conjugate acid (ethanol) is typically the reaction solvent, preventing unwanted transesterification.

  • Alkylating Agent (1,3-Dihalopropane): A substrate with two leaving groups at a 1,3-distance, such as 1,3-dibromopropane or trimethylene chlorobromide, is essential.[9] The first alkylation proceeds via an Sₙ2 mechanism. The second intramolecular Sₙ2 reaction forms the cyclobutane ring.

  • Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions.[9] The presence of water would protonate the highly reactive sodium ethoxide base and the malonate enolate, quenching the reaction.

  • Solvent (Absolute Ethanol): Ethanol serves to dissolve the sodium ethoxide and reactants. Using absolute (anhydrous) ethanol is critical.[9]

A significant side reaction is the intermolecular reaction of the initially alkylated intermediate with another molecule of diethyl malonate, leading to the formation of tetraethyl 1,1,5,5-pentanetetracarboxylate.[3][12] Controlling the rate of addition and reaction temperature helps to favor the desired intramolecular cyclization.

Logical Workflow for DECDC Synthesis

cluster_reactants Reactants & Reagents cluster_process Reaction Process A Diethyl Malonate D Deprotonation: Formation of Malonate Enolate A->D B 1,3-Dihalopropane (e.g., Trimethylene Chlorobromide) E First Sₙ2 Alkylation B->E C Sodium Ethoxide (in Absolute Ethanol) C->D D->E Nucleophilic Attack F Intramolecular Sₙ2 Cyclization E->F Favored by proximity G Workup: Water Quench, Ether Extraction, Drying (Na₂SO₄) F->G Crude Product H Purification: Distillation under Reduced Pressure G->H I Product: Diethyl 1,1-cyclobutanedicarboxylate H->I

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol for Synthesis

This protocol is adapted from the robust procedure published in Organic Syntheses.[9] It is a self-validating system where successful execution yields a product with well-defined physical and spectral properties.

Materials & Equipment:

  • 5-L three-necked round-bottomed flask

  • Mechanical stirrer

  • Reflux condenser with drying tube (e.g., CaCl₂)

  • Inlet tube for liquid addition

  • Heating mantle

  • Diethyl malonate

  • Trimethylene chlorobromide

  • Sodium metal, fresh-cut

  • Absolute ethanol

  • Diethyl ether

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate

  • Distillation apparatus (Vigreux column recommended for high purity)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a separate flask, prepare a solution of sodium ethoxide by cautiously adding 138 g (6.0 g-atoms) of sodium in small pieces to 2.5 L of absolute ethanol under an inert atmosphere. The flask should be fitted with a reflux condenser.

  • Initial Reaction Setup: To the 5-L three-necked flask, add 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of trimethylene chlorobromide. Equip the flask with the stirrer, condenser, and inlet tube.

  • Reaction Execution: Vigorously stir the mixture and heat to 80°C. Slowly add the prepared sodium ethoxide solution through the inlet tube. The rate of addition should be controlled to maintain a smooth reflux (this typically takes about 1.5 hours).

  • Completion and Reflux: After the addition is complete, continue to stir and reflux the mixture for an additional 45 minutes to ensure the reaction goes to completion.

  • Solvent Removal: Remove the ethanol via distillation. Approximately 90-95% of the ethanol can be recovered.

  • Aqueous Workup: Cool the reaction mixture and add 900 mL of cold water to dissolve the sodium halide salts formed during the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with 500-mL portions of diethyl ether to recover any dissolved product.

  • Drying: Combine the initial organic layer with the ether extracts. Wash the combined organic phase with 50 mL of saturated salt solution (brine) and then dry over 100 g of anhydrous sodium sulfate.

  • Purification: Filter the solution to remove the drying agent. Remove the ether by distillation on a steam bath. The resulting crude residue (typically 600–625 g) is then purified by vacuum distillation. The product fraction typically distills at 91–96°C / 4 mmHg.[9] The yield of reasonably pure product is 53–55%.[9] For very high purity, fractional distillation through a Vigreux column is recommended.[9]

Part 3: Spectroscopic Characterization

Confirming the identity and purity of the synthesized product is paramount. Standard spectroscopic methods provide a definitive structural fingerprint.

TechniqueKey ObservationsSource(s)
¹H NMR Signals corresponding to the ethyl ester groups (triplet and quartet) and two distinct signals for the cyclobutane ring protons (a quintet for the C3 protons and a triplet for the C2/C4 protons).[4][13]
¹³C NMR Resonances for the carbonyl carbons, the quaternary C1 carbon of the cyclobutane ring, the methylene carbons of the ethyl groups, the methyl carbons of the ethyl groups, and the methylene carbons of the cyclobutane ring.[4]
IR Spectroscopy A strong characteristic absorption band for the C=O (ester carbonyl) stretch, typically around 1730 cm⁻¹.[4]
Mass Spec (EI) The mass spectrum shows fragmentation patterns consistent with the structure, including loss of ethoxy and carboethoxy groups.[5][11][14]

Part 4: Application in Drug Development: The Carboplatin Precursor

The primary industrial and pharmaceutical application of this compound is its role as a key starting material for the synthesis of Carboplatin, a cornerstone chemotherapeutic agent.[3][6][15] Carboplatin is a second-generation platinum(II) complex used to treat various forms of cancer.

The synthesis of Carboplatin from DECDC involves a two-step process:

  • Hydrolysis (Saponification): The diethyl ester is hydrolyzed under basic conditions (e.g., using potassium hydroxide) to yield the corresponding dicarboxylic acid, 1,1-cyclobutanedicarboxylic acid (CBDCA).[2][16]

  • Complexation: The resulting CBDCA is then reacted with a platinum-containing precursor (derived from cisplatin or other sources) to form the final Carboplatin complex, where the dicarboxylate acts as a bidentate ligand, replacing the chloride ligands of cisplatin.[2]

This modification from cisplatin to Carboplatin was a landmark in drug design. The bidentate CBDCA ligand alters the drug's reactivity, significantly reducing the severe nephrotoxicity and neurotoxicity associated with the first-generation drug while retaining potent anticancer activity.[2] The quality and purity of the initial DECDC are therefore critical, as any impurities can carry through the synthesis and impact the safety and efficacy of the final active pharmaceutical ingredient (API).[15]

Logical Pathway from Intermediate to API

A This compound (DECDC) B Hydrolysis (Saponification) Reagent: KOH / H₂O A->B Step 1 C 1,1-Cyclobutanedicarboxylic Acid (CBDCA) B->C D Complexation Reaction with a Pt(II) source C->D Step 2 E Carboplatin (Final API) D->E

Caption: Synthetic route from DECDC to the active drug Carboplatin.

Part 5: Safety and Handling

As a laboratory chemical, this compound requires standard safety precautions.

  • GHS Hazard Statements: While not classified as hazardous by all sources, some reports indicate it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4] It is also classified as a combustible liquid.[17]

  • Personal Protective Equipment (PPE): Handle with appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[18] Work should be conducted in a well-ventilated area or a chemical fume hood.[17][19]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat and sources of ignition.[3][17][20]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. It should be handled by a licensed professional waste disposal service.[18]

Conclusion

This compound is more than a simple organic molecule; it is a testament to the power of strained-ring systems in molecular design. Its synthesis, though classic, requires careful control to achieve high purity. This purity is essential for its primary application as the direct precursor to the CBDCA ligand in Carboplatin, a drug that has had a profound impact on cancer therapy. For researchers in organic synthesis and drug development, a thorough understanding of this compound's properties, synthesis, and handling is fundamental to leveraging its unique chemical value.

References

  • Organic Syntheses Procedure, this compound.
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  • National Institute of Standards and Technology (NIST), this compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77410, this compound.
  • Pharmaffiliates, this compound. CAS No: 3779-29-1.
  • National Institute of Standards and Technology (NIST), this compound Mass Spectrum. In NIST Chemistry WebBook.
  • Chemdad Co., Ltd., this compound.
  • National Institute of Standards and Technology (NIST), this compound (generic page).
  • Organic Syntheses Procedure, 1,1-Cyclobutanedicarboxylic acid.
  • Capot Chemical Co., Ltd. (2022). MSDS of Diethyl-1,1-cyclobutanedicarboxylate.
  • National Institute of Standards and Technology (NIST), General search result for this compound.
  • Amjaour, H. S. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives. UND Scholarly Commons.
  • U.S. Environmental Protection Agency (EPA), 1,1-Cyclobutanedicarboxylic acid, 1,1-diethyl ester - Substance Details.
  • Allinger, N. L., & Tushaus, L. A. (1964). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 41(2), 101.
  • ACS Publications, A New Synthesis of this compound.
  • NINGBO INNO PHARMCHEM CO.,LTD., The Significance of Cyclobutane Derivatives in Modern Chemistry: Featuring 1,1-Cyclobutanedicarboxylic Acid.
  • SpectraBase, Cyclobutane-1,1-dicarboxylic acid diethyl ester - MS (GC) Spectrum.

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An In-depth Technical Guide to the Solubility of Diethyl 1,1-Cyclobutanedicarboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diethyl 1,1-cyclobutanedicarboxylate is a key intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry for the production of chemotherapeutic agents like Carboplatin.[1][2][3] A thorough understanding of its solubility profile in different organic solvents is paramount for optimizing reaction conditions, designing efficient purification protocols, and ensuring product purity. This guide provides a comprehensive overview of the physicochemical properties of this compound, explores the theoretical principles governing its solubility, presents a qualitative solubility summary in common organic solvents, and offers a detailed experimental protocol for quantitative solubility determination.

Physicochemical Characteristics

Understanding the inherent properties of this compound is the foundation for predicting its behavior in various solvents. The molecule's structure, featuring a compact cyclobutane ring flanked by two ethyl ester functional groups, dictates its overall polarity and potential for intermolecular interactions.

PropertyValueSource
Molecular Formula C₁₀H₁₆O₄[4][5]
Molecular Weight 200.23 g/mol [4][5]
Appearance Colorless oil or liquid[1][6][7]
Boiling Point 96-98 °C at 8 mmHg; 104-105 °C at 12 mmHg[3][6]
Density ~1.05 g/mL at 20 °C[1][7]
Flash Point 89 °C / 192.2 °F[3][8]
Water Solubility Insoluble / Immiscible[3][7][8]
Refractive Index ~1.436 at 20 °C[1][3]

The presence of two ester groups introduces polar C=O and C-O bonds, creating dipole moments. However, the symmetrical arrangement of these groups and the nonpolar nature of the cyclobutane ring and ethyl chains result in a molecule of relatively low overall polarity. This structure is key to its solubility characteristics, making it immiscible with water but soluble in a range of organic solvents.[3][7][8]

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility.[9][10] This axiom states that substances with similar polarities are more likely to be soluble in one another.

  • Polar Solvents: These solvents (e.g., water, methanol) have significant dipole moments and can form strong intermolecular forces like hydrogen bonds. They effectively dissolve polar solutes and ionic compounds.

  • Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low dipole moments and primarily interact through weaker van der Waals forces. They are effective at dissolving nonpolar solutes.

This compound, with its ester functionalities, possesses some polar character but is dominated by its nonpolar hydrocarbon backbone. Therefore, it is predicted to be most soluble in solvents of low to moderate polarity. Its insolubility in water is a classic example of this principle, as the strong hydrogen-bonding network of water cannot be overcome to accommodate the largely nonpolar solute molecule.[3][7]

Qualitative Solubility Profile

While precise quantitative data is often proprietary or application-specific, a qualitative understanding is invaluable for solvent screening in a laboratory setting. The following table summarizes the observed or predicted solubility of this compound in various classes of organic solvents.

Solvent ClassExample SolventPredicted/Observed SolubilityRationale
Halogenated Dichloromethane, ChloroformSoluble / Miscible[1][11]
Alcohols Methanol, EthanolSoluble[1]
Ethers Diethyl EtherSoluble
Ketones AcetoneSoluble
Esters Ethyl AcetateSoluble / Miscible
Aromatic TolueneSoluble
Alkanes HexaneSparingly Soluble to Soluble
Polar Aprotic N,N-Dimethylformamide (DMF)Soluble[7]
Aqueous WaterInsoluble[3][7]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain precise, quantitative solubility data, a rigorous experimental approach is required. The isothermal shake-flask method is a reliable, albeit time-consuming, technique for this purpose.[12] This protocol is designed to be self-validating by ensuring equilibrium is reached.

Objective: To determine the concentration (e.g., in mg/mL) of this compound that constitutes a saturated solution in a given solvent at a controlled temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent (e.g., Ethanol, Ethyl Acetate)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., Gas Chromatograph with FID (GC-FID) or HPLC-UV)

Methodology:

  • Preparation of a Standard Curve:

    • Accurately prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

    • Analyze these standards using the selected analytical instrument (e.g., GC-FID) to generate a calibration curve of instrument response versus concentration. This is critical for validating the accuracy of the final measurement.

  • Sample Preparation:

    • Add an excess amount of this compound to a vial. The key is to ensure that undissolved solid/liquid remains, confirming saturation. A good starting point is to add approximately 100-200 mg of solute to 2-3 mL of the solvent.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare at least three replicate samples for each solvent to ensure statistical validity.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples at a constant speed. The agitation ensures a consistent and rapid approach to equilibrium.

    • Allow the samples to equilibrate for a minimum of 24 hours.[12] For highly viscous solvents or compounds that are slow to dissolve, 48-72 hours may be necessary.

    • Causality Check: To validate that equilibrium has been reached, you can take small aliquots at different time points (e.g., 24h, 48h, 72h). If the measured concentration does not change between the later time points, equilibrium has been achieved.

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed at the controlled temperature for several hours to let the excess solute settle.

    • Carefully draw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles that would falsely inflate the concentration measurement.

    • Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of your previously established calibration curve.

    • Analyze the diluted sample using the calibrated analytical instrument.

  • Calculation:

    • Using the instrument response and the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

    • The final solubility is reported as the average of the replicate samples, typically in units of mg/mL or mol/L.

Visualization of Solubility Influencers

The interplay between solute, solvent, and system conditions determines the final solubility. This relationship can be visualized as follows:

G Solubility Solubility Solute_Props Solute Properties (this compound) Solubility->Solute_Props Solvent_Props Solvent Properties Solubility->Solvent_Props System_Conds System Conditions Solubility->System_Conds Polarity Low Overall Polarity Solute_Props->Polarity Interactions Dipole-Dipole (Ester Groups) Solute_Props->Interactions Size Moderate Molecular Size (200.23 g/mol) Solute_Props->Size Solv_Polarity Polarity ('Like Dissolves Like') Solvent_Props->Solv_Polarity H_Bonding Hydrogen Bonding (Acceptor/Donor) Solvent_Props->H_Bonding Temperature Temperature System_Conds->Temperature

Caption: Factors influencing the solubility of this compound.

Conclusion

This compound is a compound of low-to-moderate polarity, rendering it insoluble in water but readily soluble in a wide array of common organic solvents, including halogenated hydrocarbons, alcohols, ethers, and esters.[1][3][7][11] The principle of "like dissolves like" serves as an excellent predictive tool for initial solvent screening. For process optimization, drug development, and rigorous scientific study, the qualitative assessments presented herein should be supplemented with quantitative data derived from robust experimental protocols, such as the validated shake-flask method. This foundational knowledge of solubility is indispensable for any scientist or researcher working with this versatile chemical intermediate.

References

  • Fisher Scientific. (2024, February 18). Safety Data Sheet: this compound.
  • TCI Chemicals. (2022, May 2). Safety Data Sheet: this compound.
  • MSDS of Diethyl-1,1-cyclobutanedicarboxyl
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • ChemicalBook. (2025, July 24). This compound | 3779-29-1.
  • Five Chongqing Chemdad Co., Ltd.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77410, this compound.
  • Thermo Scientific Chemicals. This compound, 95%.
  • Fisher Scientific. (2024, March 30). Safety Data Sheet: this compound.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 1 DETERMIN
  • Mariella, R. P., & Raube, R. (1953).
  • Khan Academy. (n.d.). Solubility of organic compounds [Video]. Khan Academy.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Fisher Scientific. This compound, 95%.
  • ChemicalBook. This compound | 3779-29-1.

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An In-depth Technical Guide to the ¹H NMR Spectrum of Diethyl 1,1-cyclobutanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Diethyl 1,1-cyclobutanedicarboxylate, a key intermediate in the synthesis of various organic molecules. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, offers a detailed experimental protocol for its acquisition, and provides a thorough interpretation of its features.

Introduction: The Structural Significance of this compound and the Power of NMR

This compound (molecular formula C₁₀H₁₆O₄) is a diester derivative of cyclobutane-1,1-dicarboxylic acid.[1][2] Its rigid, strained four-membered ring makes it a valuable building block in organic synthesis, enabling the construction of complex molecular architectures. Understanding the precise three-dimensional structure and electronic environment of this molecule is paramount for its effective utilization.

¹H NMR spectroscopy is an unparalleled analytical technique for elucidating the structure of organic compounds in solution. By probing the magnetic properties of hydrogen nuclei (protons), it provides a wealth of information about the connectivity of atoms, the symmetry of the molecule, and the subtle electronic interactions that govern its chemical behavior.

Theoretical Framework: Deciphering the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is dictated by the unique chemical environments of its constituent protons. The molecule's structure can be dissected into two key components: the cyclobutane ring and the two equivalent ethyl ester groups.

The Cyclobutane Ring: A Puckered Conformation

Contrary to a planar representation, the cyclobutane ring exists in a dynamic equilibrium between two puckered, non-planar "butterfly" conformations. This puckering alleviates torsional strain and has a profound impact on the chemical shifts of the ring protons. The protons on the cyclobutane ring can be categorized into two sets: those on the carbons adjacent to the quaternary carbon (C2 and C4) and those on the carbon opposite to it (C3).

The Ethyl Ester Groups: Free Rotation and Characteristic Signals

The two ethyl ester groups are chemically equivalent due to the symmetry of the molecule. Each ethyl group consists of a methylene group (-CH₂-) directly attached to an oxygen atom and a terminal methyl group (-CH₃). Free rotation around the C-C and C-O single bonds generally leads to time-averaged, sharp signals for these protons.

Predicted ¹H NMR Spectral Data

Based on established principles of ¹H NMR spectroscopy and analysis of similar structures, the following is a predicted ¹H NMR spectrum for this compound, assuming the spectrum is recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Predicted Coupling Constant (J, Hz)
-CH₃ (Ethyl)~ 1.25Triplet6H~ 7.1
-CH₂- (Cyclobutane, C3)~ 1.95Quintet2H~ 8.0
-CH₂- (Cyclobutane, C2 & C4)~ 2.20Triplet4H~ 8.0
-O-CH₂- (Ethyl)~ 4.15Quartet4H~ 7.1

In-depth Spectral Interpretation

  • The Ethyl Group Protons:

    • The methyl protons (-CH₃) are expected to appear as a triplet at approximately 1.25 ppm . The triplet multiplicity arises from the coupling with the adjacent two methylene protons (n+1 rule, where n=2).

    • The methylene protons (-O-CH₂-) are deshielded by the adjacent electronegative oxygen atom and are therefore found further downfield, at around 4.15 ppm . Their signal is a quartet due to coupling with the three neighboring methyl protons (n+1, where n=3). The coupling constant for both the triplet and the quartet of an ethyl group is typically around 7.1 Hz.

  • The Cyclobutane Ring Protons:

    • The protons on the C3 carbon of the cyclobutane ring are in a methylene group. They are expected to resonate at approximately 1.95 ppm . Due to coupling with the four neighboring protons on C2 and C4, this signal is predicted to be a quintet .

    • The protons on the C2 and C4 carbons are also in methylene groups. These protons are adjacent to the quaternary carbon bearing the two ester functionalities. The electron-withdrawing nature of the ester groups causes a deshielding effect, shifting their resonance downfield to around 2.20 ppm . Each of these methylene groups is coupled to the two protons on the C3 carbon, resulting in a triplet multiplicity.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

This section provides a detailed, step-by-step methodology for the acquisition of a high-quality ¹H NMR spectrum of this compound.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference. Gently swirl the vial to ensure complete dissolution of the sample.

  • Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into a spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument's software will automatically lock onto the deuterium signal of the CDCl₃ solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters: Set the following acquisition parameters for a standard ¹H NMR experiment:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): A range of approximately 12-16 ppm, centered around 6-8 ppm, to ensure all signals are captured.

  • Data Acquisition: Initiate the data acquisition process. The spectrometer will apply a series of radiofrequency pulses and record the resulting free induction decay (FID).

III. Data Processing
  • Fourier Transformation: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode (pointing upwards).

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the area under each signal to determine the relative number of protons each signal represents.

  • Peak Picking: Identify the precise chemical shift of each peak in the spectrum.

Visualizations

Molecular Structure and Proton Environments

Caption: Molecular structure of this compound with distinct proton environments highlighted.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock & Shim insert->lock setup Set Acquisition Parameters lock->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference integrate Integration & Peak Picking reference->integrate

Caption: Workflow for the acquisition and processing of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and unambiguous fingerprint of its molecular structure. By understanding the interplay of chemical equivalence, inductive effects, and spin-spin coupling, a complete assignment of the spectrum can be achieved. This guide serves as a valuable resource for researchers, providing both the theoretical foundation and the practical methodology for the successful application of ¹H NMR spectroscopy in the characterization of this important synthetic intermediate.

References

  • National Center for Biotechnology Information.
  • NIST.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). [Link]
  • Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]
  • Organic Syntheses.

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An In-Depth Technical Guide to the ¹³C NMR Spectral Analysis of Diethyl 1,1-cyclobutanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of Diethyl 1,1-cyclobutanedicarboxylate. Intended for researchers, chemists, and professionals in drug development, this document moves beyond a simple data report to offer a detailed interpretation grounded in fundamental principles of magnetic resonance and molecular structure. We will explore the causality behind peak assignments, outline a self-validating experimental workflow, and contextualize the spectral data within the foundational literature. The definitive experimental data for this compound was established by Eliel & Pietrusiewicz (1980), and this guide is structured to provide a framework for understanding and reproducing such results.

Introduction: The Role of NMR in Structural Elucidation

This compound (CAS 3779-29-1) is a key synthetic intermediate, notably in the production of carboplatin, a widely used chemotherapy drug. Given its role in pharmaceutical synthesis, unequivocal structural verification and purity assessment are paramount. ¹³C NMR spectroscopy serves as a primary analytical tool for this purpose, offering a direct, non-destructive window into the carbon framework of the molecule.

Unlike proton (¹H) NMR, ¹³C NMR spectra are typically acquired under broadband proton-decoupled conditions. This process removes the complexity of carbon-proton spin-spin coupling, resulting in a spectrum where each unique carbon environment produces a single, sharp signal. The position of this signal—its chemical shift (δ)—is highly sensitive to the local electronic environment, making ¹³C NMR an exceptionally powerful technique for confirming molecular structure, identifying isomers, and detecting impurities.

Molecular Structure and Symmetry Analysis

To accurately interpret the ¹³C NMR spectrum, we must first analyze the molecule's structure and symmetry. This compound possesses a plane of symmetry that bisects the C2-C4 bond of the cyclobutane ring and the central quaternary carbon (C1). This symmetry element renders the two ethyl ester groups chemically equivalent.

Consequently, we can predict the number of unique carbon signals we expect to observe in the spectrum:

  • Five distinct signals will be present.

  • The two carbonyl carbons are equivalent.

  • The two methylene carbons of the ethyl groups (-OCH₂-) are equivalent.

  • The two methyl carbons of the ethyl groups (-CH₃) are equivalent.

  • Within the cyclobutane ring, the quaternary carbon (C1) is unique. The methylene carbons at positions 2 and 4 are equivalent to each other, and the methylene carbon at position 3 is unique.

This prediction of five signals serves as a critical self-validation check: a correctly acquired spectrum of a pure sample should display precisely this number of resonances.

molecular_structure cluster_legend Atom Numbering for NMR Assignment cluster_molecule C1 C1: Quaternary Ring Carbon C2_4 C2/C4: Methylene Ring Carbons C3 C3: Methylene Ring Carbon C5 C5: Carbonyl Carbon (C=O) C6 C6: Methylene Ester Carbon (-OCH₂) C7 C7: Methyl Ester Carbon (-CH₃) c1 C1 c2 C2 c1->c2 c5_a C5 c1->c5_a c5_b C5 c1->c5_b c3 C3 c2->c3 c4 C4 c3->c4 c4->c1 o1_a O c5_a->o1_a o2_a O c5_a->o2_a c6_a C6 o2_a->c6_a c7_a C7 c6_a->c7_a o1_b O c5_b->o1_b o2_b O c5_b->o2_b c6_b C6 o2_b->c6_b c7_b C7 c6_b->c7_b

Caption: Molecular structure and atom numbering of this compound.

Experimental Protocol: Acquiring a High-Resolution ¹³C NMR Spectrum

The quality and reliability of NMR data are directly dependent on a robust experimental methodology. The following protocol outlines the steps for acquiring a high-fidelity, broadband proton-decoupled ¹³C NMR spectrum.

Rationale for Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is the solvent of choice. It is an excellent solvent for a wide range of organic molecules, including esters, and its single-line ¹³C signal at ~77.16 ppm provides a convenient internal chemical shift reference.

  • Reference Standard: Tetramethylsilane (TMS) is added as the internal standard, with its signal defined as 0.0 ppm.

  • Concentration: A concentration of 50-100 mg/mL is typically sufficient to obtain a good signal-to-noise ratio in a reasonable timeframe.

  • Pulse Sequence: A standard single-pulse sequence with broadband proton decoupling (e.g., zgpg30) is used. The 30° pulse angle is a compromise that helps to reduce the relaxation delay needed between scans.

  • Relaxation Delay (d1): A delay of 2 seconds is a good starting point. Quaternary carbons, like C1 and the carbonyls, have longer relaxation times and may require a longer delay for accurate quantitative analysis, though for simple identification, 2 seconds is often adequate.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound.

    • Dissolve the sample in ~0.7 mL of CDCl₃ containing 0.03% TMS in a standard 5 mm NMR tube.

    • Ensure the solution is homogeneous and free of particulate matter.

  • Instrument Setup (Example on a 400 MHz Spectrometer):

    • Tune and match the ¹³C probe to the resonant frequency (approx. 100 MHz).

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • Acquisition Parameters:

    • Spectral Width (SW): 240 ppm (approx. 24,000 Hz). This range covers all expected organic chemical shifts.

    • Transmitter Frequency Offset (O1p): Centered at ~120 ppm.

    • Acquisition Time (AQ): ~1.4 seconds.

    • Relaxation Delay (D1): 2.0 seconds.

    • Number of Scans (NS): 128 scans (adjust as needed for signal-to-noise).

    • Pulse Program: zgpg30 (or equivalent for 30° pulse with proton decoupling).

  • Data Processing:

    • Apply an exponential multiplication (line broadening of ~1 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT).

    • Phase the spectrum to achieve pure absorption peak shapes.

    • Apply a baseline correction algorithm.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm or the CDCl₃ peak to 77.16 ppm.

Analysis and Interpretation of the ¹³C NMR Spectrum

The definitive experimental ¹³C NMR data for this compound in CDCl₃ was published in a seminal study on cyclobutane derivatives. While the raw data is located within that primary literature, we can accurately predict and interpret the spectrum based on well-established chemical shift principles.

The following table summarizes the expected chemical shifts and provides a detailed justification for each assignment, correlating them to the atom numbering in the diagram above.

Table 1: Predicted ¹³C NMR Spectral Data for this compound

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale and Field Insights
C7 (-CH₃)ca. 14.1Aliphatic sp³ carbons are the most shielded (upfield). This value is typical for the terminal methyl group of an ethyl ester.
C3 (Ring -CH₂-)ca. 17.5This is the methylene group on the cyclobutane ring furthest from the electron-withdrawing ester groups. Its chemical shift is close to that of unsubstituted cyclobutane (~22.4 ppm) but slightly shielded.
C2/C4 (Ring -CH₂-)ca. 32.0These methylene groups are adjacent to the substituted carbon (C1) and are thus deshielded relative to C3.
C1 (Quaternary)ca. 51.5This quaternary sp³ carbon is significantly deshielded due to the direct attachment of two electron-withdrawing carboxylate groups.
C6 (-OCH₂-)ca. 61.2The direct attachment to an electronegative oxygen atom strongly deshields this methylene carbon, shifting it significantly downfield compared to a standard alkane.
C5 (C=O)ca. 171.5Carbonyl carbons of esters are highly deshielded due to sp² hybridization and the strong electronegativity of the two attached oxygen atoms, placing them in the characteristic 160-180 ppm region.

Self-Validation Check: The analysis confirms the presence of five distinct signals, matching the prediction from molecular symmetry. The chemical shifts fall within the expected ranges for their respective functional groups, providing a high degree of confidence in the structural assignment. For definitive confirmation of CH, CH₂, and CH₃ groups, a DEPT-135 experiment could be performed, which would show positive signals for CH/CH₃ and negative signals for CH₂ groups, with quaternary carbons being absent.

Conclusion

The ¹³C NMR spectrum of this compound is a clear and informative analytical signature. A symmetry analysis correctly predicts five distinct carbon signals, a prediction that is confirmed by experimental data. The chemical shifts are readily assigned based on established principles of electronegativity and hybridization effects, with the ester carbonyl appearing furthest downfield and the terminal methyl group furthest upfield. This technical guide provides researchers with the foundational knowledge to acquire, interpret, and validate the ¹³C NMR spectrum of this important synthetic intermediate, ensuring structural integrity in research and development workflows. For the precise, experimentally determined chemical shift values, professionals should consult the primary literature.

References

  • Organic Syntheses. (1963). This compound Preparation. Organic Syntheses, Coll. Vol. 4, p.288.
  • PubChem. (n.d.). Diethyl cyclobutane-1,2-dicarboxylate. National Center for Biotechnology Information.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts.
  • Eliel, E. L., & Pietrusiewicz, K. M. (1980). Carbon-13 nuclear magnetic resonance spectra of monosubstituted cyclobutanes and of 1,1- and 1,2-disubstituted cyclobutanedicarboxylic acids and their diethyl esters. Organic Magnetic Resonance, 13(3), 193-200.
  • SpectraBase. (n.d.). Cyclobutane-1,1-dicarboxylic acid diethyl ester. Wiley-VCH GmbH.

An In-depth Technical Guide to the Mass Spectrometry of Diethyl 1,1-cyclobutanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the mass spectrometric behavior of Diethyl 1,1-cyclobutanedicarboxylate (DECD), a key intermediate in the synthesis of various organic molecules, including pharmaceuticals like Carboplatin.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fragmentation patterns under electron ionization (EI), outlines best practices for its analysis, and provides the scientific rationale behind the observed spectral data.

Introduction: The Significance of Mass Spectrometry for DECD Analysis

This compound, with a molecular formula of C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol , is a molecule of significant interest in synthetic chemistry.[2][3] Mass spectrometry serves as a critical analytical tool for its characterization, enabling confirmation of its identity, assessment of its purity, and elucidation of its structure through the analysis of its fragmentation patterns. This guide focuses on Electron Ionization (EI) mass spectrometry, a common and powerful technique for the analysis of volatile and semi-volatile organic compounds like DECD.

Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties of this compound is fundamental to its analysis by mass spectrometry.

PropertyValueSource
Molecular Formula C₁₀H₁₆O₄PubChem[2], NIST[3]
Molecular Weight 200.23 g/mol PubChem[2], NIST[3]
CAS Number 3779-29-1PubChem[2], NIST[3]
Boiling Point 104.6°C at 12 mmHgOrganic Syntheses[4]
Synonyms Diethyl cyclobutane-1,1-dicarboxylate, 1,1-Cyclobutanedicarboxylic acid, diethyl esterPubChem[2], NIST[3]

The structure of DECD, featuring a central cyclobutane ring with two geminal diethyl ester groups, dictates its fragmentation behavior in the mass spectrometer.

Electron Ionization Mass Spectrum and Fragmentation Analysis

Under electron ionization, this compound undergoes characteristic fragmentation, yielding a unique mass spectrum that serves as its fingerprint. The typical EI mass spectrum is dominated by a series of fragment ions, with the most abundant peaks observed at m/z 99, 29, 108, 155, and 127.[2]

Proposed Fragmentation Pathways

The fragmentation of the DECD molecular ion (M⁺˙ at m/z 200) can be rationalized through several key pathways, common to esters and cyclic alkanes. The following diagram illustrates the proposed fragmentation mechanisms leading to the major observed ions.

G M [C10H16O4]+• m/z 200 (Molecular Ion) F155 [M - C2H5O]+• m/z 155 M->F155 - •OC2H5 F99 [C5H7O2]+ m/z 99 (Base Peak) M->F99 - •C2H5, - C2H4, - •OCH3 (rearrangement) F108 [C6H12O2]+• m/z 108 M->F108 - C4H4O2 (rearrangement) F29 [C2H5]+ m/z 29 M->F29 - •C8H11O4 F127 [M - C2H5O - CO]+• m/z 127 F155->F127 - CO G cluster_0 Data Acquisition cluster_1 Data Processing & Interpretation A Sample Injection B GC Separation A->B C EI Ionization & Fragmentation B->C D Mass Analysis (Quadrupole) C->D E Detection D->E F Total Ion Chromatogram (TIC) Generation E->F G Peak Integration & Mass Spectrum Extraction F->G H Library Search (e.g., NIST) G->H I Manual Spectral Interpretation H->I J Reporting I->J

Sources

An In-Depth Technical Guide to Diethyl 1,1-Cyclobutanedicarboxylate: Synthesis, Properties, and Application in Carboplatin Production

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of a Niche Intermediate

In the landscape of pharmaceutical development and complex organic synthesis, the significance of specialized intermediates cannot be overstated. Diethyl 1,1-cyclobutanedicarboxylate, a seemingly unassuming diester, holds a pivotal role as a critical building block, most notably in the production of Carboplatin, a second-generation platinum-based anticancer drug. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this key molecule. We will delve into its synthesis with a focus on mechanistic insights and practical considerations, explore its chemical properties, and detail its crucial application in the synthesis of Carboplatin. The protocols and data presented herein are synthesized from established literature and practical experience, offering a robust resource for laboratory and process development endeavors.

Core Molecular Attributes of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective handling, synthesis, and application.

PropertyValueSource(s)
IUPAC Name diethyl cyclobutane-1,1-dicarboxylate
CAS Number 3779-29-1
Molecular Formula C₁₀H₁₆O₄
Molecular Weight 200.23 g/mol
Canonical SMILES CCOC(=O)C1(CCC1)C(=O)OCC
Appearance Colorless oil/liquid
Boiling Point 104-105 °C @ 12 mmHg
Density 1.05 g/mL at 20 °C
Solubility Insoluble in water

Synthesis of this compound: A Mechanistic and Practical Approach

The most prevalent and well-documented method for the synthesis of this compound is the alkylation of diethyl malonate with a 1,3-dihalopropane, typically 1,3-dibromopropane or 1,3-chlorobromopropane. This reaction is a classic example of a malonic ester synthesis, which allows for the formation of a cyclic structure through a double alkylation sequence.

Reaction Mechanism

The synthesis proceeds through a series of well-understood steps, beginning with the deprotonation of diethyl malonate to form a nucleophilic enolate.

Reaction_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: First SN2 Alkylation cluster_2 Step 3: Intramolecular Cyclization (Second SN2 Alkylation) DEM Diethyl Malonate Enolate Diethyl Malonate Enolate DEM->Enolate Deprotonation Base Sodium Ethoxide (NaOEt) DBP 1,3-Dibromopropane Intermediate Mono-alkylated Intermediate Enolate->Intermediate Nucleophilic Attack Cyclic_Intermediate Cyclic Intermediate Enolate Intermediate->Cyclic_Intermediate Intramolecular Attack Product This compound Cyclic_Intermediate->Product Protonation

Figure 1: Synthesis of this compound Workflow.
  • Enolate Formation: Diethyl malonate possesses acidic α-hydrogens (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups. A strong base, such as sodium ethoxide, is used to deprotonate the α-carbon, forming a resonance-stabilized enolate ion. This enolate is a potent nucleophile.

  • First Sₙ2 Alkylation: The diethyl malonate enolate attacks one of the electrophilic carbon atoms of 1,3-dibromopropane in a classic Sₙ2 reaction. This results in the displacement of a bromide ion and the formation of a mono-alkylated intermediate.

  • Second Deprotonation and Intramolecular Cyclization: The mono-alkylated intermediate still possesses one acidic α-hydrogen. A second equivalent of the base deprotonates this carbon, forming another enolate. This enolate then undergoes an intramolecular Sₙ2 reaction, attacking the other electrophilic carbon of the propyl chain and displacing the second bromide ion to form the four-membered cyclobutane ring.

Experimental Protocol

The following protocol is adapted from a well-established procedure in Organic Syntheses.

Reagents and Equipment:

  • Diethyl malonate

  • 1,3-Dibromopropane (or 1,3-chlorobromopropane)

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Anhydrous sodium sulfate

  • 5-L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a calcium chloride drying tube

  • Inlet for addition of sodium ethoxide solution

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a separate flask, carefully add 138 g (6.0 g-atoms) of freshly cut sodium in small pieces to 2.5 L of absolute ethanol under a reflux condenser. Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Ensure proper ventilation and no nearby ignition sources.

  • Reaction Setup: In the 5-L three-necked flask, combine 480 g (3.0 moles) of diethyl malonate and 605.7 g (3.0 moles) of 1,3-dibromopropane.

  • Reaction: Heat the mixture to 80°C with vigorous stirring. Slowly add the sodium ethoxide solution to the flask. The rate of addition should be controlled to maintain a smooth reflux. The addition typically takes about 1.5 hours.

  • Reflux: After the addition is complete, continue to reflux the mixture with stirring for an additional 45 minutes.

  • Solvent Removal: Distill the ethanol from the reaction mixture.

  • Work-up: Cool the reaction mixture and add 900 mL of cold water to dissolve the sodium bromide precipitate. Separate the organic layer.

  • Extraction: Extract the aqueous layer with three 500-mL portions of diethyl ether.

  • Drying and Solvent Removal: Combine the organic layer and the ether extracts. Dry over anhydrous sodium sulfate, filter, and remove the ether by distillation.

  • Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling at 91–96°C/4 mm Hg. The expected yield is 320–330 g (53–55%).

Field-Proven Insights and Causality
  • Choice of Base: Sodium ethoxide is the base of choice as it is readily prepared from sodium and ethanol, the reaction solvent. Using a different alkoxide could lead to transesterification of the diethyl ester.

  • Anhydrous Conditions: It is crucial to maintain strictly anhydrous conditions throughout the reaction. Any water present will react with the sodium ethoxide, reducing the yield and potentially leading to side reactions.

  • Side Reactions: The primary side reaction is the formation of tetraethyl 1,1,5,5-pentanetetracarboxylate, which arises from the reaction of the mono-alkylated intermediate with another molecule of diethyl malonate enolate instead of undergoing intramolecular cyclization. Controlling the rate of addition of the sodium ethoxide solution can help to minimize this side reaction.

  • Purification: Fractional distillation is necessary to obtain a highly pure product. A forerun may contain unreacted starting materials, while a higher-boiling fraction may contain the tetraethyl 1,1,5,5-pentanetetracarboxylate byproduct.

Application in the Synthesis of Carboplatin

The primary and most significant application of this compound is as a key intermediate in the synthesis of Carboplatin. The synthesis of Carboplatin from this diester involves a multi-step process.

Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid

The first step is the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid. This is typically achieved by saponification with a strong base, such as potassium hydroxide, followed by acidification.

Hydrolysis_Reaction DECDC This compound CBDA 1,1-Cyclobutanedicarboxylic Acid DECDC->CBDA Hydrolysis KOH 1. KOH, H₂O, Δ 2. H₃O⁺

Figure 2: Hydrolysis of this compound.
Synthesis of Carboplatin

The synthesis of Carboplatin then proceeds by reacting 1,1-cyclobutanedicarboxylic acid with a platinum(II) complex, typically formed in situ from a platinum salt. A common route involves the reaction of cis-diamminediaquaplatinum(II) nitrate with 1,1-cyclobutanedicarboxylic acid. The dicarboxylate acts as a bidentate ligand, replacing the aqua ligands to form the stable Carboplatin complex.

Safety and Handling

As with all chemical syntheses, a thorough understanding of the hazards associated with the reagents is paramount.

ReagentKey HazardsRecommended PrecautionsSource(s)
Diethyl Malonate Causes serious eye irritation. Combustible liquid.Wear eye protection. Keep away from heat and open flames.
1,3-Dibromopropane Harmful if swallowed. Causes skin and eye irritation. Flammable liquid and vapor.Wear protective gloves and eye protection. Use in a well-ventilated area. Keep away from heat and open flames.
Sodium Ethoxide Flammable solid. Causes severe skin burns and eye damage. Reacts violently with water.Handle in a dry, inert atmosphere. Wear appropriate personal protective equipment, including gloves, lab coat, and eye protection. Keep away from water and sources of ignition.
This compound May cause skin, eye, and respiratory irritation.Use in a well-ventilated area. Wear protective gloves and eye protection.

Conclusion

This compound serves as a testament to the enabling power of specialized chemical intermediates in the synthesis of complex, high-value molecules. Its synthesis, while requiring careful control of reaction conditions, is a robust and well-understood process. The critical role of this molecule in the production of Carboplatin underscores its importance in the pharmaceutical industry. This guide has provided a detailed overview of its synthesis, properties, and key application, with the aim of equipping researchers and professionals with the knowledge necessary for its successful utilization.

References

  • The Crucial Role of this compound in Carboplatin. (n.d.).

A Comprehensive Technical Guide to the Synthesis of Diethyl 1,1-cyclobutanedicarboxylate from Diethyl Malonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethyl 1,1-cyclobutanedicarboxylate is a valuable synthetic intermediate, primarily serving as a precursor for cyclobutanecarboxylic acid and other substituted cyclobutane structures that are integral to the development of novel therapeutic agents and materials.[1][2] Its synthesis is a classic example of the malonic ester synthesis, a powerful carbon-carbon bond-forming reaction. This guide provides an in-depth exploration of the synthesis of this compound, focusing on the reaction between diethyl malonate and a 1,3-dihalopropane. We will delve into the underlying mechanism, provide a field-proven experimental protocol, discuss critical optimization parameters, and outline essential safety considerations to ensure a successful and reproducible synthesis.

Pillar 1: The Underlying Chemistry: A Mechanistic Perspective

The synthesis proceeds via a tandem dialkylation of diethyl malonate. The core principle lies in the enhanced acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which are positioned between two electron-withdrawing carbonyl groups.[3] This acidity allows for sequential deprotonation and alkylation, culminating in an intramolecular cyclization to form the target four-membered ring.

The reaction unfolds in four key steps:

  • First Deprotonation: A strong base, typically sodium ethoxide, abstracts an acidic α-hydrogen from diethyl malonate to form a resonance-stabilized sodium enolate.[3][4]

  • First Alkylation (SN2): The nucleophilic enolate attacks one of the electrophilic carbon atoms of a 1,3-dihalopropane (e.g., 1,3-dibromopropane or 1-bromo-3-chloropropane), displacing the first halide and forming an intermediate, diethyl (3-halopropyl)malonate.[5][6]

  • Second Deprotonation: The second equivalent of base abstracts the remaining acidic α-hydrogen from the mono-alkylated intermediate, generating a new enolate.

  • Intramolecular Cyclization (SN2): The enolate attacks the terminal carbon bearing the second halide in an intramolecular fashion, closing the ring and forming this compound.[7]

A significant competing side reaction is the intermolecular reaction of the diethyl (3-halopropyl)malonate intermediate with another molecule of diethyl malonate enolate. This leads to the formation of the linear byproduct, tetraethyl 1,1,5,5-pentanetetracarboxylate.[2][5] Careful control of reaction conditions is crucial to favor the desired intramolecular cyclization.

Visualizing the Reaction Mechanism

Reaction_Mechanism cluster_0 Step 1 & 2: Mono-alkylation cluster_1 Step 3 & 4: Cyclization cluster_2 Side Reaction A Diethyl Malonate + NaOEt B Sodium Enolate A->B Deprotonation D Diethyl (3-halopropyl)malonate B->D S_N2 Alkylation C 1,3-Dihalopropane C->D S_N2 Alkylation E Diethyl (3-halopropyl)malonate + NaOEt H Diethyl (3-halopropyl)malonate F Intermediate Enolate E->F Deprotonation G This compound F->G Intramolecular S_N2 J Tetraethyl 1,1,5,5-pentanetetracarboxylate H->J Intermolecular S_N2 I Sodium Enolate (from Diethyl Malonate) I->J Intermolecular S_N2

Caption: Reaction mechanism for the synthesis of this compound.

Pillar 2: A Validated Experimental Protocol

This protocol is adapted from the robust and highly vetted procedure published in Organic Syntheses, ensuring a high degree of reliability and reproducibility.[8]

Reagent & Equipment Summary
ReagentM.W. ( g/mol )Amount (moles)QuantityDensity (g/mL)Notes
Sodium (Na)22.996.0138 gN/AFreshly cut, handled with care.
Absolute Ethanol46.07-2.5 L0.789Must be strictly anhydrous.
Diethyl Malonate160.173.0480 g1.055455 mL
1-Bromo-3-chloropropane157.443.0472 g1.59297 mL
Diethyl Ether74.12-~1.5 L0.713Anhydrous, for extraction.
Anhydrous Sodium Sulfate142.04-~100 gN/AFor drying.

Equipment: 5-L three-necked round-bottomed flask, 5-L round-bottomed flask, mechanical stirrer, efficient reflux condensers, calcium chloride drying tubes, heating mantle, separatory funnel, distillation apparatus (for atmospheric and vacuum distillation).

Step-by-Step Methodology

Part A: Preparation of Sodium Ethoxide Solution

  • In a 5-L round-bottomed flask equipped with a reflux condenser protected by a calcium chloride tube, add 2.5 L of absolute ethanol.

  • Carefully add 138 g (6.0 g. atoms) of freshly cut sodium in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved. This forms the sodium ethoxide solution.

Part B: Reaction Setup and Execution

  • In a separate 5-L three-necked flask, equip the apparatus with a mechanical stirrer, a reflux condenser (with a drying tube), and an inlet for the addition of the sodium ethoxide solution.

  • Charge the flask with 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of 1-bromo-3-chloropropane.

  • Begin vigorous stirring and heat the mixture to 80°C using a heating mantle.

  • Slowly add the prepared sodium ethoxide solution to the heated mixture. The rate of addition should be controlled to maintain a smooth reflux of the reaction mixture. This addition typically takes about 1.5 hours.[8]

  • After the addition is complete, continue to reflux the mixture with stirring for an additional 45 minutes to ensure the reaction proceeds to completion.[8]

Part C: Work-up and Isolation

  • Rearrange the apparatus for distillation and remove the bulk of the ethanol by distilling it at atmospheric pressure. Stirring must be maintained to prevent bumping.[8]

  • Cool the reaction mixture and add 900 mL of cold water to dissolve the sodium halide salts formed during the reaction.

  • Transfer the mixture to a large separatory funnel and separate the organic layer.

  • Extract the aqueous layer with three 500-mL portions of diethyl ether.[8]

  • Combine the initial organic layer with the ether extracts. Wash the combined organic phase with 50 mL of saturated salt solution (brine) and then dry over approximately 100 g of anhydrous sodium sulfate.[8]

Part D: Purification

  • Filter the dried solution to remove the sodium sulfate.

  • Remove the diethyl ether by distillation on a steam bath.

  • The crude residue (typically 600-625 g) is then purified by vacuum distillation.

  • Collect the fraction boiling at 91–96°C at a pressure of 4 mmHg.[8] The expected yield of pure this compound is 320–330 g (53–55%).

Product Characterization
PropertyValue
Molecular FormulaC₁₀H₁₆O₄
Molecular Weight200.23 g/mol
Boiling Point91–96°C / 4 mmHg[8]
AppearanceColorless oil
Density (25°C)1.042–1.044 g/mL[8]
Refractive Index (n²⁵D)1.433–1.434[8]

Pillar 3: Field-Proven Insights & Process Optimization

  • Anhydrous Conditions are Paramount: The success of this synthesis hinges on maintaining strictly anhydrous conditions.[8] Any moisture will react with the sodium ethoxide, reducing the base concentration and lowering the overall yield. All glassware should be oven-dried, and absolute ethanol is required.

  • Choice of Dihalopropane: While 1,3-dibromopropane is commonly used, 1-bromo-3-chloropropane is an excellent alternative that often provides good yields.[2][8] The higher reactivity of the bromide allows for the initial alkylation, while the chloride is subsequently displaced in the cyclization step.

  • Base and Solvent Congruency: The use of sodium ethoxide in ethanol is strategic. Employing an alkoxide base that matches the alcohol of the ester (ethoxide for an ethyl ester) prevents transesterification, which would lead to a mixture of ester products.

  • Rate of Addition: The slow, controlled addition of the sodium ethoxide solution into the heated mixture of reactants is critical for managing the exothermicity of the reaction and for minimizing the formation of the linear tetraester byproduct.[8]

  • Alternative Synthetic Route: To circumvent the issue of the tetraester byproduct, an alternative synthesis has been developed. This involves the addition of hydrogen bromide to diethyl allylmalonate, followed by intramolecular cyclization with sodium ethoxide, reportedly achieving an overall yield of about 50%.[5][9]

Visualizing the Experimental Workflow

Experimental_Workflow A Prepare Sodium Ethoxide in Absolute Ethanol D Slowly Add NaOEt Solution (Maintain Reflux) A->D B Charge Flask with Diethyl Malonate & 1-Bromo-3-chloropropane C Heat to 80°C and Stir B->C C->D E Reflux for 45 min D->E F Distill off Ethanol E->F G Quench with Water F->G H Separate Layers G->H I Extract Aqueous Layer with Diethyl Ether H->I J Combine & Dry Organic Layers I->J K Filter & Evaporate Ether J->K L Vacuum Distillation (91-96°C @ 4 mmHg) K->L M Pure Product L->M

Caption: Step-by-step experimental workflow for the synthesis.

Downstream Applications: Accessing Cyclobutanecarboxylic Acid

The synthesized this compound is rarely the final product. It is readily converted to more functionalized molecules. A common subsequent procedure involves:

  • Saponification: Hydrolysis of the diester using a strong base like sodium hydroxide or potassium hydroxide to yield 1,1-cyclobutanedicarboxylic acid.[1][10]

  • Decarboxylation: Heating the resulting diacid above its melting point (156–158°C) causes it to lose a molecule of carbon dioxide, yielding cyclobutanecarboxylic acid.[2]

Safety and Hazard Considerations

A thorough risk assessment must be conducted before beginning this procedure.

  • Sodium Metal: Highly reactive and corrosive. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere or in a non-reactive solvent.

  • Absolute Ethanol & Diethyl Ether: Highly flammable liquids. All heating should be conducted using heating mantles, and no open flames should be present in the laboratory.

  • 1-Bromo-3-chloropropane: Toxic and an irritant. Should be handled in a well-ventilated fume hood.

  • Sodium Ethoxide: Corrosive. Avoid contact with skin and eyes.

Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coats, and gloves, is mandatory throughout the procedure.

References

  • Cason, J.; Allen, C. F. H. This compound. Organic Syntheses, Coll. Vol. 4, p.288 (1963); Vol. 33, p.21 (1953). [Link]
  • PrepChem. Synthesis of (a) 1-Ethoxycarbonylcyclobutanecarboxylic Acid (2a). [Link]
  • Lampman, G. M.; Aumiller, J. C. 3-chlorocyclobutanecarboxylic acid. Organic Syntheses, Coll. Vol. 6, p.271 (1988); Vol. 51, p.106 (1971). [Link]
  • Cason, J.; Allen, C. F. H. 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses, Coll. Vol. 3, p.213 (1955); Vol. 28, p.27 (1948). [Link]
  • Walborsky, H. M. A New Synthesis of this compound. Journal of the American Chemical Society, 1949, 71 (6), pp 2255–2256. [Link]
  • Chegg.com. When diethylmalonate was treated with two equivalents of sodium ethoxide... [Link]
  • Walborsky, H. M.
  • McMurry, J. 22.
  • Soderberg, T. 8.

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The Lynchpin of the Four-Membered Ring: A Technical Guide to Diethyl 1,1-cyclobutanedicarboxylate as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diethyl 1,1-cyclobutanedicarboxylate (DEC) is a gem-disubstituted cyclobutane that has emerged as a cornerstone intermediate in modern organic synthesis. Its strained four-membered ring, adorned with versatile ester functionalities, provides a unique structural motif that has been exploited in the synthesis of a wide array of complex molecules, most notably in the pharmaceutical industry. This technical guide provides an in-depth exploration of DEC, from its synthesis and chemical properties to its critical applications as a precursor to valuable downstream products. We will delve into the mechanistic nuances of its formation, provide detailed experimental protocols for its synthesis and subsequent transformations, and showcase its utility in the development of pharmacologically active agents. This document is intended for researchers, chemists, and professionals in drug discovery and development who seek a comprehensive understanding of this pivotal chemical building block.

Introduction: The Strategic Value of the Cyclobutane Moiety

The cyclobutane ring, a motif once considered primarily of academic interest due to its inherent ring strain (approximately 26 kcal/mol), is now a sought-after structural element in medicinal chemistry and materials science.[1] Its rigid, three-dimensional geometry can impart favorable properties to bioactive molecules, such as improved metabolic stability, enhanced binding affinity to protein targets, and unique conformational constraints. This compound serves as a readily accessible and highly versatile entry point into the world of functionalized cyclobutanes, making it a molecule of significant strategic importance.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of this compound is paramount for its effective use and quality control in a laboratory setting.

PropertyValueReference(s)
CAS Number 3779-29-1[2],[3]
Molecular Formula C₁₀H₁₆O₄[2],[3]
Molecular Weight 200.23 g/mol [2],[3]
Appearance Colorless oil/liquid[4]
Boiling Point 104-105 °C @ 12 mmHg[4]
Density ~1.05 g/mL at 20 °C[4]
Refractive Index (n²⁵D) 1.433-1.434[5]
Solubility Insoluble in water; soluble in chloroform, dichloromethane, methanol[4]
Spectroscopic Characterization

¹H NMR (Varian A-60): The proton NMR spectrum provides a clear signature of the molecule's structure. The ethyl ester groups give rise to a triplet at approximately 1.25 ppm (CH₃) and a quartet at around 4.15 ppm (OCH₂). The cyclobutane ring protons appear as a multiplet in the region of 1.9-2.5 ppm.[6]

¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbonyl carbons of the ester groups (around 172 ppm), the quaternary carbon of the cyclobutane ring (C1, ~50 ppm), the methylene carbons of the ethyl groups (OCH₂, ~61 ppm), the methylene carbons of the cyclobutane ring (C2/C4 and C3), and the methyl carbons of the ethyl groups (CH₃, ~14 ppm).[7]

Mass Spectrometry (Electron Ionization): The mass spectrum of DEC typically does not show a strong molecular ion peak (m/z = 200). Common fragments include those corresponding to the loss of an ethoxy group (m/z = 155), followed by the loss of carbon monoxide, and other characteristic fragmentations of the cyclobutane ring and ester functionalities.[3][8]

Synthesis of this compound: A Mechanistic Perspective

The most common and well-established method for the synthesis of DEC is the alkylation of diethyl malonate with a 1,3-dihalopropane, typically 1,3-dibromopropane or 1-bromo-3-chloropropane, in the presence of a strong base such as sodium ethoxide.[5][9] This reaction is a classic example of a malonic ester synthesis.

Reaction Mechanism and Byproduct Formation

The reaction proceeds through a double Sₙ2 mechanism. The base first deprotonates diethyl malonate to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, displacing one of the halide ions from the 1,3-dihalopropane. A second equivalent of base is then used to deprotonate the newly formed intermediate at the α-carbon, generating a new enolate that undergoes an intramolecular Sₙ2 reaction to close the four-membered ring.

A significant byproduct in this synthesis is tetraethyl 1,1,5,5-pentanetetracarboxylate.[9][10] This arises from an intermolecular reaction where the intermediate mono-alkylated diethyl malonate is attacked by another molecule of diethyl malonate enolate, rather than undergoing intramolecular cyclization.

G cluster_0 Step 1: First Alkylation cluster_1 Step 2: Cyclization vs. Byproduct Formation Diethyl Malonate Enolate Diethyl Malonate Enolate Mono-alkylated Intermediate Mono-alkylated Intermediate Diethyl Malonate Enolate->Mono-alkylated Intermediate Sₙ2 1,3-Dihalopropane 1,3-Dihalopropane 1,3-Dihalopropane->Mono-alkylated Intermediate Intermediate Enolate Intermediate Enolate Mono-alkylated Intermediate->Intermediate Enolate Deprotonation DEC DEC Intermediate Enolate->DEC Intramolecular Sₙ2 (Desired Path) Byproduct Precursor Byproduct Precursor Intermediate Enolate->Byproduct Precursor Intermolecular Sₙ2 (Side Reaction) Another Malonate Enolate Another Malonate Enolate Another Malonate Enolate->Byproduct Precursor transformations DEC This compound Dicarboxylic_Acid 1,1-Cyclobutanedicarboxylic Acid DEC->Dicarboxylic_Acid Hydrolysis (e.g., KOH, H₃O⁺) Other_Derivatives Other Bioactive Molecules & Natural Product Intermediates DEC->Other_Derivatives Further Transformations Monocarboxylic_Acid Cyclobutanecarboxylic Acid Dicarboxylic_Acid->Monocarboxylic_Acid Decarboxylation (Heat) Carboplatin Carboplatin Dicarboxylic_Acid->Carboplatin Multi-step Synthesis Monocarboxylic_Acid->Other_Derivatives Further Transformations

Caption: Key synthetic transformations of this compound.

Hydrolysis and Decarboxylation: Access to Core Cyclobutane Acids

The ester groups of DEC can be readily hydrolyzed under basic or acidic conditions to yield 1,1-cyclobutanedicarboxylic acid. [9]This dicarboxylic acid can then be decarboxylated by heating to afford cyclobutanecarboxylic acid. [5]These two acids are themselves important building blocks for more complex molecules.

Experimental Protocol: Hydrolysis and Decarboxylation of DEC

This protocol is a conceptual combination of procedures described in the literature. [5][9]

  • Hydrolysis:

    • Reflux a solution of this compound in ethanolic potassium hydroxide for 2-3 hours.

    • Remove the ethanol by distillation.

    • Dissolve the residue in water and acidify with a strong acid (e.g., HCl) to precipitate the 1,1-cyclobutanedicarboxylic acid.

    • Collect the solid by filtration and recrystallize from a suitable solvent like ethyl acetate.

  • Decarboxylation:

    • Place the dried 1,1-cyclobutanedicarboxylic acid in a distillation flask.

    • Heat the flask in an oil bath to 160-170 °C until the evolution of carbon dioxide ceases.

    • The resulting cyclobutanecarboxylic acid can be purified by distillation.

The Gateway to Carboplatin

The most prominent application of this compound is as a key starting material in the synthesis of Carboplatin, a second-generation platinum-based anticancer drug used to treat various forms of cancer. [4][11]The 1,1-cyclobutanedicarboxylate ligand in Carboplatin is derived from DEC. The synthesis involves the hydrolysis of DEC to 1,1-cyclobutanedicarboxylic acid, which is then reacted with a platinum(II) source. The quality and purity of DEC are critical for ensuring the high purity of the final active pharmaceutical ingredient (API). [11]

Broader Applications in Bioactive Molecule Synthesis

While the synthesis of Carboplatin is its most well-known application, the cyclobutane framework derived from DEC is found in a range of other bioactive molecules and natural products. The rigid nature of the cyclobutane ring makes it an attractive scaffold for designing enzyme inhibitors and receptor ligands. Research in this area is ongoing, with DEC providing a reliable and scalable starting point for the exploration of new chemical space. [2][12][13]

Conclusion

This compound is far more than a simple cyclic diester; it is a versatile and indispensable intermediate in organic synthesis. Its well-established synthetic routes, coupled with its ability to be transformed into a variety of functionalized cyclobutane derivatives, have solidified its importance in both academic research and industrial applications. As the demand for structurally novel and complex molecules continues to grow, particularly in the field of drug discovery, the role of this compound as a key building block is set to expand even further. This guide has provided a comprehensive overview of its synthesis, properties, and applications, equipping researchers and scientists with the foundational knowledge to effectively utilize this powerful chemical tool.

References

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An In-depth Technical Guide to Diethyl 1,1-cyclobutanedicarboxylate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclobutane Scaffold

In the landscape of contemporary drug discovery and complex molecule synthesis, the cyclobutane moiety has emerged as a scaffold of significant interest.[1] Its unique, puckered three-dimensional structure offers a distinct departure from flat aromatic systems, providing medicinal chemists with a tool to improve pharmacological properties and explore novel chemical space.[2] The cyclobutane ring's inherent strain, longer C-C bonds, and relative chemical inertness contribute to its utility in creating structurally unique and metabolically stable drug candidates.[1][2]

At the heart of accessing this valuable motif is Diethyl 1,1-cyclobutanedicarboxylate (CAS No. 3779-29-1). This seemingly simple diester is a cornerstone intermediate, providing a stable, reliable, and versatile entry point into the synthesis of a wide array of complex cyclobutane-containing molecules. Its geminal diester functionality serves as a synthetic linchpin, allowing for selective transformations into acids, alcohols, and other functional groups, thereby unlocking a multitude of synthetic pathways. This guide provides an in-depth exploration of its synthesis, properties, reactivity, and critical applications, particularly in the development of pharmaceutical agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. This compound is a colorless oil with well-defined characteristics that ensure its predictability in reactions.[3]

PropertyValueSource(s)
CAS Number 3779-29-1[4][5]
Molecular Formula C₁₀H₁₆O₄[4][6]
Molecular Weight 200.23 g/mol [4][6]
Appearance Colorless Liquid/Oil[3][7]
Boiling Point 104-105 °C @ 12 mmHg[3]
Density ~1.05 g/mL at 20 °C[3]
Refractive Index ~1.433-1.439 @ 20 °C[8][9]
Solubility Insoluble in water; Soluble in chloroform, methanol[3]
Flash Point 89 °C / 192.2 °F[10]

Spectroscopic data is critical for reaction monitoring and product verification. Comprehensive spectral information for this compound is publicly available through various databases.

  • ¹H NMR & ¹³C NMR: Available in databases like ChemicalBook and SpectraBase, providing a clear fingerprint for structural confirmation.[11][12]

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectra can be found on the NIST WebBook, showing characteristic fragmentation patterns.[6]

  • Infrared (IR) Spectroscopy: FTIR spectra on PubChem show the prominent C=O stretch of the ester groups.[4]

Synthesis of this compound: A Validated Protocol

The most reliable and widely cited method for preparing this compound is the alkylation of diethyl malonate with a 1,3-dihalopropane.[8] This method, detailed in Organic Syntheses, provides a robust and scalable procedure. A key challenge is minimizing a common side reaction that forms tetraethyl 1,1,5,5-pentanetetracarboxylate.[13][14] An alternative approach involves the addition of hydrogen bromide to diethyl allylmalonate followed by intramolecular cyclization, which can improve the yield by circumventing this side reaction.[3][13]

Workflow for the Synthesis of this compound

G cluster_reactants Reactants & Base cluster_process Reaction & Workup A Diethyl Malonate D Deprotonation: Formation of Sodiomalonate A->D B 1,3-Dihalopropane (e.g., Trimethylene Chlorobromide) E Nucleophilic Attack & Intramolecular Cyclization B->E C Sodium Ethoxide (in Ethanol) C->D D->E Nucleophilic Substitution F Aqueous Workup & Extraction E->F G Purification: Distillation under Vacuum F->G H Product: This compound G->H

Caption: Synthesis workflow from reactants to purified product.

Detailed Experimental Protocol (Adapted from Organic Syntheses)

This protocol describes the alkylation of diethyl malonate with trimethylene chlorobromide.[8]

1. Preparation of Sodium Ethoxide Solution:

  • In a 5-L round-bottomed flask equipped with a reflux condenser and drying tube, add 138 g (6.0 g-atoms) of freshly cut sodium in small pieces to 2.5 L of absolute ethanol.

  • Causality: Sodium metal reacts with ethanol to form sodium ethoxide, a strong base necessary to deprotonate the acidic α-proton of diethyl malonate. Strictly anhydrous conditions are essential to prevent the sodium ethoxide from being quenched by water.[8]

2. Reaction Setup:

  • In a separate 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and addition inlet, mix 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of trimethylene chlorobromide.

  • Heat the mixture to 80°C with vigorous stirring.

3. Addition and Reflux:

  • Slowly add the prepared sodium ethoxide solution to the diethyl malonate mixture. The rate of addition should be controlled to maintain a smooth reflux (approximately 1.5 hours).

  • Causality: The sodium ethoxide deprotonates diethyl malonate to form a nucleophilic enolate. This enolate first attacks the more electrophilic carbon bearing the bromine atom on trimethylene chlorobromide. A second, intramolecular nucleophilic substitution then occurs to form the cyclobutane ring.

  • After the addition is complete, continue to reflux the mixture with stirring for an additional 45 minutes to ensure the reaction goes to completion.

4. Workup and Extraction:

  • Remove the ethanol by distillation. Continued stirring is crucial during this step to prevent bumping.[8]

  • Cool the reaction mixture and add 900 mL of cold water to dissolve the sodium halide salts formed.

  • Separate the organic layer. Extract the aqueous layer with three 500-mL portions of ether.

  • Combine the organic layer and ether extracts, wash with a saturated salt solution, and dry over anhydrous sodium sulfate.

5. Purification:

  • Filter the solution and remove the ether by distillation.

  • Distill the residue under reduced pressure. The product, this compound, typically boils at 91–96°C/4 mm Hg, yielding 320–330 g (53–55%).[8]

  • Self-Validation: The purity of the final product can be confirmed by measuring its refractive index (n²⁵D 1.433–1.434) and density, and further validated by spectroscopic analysis (NMR, IR), comparing the results with established literature values.[4][8]

Key Synthetic Transformations and Reactivity

The true power of this compound lies in the reactivity of its geminal ester groups, which serve as handles for further molecular elaboration.

transformations cluster_products Key Derivatives start This compound A 1,1-Cyclobutanedicarboxylic Acid start->A Saponification (e.g., KOH, H₂O) C 1,1-Bis(hydroxymethyl)cyclobutane start->C Reduction (e.g., LiAlH₄) B Cyclobutanecarboxylic Acid A->B Decarboxylation (Heat) D Substituted Cyclobutanes (e.g., 3-chlorocyclobutanecarboxylic acid) A->D Multi-step sequence (e.g., Chlorination, Decarboxylation)

Caption: Key synthetic transformations of the title compound.

  • Saponification to the Diacid: The twin ester groups can be readily hydrolyzed under basic conditions (e.g., using potassium hydroxide) followed by acidic workup to yield 1,1-Cyclobutanedicarboxylic acid. This diacid is itself a stable, crystalline solid and a valuable synthetic intermediate.[15]

  • Decarboxylation to the Monoacid: Heating 1,1-Cyclobutanedicarboxylic acid above its melting point results in the loss of one carboxyl group as carbon dioxide, cleanly producing Cyclobutanecarboxylic acid.[8] This transformation is a classic example of malonic ester synthesis logic, providing access to monosubstituted cyclobutane systems.

  • Reduction to the Diol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both ester functionalities to primary alcohols, yielding 1,1-Bis(hydroxymethyl)cyclobutane. This diol opens up further synthetic possibilities, such as conversion to dihalides or incorporation into polyesters.

  • Precursor to Functionalized Cyclobutanes: The diacid derived from the title compound can be used to synthesize more complex cyclobutane derivatives. For instance, free radical chlorination of 1,1-cyclobutanedicarboxylic acid with sulfuryl chloride, followed by decarboxylation, can produce 3-chlorocyclobutanecarboxylic acid, demonstrating how functionality can be introduced at other positions on the ring.[15]

Applications in Pharmaceutical and Medicinal Chemistry

The cyclobutane ring is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and receptor binding affinity by providing a rigid, three-dimensional scaffold.[1][2] this compound is a key starting material for accessing this privileged structure.

Case Study: Synthesis of Carboplatin

A paramount application of this compound is its role as a critical intermediate in the synthesis of Carboplatin, a second-generation platinum-based anticancer agent.[3][16] Carboplatin is used to treat a variety of cancers and was developed to reduce the severe nephrotoxicity associated with its predecessor, Cisplatin. The 1,1-cyclobutanedicarboxylate ligand in Carboplatin is crucial for its stability and pharmacokinetic profile. The synthesis involves converting the title diester into 1,1-cyclobutanedicarboxylic acid, which is then used to form the chelated platinum complex.[16]

carboplatin A This compound B Saponification A->B C 1,1-Cyclobutanedicarboxylic Acid B->C D Complexation with Platinum Precursor C->D E Carboplatin (Anticancer Agent) D->E

Caption: Logical flow from building block to the anticancer drug Carboplatin.

Role as a Bioisostere and 3D Scaffold

In modern drug design, replacing planar or flexible groups with rigid, three-dimensional scaffolds can lead to significant improvements in potency and selectivity. The cyclobutane ring, accessed via this compound, serves as an excellent bioisosteric replacement for gem-dimethyl groups or larger cycloalkanes.[2] A recent study on inhibitors for nonalcoholic steatohepatitis (NASH) demonstrated that replacing a gem-dimethyl quaternary carbon with a cyclobutane ring resulted in compounds with potent inhibitory activity and favorable tissue distribution.[17] This highlights the strategic advantage of using cyclobutane scaffolds to fine-tune molecular interactions and pharmacokinetic properties.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

  • Hazards Identification: According to GHS classifications, the compound may cause skin, eye, and respiratory irritation.[4][18]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat, should be worn.[7]

  • Handling: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[19]

  • Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from sources of ignition.[7][10]

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategic enabler in the field of organic synthesis. Its well-established synthesis and predictable reactivity provide a reliable gateway to the coveted cyclobutane scaffold. Through straightforward transformations, it can be converted into a range of derivatives, making it an exceptionally versatile building block. Its indispensable role in the production of the life-saving drug Carboplatin and its growing importance in modern medicinal chemistry as a 3D scaffold underscore its enduring value to researchers, scientists, and drug development professionals.

References

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  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery.
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  • Wang, Y., et al. (2023). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry, 66(10), 6825–6843. [Link]
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Methodological & Application

Synthesis Protocol for Diethyl 1,1-cyclobutanedicarboxylate: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclobutane Moiety

The cyclobutane ring, a strained four-membered carbocycle, is a recurring structural motif in a multitude of biologically active natural products and pharmaceutical agents. Its unique conformational properties and inherent ring strain can impart favorable pharmacokinetic and pharmacodynamic characteristics to a molecule. Diethyl 1,1-cyclobutanedicarboxylate is a key synthetic intermediate, providing a versatile scaffold for the elaboration of more complex cyclobutane-containing structures. For instance, it serves as a crucial building block in the synthesis of carboplatin, a widely used anticancer drug.[1] This application note provides a detailed, field-proven protocol for the synthesis of this compound, grounded in established chemical principles and supported by authoritative references.

Reaction Principle: Malonic Ester Synthesis

The synthesis of this compound is a classic example of the malonic ester synthesis, a robust method for the formation of carbon-carbon bonds.[2][3] The core of this reaction involves the alkylation of diethyl malonate. The methylene protons alpha to the two carbonyl groups of diethyl malonate are particularly acidic (pKa ≈ 13) and can be readily removed by a moderately strong base to form a resonance-stabilized enolate.[4][5] This enolate then acts as a nucleophile, attacking an electrophilic carbon source.

In this specific synthesis, a bifunctional electrophile, 1,3-dihalopropane (commonly 1,3-dibromopropane or 1,3-chlorobromopropane), is employed. The reaction proceeds via a tandem dialkylation. The first alkylation forms a 3-halopropyl substituted malonic ester. A second equivalent of base then removes the remaining acidic proton, generating a new enolate that undergoes an intramolecular S(_N)2 reaction to form the cyclobutane ring.[6]

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGradeSupplierNotes
Diethyl malonateReagentStandard chemical supplierShould be distilled before use if purity is uncertain.
1,3-DibromopropaneReagentStandard chemical supplierCorrosive and lachrymatory; handle with care.
Sodium metalReagentStandard chemical supplierHighly reactive; handle under inert atmosphere.
Absolute EthanolAnhydrousStandard chemical supplierMust be strictly anhydrous.[7]
Diethyl etherAnhydrousStandard chemical supplierFor extraction.
Sodium sulfateAnhydrousStandard chemical supplierFor drying.
Round-bottom flask-Standard laboratory supplierAppropriate size for the scale of the reaction.
Reflux condenser-Standard laboratory supplier-
Mechanical stirrer-Standard laboratory supplierFor efficient mixing.
Dropping funnel-Standard laboratory supplierFor controlled addition of reagents.
Heating mantle-Standard laboratory supplierWith temperature control.
Vacuum distillation setup-Standard laboratory supplierFor purification.
Safety Precautions
  • Sodium metal: A highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas and sodium hydroxide. All operations involving sodium metal should be conducted under an inert atmosphere (e.g., nitrogen or argon) and away from water.[8][9][10][11][12]

  • 1,3-Dibromopropane: A corrosive and lachrymatory liquid. It is harmful if swallowed, inhaled, or absorbed through the skin. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium Ethoxide: A corrosive and flammable solid. It reacts with water and moisture in the air. It can cause severe skin and eye burns. Handle in a dry, inert atmosphere and wear appropriate PPE.[8][9][10][11][12]

  • Diethyl ether: A highly flammable liquid with a low boiling point. Vapors can form explosive mixtures with air. All operations involving diethyl ether should be conducted in a fume hood, away from ignition sources.

Experimental Protocol

This protocol is adapted from a well-established procedure published in Organic Syntheses.[7]

Step 1: Preparation of Sodium Ethoxide Solution
  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a gas inlet, add 250 mL of absolute ethanol.

  • Under a gentle stream of nitrogen or argon, add 11.5 g (0.5 mol) of freshly cut sodium metal in small pieces to the ethanol.

    • Expertise & Experience: The addition of sodium to ethanol is highly exothermic and produces hydrogen gas. Adding the sodium in small portions allows for better control of the reaction rate and temperature. The use of absolute ethanol is critical as any water present will react with the sodium to form sodium hydroxide, which is a less effective base for this reaction and can lead to side reactions.[7][13]

  • Stir the mixture until all the sodium has dissolved completely to form a clear solution of sodium ethoxide. This may require gentle heating.

Step 2: Alkylation and Cyclization
  • To the freshly prepared sodium ethoxide solution, add 80.1 g (0.5 mol) of diethyl malonate dropwise via a dropping funnel with vigorous stirring.

  • After the addition of diethyl malonate is complete, add 101 g (0.5 mol) of 1,3-dibromopropane dropwise to the reaction mixture.

    • Trustworthiness: The dropwise addition of the alkylating agent helps to control the exothermic reaction and minimize the formation of byproducts.

  • After the addition of 1,3-dibromopropane is complete, heat the reaction mixture to reflux for 2-3 hours with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Isolation
  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol by distillation under reduced pressure.

  • To the residue, add 200 mL of cold water to dissolve the sodium bromide precipitate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with three 100 mL portions of diethyl ether.

  • Combine the organic extracts and wash them with 50 mL of saturated sodium chloride solution (brine).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the diethyl ether by rotary evaporation.

Step 4: Purification
  • The crude product is purified by vacuum distillation.

  • Collect the fraction boiling at 104-105 °C at 12 mmHg.[1] The expected yield of pure this compound is approximately 50-60%.

Reaction Mechanism and Workflow

The following diagrams illustrate the key mechanistic steps and the overall experimental workflow.

Reaction Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: First Alkylation (SN2) cluster_step3 Step 3: Second Enolate Formation cluster_step4 Step 4: Intramolecular Cyclization (SN2) Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate Deprotonation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Enolate Enolate_2 Enolate Intermediate 3-Bromopropyl Intermediate Enolate_2->Intermediate Nucleophilic Attack 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Intermediate Intermediate_2 3-Bromopropyl Intermediate Intramolecular Enolate Intramolecular Enolate Intermediate_2->Intramolecular Enolate Deprotonation Sodium Ethoxide_2 Sodium Ethoxide Sodium Ethoxide_2->Intramolecular Enolate Intramolecular Enolate_2 Intramolecular Enolate Final Product This compound Intramolecular Enolate_2->Final Product Ring Closure cluster_step1 cluster_step1 cluster_step2 cluster_step2 cluster_step3 cluster_step3 cluster_step4 cluster_step4

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow A Preparation of Sodium Ethoxide B Addition of Diethyl Malonate A->B C Addition of 1,3-Dibromopropane B->C D Reflux C->D E Solvent Removal D->E F Aqueous Work-up E->F G Extraction with Diethyl Ether F->G H Drying and Solvent Evaporation G->H I Vacuum Distillation H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Discussion: Key Parameters and Potential Pitfalls

  • Anhydrous Conditions: The success of this reaction is highly dependent on maintaining strictly anhydrous conditions.[7] Water will react with the sodium ethoxide, reducing its efficacy as a base and potentially leading to hydrolysis of the ester functionalities. Flame-drying the glassware and using anhydrous solvents are crucial steps.

  • Stoichiometry: The use of two equivalents of sodium ethoxide is necessary to drive both the initial deprotonation of diethyl malonate and the subsequent deprotonation of the mono-alkylated intermediate.

  • Side Reactions: A common side reaction is the intermolecular dialkylation of diethyl malonate with 1,3-dibromopropane, leading to the formation of tetraethyl 1,1,5,5-pentanetetracarboxylate.[14][15] This can be minimized by the controlled addition of the reagents and maintaining the appropriate reaction temperature. Another potential side reaction is the elimination of HBr from 1,3-dibromopropane, which is generally less favored under these conditions.

  • Purification: Vacuum distillation is an effective method for purifying the final product. It is important to have an efficient vacuum to achieve the desired boiling point without causing decomposition of the product. The refractive index of the purified product can be measured to assess its purity. The reported refractive index is approximately 1.4360.[1]

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedures and safety precautions, researchers can confidently and efficiently prepare this valuable synthetic intermediate for a wide range of applications in drug discovery and organic synthesis.

References

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Preparation of Diethyl 1,1-cyclobutanedicarboxylate using sodium ethoxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Diethyl 1,1-cyclobutanedicarboxylate Utilizing Sodium Ethoxide

Authored by: A Senior Application Scientist

Introduction: The Significance of the Cyclobutane Moiety

The cyclobutane ring, a strained four-membered carbocycle, is a critical structural motif in numerous biologically active molecules and pharmaceutical compounds. This compound serves as a pivotal precursor in the synthesis of more complex molecules, including the notable anticancer agent Carboplatin.[1] Its preparation via the alkylation of diethyl malonate is a classic and robust example of carbon-carbon bond formation and intramolecular cyclization, making it a cornerstone reaction for medicinal and organic chemists.

This application note provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt and troubleshoot it effectively.

Reaction Principle: Intramolecular Malonic Ester Synthesis

The synthesis hinges on the principles of the malonic ester synthesis, a versatile method for preparing carboxylic acids.[2] The core of this reaction involves the deprotonation of diethyl malonate, followed by a double alkylation using a 1,3-dihalopropane, which culminates in an intramolecular cyclization.

Mechanism Breakdown:

  • Enolate Formation: Diethyl malonate possesses unusually acidic α-hydrogens (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent ester carbonyl groups.[2] Sodium ethoxide, a strong base, quantitatively deprotonates the α-carbon to form a resonance-stabilized sodium enolate. This step is critical for creating the nucleophile.

  • First Alkylation (Intermolecular SN2): The highly nucleophilic enolate attacks one of the electrophilic carbons of a 1,3-dihalopropane (e.g., 1,3-dibromopropane or trimethylene chlorobromide), displacing a halide ion in a classic SN2 reaction.[3]

  • Second Deprotonation: A second equivalent of sodium ethoxide deprotonates the remaining acidic α-hydrogen on the mono-alkylated intermediate.

  • Cyclization (Intramolecular SN2): The newly formed enolate then undergoes an intramolecular SN2 reaction, attacking the carbon atom at the other end of the propyl chain and displacing the second halide ion. This ring-closing step forms the stable cyclobutane ring.[2][4]

A significant side reaction is the intermolecular reaction of the mono-alkylated intermediate with another molecule of diethyl malonate enolate, leading to the formation of tetraethyl 1,1,5,5-pentanetetracarboxylate.[5][6] The protocol described herein is optimized to favor the intramolecular cyclization, yielding the desired product.[6][7]

Reaction_Mechanism Fig. 1: Reaction Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intermolecular Alkylation cluster_2 Step 3 & 4: Intramolecular Cyclization DEM Diethyl Malonate Enolate Sodium Enolate (Resonance Stabilized) DEM->Enolate + NaOEt NaOEt1 Sodium Ethoxide (NaOEt) Intermediate Mono-alkylated Intermediate Enolate->Intermediate + 1,3-Dihalopropane - NaX Dihalo 1,3-Dihalopropane (X-(CH2)3-X) CyclicProduct This compound Intermediate->CyclicProduct + NaOEt - NaX, - EtOH NaOEt2 Sodium Ethoxide (NaOEt)

Fig. 1: Reaction Mechanism

Materials and Safety

Strict adherence to safety protocols is paramount due to the hazardous nature of the reagents. The reaction must be conducted in a well-ventilated fume hood, and all glassware must be thoroughly dried to prevent unwanted side reactions with the moisture-sensitive base.

Reagent & Equipment Tables

Table 1: Reagents and Chemicals

Reagent CAS No. Formula MW ( g/mol ) Key Hazards
Sodium Metal 7440-23-5 Na 22.99 Flammable, Water-reactive, Corrosive
Absolute Ethanol 64-17-5 C₂H₆O 46.07 Flammable liquid and vapor
Diethyl Malonate 105-53-3 C₇H₁₂O₄ 160.17 Eye Irritant
Trimethylene Chlorobromide 109-70-6 C₃H₆BrCl 157.44 Flammable, Irritant
Diethyl Ether 60-29-7 C₄H₁₀O 74.12 Highly flammable, Forms explosive peroxides
Anhydrous Sodium Sulfate 7757-82-6 Na₂SO₄ 142.04 Hygroscopic

| Sodium Ethoxide (alternative) | 141-52-6 | C₂H₅NaO | 68.05 | Flammable solid, Corrosive, Water-reactive |

Table 2: Required Equipment

Equipment Purpose
5 L Three-necked round-bottomed flask Main reaction vessel
5 L Round-bottomed flask Preparation of sodium ethoxide solution
Mechanical stirrer with seal Ensures efficient mixing
Reflux condenser with drying tube Prevents loss of solvent and entry of moisture
Inlet tube / Dropping funnel Controlled addition of reagents
Heating mantle To control reaction temperature
Distillation apparatus Removal of ethanol
Vacuum distillation apparatus Purification of the final product

| Separatory funnel | Liquid-liquid extraction |

Critical Safety Precautions
  • Sodium Ethoxide/Sodium Metal: Both are highly reactive and corrosive.[8][9] Sodium ethoxide reacts violently with water and is a flammable solid.[10][11] Sodium metal reacts explosively with water. Always handle under an inert atmosphere (e.g., nitrogen or argon) and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[8][12]

  • Anhydrous Conditions: The success of the reaction is critically dependent on maintaining strictly anhydrous conditions.[7] All glassware must be oven- or flame-dried, and absolute (anhydrous) ethanol must be used. Any moisture will hydrolyze the sodium ethoxide to sodium hydroxide, compromising the reaction's efficiency.[8]

  • Flammable Solvents: Ethanol and diethyl ether are highly flammable. Ensure there are no open flames or spark sources in the vicinity. All heating should be conducted using a heating mantle.

Detailed Experimental Protocol

This protocol is adapted from the robust and verified procedure published in Organic Syntheses.[7][13]

Part A: Preparation of Sodium Ethoxide Solution

Causality Note: Preparing the sodium ethoxide solution in situ from sodium metal and absolute ethanol ensures it is fresh and anhydrous, which is crucial for achieving a high yield.

  • Equip a 5 L round-bottomed flask with an efficient reflux condenser protected by a calcium chloride drying tube.

  • Add 2.5 L of absolute ethanol to the flask.

  • Carefully add 138 g (6.0 gram-atoms) of freshly cut sodium metal in small pieces through the condenser at a rate that maintains a controllable reflux.

  • Once all the sodium has reacted and dissolved completely, the solution of sodium ethoxide is ready for use.

Part B: Synthesis and Work-up

Experimental_Workflow Fig. 2: Experimental Workflow Setup 1. Assemble 3-Neck Flask: - Diethyl Malonate (480g) - Trimethylene Chlorobromide (472g) Heat 2. Heat to 80°C with Vigorous Stirring Setup->Heat AddNaOEt 3. Add Sodium Ethoxide Solution (approx. 1.5 hours) Maintain Reflux Heat->AddNaOEt Reflux 4. Reflux for 45 minutes AddNaOEt->Reflux DistillEtOH 5. Distill off Ethanol Reflux->DistillEtOH Workup 6. Cool, add Water (900ml) DistillEtOH->Workup Extract 7. Separate Layers Extract Aqueous Layer with Ether (3x500ml) Workup->Extract Dry 8. Combine Organic Layers Wash with Brine, Dry (Na2SO4) Extract->Dry Filter 9. Filter and Remove Ether Dry->Filter Purify 10. Vacuum Distill Crude Product Filter->Purify FinalProduct This compound Purify->FinalProduct

Fig. 2: Experimental Workflow
  • Reaction Setup: In a 5 L three-necked flask equipped with a mechanical stirrer, a reflux condenser (with drying tube), and an inlet for the sodium ethoxide solution, combine 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of trimethylene chlorobromide.

  • Initiation: Begin vigorous stirring and heat the mixture to 80°C.

  • Reagent Addition: Slowly add the prepared sodium ethoxide solution to the stirred, heated mixture. The rate of addition should be controlled to maintain a smooth reflux. This typically takes about 1.5 hours.

  • Reflux: After the addition is complete, continue to stir and reflux the mixture for an additional 45 minutes to ensure the reaction goes to completion.[7][13]

  • Solvent Removal: Reconfigure the apparatus for distillation and remove the ethanol. Continuous stirring is essential during this step to prevent bumping.[7] Approximately 90-95% of the ethanol can be recovered.

  • Aqueous Work-up: Cool the reaction mixture and add 900 mL of cold water to dissolve the sodium halide salts formed during the reaction.

  • Extraction: Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer three times with 500 mL portions of diethyl ether.[7][13]

  • Drying: Combine the initial organic layer with the ether extracts. Wash the combined organic phase with 50 mL of saturated salt solution (brine) and then dry over 100 g of anhydrous sodium sulfate.

  • Concentration: Filter off the sodium sulfate and remove the ether by distillation on a steam bath to yield the crude product (typically 600-625 g).

Part C: Purification

Causality Note: Vacuum distillation is necessary because the product has a high boiling point at atmospheric pressure and may decompose if heated too strongly. Distilling under reduced pressure lowers the boiling point, allowing for purification without degradation.

  • Assemble a vacuum distillation apparatus using a short Vigreux column.

  • Carefully distill the crude residue.

  • Collect the fraction boiling at 91–96°C / 4 mmHg .[7] The expected yield of the purified product is 320–330 g (53–55%).

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

Table 3: Physicochemical and Spectroscopic Data

Property Value Source
Appearance Colorless Oil [1]
Molecular Formula C₁₀H₁₆O₄ [5][14]
Molecular Weight 200.23 g/mol [5][15]
Boiling Point 104-105 °C @ 12 mmHg91-96 °C @ 4 mmHg [1][7]
Density ~1.05 g/mL at 20 °C [1]
Refractive Index (n²⁵D) ~1.4336 [7]
¹H NMR (CDCl₃) δ (ppm): 4.19 (q, 4H, -OCH₂CH₃), 2.64 (t, 4H, cyclobutane-CH₂), 1.95 (quintet, 2H, cyclobutane-CH₂), 1.25 (t, 6H, -OCH₂CH₃) [16] (Interpreted)
¹³C NMR Expected peaks for ester carbonyl, quaternary cyclobutane carbon, cyclobutane CH₂, ester OCH₂, and ester CH₃ [14] (Reference)

| Mass Spectrum (EI) | Expected molecular ion peak (M⁺) at m/z = 200 |[15] |

Troubleshooting Guide

Table 4: Common Issues and Solutions

Problem Probable Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction.2. Presence of moisture. 3. Loss of product during work-up. 1. Ensure sufficient reflux time. Confirm stoichiometry of reagents.2. Use thoroughly dried glassware and absolute ethanol.[7]3. Perform extractions carefully and ensure complete phase separation.
Formation of solid precipitate during reaction The sodium enolate of diethyl malonate is precipitating from solution. While some precipitation can occur, ensure vigorous stirring to maintain a manageable slurry. If the mixture becomes too thick, a small amount of additional anhydrous ethanol may be added.
High proportion of side product (tetraethyl 1,1,5,5-pentanetetra-carboxylate) Reaction conditions favored intermolecular reaction over intramolecular cyclization. Ensure slow, controlled addition of the sodium ethoxide solution to the mixture of diethyl malonate and dihalide. This maintains a low concentration of the enolate, favoring the intramolecular pathway.[6]

| Product is dark or discolored after distillation | Some decomposition occurred during purification. | Ensure the vacuum is stable and sufficiently low. Do not overheat the distillation flask. A short path distillation apparatus can minimize the time the product spends at high temperatures. |

References

  • This compound. Organic Syntheses, Coll. Vol. 4, p.288 (1963); Vol. 32, p.41 (1952). [Link]
  • Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety. Fengchen Group Co., Ltd. [Link]
  • SODIUM ETHOXIDE.
  • Working with Hazardous Chemicals. Organic Syntheses. [Link]
  • SODIUM ETHOXIDE.
  • SODIUM ETHOXIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
  • Diethyl 1,1-cyclobutanedicarboxyl
  • 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Organic Syntheses, Coll. Vol. 3, p.213 (1955); Vol. 28, p.27 (1948). [Link]
  • This compound.
  • Solved: When diethylmalonate was treated with two equivalents.... Chegg.com. [Link]
  • Alkylation of Enol
  • Diethyl Malonate di-alkyl
  • 3-chlorocyclobutanecarboxylic acid. Organic Syntheses. [Link]
  • Diethyl 1,1-cyclobutanedicarboxyl
  • A New Synthesis of Diethyl 1,1-Cyclobutane- dicarboxyl
  • Synthesis of diethyl diethylmalon
  • Alkylation of Enol

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The Strategic Application of Diethyl 1,1-cyclobutanedicarboxylate in Pharmaceutical Synthesis: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical development, the judicious selection of chemical building blocks is paramount to the successful synthesis of novel therapeutics. Among these, Diethyl 1,1-cyclobutanedicarboxylate has emerged as a critical intermediate, most notably in the production of high-impact oncology drugs. This guide provides an in-depth exploration of its application, offering detailed protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Significance of the Cyclobutane Moiety in Medicinal Chemistry

The cyclobutane ring, a four-membered carbocycle, imparts unique structural and conformational properties to molecules.[1][2] Its inclusion in drug candidates can lead to several advantageous characteristics, such as:

  • Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a specific conformation, which can enhance its binding affinity to a biological target.[3]

  • Improved Physicochemical Properties: The introduction of a cyclobutane moiety can influence a molecule's solubility, lipophilicity, and metabolic stability.[4]

  • Novel Chemical Space: As a less-explored scaffold compared to more common rings like cyclopentane and cyclohexane, the cyclobutane unit offers opportunities for the development of novel intellectual property.[4]

This compound serves as a versatile and accessible entry point to this valuable chemical space, providing a robust platform for the construction of complex pharmaceutical agents.[5]

Core Application: Synthesis of the Anticancer Agent Carboplatin

The most prominent application of this compound is as a key precursor in the synthesis of Carboplatin, a second-generation platinum-based chemotherapy drug.[6][7] Carboplatin is widely used in the treatment of various cancers, including ovarian, lung, and head and neck cancers.[2] The cyclobutane-1,1-dicarboxylate ligand in Carboplatin modulates the reactivity of the platinum center, leading to a more favorable side-effect profile compared to its predecessor, Cisplatin.[7]

The synthetic pathway to Carboplatin from this compound can be conceptually divided into two key stages:

  • Formation of the Ligand: Hydrolysis of this compound to yield 1,1-Cyclobutanedicarboxylic acid.

  • Complexation with Platinum: Reaction of 1,1-Cyclobutanedicarboxylic acid with a suitable platinum precursor.

The following sections provide detailed protocols for these transformations.

Protocol 1: Synthesis of this compound

This protocol is adapted from a robust and well-established procedure published in Organic Syntheses.[8]

Reaction Scheme:

G diethyl_malonate Diethyl Malonate product This compound diethyl_malonate->product trimethylene_chlorobromide 1-bromo-3-chloropropane trimethylene_chlorobromide->product sodium_ethoxide Sodium Ethoxide (Base) sodium_ethoxide->product

A schematic of the synthesis of this compound.

Materials and Equipment:

  • Diethyl malonate

  • 1-Bromo-3-chloropropane (Trimethylene chlorobromide)

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Anhydrous sodium sulfate

  • 5-L three-necked round-bottomed flask

  • Mechanical stirrer

  • Reflux condenser with calcium chloride drying tube

  • Addition funnel

  • Heating mantle

  • Distillation apparatus

  • Separatory funnel

Step-by-Step Procedure:

  • Preparation of Sodium Ethoxide Solution: In a 5-L round-bottomed flask equipped with a reflux condenser, carefully add 138 g (6.0 gram-atoms) of freshly cut sodium to 2.5 L of absolute ethanol. The reaction is exothermic and will generate hydrogen gas; ensure proper ventilation.

  • Reaction Setup: In a separate 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and an inlet for the sodium ethoxide solution, combine 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of 1-bromo-3-chloropropane.[8]

  • Reaction Execution: Heat the mixture of diethyl malonate and 1-bromo-3-chloropropane to 80°C with vigorous stirring. Slowly add the prepared sodium ethoxide solution. The rate of addition should be controlled to maintain a gentle reflux. This addition typically takes about 1.5 hours.

  • Reflux: After the addition is complete, continue to reflux the reaction mixture with stirring for an additional 45 minutes.

  • Workup:

    • Allow the reaction to cool. Distill off the ethanol.

    • Add 900 mL of cold water to the residue to dissolve the sodium halide salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with three 500-mL portions of diethyl ether.

    • Combine the organic layer and the ether extracts. Wash with 50 mL of saturated salt solution and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the ether by distillation. The crude product is then purified by vacuum distillation. Collect the fraction boiling at 91–96°C/4 mm Hg. The expected yield is 320–330 g (53–55%).[8]

Causality and Experimental Choices:

  • Anhydrous Conditions: The use of absolute ethanol and a calcium chloride drying tube is crucial because sodium ethoxide is a strong base that reacts readily with water. The presence of water would consume the base and reduce the yield.[8]

  • Choice of Base: Sodium ethoxide is used to deprotonate diethyl malonate, forming a nucleophilic enolate. The ethoxide anion is chosen to match the ester groups of the reactant to prevent transesterification.[7]

  • Intramolecular Cyclization: The reaction proceeds via a tandem alkylation. The malonate enolate first displaces one of the halides on the trimethylene chain. A second deprotonation then occurs, followed by an intramolecular nucleophilic attack to displace the second halide, forming the cyclobutane ring. This is an example of the Perkin alicyclic synthesis.[7]

Protocol 2: Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid

This protocol is also based on a well-vetted procedure from Organic Syntheses.[9]

Reaction Scheme:

G start This compound product 1,1-Cyclobutanedicarboxylic Acid start->product Hydrolysis reagents KOH, Ethanol, then HCl reagents->product

Hydrolysis of the diester to the diacid.

Materials and Equipment:

  • This compound

  • Potassium hydroxide

  • Ethanol

  • Concentrated hydrochloric acid

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Buchner funnel and filter flask

Step-by-Step Procedure:

  • Saponification: In a round-bottomed flask, reflux a mixture of the this compound (from the previous step) with a solution of 112 g of potassium hydroxide in 200 mL of ethanol for 2 hours.

  • Solvent Removal: Remove most of the ethanol by distillation, and then evaporate the remaining mixture to dryness on a steam bath.

  • Acidification: Dissolve the solid residue in a minimum amount of hot water (approximately 100-125 mL). Carefully add concentrated hydrochloric acid until the solution is slightly acidic.

  • Isolation and Purification:

    • Cool the solution in an ice bath to crystallize the 1,1-cyclobutanedicarboxylic acid.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold water.

    • The crude product can be recrystallized from hot ethyl acetate to yield pure 1,1-cyclobutanedicarboxylic acid. The expected melting point is 156–158°C.[9]

Causality and Experimental Choices:

  • Saponification: The use of a strong base like potassium hydroxide is necessary to hydrolyze the sterically hindered diester to its corresponding carboxylate salt.[10]

  • Acidification: Acidification of the carboxylate salt protonates it, leading to the precipitation of the less water-soluble dicarboxylic acid, which allows for its isolation.[9]

Protocol 3: Synthesis of Carboplatin

The final step in the synthesis of Carboplatin involves the reaction of 1,1-cyclobutanedicarboxylic acid with a platinum(II) complex. A common precursor is cis-diamminediaquaplatinum(II), which can be generated in situ from cisplatin.

Reaction Scheme:

G start cis-Diamminediaquaplatinum(II) product Carboplatin start->product ligand 1,1-Cyclobutanedicarboxylic Acid ligand->product Ligand Exchange

Final complexation to form Carboplatin.

Materials and Equipment:

  • Cisplatin

  • Silver nitrate

  • 1,1-Cyclobutanedicarboxylic acid

  • Water

  • Reaction vessel protected from light

  • Stirring plate

  • Filtration apparatus

Step-by-Step Procedure (Illustrative):

  • Preparation of the Aqua Complex: React an aqueous solution of cisplatin with a stoichiometric amount of silver nitrate. This reaction precipitates silver chloride, leaving the soluble cis-diamminediaquaplatinum(II) nitrate in solution. The reaction should be carried out in the dark to prevent the decomposition of silver salts.[11]

  • Filtration: Carefully filter the reaction mixture to remove the silver chloride precipitate.

  • Complexation: To the filtrate containing the platinum aqua complex, add an aqueous solution of 1,1-cyclobutanedicarboxylic acid. The pH may need to be adjusted to facilitate the reaction.[12]

  • Reaction and Isolation: Stir the reaction mixture at room temperature for several hours. The Carboplatin product will crystallize out of the solution. Collect the crystals by filtration, wash with cold water, and dry under vacuum.[12]

Causality and Experimental Choices:

  • In Situ Generation of the Aqua Complex: The aqua ligands on the platinum center are labile and are readily displaced by the carboxylate groups of the 1,1-cyclobutanedicarboxylic acid. The use of silver nitrate to abstract the chloride ligands from cisplatin is a common strategy to generate the more reactive aqua complex.[11]

  • Ligand Exchange: The bidentate 1,1-cyclobutanedicarboxylate ligand chelates to the platinum(II) center, forming a stable six-membered ring and displacing the two aqua ligands. This chelation is entropically favored and drives the reaction to completion.

Data Presentation

Table 1: Summary of Physical and Chemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compoundC₁₀H₁₆O₄200.2391-96 @ 4 mmHg[8]N/A
1,1-Cyclobutanedicarboxylic AcidC₆H₈O₄144.13N/A156-158[9]
CarboplatinC₆H₁₂N₂O₄Pt371.25N/ADecomposes

Broader Perspectives and Future Directions

While the synthesis of Carboplatin remains the primary application of this compound, the unique properties of the cyclobutane ring continue to attract the attention of medicinal chemists. Its use as a bioisostere for other groups, a scaffold for creating 3D molecular diversity, and a tool for fine-tuning pharmacokinetic properties suggests that we will see the emergence of new drug candidates incorporating this versatile building block.[1][4] Researchers are encouraged to explore the derivatization of this compound to access a wider range of cyclobutane-containing synthons for their drug discovery programs.

References

  • Mariella, R. P.; Raube, R. This compound. Org. Synth.1953, 33, 23; Coll. Vol.1963, 4, 288. [Link]
  • van der Kolk, R.; et al. Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem2021, 16(15), 2354-2365. [Link]
  • van der Kolk, R.; et al.
  • The Role of Cyclobutane Carboxamide in Modern Drug Discovery. [Link]
  • CARBOPLATIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. PharmaCompass. [Link]
  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Angew. Chem. Int. Ed.2022, 61(23), e202202263. [Link]
  • Malonic ester synthesis (of carboxylic acids):. Online Chemistry notes. [Link]
  • Malonate Ester Multistep Roadmap Synthesis in Organic Chemistry. YouTube. [Link]
  • Malonic ester synthesis. Wikipedia. [Link]
  • Cason, J. 1,1-Cyclobutanedicarboxylic acid. Org. Synth.1941, 21, 26; Coll. Vol.1955, 3, 213. [Link]
  • SYNTHESIS AND CHARACTERIZATION OF ANTICANCER DRUGS BASED ON PLATINUM. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
  • Process for the preparation of carboplatin.
  • Solved When diethylmalonate was treated with two equivalents. Chegg.com. [Link]
  • Activation of Carboplatin by Carbonate. Chem. Res. Toxicol.2006, 19(1), 139-146. [Link]
  • 21.10: Malonic Ester Synthesis. Chemistry LibreTexts. [Link]
  • CARBOPLATIN COMPLEX AND PHARMACEUTICAL PREPARATION THEREOF.
  • Malonic Ester Synthesis. OpenOChem Learn. [Link]
  • 3-chlorocyclobutanecarboxylic acid. Org. Synth.1971, 51, 66; Coll. Vol.1988, 6, 271. [Link]
  • Preparation of diethyl malon
  • The Crucial Role of this compound in Carbopl

Sources

Application Note: A Comprehensive Guide to the Synthesis of 1,1-Cyclobutanedicarboxylic Acid via Hydrolysis of Diethyl 1,1-cyclobutanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the synthesis of 1,1-cyclobutanedicarboxylic acid, a critical building block in pharmaceutical and materials science. The primary focus is the base-catalyzed hydrolysis (saponification) of diethyl 1,1-cyclobutanedicarboxylate. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide guidance on product purification and characterization. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both practical instructions and theoretical insights to ensure a successful and reproducible synthesis.

Introduction: The Significance of 1,1-Cyclobutanedicarboxylic Acid

1,1-Cyclobutanedicarboxylic acid (CBDA) is a versatile dicarboxylic acid featuring a strained four-membered ring.[1][2] This unique structural motif makes it an invaluable intermediate in various fields. In pharmaceutical development, CBDA is a key component in the synthesis of second-generation platinum-based anticancer drugs, most notably Carboplatin (cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II)).[3][4] The cyclobutanedicarboxylate ligand in Carboplatin modulates the drug's reactivity and toxicity profile compared to its predecessor, Cisplatin.

Beyond its role in oncology, CBDA serves as a monomer for the creation of specialty polymers, imparting enhanced thermal stability and specific mechanical properties to the resulting materials.[1] Its rigid, cyclic structure is also leveraged by organic chemists to construct complex molecular architectures.[1]

The most common and reliable route to high-purity CBDA is through the hydrolysis of its diethyl ester, this compound.[2][3][5] This document provides a robust protocol for this transformation.

Mechanistic Insight: Base-Catalyzed Ester Hydrolysis (Saponification)

The conversion of an ester to a carboxylic acid and an alcohol is known as hydrolysis. This reaction can be catalyzed by either acid or base.[6][7]

  • Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. It is an equilibrium process, and to drive the reaction to completion, a large excess of water is required.[6][7]

  • Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred for its irreversibility.[6][8] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling an alkoxide ion. In the final, crucial step, the newly formed carboxylic acid, being acidic, immediately undergoes an acid-base reaction with the strong base (alkoxide or hydroxide) present in the mixture. This deprotonation forms a carboxylate salt, which is resonance-stabilized and no longer susceptible to nucleophilic attack.[6][9] This final acid-base step effectively removes the carboxylic acid product from the equilibrium, driving the reaction to completion.[8]

The overall base-catalyzed mechanism (BAC2: Base-catalyzed, Acyl-cleavage, bimolecular) is illustrated below.[8][10]

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group cluster_step3 Step 3: Irreversible Deprotonation Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate OH Hydroxide (OH⁻) OH->Intermediate Intermediate2 Tetrahedral Intermediate CarboxylicAcid Carboxylic Acid Intermediate Intermediate2->CarboxylicAcid Alkoxide Ethoxide (EtO⁻) Intermediate2->Alkoxide CarboxylicAcid2 Carboxylic Acid Intermediate Base Base (OH⁻ or EtO⁻) Carboxylate Dicarboxylate Salt CarboxylicAcid2->Carboxylate Water Water/Ethanol Base->Carboxylate

Figure 1. Mechanism of Base-Catalyzed Hydrolysis (Saponification).

Experimental Protocol: Synthesis of 1,1-Cyclobutanedicarboxylic Acid

This protocol is adapted from the established procedure found in Organic Syntheses, a highly reliable source for organic chemistry preparations.[5]

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )QuantitySupplier ExampleNotes
This compound3779-29-1200.2320.0 g (0.1 mol)Sigma-Aldrich, Fisher Sci.Starting material. Ensure purity is ≥95%.[11]
Potassium Hydroxide (KOH)1310-58-356.1111.2 g (0.2 mol)Any major supplierUse pellets. A 2-fold molar excess ensures complete hydrolysis.
Ethanol (95% or Absolute)64-17-546.0720 mLAny major supplierServes as a co-solvent to ensure miscibility of the ester and base.
Hydrochloric Acid (HCl), concentrated7647-01-036.46~20-25 mLAny major supplierFor acidification. Handle with extreme care in a fume hood.
Diethyl Ether60-29-774.12~400 mLAny major supplierFor extraction. Highly flammable.
Ethyl Acetate141-78-688.11~50 mLAny major supplierFor recrystallization.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)7487-88-9120.37~5-10 gAny major supplierDrying agent.
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Ice bath

  • pH paper or pH meter

  • Standard laboratory glassware

Step-by-Step Procedure

Part A: Saponification

  • Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the flask in a heating mantle.

  • Reagent Addition: In the flask, combine this compound (20.0 g, 0.1 mol) with a solution of potassium hydroxide (11.2 g, 0.2 mol) dissolved in 20 mL of ethanol.

  • Reflux: Heat the mixture to a gentle reflux with continuous stirring. The initially biphasic mixture should become homogeneous as the reaction proceeds. Reflux for 2 hours to ensure the hydrolysis goes to completion.[5]

  • Solvent Removal: After 2 hours, remove the heating mantle and allow the mixture to cool slightly. Rearrange the apparatus for distillation and remove most of the ethanol by simple distillation.

  • Evaporation to Dryness: Transfer the remaining mixture to an evaporating dish or a beaker and evaporate to dryness on a steam bath or with a rotary evaporator. This will leave a solid residue, which is the potassium salt of the dicarboxylic acid.[5]

Part B: Work-up and Isolation

  • Dissolution: Dissolve the solid residue in approximately 100 mL of water.

  • Acidification: Cool the aqueous solution in an ice bath. Slowly and carefully add concentrated hydrochloric acid with stirring until the solution is strongly acidic (pH < 2). A white precipitate of 1,1-cyclobutanedicarboxylic acid will form. Caution: Acid addition is exothermic.

  • Extraction: Transfer the acidified mixture to a 500 mL separatory funnel. Extract the aqueous solution with diethyl ether (4 x 100 mL portions). The dicarboxylic acid has good solubility in ether.[5]

  • Drying: Combine the ether extracts and dry them over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the ether using a rotary evaporator. A white, pasty solid will remain.[5]

Part C: Purification

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethyl acetate (approximately 30-50 mL).[5]

  • Crystallization: Cool the solution in an ice-salt bath to induce crystallization of the pure 1,1-cyclobutanedicarboxylic acid.

  • Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethyl acetate.

  • Drying: Dry the pure product in a vacuum oven or desiccator. The expected yield of pure 1,1-cyclobutanedicarboxylic acid is typically in the range of 70-80%.

Overall Experimental Workflow

Figure 2. Workflow for the Synthesis of 1,1-Cyclobutanedicarboxylic Acid.

Characterization of the Final Product

Confirming the identity and purity of the synthesized 1,1-cyclobutanedicarboxylic acid is a critical final step. The following properties should be assessed.

PropertyExpected Value
Appearance White fine crystalline powder[3]
Melting Point 156–158 °C[5] (Lit. range 158-163 °C[12])
Molecular Formula C₆H₈O₄[4]
Molecular Weight 144.13 g/mol [4]
¹H NMR Consistent with the expected structure.
¹³C NMR Consistent with the expected structure.
IR Spectroscopy Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹)

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete hydrolysis. Insufficient extraction. Loss during recrystallization.Ensure reflux time is at least 2 hours. Perform at least four extractions with ether. Use a minimal amount of hot solvent for recrystallization and ensure thorough cooling to maximize crystal recovery.
Oily or Pasty Product Incomplete drying. Presence of unreacted starting material or side products.Dry the product under vacuum for an extended period. Ensure the hydrolysis was complete (check by TLC if possible). Perform a second recrystallization if necessary.
Product does not precipitate upon acidification Insufficient acid added. Product is more soluble than expected in the aqueous phase.Check the pH of the solution and add more acid if necessary to ensure it is below 2. Saturate the aqueous layer with sodium chloride (salting out) before extraction to decrease the solubility of the diacid and improve extraction efficiency.

Safety and Handling

  • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate gloves and eye protection.

  • Concentrated Hydrochloric Acid (HCl): Highly corrosive and gives off toxic fumes. Always handle inside a chemical fume hood. Wear gloves, a lab coat, and safety goggles.

  • Diethyl Ether & Ethyl Acetate: Highly flammable liquids and vapors. Work in a well-ventilated area, away from ignition sources.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves throughout the procedure.

References

  • Organic Syntheses Procedure. Organic Syntheses, Coll. Vol. 3, p.211 (1955); Vol. 23, p.16 (1943). [Link]
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Application Notes and Protocols for the Decarboxylation of Diethyl 1,1-Cyclobutanedicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Decarboxylation in Cyclobutane Scaffolds

The cyclobutane motif is a valuable structural component in medicinal chemistry and materials science, prized for its ability to impart unique conformational constraints and metabolic stability to molecules. Diethyl 1,1-cyclobutanedicarboxylate and its derivatives are common starting materials for the synthesis of these important scaffolds. The decarboxylation of these geminal diesters is a critical transformation, providing access to mono-acid and fully decarboxylated cyclobutane derivatives that serve as key building blocks in the synthesis of complex molecular architectures.

This guide provides a detailed overview of the primary methods for the decarboxylation of this compound derivatives: the classical approach involving saponification followed by thermal decarboxylation, and the milder Krapcho decarboxylation. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer insights to aid in method selection and optimization.

Mechanistic Insights: Understanding the Driving Forces of Decarboxylation

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and adapting these protocols to new substrates.

Classical Saponification and Thermal Decarboxylation

This two-step process begins with the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, followed by the elimination of carbon dioxide upon heating.

  • Saponification: The process is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This is a reversible step that forms a tetrahedral intermediate. The subsequent elimination of the ethoxide leaving group is driven by the reformation of the carbonyl double bond. The ethoxide then deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, driving the equilibrium towards the carboxylate salt.[1] A final acidification step protonates the carboxylate to yield the dicarboxylic acid.

  • Thermal Decarboxylation: 1,1-Dicarboxylic acids, also known as malonic acid derivatives, readily undergo decarboxylation upon heating.[2] The reaction proceeds through a cyclic, six-membered transition state where the carbonyl oxygen of one carboxyl group acts as an internal proton acceptor for the other. This concerted process leads to the formation of an enol intermediate and the release of carbon dioxide. The enol then rapidly tautomerizes to the more stable carboxylic acid.[3]

Thermal Decarboxylation Mechanism cluster_0 1,1-Cyclobutanedicarboxylic Acid start intermediate1 start->intermediate1 Heat (Δ) intermediate2 intermediate1->intermediate2 Concerted Proton Transfer & C-C Cleavage transition_state intermediate1->transition_state enol Enol Intermediate transition_state->enol co2 CO2 transition_state->co2 final_product Cyclobutanecarboxylic Acid enol->final_product Krapcho Decarboxylation Workflow start This compound Derivative reagents Reagents: - Alkali Metal Halide (e.g., LiCl, NaCl) - Polar Aprotic Solvent (e.g., DMSO) - Water start->reagents Add conditions Reaction Conditions: - Elevated Temperature (typically 140-190°C) reagents->conditions Heat workup Aqueous Workup and Extraction conditions->workup Cool and Quench product Mono-decarboxylated Product workup->product Isolate

Caption: Krapcho Decarboxylation Experimental Workflow.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific derivative of this compound being used.

Protocol 1: Classical Saponification and Thermal Decarboxylation

This robust, two-step procedure is well-suited for simple derivatives and large-scale synthesis.

Step 1: Saponification of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.

  • Base Addition: To this solution, add a solution of potassium hydroxide (2.5 equivalents) in a mixture of ethanol and water.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Solvent Removal: After cooling to room temperature, remove the ethanol by rotary evaporation.

  • Aqueous Workup: Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material or organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. A white precipitate of 1,1-cyclobutanedicarboxylic acid should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The yield of the dicarboxylic acid is typically high.

Step 2: Thermal Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid

  • Reaction Setup: Place the dry 1,1-cyclobutanedicarboxylic acid in a distillation apparatus.

  • Heating: Heat the solid gently in an oil bath. The temperature should be gradually increased to 160-170°C. [2]Vigorous evolution of carbon dioxide will be observed.

  • Distillation: Once the gas evolution ceases, increase the bath temperature to 210-220°C to distill the resulting cyclobutanecarboxylic acid. [2]4. Purification: The collected distillate can be further purified by redistillation to afford the pure cyclobutanecarboxylic acid. A yield of over 80% can be expected from the pure diester starting material. [4]

Protocol 2: Krapcho Decarboxylation

This one-pot procedure is ideal for substrates with acid- or base-sensitive functional groups.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the this compound derivative (1 equivalent), lithium chloride (2-4 equivalents), and a minimal amount of water (2-3 equivalents) in dimethyl sulfoxide (DMSO).

  • Heating: Heat the reaction mixture to 140-180°C and maintain for 2-16 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • Cooling and Quenching: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and brine to remove DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation to yield the mono-decarboxylated product.

Data Presentation: A Comparative Overview

FeatureClassical Saponification & Thermal DecarboxylationKrapcho Decarboxylation
Reagents Strong base (e.g., KOH, NaOH), Strong acid (e.g., HCl)Alkali metal halide (e.g., LiCl, NaCl), Water
Solvent Ethanol, WaterDMSO, DMF
Temperature Reflux for saponification, 160-220°C for decarboxylation140-190°C
Reaction Time 4-8 hours (two steps)2-16 hours (one pot)
Product Fully decarboxylated mono-acidMono-decarboxylated ester
Advantages Inexpensive reagents, well-established for simple substrates.Milder conditions, compatible with sensitive functional groups, often one-pot. [5][6]
Disadvantages Harsh conditions, not suitable for sensitive molecules, two separate steps.Higher temperatures, requires polar aprotic solvents which can be difficult to remove.
Typical Yield >80% [4]Generally high, substrate-dependent.

Conclusion: Selecting the Optimal Decarboxylation Strategy

The choice between the classical saponification/thermal decarboxylation and the Krapcho decarboxylation depends primarily on the nature of the substrate. For robust, simple this compound derivatives where the goal is the corresponding monocarboxylic acid, the classical method is a cost-effective and high-yielding approach. However, for more complex derivatives containing sensitive functional groups, the milder, one-pot Krapcho decarboxylation offers a significant advantage, preserving molecular integrity and often providing the desired mono-ester in good yield. Careful consideration of the substrate's stability and the desired final product will guide the researcher to the most appropriate and efficient synthetic route.

References

  • Organic Syntheses Procedure. This compound.
  • Houben-Weyl (1997). Methods of Organic Chemistry, Volume E 17e.
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  • Organic Syntheses Procedure. 1,1-Cyclobutanedicarboxylic acid.
  • ResearchGate (2015). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid.
  • Wikipedia. Krapcho decarboxylation.
  • Fiveable. Thermal decarboxylation Definition.
  • Wikipedia. Cyclobutanecarboxylic acid.
  • Arnold, R. T., et al. (1950). Thermal Decarboxylation of Unsaturated Acids. Journal of the American Chemical Society.
  • LNEYA Industrial Chillers Manufacturer. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?.
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Application Notes & Protocols: Diethyl 1,1-cyclobutanedicarboxylate in Spirocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic systems, characterized by two rings sharing a single carbon atom, represent a pivotal structural motif in medicinal chemistry and natural product synthesis. Their rigid, three-dimensional architecture provides a unique scaffold for exploring chemical space, often leading to compounds with enhanced biological activity and improved physicochemical properties. Diethyl 1,1-cyclobutanedicarboxylate has emerged as a powerhouse building block for the construction of these complex structures. Its geminal diester functionality, coupled with the inherent ring strain of the cyclobutane core, offers a versatile platform for a variety of synthetic transformations. This guide provides an in-depth exploration of its application, detailing field-proven strategies and step-by-step protocols for the synthesis of diverse spirocyclic compounds, including spiro[3.3]heptanes and spiro-oxindoles.

The Strategic Advantage of this compound

This compound is more than a simple cyclic diester; it is a strategic linchpin for spiro-annulation. The central quaternary carbon is the pre-installed spiro atom. The two ethyl ester groups serve as versatile handles for chain elongation, functionalization, or as precursors for cyclization reactions. The cyclobutane ring itself can participate in strain-driven rearrangements or act as a rigid spacer, profoundly influencing the final molecule's conformation.

Its utility stems from a few key features:

  • Pre-defined Spiro Center: The gem-disubstituted carbon atom directly becomes the spirocenter of the target molecule.

  • Functional Handles: The ester groups can be readily hydrolyzed, reduced, or used in Claisen condensations, providing multiple pathways for further elaboration.

  • Strained Ring System: The inherent strain of the cyclobutane ring can be harnessed in ring-expansion or rearrangement reactions to access more complex scaffolds.[1]

G A This compound B Hydrolysis (Diacid formation) A->B  KOH, EtOH/H₂O C Reduction (Diol formation) A->C  LiAlH₄, THF D Decarboxylation (Mono-acid/ester) A->D  KOH, then heat E Intramolecular Annulation B->E F Dialkenylation + RCM C->F G Further Elaboration D->G H Diverse Spirocyclic Scaffolds E->H F->H G->H

Figure 1: Key synthetic transformations of this compound leading to spirocyclic systems.

Foundational Protocol: Synthesis of this compound

Before its application, a reliable supply of the starting material is paramount. The alkylation of diethyl sodiomalonate with a 1,3-dihalopropane is the most common and robust method. The procedure detailed in Organic Syntheses provides a validated pathway with yields typically ranging from 53-55%.[2]

Causality Behind Experimental Choices:
  • Base and Solvent: Sodium ethoxide in absolute ethanol is used to generate the malonate enolate. Strictly anhydrous conditions are critical to prevent hydrolysis of the ester and quenching of the enolate.[2]

  • Alkylating Agent: 1,3-Dihalopropanes like trimethylene chlorobromide or dibromide are used. The reaction is a tandem dialkylation where the malonate anion first displaces one halide, and then the newly formed C-alkylated intermediate cyclizes via intramolecular displacement of the second halide.

  • Temperature Control: The initial addition of the base is exothermic and requires careful temperature management to prevent side reactions. Subsequent refluxing ensures the completion of both the intermolecular and intramolecular alkylation steps.[2]

  • Workup: An aqueous workup removes inorganic salts (sodium halides). The product is then isolated by distillation under reduced pressure to prevent decomposition.[2]

Detailed Protocol:

Reaction: Diethyl malonate + 1,3-Dihalopropane → this compound

Reagent/ParameterQuantity (for 3.0 mol scale)Rationale / Key Insight
Sodium138 g (6.0 g-atoms)Used to prepare fresh sodium ethoxide base.[2]
Absolute Ethanol2.5 LSolvent for base preparation and reaction. Must be anhydrous.[2]
Diethyl Malonate480 g (3.0 moles)The nucleophilic methylene component.
Trimethylene Chlorobromide472 g (3.0 moles)The 1,3-dielectrophile for cyclization.[2]
Reaction Conditions
Temperature80°C to refluxInitial heating to 80°C, then reflux sustained by exothermic addition of base.[2]
Addition Time~1.5 hoursSlow addition of sodium ethoxide solution maintains controlled reflux.[2]
Reflux Time45 minutes post-additionEnsures completion of the intramolecular cyclization.[2]
Workup
Water900 mLDissolves sodium halide byproducts.[2]
Ether3 x 500 mLFor extraction of the product from the aqueous layer.[2]
Drying AgentAnhydrous Sodium SulfateRemoves residual water from the combined organic layers.[2]
Purification
Distillation91–96°C / 4 mmHgFinal purification under vacuum.[2]
Expected Yield 320–330 g (53–55%)A reliable and scalable yield for this procedure.[2]

Strategy I: Ring-Closing Metathesis (RCM) for Spiroalkene Synthesis

One of the most elegant strategies for spirocycle synthesis involves a tandem reduction-dialkenylation-RCM sequence. This method transforms the diester into a diene precursor, which is then cyclized using a Grubbs-type catalyst to form a new spiro-fused ring containing a double bond—a valuable handle for further synthetic manipulation.[3]

Principle:

The core logic is to convert the two ester groups into terminal alkenes. This is typically achieved by reducing the diester to the corresponding 1,1-bis(hydroxymethyl)cyclobutane, followed by etherification with an allyl halide (e.g., allyl bromide). The resulting diallyl ether is then subjected to Ring-Closing Metathesis (RCM). The ruthenium catalyst facilitates the formation of a new five- or six-membered ring and liberates ethylene gas.

G cluster_0 Workflow: this compound to Spiroalkene via RCM A Start: This compound B Step 1: Reduction (e.g., LiAlH₄, THF) A->B C Intermediate: 1,1-Bis(hydroxymethyl)cyclobutane B->C D Step 2: Dialkenylation (e.g., NaH, Allyl Bromide, THF) C->D E Intermediate: 1,1-Bis(allyloxymethyl)cyclobutane D->E F Step 3: Ring-Closing Metathesis (e.g., Grubbs' Catalyst, CH₂Cl₂) E->F G Product: Spirocyclic Ether F->G

Figure 2: Workflow for the synthesis of a spirocyclic ether using Ring-Closing Metathesis (RCM).

Protocol: Synthesis of a Spiro[3.4]octene Derivative

This protocol is a representative example based on established RCM principles applied to diol derivatives.[3][4]

Step 1: Reduction to 1,1-Bis(hydroxymethyl)cyclobutane

  • Setup: To a flame-dried 1 L three-necked flask under a nitrogen atmosphere, add a slurry of lithium aluminum hydride (LiAlH₄) (1.2 eq.) in 300 mL of anhydrous tetrahydrofuran (THF).

  • Addition: Cool the slurry to 0°C in an ice bath. Add a solution of this compound (1.0 eq.) in 150 mL of anhydrous THF dropwise over 1 hour, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cautiously cool the flask back to 0°C. Quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Workup: Stir the resulting granular white precipitate for 1 hour, then filter it through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate. Concentrate the combined filtrates under reduced pressure to yield the crude diol, which is often used directly in the next step after drying.

Step 2: Diallylation

  • Setup: In a flame-dried flask under nitrogen, dissolve the crude diol from the previous step in 250 mL of anhydrous THF.

  • Deprotonation: Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Add allyl bromide (2.5 eq.) dropwise, and heat the reaction to reflux for 6 hours.

  • Workup: Cool the reaction to room temperature and quench by the slow addition of water. Extract the mixture with diethyl ether (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to give the crude diallyl ether. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 3: Ring-Closing Metathesis

  • Setup: Dissolve the purified diallyl ether in anhydrous, degassed dichloromethane (CH₂Cl₂) to a concentration of 0.01 M.

  • Catalyst Addition: Add Grubbs' Second Generation Catalyst (1-5 mol%).

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 4-12 hours. Monitor the reaction by TLC.

  • Purification: Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to afford the spirocyclic ether.

Strategy II: Dianion Alkylation for Spiro-oxindole Synthesis

Spiro-oxindoles are a privileged scaffold in drug discovery.[5] A powerful method to construct the spiro[cyclobutane-1,3'-oxindole] core involves the dianion alkylation of an oxindole precursor. This compound can be converted into a suitable 1,3-dielectrophile for this purpose.

Principle:

The strategy involves first generating a 1,3-dielectrophile from the cyclobutane starting material. This is achieved by reduction to the diol, followed by conversion to a ditosylate or dihalide (e.g., 1,1-bis(bromomethyl)cyclobutane). Separately, an oxindole is treated with a strong base (like LDA or NaHMDS) to form a dianion via deprotonation at both the N-H and the C3-H positions. This highly nucleophilic dianion then reacts with the cyclobutane-based dielectrophile in a tandem alkylation to forge the two new C-C bonds, completing the spirocycle in a single step.[6]

Protocol: Synthesis of a Spiro[cyclobutane-1,3'-oxindole]

This protocol is adapted from the principles of dianion alkylation for spirocycle synthesis.[6]

Step 1: Preparation of 1,1-Bis(bromomethyl)cyclobutane This intermediate is prepared from the diol obtained in Strategy I, Step 1, typically via reaction with PBr₃ or the Appel reaction.

Step 2: Spiro-annulation via Dianion Alkylation

  • Setup: To a flame-dried flask under nitrogen, add a solution of 5-carboxy-2-oxindole (1.0 eq.) in anhydrous THF.

  • Dianion Formation: Cool the solution to -78°C (dry ice/acetone bath). Add a solution of lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (2.2 eq.) dropwise. Stir the mixture at -78°C for 1 hour to ensure complete dianion formation.

  • Alkylation: Add a solution of 1,1-bis(bromomethyl)cyclobutane (1.1 eq.) in anhydrous THF dropwise.

  • Reaction: After addition, allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Acidify the aqueous layer with 1N HCl and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify the residue by recrystallization or column chromatography to yield the target spiro-oxindole.

ParameterConditionRationale / Key Insight
BaseLDA or NaHMDS (2.2 eq.)Strong, non-nucleophilic base required to deprotonate both the acidic N-H and the less acidic C3-H protons of the oxindole.[6]
Temperature-78°C to RTLow temperature is crucial for kinetic control during dianion formation and to prevent side reactions. Slow warming allows the cyclization to proceed efficiently.
Electrophile1,1-Bis(bromomethyl)cyclobutaneA primary dihalide is sufficiently reactive for the SN2 displacement by the carbon nucleophile of the dianion.
SolventAnhydrous THFA polar aprotic solvent that is stable to the strong base and effectively solvates the lithium or sodium cations.

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  • Mori, A.; et al. (1977). ONE-CARBON RING EXPANSION OF CYCLOALKANONES TO CONJUGATED CYCLOALKENONES: 2-CYCLOHEPTEN-1-ONE. Org. Synth. 1977, 56, 112; Coll. Vol. 6, 356 (1988). [Link]
  • Prelog, V.; et al. (1950). 2-CARBETHOXYCYCLOOCTANONE. Org. Synth. 1950, 30, 15; Coll. Vol. 4, 153 (1963). [Link]

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Application Notes & Protocols: Free-Radical Chlorination of Diethyl 1,1-Cyclobutanedicarboxylate with Sulfuryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract & Scope

This document provides a comprehensive technical guide for the selective chlorination of diethyl 1,1-cyclobutanedicarboxylate utilizing sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. This reaction proceeds via a free-radical chain mechanism, typically initiated by azobisisobutyronitrile (AIBN), to yield chlorinated cyclobutane derivatives. These products are valuable synthetic intermediates, notably in the development of pharmaceutical agents and complex organic molecules.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a field-proven experimental protocol, critical safety considerations, and data interpretation guidelines.

Scientific Foundation: The Reaction Mechanism

The chlorination of alkanes and their derivatives with sulfuryl chloride is a classic example of a free-radical chain reaction.[3][4][5] Understanding the underlying mechanism is paramount for optimizing reaction conditions and predicting potential outcomes. The process is logically divided into three distinct stages: initiation, propagation, and termination.

Initiation: The Generation of Radicals

The reaction is not spontaneous and requires an initial input of energy to generate the reactive radical species. This is accomplished through the thermal decomposition of a radical initiator, most commonly azobisisobutyronitrile (AIBN).[6][7][8]

  • Causality: AIBN is selected due to its predictable decomposition at moderate temperatures (typically >60 °C) into two stable 2-cyano-2-propyl radicals and, importantly, a molecule of nitrogen gas.[9][10] The evolution of gaseous N₂ is a significant thermodynamic driving force, making the decomposition highly favorable and irreversible.[9]

  • Process:

    • Upon heating, AIBN undergoes homolytic cleavage to form two 2-cyano-2-propyl radicals (R•) and nitrogen gas.

    • The initiator radical (R•) then reacts with sulfuryl chloride (SO₂Cl₂) to generate the key chlorine radical (Cl•) that drives the main reaction.[4]

Propagation: The Self-Sustaining Chain Reaction

Once a sufficient concentration of chlorine radicals is established, a self-propagating cycle begins, leading to the formation of the desired product.

  • Hydrogen Abstraction: A highly reactive chlorine radical (Cl•) abstracts a hydrogen atom from one of the methylene (-CH₂-) groups on the cyclobutane ring. This forms a stable molecule of hydrogen chloride (HCl) and a new cyclobutyl alkyl radical.[11]

  • Chlorine Transfer: The newly formed cyclobutyl radical reacts with a molecule of sulfuryl chloride. It abstracts a chlorine atom to form the chlorinated product and a sulfonyl chloride radical (•SO₂Cl).[3][4]

  • Chain Continuation: The sulfonyl chloride radical is unstable and rapidly decomposes into sulfur dioxide (SO₂) gas and another chlorine radical (Cl•). This new chlorine radical is then free to re-enter the cycle at step 1, continuing the chain reaction.

  • Regioselectivity Insights: Free-radical chlorination of alkanes can often lead to a mixture of positional isomers.[4] In the case of this compound, abstraction of a hydrogen atom can occur at either the C2 or C3 position of the cyclobutane ring, potentially leading to a mixture of diethyl 2-chloro- and diethyl 3-chloro-1,1-cyclobutanedicarboxylate. The relative ratio of these products is influenced by statistical factors (number of available hydrogens) and the relative stability of the intermediate radicals.

Termination: Cessation of the Reaction

The chain reaction concludes when two radical species combine to form a stable, non-radical molecule.[8] This can occur through various combinations (e.g., Cl• + Cl• → Cl₂; R• + Cl• → R-Cl), which effectively removes radicals from the propagation cycle.

Experimental Protocol: Synthesis of Chlorinated this compound

This protocol details a robust procedure for the laboratory-scale synthesis. All operations involving sulfuryl chloride and the reaction itself must be conducted within a certified chemical fume hood.

Materials and Equipment
Reagents & Materials Grade / Purity CAS Number Supplier Example
This compound≥97%3779-29-1TCI, Sigma-Aldrich
Sulfuryl Chloride (SO₂Cl₂)≥98%7791-25-5Sigma-Aldrich, Fisher Scientific
Azobisisobutyronitrile (AIBN)≥98%78-67-1Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%75-09-2Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade144-55-8VWR
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade7487-88-9VWR

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser with a gas outlet adapter

  • Pressure-equalizing dropping funnel (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen/Argon inlet

  • Gas trap/bubbler (containing mineral oil or a dilute NaOH solution)

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Procedure
  • Apparatus Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.[12] The outlet of the condenser should be connected via tubing to a gas trap to neutralize the HCl and SO₂ byproducts.[13]

  • Reagent Charging: To the reaction flask, add this compound (e.g., 20.0 g, 0.10 mol) and anhydrous dichloromethane (100 mL). Add the radical initiator, AIBN (e.g., 0.33 g, 2 mol%).[6] Begin stirring to dissolve the solids.

  • Initiation of Reaction: In the dropping funnel, place sulfuryl chloride (e.g., 14.8 g, 0.11 mol, 1.1 eq.). Begin heating the reaction mixture to a gentle reflux (~40 °C for DCM).

    • Causality Note: Heating is required to initiate the thermal decomposition of AIBN, which reliably begins at temperatures above 60°C, though decomposition can occur at lower temperatures over longer periods.[9][10] Refluxing in the solvent provides a stable and controlled temperature for the reaction.

  • Addition of Sulfuryl Chloride: Once the solution is refluxing, add the sulfuryl chloride from the dropping funnel dropwise over a period of 60-90 minutes.

    • Control Rationale: A slow, controlled addition is critical to manage the exothermic nature of the reaction and to maintain a low, steady concentration of radicals, which can minimize side reactions. A rapid addition can lead to a dangerous thermal runaway and evolution of large volumes of toxic gas.[13]

  • Reaction Monitoring: After the addition is complete, maintain the reflux for an additional 3-4 hours, or until the reaction is deemed complete by analytical monitoring (e.g., GC-MS or TLC analysis of aliquots). A common method is to monitor the reaction by weight loss if the setup is on a balance, corresponding to the evolution of SO₂ and HCl gas.[14]

  • Work-up and Neutralization:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath.

    • Slowly and carefully add the reaction mixture to a beaker containing 100 mL of ice-cold water to quench any unreacted sulfuryl chloride. Caution: This step is exothermic and will release gas.

    • Transfer the entire mixture to a separatory funnel. Separate the organic (DCM) layer.

    • Wash the organic layer sequentially with 2 x 75 mL of saturated sodium bicarbonate solution (to neutralize HCl), then with 75 mL of brine.[14] Check the final aqueous wash with pH paper to ensure it is neutral or slightly basic.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, a colorless to pale yellow oil, should be purified by vacuum distillation to separate the chlorinated product(s) from any unreacted starting material and non-volatile impurities.[12][13]

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Assemble Dry Glassware (3-Neck Flask, Condenser) B Charge with Diethyl Ester, DCM, and AIBN A->B C Add SO₂Cl₂ to Dropping Funnel B->C D Heat to Reflux (~40°C for DCM) C->D E Slowly Add SO₂Cl₂ (60-90 min) D->E F Maintain Reflux (3-4 hours) E->F G Monitor Progress (GC-MS/TLC) F->G H Cool and Quench (Ice Water) G->H I Separate Organic Layer H->I J Wash with NaHCO₃ and Brine I->J K Dry (MgSO₄) and Concentrate J->K L Purify via Vacuum Distillation K->L M M L->M Final Product: Chlorinated Diester G cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN R_rad 2 R• + N₂ AIBN->R_rad Δ (Heat) Cl_rad Cl• R_rad->Cl_rad + SO₂Cl₂ SO2Cl2_1 SO₂Cl₂ Cl_rad_cycle Cl• RH Cyclobutane-H R_cy_rad Cyclobutane• RH->R_cy_rad + HCl RCl Cyclobutane-Cl R_cy_rad->RCl + SO₂Cl₂ RCl->Cl_rad_cycle + SO₂ + Cl• SO2Cl2_2 SO₂Cl₂ Cl_rad_cycle->RH H Abstraction

Caption: The free-radical chain reaction mechanism.

Safety & Hazard Management

Proper risk assessment and adherence to safety protocols are non-negotiable for this procedure.

  • Sulfuryl Chloride (SO₂Cl₂):

    • Hazards: Highly corrosive, severe irritant, and toxic upon inhalation. R[15]eacts violently and exothermically with water, alcohols, and bases, releasing toxic hydrogen chloride and sulfur dioxide gases. C[16][17]an cause severe burns to skin and eyes. [18] * Handling: Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat. E[15][18]nsure an eyewash station and safety shower are immediately accessible. [18] * Spills: Neutralize small spills with an inert absorbent material like sand or vermiculite, followed by slow addition of soda ash. D[15]o not use water directly on a spill.

[16]* Azobisisobutyronitrile (AIBN):

  • Hazards: Flammable solid. Presents an explosion risk when heated under confinement. [6][9] * Handling: Avoid grinding the solid. Store in a cool, well-ventilated area away from heat sources.
  • Reaction Hazards:

    • Gas Evolution: The reaction produces HCl and SO₂ gases, both of which are corrosive and toxic. The reaction must be vented to a scrubber or conducted in a fume hood. [13] * Exothermicity: The reaction can be exothermic, particularly during the addition of SO₂Cl₂. Maintain controlled addition rates and have an ice bath on standby for emergency cooling.

  • Waste Disposal:

    • Quench and neutralize all reactive waste before disposal. Aqueous waste should be neutralized to a safe pH. Organic waste containing chlorinated compounds must be collected in a designated halogenated waste container for proper disposal according to institutional guidelines.

Applications & Further Synthesis

The chlorinated this compound products are versatile intermediates. The newly introduced chlorine atom serves as a good leaving group, enabling a variety of subsequent nucleophilic substitution reactions. This allows for the facile introduction of other functional groups (e.g., azides, cyanides, amines, alkoxides) onto the cyclobutane scaffold, paving the way for the synthesis of complex, high-value molecules and pharmaceutical active ingredients.

References

  • Azobisisobutyronitrile (AIBN) - Common Organic Chemistry. [Link]
  • AIBN Overview, Structure & Initi
  • SULPHURYL CHLORIDE - SD Fine-Chem. [Link]
  • Azobisisobutyronitrile - Wikipedia. [Link]
  • Radical Polymeriz
  • Advantages of Using AIBN Initiator in Polymerization Reactions - HPMC manufacturer. [Link]
  • Everything about Sulfuryl Chloride - Yufeng. [Link]
  • Material Safety Data Sheet - Sulfuryl chloride - Cole-Parmer. [Link]
  • This compound | C10H16O4 | CID 77410 - PubChem. [Link]
  • SAFETY DATA SHEET - Fisher Scientific (Diethyl 1,1-cyclobutanedicarboxyl
  • ICSC 0198 - SULPHURYL CHLORIDE. [Link]
  • 3-chlorocyclobutanecarboxylic acid - Organic Syntheses Procedure. [Link]
  • Diethyl 1,1-cyclobutanedicarboxyl
  • The Crucial Role of this compound in Carbopl
  • This compound - Organic Syntheses Procedure. [Link]
  • Free Radical Chlorination by Sulfuryl Chloride | PDF - Scribd. [Link]
  • Sulfuryl Chloride: A Versatile Alternative to Chlorine | Request PDF - ResearchG
  • Chlorin
  • Free Radical Halogenation of Cyclohexane | PDF | Chlorine | Chemical Reactions - Scribd. [Link]
  • Alkane - Wikipedia. [Link]

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Application Note: A Detailed Protocol for the Synthesis of 3-Chlorocyclobutanecarboxylic Acid from Diethyl 1,1-Cyclobutanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorocyclobutanecarboxylic acid is a valuable building block in medicinal chemistry and materials science, offering a rigid, four-membered ring scaffold functionalized for further elaboration. Its synthesis provides a practical entry point to a variety of substituted cyclobutane derivatives. This application note presents a comprehensive, two-step protocol for the preparation of 3-chlorocyclobutanecarboxylic acid, commencing with the widely available starting material, diethyl 1,1-cyclobutanedicarboxylate.

The synthetic strategy involves an initial saponification of the diethyl ester to yield the intermediate 1,1-cyclobutanedicarboxylic acid. This is followed by a one-pot, free-radical chlorination and subsequent thermal decarboxylation to afford the target compound. This guide emphasizes the mechanistic rationale behind the procedural steps, provides detailed experimental protocols, and includes troubleshooting advice to ensure a reproducible and efficient synthesis.

Overall Synthetic Scheme

The transformation from the starting diester to the final chlorinated acid proceeds through two distinct, high-yielding stages: hydrolysis followed by a chlorination/decarboxylation sequence.

G start This compound step1 Step 1: Saponification (Base Hydrolysis) start->step1 intermediate 1,1-Cyclobutanedicarboxylic acid step1->intermediate step2 Step 2: Free-Radical Chlorination & Thermal Decarboxylation intermediate->step2 end 3-Chlorocyclobutanecarboxylic acid step2->end

Figure 1: Overall workflow for the synthesis of 3-chlorocyclobutanecarboxylic acid.

Part 1: Saponification of this compound

Mechanism and Experimental Rationale

The first step is a classic base-catalyzed hydrolysis (saponification) of the two ester groups. This compound is treated with a strong base, such as potassium hydroxide (KOH), in an alcoholic solvent. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbons of the ester groups. This process forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. The reaction is driven to completion by the acid-base reaction between the newly formed carboxylic acid and the base in the reaction mixture, forming the dicarboxylate salt. A final acidification step with a strong mineral acid (e.g., HCl) is required to protonate the dicarboxylate salt and precipitate the desired 1,1-cyclobutanedicarboxylic acid.[1]

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )Quantity (per 0.5 mol diester)Properties
This compound3779-29-1200.23100.1 g (0.5 mol)Liquid, Density: 1.042 g/mL[2]
Potassium Hydroxide (KOH)1310-58-356.11112 g (2.0 mol)Solid, Corrosive
Ethanol (95%)64-17-546.07200 mLFlammable Liquid
Hydrochloric Acid (conc., ~37%)7647-01-036.46As needed (~170 mL)Liquid, Corrosive, Acrid Odor
Ethyl Acetate141-78-688.11~100 mL for recrystallizationFlammable Liquid
Detailed Experimental Protocol
  • Hydrolysis: In a 1-L round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (100.1 g, 0.5 mol) and a solution of potassium hydroxide (112 g, 2.0 mol) in 200 mL of 95% ethanol.

  • Heat the mixture to reflux and maintain for 2 hours. During this time, the potassium salt of the diacid may begin to precipitate.

  • Solvent Removal: After the reflux period, remove the bulk of the ethanol via distillation. The remaining mixture can be evaporated to dryness on a steam bath to yield the solid potassium 1,1-cyclobutanedicarboxylate.[1]

  • Acidification: Dissolve the solid residue in 400 mL of water. Cool the solution in an ice-water bath.

  • Slowly and with vigorous stirring, add concentrated hydrochloric acid until the solution is strongly acidic (pH < 2, check with litmus or pH paper). This will cause the 1,1-cyclobutanedicarboxylic acid to precipitate as a white solid.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of ice-cold water.

  • Press the crude product to remove excess water. For purification, recrystallize the solid from a minimal amount of hot ethyl acetate. Cool the solution in an ice bath to maximize crystal formation.[1]

  • Filter the pure crystals, wash with a small amount of cold ethyl acetate, and dry under vacuum. The expected yield of pure 1,1-cyclobutanedicarboxylic acid (m.p. 156–158 °C) is 60-68 g (83-94%).[1]

Part 2: Synthesis of 3-Chlorocyclobutanecarboxylic Acid

Mechanism and Experimental Rationale

This step uniquely combines free-radical chlorination and thermal decarboxylation in a single pot.[3]

  • Free-Radical Chlorination: The reaction is initiated by the thermal decomposition of benzoyl peroxide (BPO) into phenyl radicals. These radicals abstract a chlorine atom from sulfuryl chloride (SO₂Cl₂) to generate the key chlorine radical (Cl•). The chlorine radical selectively abstracts a hydrogen atom from the 3-position of the cyclobutane ring. While free-radical chlorination can often lead to mixtures of isomers, the cyclobutane ring exhibits a notable selectivity for the 3-position in this reaction.[3] The resulting cyclobutyl radical then reacts with another molecule of sulfuryl chloride to form the 3-chloro-1,1-cyclobutanedicarboxylic acid and regenerate the chlorine radical, thus propagating the chain reaction.

  • Thermal Decarboxylation: Geminal dicarboxylic acids (diacids on the same carbon) are known to undergo decarboxylation upon heating.[4][5] After the chlorination is complete and the solvent is removed, the residue is heated to a high temperature (190–210 °C). At this temperature, one of the carboxylic acid groups is eliminated as carbon dioxide (CO₂), yielding the final product, 3-chlorocyclobutanecarboxylic acid, as a mixture of cis and trans isomers.[3]

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )Quantity (per 0.6 mol diacid)Properties
1,1-Cyclobutanedicarboxylic acid5445-51-2144.1386.4 g (0.6 mol)White crystalline solid
Benzene71-43-278.11750 mLCarcinogen , Flammable Liquid. Use with extreme caution in a fume hood.
Sulfuryl Chloride (SO₂Cl₂)7791-25-5134.9785 g (51 mL, 0.63 mol)Corrosive, lachrymator, reacts violently with water.[3]
Benzoyl Peroxide (BPO), 75%94-36-0242.232.0 gOrganic peroxide, potential explosion hazard when dry.
Detailed Experimental Protocol

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification a Charge flask with diacid and benzene b Heat to reflux a->b c Azeotropically remove water (~100 mL benzene-water) b->c d Add SO₂Cl₂ and BPO simultaneously over 40 min c->d e Maintain reflux for 22 hours (Monitor gas evolution: HCl, SO₂) d->e f Remove benzene by distillation e->f g Heat residue to 190-210 °C for 45 min (Decarboxylation) f->g h Purify by vacuum distillation g->h i Collect product fraction (b.p. 131–137 °C at 15 mm Hg) h->i

Figure 2: Logical workflow for the chlorination and decarboxylation step.

  • Anhydrous Setup: In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, an addition funnel, and a distillation head leading to a reflux condenser, add 1,1-cyclobutanedicarboxylic acid (86.4 g, 0.6 mol) and benzene (750 mL).

  • Drying: Stir the mixture and heat to reflux. Distill off approximately 100 mL of the benzene/water azeotrope to ensure the reaction mixture is anhydrous.

  • Reagent Addition: Reconfigure the flask with the addition funnel and a reflux condenser protected by a drying tube. While maintaining reflux and stirring, add sulfuryl chloride (85 g, 0.63 mol) from the addition funnel over a 40-minute period. Simultaneously, add benzoyl peroxide (2.0 g) in small portions through the top of the condenser.[3]

    • Causality Note: The simultaneous addition ensures a constant low concentration of the initiator, which is crucial for controlling the free-radical chain reaction and preventing unwanted side reactions.

  • Reaction: After the addition is complete, continue heating at reflux for 22 hours. The evolution of hydrogen chloride and sulfur dioxide gases will be observed. The solid diacid should dissolve completely after about 1 hour.

    • Safety: This step must be performed in a well-ventilated chemical fume hood to handle the toxic and corrosive gases produced.

  • Decarboxylation: After the reflux period, remove the benzene by simple distillation. Transfer the dark residual oil to a smaller flask suitable for vacuum distillation. Heat the oil in an oil bath to 190–210 °C for 45 minutes to effect complete decarboxylation (vigorous evolution of CO₂ will be observed).[3]

  • Purification: Assemble a vacuum distillation apparatus. Distill the black residue under reduced pressure. After a small forerun, collect the product fraction boiling at 131–137 °C (15 mmHg).[3]

  • The expected yield of 3-chlorocyclobutanecarboxylic acid is 33-40 g (40-49%), obtained as a light yellow liquid.[3]

Expected Results and Characterization

The final product is a mixture of cis and trans isomers.

PropertyExpected Value
Appearance Light yellow liquid
Yield 40–49%[3]
Boiling Point 131–137 °C at 15 mmHg[3]
Refractive Index n²⁴/D 1.4790[3]
¹H NMR Complex multiplets are expected in the regions of δ 1.8-3.5 ppm and a broad singlet for the carboxylic proton >10 ppm.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low yield in Step 1 (Saponification) Incomplete hydrolysis. Insufficient reflux time or base.Ensure a minimum of 2 hours reflux. Use at least 4 equivalents of base per mole of diester. Confirm complete reaction using TLC.
Product Oily/Doesn't Solidify (Step 1) Incomplete acidification.Check the pH of the aqueous solution after adding HCl. It must be strongly acidic (pH < 2) to ensure full protonation of the diacid.
Reaction Stalls in Step 2 (Chlorination) Inactive initiator. Presence of radical inhibitors (e.g., oxygen).Use fresh benzoyl peroxide. Ensure the system is well-sealed with a drying tube and that the benzene is properly dried.
Significant Forerun During Distillation Incomplete chlorination, leading to the formation of cyclobutanecarboxylic acid.[3]Ensure the full 22-hour reflux period is observed. Do not increase the amount of sulfuryl chloride, as this can lead to dichlorinated impurities.[3]
Product is Dark After Distillation Some thermal decomposition during decarboxylation or distillation.Ensure the decarboxylation temperature does not significantly exceed 210 °C. Perform the vacuum distillation promptly after decarboxylation.

References

  • Heisig, G. B.; Stodola, F. H. 1,1-Cyclobutanedicarboxylic Acid. Org. Synth.1943, 23, 16. DOI: 10.15227/orgsyn.023.0016. [Link]
  • PubChem. This compound.
  • Lampman, G. M.; Aumiller, J. C. 3-Chlorocyclobutanecarboxylic acid. Org. Synth.1971, 51, 73. DOI: 10.15227/orgsyn.051.0073. [Link]
  • Conant, J. B.; QUALLEY, C. This compound. Org. Synth.1963, 4, 288. DOI: 10.15227/orgsyn.004.0288. [Link]
  • Wikipedia. Hunsdiecker reaction. [Link]
  • Wikipedia. Cyclobutanecarboxylic acid. [Link]
  • PubChem. 1,1-Cyclobutanedicarboxylic acid.
  • Master Organic Chemistry.
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Synthetic Routes to 1,1-Cyclobutanedicarboxylic Acid from its Diethyl Ester: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,1-Cyclobutanedicarboxylic acid is a valuable building block in medicinal chemistry and materials science. Its rigid cyclobutane core imparts unique conformational constraints on molecules, making it a sought-after motif in the design of novel therapeutics and functional materials. For instance, it is a key intermediate in the synthesis of carboplatin, a widely used anticancer drug. This guide provides detailed protocols for the preparation of 1,1-cyclobutanedicarboxylic acid from its diethyl ester, a common commercially available starting material. We will explore the widely employed base-catalyzed hydrolysis (saponification) and discuss acid-catalyzed hydrolysis as an alternative route. This document is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for the synthesis of this important compound.

I. Base-Catalyzed Hydrolysis (Saponification): A Well-Established Protocol

Base-catalyzed hydrolysis, or saponification, is the most common and often most efficient method for converting diethyl 1,1-cyclobutanedicarboxylate to the corresponding dicarboxylic acid. The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the electrophilic carbonyl carbons of the ester groups.

Mechanism of Saponification

The reaction is effectively irreversible because the final carboxylate salt is deprotonated by the strong base, driving the equilibrium towards the products. Subsequent acidification protonates the dicarboxylate to yield the final product.

Saponification_Mechanism Ester This compound Tetrahedral1 Tetrahedral Intermediate Ester->Tetrahedral1 1. Nucleophilic Attack OH_minus OH⁻ Carboxylate Dicarboxylate Salt Tetrahedral1->Carboxylate 2. Elimination of Ethoxide Diacid 1,1-Cyclobutanedicarboxylic Acid Carboxylate->Diacid 3. Acidification Ethanol Ethanol H3O_plus H₃O⁺

Caption: Mechanism of Base-Catalyzed Hydrolysis (Saponification).

Detailed Experimental Protocol: Saponification

This protocol is adapted from established procedures found in Organic Syntheses.[1][2]

Materials:

  • This compound

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (95% or absolute)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve potassium hydroxide (2.2 equivalents) in ethanol. For every 1 mole of this compound, a typical ratio is 112 g of KOH in 200 mL of ethanol.[1]

  • Addition of Ester: To the stirred ethanolic KOH solution, add this compound (1.0 equivalent) either neat or dissolved in a small amount of ethanol.

  • Saponification: Heat the reaction mixture to reflux and maintain reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting ester is no longer observed.

  • Solvent Removal: After the reaction is complete, remove the bulk of the ethanol by distillation or using a rotary evaporator.[1]

  • Workup - Acidification: Cool the resulting residue in an ice bath and cautiously acidify with concentrated hydrochloric acid until the pH is approximately 1-2. This will protonate the dicarboxylate salt, causing the dicarboxylic acid to precipitate.

  • Isolation of Crude Product: If a precipitate forms, collect the crude 1,1-cyclobutanedicarboxylic acid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove inorganic salts. If the product separates as an oil, proceed with extraction.

  • Extraction (for oily products): Transfer the acidified mixture to a separatory funnel and extract with four portions of ether or ethyl acetate.[1] Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification - Recrystallization: The crude product, a pasty solid, can be purified by recrystallization.[1] Dissolve the crude acid in a minimum amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Final Product: Collect the pure crystals of 1,1-cyclobutanedicarboxylic acid by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum. The expected melting point of the pure product is 156-158 °C.[1]

II. Acid-Catalyzed Hydrolysis: An Alternative Approach

While less common for this specific transformation, acid-catalyzed hydrolysis presents an alternative route. This method is reversible, and the equilibrium must be shifted towards the products, typically by using a large excess of water.

Mechanism of Acid-Catalyzed Hydrolysis

The reaction begins with the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. The subsequent steps involve proton transfers and elimination of ethanol to form the carboxylic acid.

Acid_Hydrolysis_Mechanism Ester This compound Protonated_Ester Protonated Ester Ester->Protonated_Ester 1. Protonation H3O_plus H₃O⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate 2. Nucleophilic Attack by H₂O Protonated_Diacid Protonated Diacid Tetrahedral_Intermediate->Protonated_Diacid 3. Proton Transfer & Elimination of Ethanol Diacid 1,1-Cyclobutanedicarboxylic Acid Protonated_Diacid->Diacid 4. Deprotonation Ethanol Ethanol

Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.

General Protocol: Acid-Catalyzed Hydrolysis

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated

  • Dioxane or other suitable co-solvent

  • Water

  • Ethyl acetate

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound, water, and a co-solvent such as dioxane to improve solubility.

  • Addition of Acid: Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid to the mixture.

  • Hydrolysis: Heat the reaction mixture to reflux and maintain for several hours to days. The reaction progress should be monitored by TLC or GC-MS.

  • Workup - Neutralization and Extraction: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous mixture with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization as described in the saponification protocol.

III. Comparative Analysis and Data

ParameterBase-Catalyzed Hydrolysis (Saponification)Acid-Catalyzed Hydrolysis
Reaction Rate Typically faster (2-3 hours)Generally slower (can take several hours to days)
Reversibility Essentially irreversibleReversible
Driving Force Formation of the stable carboxylate saltUse of excess water
Yield Generally highCan be lower due to equilibrium
Substrate Scope Sensitive to base-labile functional groupsSensitive to acid-labile functional groups
Workup Requires acidification of the saltRequires neutralization of the acid catalyst
Typical Reagents KOH, NaOH in alcohol/waterH₂SO₄, HCl in water/co-solvent

IV. Characterization of 1,1-Cyclobutanedicarboxylic Acid

The identity and purity of the synthesized 1,1-cyclobutanedicarboxylic acid should be confirmed by standard analytical techniques.

  • Melting Point: 156-158 °C[1]

  • ¹H NMR: Spectral data can be found in public databases such as PubChem and ChemicalBook.[3][4] The spectrum typically shows signals for the cyclobutane protons and a broad singlet for the carboxylic acid protons.

  • ¹³C NMR: Will show characteristic peaks for the quaternary carbon, the methylene carbons of the cyclobutane ring, and the carbonyl carbons.

  • Infrared (IR) Spectroscopy: A broad O-H stretch from the carboxylic acid groups will be prominent around 2500-3300 cm⁻¹, and a strong C=O stretch will appear around 1700 cm⁻¹.[3]

  • Mass Spectrometry: The molecular ion peak and fragmentation pattern can confirm the molecular weight (144.12 g/mol ).[3]

V. Overall Workflow

The following diagram illustrates the general workflow from the starting diethyl ester to the purified dicarboxylic acid.

Workflow Start This compound Reaction Hydrolysis (Base or Acid Catalyzed) Start->Reaction Workup Workup (Acidification/Neutralization & Extraction) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Characterization Characterization (m.p., NMR, IR) Purification->Characterization End Pure 1,1-Cyclobutanedicarboxylic Acid Characterization->End

Caption: General workflow for the synthesis of 1,1-cyclobutanedicarboxylic acid.

VI. Conclusion

The saponification of this compound is a reliable and high-yielding method for the preparation of 1,1-cyclobutanedicarboxylic acid. The protocol is straightforward and utilizes common laboratory reagents and equipment. While acid-catalyzed hydrolysis offers an alternative, it is generally less efficient for this particular transformation. Proper purification by recrystallization is crucial to obtain a high-purity product suitable for further applications in research and development. The characterization techniques outlined provide the necessary means to verify the identity and purity of the final compound.

References

  • Organic Syntheses, Coll. Vol. 6, p. 271 (1988); Vol. 50, p. 31 (1970). [Link]
  • Organic Syntheses, Coll. Vol. 3, p. 213 (1955); Vol. 23, p. 16 (1943). [Link]
  • PubChem Compound Summary for CID 2568, 1,1-Cyclobutanedicarboxylic acid. [Link]
  • Cason, J.; Cason, J. The Preparation of Cyclobutanecarboxylic Acid. J. Am. Chem. Soc.1948, 70 (4), 1563–1565. [Link]
  • SIELC Technologies, 1,1-Cyclobutanedicarboxylic Acid. [Link]
  • SpectraBase, 1,1-Cyclobutanedicarboxylic acid Spectrum. [Link]
  • Cope, A. C.; Holmes, H. L.; House, H. O. A New Synthesis of this compound. J. Am. Chem. Soc.1956, 78 (16), 4143–4143. [Link]
  • Vogel, E. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. J. Chem. Educ.1992, 69 (2), 101. [Link]
  • Organic Syntheses, Coll. Vol. 7, p. 117 (1990); Vol. 60, p. 20 (1981). [Link]
  • Wikipedia, Cyclobutanecarboxylic acid. [Link]
  • NIST WebBook, Diethyl 1,1-cyclobutanedicarboxyl
  • PubChem Compound Summary for CID 77410, Diethyl 1,1-cyclobutanedicarboxyl
  • Docenti UniNA, The preparation of cyclobutanecarboxylic acid. [Link]
  • Organic Syntheses, Working with Hazardous Chemicals. [Link]

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Application Notes & Protocols: Navigating the Reactivity of Diethyl 1,1-cyclobutanedicarboxylate's Ester Groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethyl 1,1-cyclobutanedicarboxylate is a geminal diester that serves as a versatile and pivotal building block in organic synthesis.[1] Its rigid, four-membered carbocyclic core imparts unique conformational constraints, while the twin ester functionalities at the C1 position offer a rich playground for chemical transformations. These ester groups are the primary loci of reactivity, enabling a diverse array of synthetic manipulations that are crucial for the construction of more complex molecular architectures, including pharmaceuticals, natural products, and novel materials.

This guide provides an in-depth exploration of the principal chemical reactions involving the ester moieties of this compound. We will move beyond simple procedural lists to dissect the underlying mechanisms, providing field-proven protocols and expert insights to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this valuable intermediate.

Saponification: Gateway to Dicarboxylic and Monocarboxylic Acids

Saponification, or alkaline hydrolysis, is the fundamental conversion of the diester into its corresponding dicarboxylate salt, which upon acidification yields 1,1-cyclobutanedicarboxylic acid.[2] This diacid is a stable, crystalline solid and a precursor for further transformations, most notably thermal decarboxylation to produce cyclobutanecarboxylic acid.[3][4]

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of each ester group. This forms a tetrahedral intermediate which subsequently collapses, expelling an ethoxide ion (EtO⁻) as the leaving group. The reaction is effectively irreversible because the final step is an acid-base reaction where the liberated ethoxide, a strong base, deprotonates the newly formed carboxylic acid, driving the equilibrium to completion.[2]

Saponification_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination & Deprotonation cluster_step3 Step 3: Acidification Diester This compound Tetrahedral Tetrahedral Intermediate Diester->Tetrahedral OH 2 OH⁻ OH->Tetrahedral Dicarboxylate Cyclobutane-1,1-dicarboxylate Tetrahedral->Dicarboxylate Collapse Ethanol 2 EtOH Dicarboxylate->Ethanol Liberates Diacid 1,1-Cyclobutanedicarboxylic Acid Dicarboxylate->Diacid H3O H₃O⁺ (workup) H3O->Diacid Reduction_Workflow start This compound reagent1 1. LiAlH₄ in dry THF, 0°C to RT start->reagent1 Add diester solution reagent2 2. Aqueous Workup (e.g., H₂O, NaOH(aq)) reagent1->reagent2 After reaction completion product 1,1-Bis(hydroxymethyl)cyclobutane reagent2->product Protonation & Isolation

Caption: Workflow for the reduction of the diester.

Experimental Protocol: Synthesis of 1,1-Bis(hydroxymethyl)cyclobutane

This protocol is based on a standard procedure for the LiAlH₄ reduction of diesters. [5][6] Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl Ether

  • Sodium Hydroxide (NaOH) solution (e.g., 15%)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add LiAlH₄ (2.0-2.5 molar equivalents relative to the diester) and suspend it in anhydrous THF.

  • Addition of Ester: Cool the suspension to 0°C using an ice bath. Prepare a solution of this compound in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension. The rate of addition should be controlled to maintain the temperature below 10-15°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours or overnight until the reaction is complete (monitor by TLC or GC-MS).

  • Quenching (Fieser workup): Cool the reaction mixture back to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. [6]This procedure is critical for safety and results in a granular, easily filterable precipitate of aluminum salts.

  • Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF or diethyl ether.

  • Purification: Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diol. The product can be further purified by distillation or recrystallization.

ParameterValueReference
Starting Material This compound[5]
Reagent Lithium Aluminum Hydride (LiAlH₄)[5][6]
Solvent Anhydrous Tetrahydrofuran (THF)[5]
Key Condition Anhydrous, 0°C to Room Temp.[5]
Product 1,1-Bis(hydroxymethyl)cyclobutane[7][8]
Typical Yield 80-90%[5]

Krapcho Decarboxylation: Selective Removal of a Single Ester Group

The Krapcho decarboxylation is a powerful and mild method for the dealkoxycarbonylation of esters that have a β-electron-withdrawing group, a structural motif present in malonic esters like our substrate. [9]This reaction selectively removes one carboethoxy group to yield ethyl cyclobutanecarboxylate, avoiding the harsh conditions of traditional saponification followed by thermal decarboxylation. [10]

Mechanistic Rationale

The reaction is typically performed by heating the substrate with a halide salt (e.g., NaCl, LiCl) in a polar aprotic solvent like DMSO, often with a small amount of water. [9]The mechanism involves an Sₙ2 attack by the halide ion on one of the ethyl groups of the ester, producing ethyl halide and a carboxylate intermediate. This intermediate, being a β-carboxy ester, readily decarboxylates upon heating to form an enolate, which is then protonated by the trace water in the solvent to give the final product. [10]

Experimental Protocol: Synthesis of Ethyl Cyclobutanecarboxylate

This is a representative protocol based on the general principles of the Krapcho reaction. [9][11] Materials:

  • This compound

  • Lithium Chloride (LiCl) or Sodium Chloride (NaCl)

  • Dimethyl Sulfoxide (DMSO)

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, combine this compound, LiCl (1.2-2.0 equivalents), DMSO, and a small amount of water (1-2 equivalents).

  • Decarboxylation: Heat the mixture with stirring to a high temperature (typically 140–180°C). The progress of the reaction can be monitored by observing the evolution of CO₂ gas. Maintain the temperature until gas evolution ceases (usually several hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with a large volume of water and extract the product with diethyl ether or ethyl acetate (3 x volumes).

  • Purification: Combine the organic extracts, wash with brine to remove residual DMSO, and dry over anhydrous MgSO₄. Filter and remove the solvent by rotary evaporation. The crude ethyl cyclobutanecarboxylate can be purified by vacuum distillation.

ParameterValueReference
Starting Material This compound[9]
Reagents LiCl (or NaCl), H₂O[9]
Solvent Dimethyl Sulfoxide (DMSO)[9]
Temperature 140-180°C[9]
Product Ethyl cyclobutanecarboxylate[10]
Typical Yield >70%[11]

Grignard Reaction: Synthesis of Tertiary Alcohols

Reaction with excess organometallic reagents, such as Grignard reagents (R-MgX), transforms each ester group into a tertiary alcohol. [12]This occurs through a double addition of the organometallic nucleophile, providing a powerful method for carbon-carbon bond formation and the synthesis of highly substituted molecules.

Mechanistic Rationale

The reaction proceeds in two steps per ester group. First, one equivalent of the Grignard reagent adds to the carbonyl carbon in a nucleophilic acyl substitution, forming a tetrahedral intermediate that collapses to expel an ethoxide-magnesium complex, yielding a ketone. [12]This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent in a nucleophilic addition reaction. This forms a magnesium alkoxide, which is protonated during the aqueous workup to give the final tertiary alcohol. [12]Two full equivalents of the Grignard reagent are consumed per ester group.

Grignard_Mechanism cluster_step1 Step 1: Acyl Substitution cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation Ester Ester Group Ketone Ketone Intermediate Ester->Ketone Grignard1 R-MgX Grignard1->Ketone 1st eq. Alkoxide Mg Alkoxide Ketone->Alkoxide Grignard2 R-MgX Grignard2->Alkoxide 2nd eq. Alcohol Tertiary Alcohol Alkoxide->Alcohol H3O H₃O⁺ H3O->Alcohol

Caption: General mechanism for Grignard reaction with an ester.

Experimental Protocol: Synthesis of 1,1-Bis(diphenylhydroxymethyl)cyclobutane

This is a representative protocol using Phenylmagnesium Bromide.

Materials:

  • This compound

  • Phenylmagnesium Bromide (PhMgBr) solution (e.g., 3.0 M in Diethyl Ether)

  • Anhydrous Diethyl Ether or THF

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • Reaction Setup: In an oven-dried, three-necked flask under an inert atmosphere, place a solution of this compound in anhydrous diethyl ether.

  • Addition of Grignard Reagent: Cool the solution to 0°C. Add the Phenylmagnesium Bromide solution (at least 4.2 equivalents) dropwise via an addition funnel. A thick precipitate may form.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete.

  • Quenching: Cool the reaction mixture back to 0°C and quench by slowly adding saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude tertiary diol can be purified by column chromatography or recrystallization.

ParameterValueReference
Starting Material This compound[12]
Reagent Phenylmagnesium Bromide (>4 eq.)[12][13]
Solvent Anhydrous Diethyl Ether or THF[12]
Key Condition Anhydrous, 0°C to Room Temp.[12]
Product 1,1-Bis(diphenylhydroxymethyl)cyclobutane[12]
Typical Yield Variable, often moderate to good[12]

References

  • Heisig, G. B.; Stodola, F. H. 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Org. Synth.1943, 23, 16. [Link]
  • Mariella, R. P.; Raube, R.
  • Chegg.com. When diethylmalonate was treated with two equivalents... Chegg Study. [Link]
  • Allinger, N. L.; Tushaus, L. A. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. J. Org. Chem.1965, 30 (6), 1945–1949. [Link]
  • Grokipedia.
  • Wikipedia.
  • Wikipedia. Cyclobutanecarboxylic acid. [Link]
  • Quora. Why does an unstable diol, formed by hydrolysis of geminal dihalides, give aldehydes and ketones? [Link]
  • Cope, A. C.; Holmes, H. L.; House, H. O. A New Synthesis of this compound. J. Am. Chem. Soc.1956, 78 (19), 5039–5039. [Link]
  • Pozo C., J. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
  • PrepChem.com. Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane. [Link]
  • ARKANLABS. 1,1-Bis(hydroxymethyl)cyclobutane, 5 G. [Link]
  • NIST.
  • Dickman, D. A.; Meyers, A. I.; Smith, G. A.; Gawley, R. E. Reduction of α-Amino Acids: L-Valinol. Org. Synth.1990, 68, 178. [Link]
  • Chemistry LibreTexts.
  • University of Missouri–St. Louis. The Grignard Reaction. [Link]
  • Master Organic Chemistry.
  • Google Patents.
  • Organic Chemistry Portal.
  • Banerjee, B. Advances in the Krapcho Decarboxylation.
  • YouTube. Alkaline hydrolysis of gemdihalides gives... [Link]
  • Chegg.com. Reaction of excess Grignard reagent with diethyl... Chegg Study. [Link]
  • PubChem. This compound.
  • Chemguide. Hydrolysing Esters. [Link]
  • Allen Career Institute. Alkaline hydrolysis of gem dihalides gives. [Link]
  • Reddit. Does this hydrolysis work? r/chemhelp. [Link]
  • Reddit. Mechanism: Reduction of carboxylic acids via LiAlH4... r/chemhelp. [Link]
  • University of Naples Federico II. The preparation of cyclobutanecarboxylic acid. [Link]
  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]
  • Organic Syntheses. Diastereoselective α-Alkylation of β-Hydroxycarboxylic Esters... [Link]
  • Chegg.com. ethyl ethanoate on reduction with LiAlH4 gives... Chegg Study. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diethyl 1,1-cyclobutanedicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data summaries to help you optimize your synthesis and overcome common challenges.

Section 1: Synthesis Overview & Key Challenges

The synthesis of this compound is a classic example of malonic ester synthesis, a cornerstone of C-C bond formation in organic chemistry.[1] The most common route involves the dialkylation of diethyl malonate with a 1,3-dihalopropane, typically 1,3-dibromopropane or 1,3-chlorobromopropane, in the presence of a strong base such as sodium ethoxide.[1][2]

The reaction proceeds in two key stages:

  • Initial Alkylation: The base abstracts an acidic α-hydrogen from diethyl malonate to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbons of the 1,3-dihalopropane in an SN2 reaction.

  • Intramolecular Cyclization: A second equivalent of base removes the remaining acidic α-hydrogen, forming a new enolate. This enolate then undergoes an intramolecular SN2 reaction, displacing the second halide to form the cyclobutane ring.

While conceptually straightforward, achieving a high yield of the desired product requires careful control over reaction conditions to mitigate the primary side reaction: the formation of tetraethyl 1,1,5,5-pentanetetracarboxylate.[3] This byproduct arises when a second molecule of diethyl malonate enolate reacts with the intermediate from the initial alkylation step before intramolecular cyclization can occur.[4]

This guide will address this and other common issues to help you improve your yield and product purity.

Section 2: Troubleshooting Guide (Q&A Format)

This section directly addresses specific problems you may encounter during the synthesis.

Q1: My yield of this compound is very low, and I've isolated a significant amount of a high-boiling point byproduct. What is it and how can I prevent its formation?

A1: The high-boiling point byproduct is almost certainly tetraethyl 1,1,5,5-pentanetetracarboxylate.[4] This occurs when two molecules of diethyl malonate react with one molecule of 1,3-dihalopropane.[4] Here’s a breakdown of the cause and solutions:

  • Causality: The formation of this byproduct is a competition between the intermolecular and intramolecular alkylation steps. If the concentration of the diethyl malonate enolate is too high, it is more likely to react with the mono-alkylated intermediate before the intermediate has a chance to cyclize.

  • Troubleshooting & Optimization:

    • Slow Addition of Base: Instead of adding all the base at once, add the sodium ethoxide solution slowly to the mixture of diethyl malonate and 1,3-dihalopropane.[2] This keeps the instantaneous concentration of the enolate low, favoring the initial mono-alkylation and subsequent intramolecular cyclization.

    • Control Stoichiometry: Use a precise 2:1 molar ratio of base to diethyl malonate. While a slight excess of the dihalopropane can be used, a large excess of diethyl malonate should be avoided.

    • Reaction Temperature: Maintain the reaction temperature as recommended in the protocol (typically around 60-80°C).[2][4] Higher temperatures can sometimes favor the intermolecular side reaction.

Q2: My reaction seems to stall, and analysis shows a large amount of unreacted diethyl malonate. What's the likely cause?

A2: This issue points to a problem with the deprotonation of diethyl malonate, which is the first and most critical step of the reaction.

  • Causality: Incomplete deprotonation is most often caused by the degradation of the base or the presence of moisture in the reaction.[5] Sodium ethoxide is highly reactive and will be quenched by any protic species, especially water.[5]

  • Troubleshooting & Optimization:

    • Ensure Anhydrous Conditions: This is the most critical parameter for success. Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Use freshly distilled, absolute ethanol to prepare the sodium ethoxide solution.[2]

    • Freshly Prepared Base: Prepare the sodium ethoxide solution immediately before use by reacting fresh-cut sodium metal with absolute ethanol.[2] Commercially available sodium ethoxide can degrade upon storage, especially if not handled under strictly anhydrous conditions.

    • Correct Base Strength: Sodium ethoxide is a suitable base for this reaction as its conjugate acid (ethanol) has a pKa significantly higher than that of diethyl malonate.[6]

Q3: I'm observing the formation of an alkene byproduct derived from my 1,3-dihalopropane. Why is this happening?

A3: The formation of an alkene is a result of a competing E2 elimination reaction.[7]

  • Causality: The sodium ethoxide used to deprotonate the diethyl malonate is a strong base and can also promote the elimination of HBr from the 1,3-dihalopropane, especially at higher temperatures.

  • Troubleshooting & Optimization:

    • Temperature Control: Avoid excessive heating. Maintain a steady reflux as described in the protocol.

    • Choice of Dihalide: While 1,3-dibromopropane is commonly used, trimethylene chlorobromide can also be an effective reagent.[2]

Q4: During workup, I'm having trouble with emulsions or my product seems to be hydrolyzing. How can I improve my workup procedure?

A4: Issues during workup can lead to product loss and the formation of impurities.

  • Causality: The presence of a strong base in the reaction mixture can lead to emulsions during aqueous extraction. Additionally, prolonged exposure to acidic or basic aqueous conditions, especially with heating, can lead to the hydrolysis of the ester groups to carboxylic acids.[8]

  • Troubleshooting & Optimization:

    • Neutralize Carefully: Before extraction, cool the reaction mixture and neutralize any remaining base.

    • Efficient Extraction: Perform extractions quickly and efficiently. Use a saturated brine solution (NaCl) for the final wash to help break emulsions and remove water from the organic layer.[2]

    • Drying: Thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate before removing the solvent.[2]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this synthesis?

  • Sodium ethoxide (NaOEt) in absolute ethanol is the standard and most effective base for this reaction.[1] It's crucial to use a base with the same alkoxide as the ester (ethoxide for an ethyl ester) to prevent transesterification, which would result in a mixture of ester products.[7]

Q2: Can I use a different solvent?

  • Ethanol is the preferred solvent as it is required for the in-situ preparation of sodium ethoxide and effectively solvates the reactants.[2] Some procedures mention the use of a mixture of benzene and ethanol, which may help to increase the yield.[2]

Q3: How can I monitor the progress of the reaction?

  • Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress.[7][9] A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 4:1 or 9:1). The starting material, diethyl malonate, will have a different Rf value than the product, this compound. The product is less polar than the starting malonate.

  • Gas chromatography (GC) can also be used for more quantitative analysis of the reaction mixture.[7]

Q4: What is the best way to purify the final product?

  • Fractional distillation under reduced pressure is the most common and effective method for purifying this compound.[2] It is important to use an efficient distillation column (e.g., a Vigreux column) to separate the product from unreacted starting materials and any byproducts.[2] Steam distillation can also be employed to separate the volatile product from the non-volatile tetraester byproduct.[4]

Q5: Are there any alternative synthesis methods that might give a better yield?

  • Yes, an alternative route involves the peroxide-catalyzed addition of hydrogen bromide to diethyl allylmalonate, followed by intramolecular alkylation with sodium ethoxide.[2][3] This method can reportedly achieve an overall yield of about 50% and avoids the formation of the tetraethyl 1,1,5,5-pentanetetracarboxylate byproduct.[3]

Section 4: Data & Protocols

Table 1: Key Reagent Properties & Reaction Parameters
ParameterValueSource
This compound
Molecular FormulaC₁₀H₁₆O₄[10]
Molecular Weight200.23 g/mol [10]
Boiling Point104-105 °C @ 12 mmHg[10]
Diethyl Malonate
Molecular Weight160.17 g/mol
Boiling Point199.3 °C
1,3-Dibromopropane
Molecular Weight201.86 g/mol
Boiling Point167 °C
Sodium Ethoxide
Molecular Weight68.05 g/mol [11]
Typical Reaction Conditions
BaseSodium Ethoxide[2]
SolventAbsolute Ethanol[2]
Reaction Temperature60-80 °C[2][4]
Typical Yield53-55%[2]
Experimental Protocol: Synthesis via Alkylation of Diethyl Malonate

This protocol is adapted from a procedure in Organic Syntheses.[2]

Safety First: This reaction involves flammable solvents, corrosive materials, and should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Sodium ethoxide is highly corrosive and reacts violently with water.[11][12][13][14][15] Handle sodium metal with extreme care.

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a drying tube (e.g., calcium chloride)

  • Addition funnel

  • Heating mantle

  • Distillation apparatus

Reagents:

  • Sodium metal: 138 g (6.0 gram-atoms)

  • Absolute Ethanol: 2.5 L

  • Diethyl malonate: 480 g (3.0 moles)

  • Trimethylene chlorobromide (or 1,3-dibromopropane): 3.0 moles

Procedure:

  • Preparation of Sodium Ethoxide: In a separate flask, carefully add fresh-cut sodium metal in small pieces to 2.5 L of absolute ethanol under an inert atmosphere. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Setup: In the 5 L three-necked flask, combine the diethyl malonate (3.0 moles) and trimethylene chlorobromide (3.0 moles). Equip the flask with a mechanical stirrer, reflux condenser, and an inlet for the sodium ethoxide solution.

  • Reaction: Heat the mixture of diethyl malonate and dihalide to 80°C with vigorous stirring. Slowly add the prepared sodium ethoxide solution to the flask. The rate of addition should be controlled to maintain a smooth reflux. This addition typically takes about 1.5 hours.

  • Reflux: After the addition is complete, continue to reflux the mixture with stirring for an additional 45 minutes.

  • Workup:

    • Cool the reaction mixture.

    • Remove the ethanol by distillation.

    • Add 900 mL of cold water to the cooled residue to dissolve the sodium halide salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with three 500 mL portions of ether.

    • Combine the organic layer and the ether extracts. Wash with a saturated salt solution and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the ether by distillation on a steam bath.

    • Distill the residue under reduced pressure through a Vigreux column. Collect the fraction boiling at 91–96°C/4 mm. This should yield 320–330 g (53–55%) of this compound.[2]

Section 5: Visualizations

Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: First Alkylation (SN2) cluster_step3 Step 3: Second Deprotonation cluster_step4 Step 4: Intramolecular Cyclization (SN2) DEM Diethyl Malonate Enolate Resonance-Stabilized Enolate DEM->Enolate Deprotonation NaOEt Sodium Ethoxide NaOEt->Enolate EtOH Ethanol DBP 1,3-Dibromopropane Enolate->DBP Nucleophilic Attack Intermediate Mono-alkylated Intermediate DBP->Intermediate NaBr NaBr NaOEt2 Sodium Ethoxide Intermediate->NaOEt2 Second Deprotonation CyclicEnolate Intermediate Enolate NaOEt2->CyclicEnolate Product This compound CyclicEnolate->Product Ring Closure NaBr2 NaBr

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting Workflow

troubleshooting_workflow Start Low Yield or Impure Product CheckByproduct Analyze Byproducts (GC/Distillation) Start->CheckByproduct HighBoiling High-Boiling Byproduct (Tetraester) CheckByproduct->HighBoiling Present LowBoiling Unreacted Starting Materials CheckByproduct->LowBoiling Predominant Alkene Alkene Byproduct (from Elimination) CheckByproduct->Alkene Present Sol_HighBoiling Solution: - Slow base addition - Check stoichiometry HighBoiling->Sol_HighBoiling Sol_LowBoiling Solution: - Ensure anhydrous conditions - Use fresh base LowBoiling->Sol_LowBoiling Sol_Alkene Solution: - Control temperature - Check base concentration Alkene->Sol_Alkene

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • Loba Chemie. (2013). SODIUM ETHOXIDE FOR SYNTHESIS MSDS. [Link]
  • Gelest, Inc. (2015). SODIUM ETHOXIDE.
  • Mariella, R. P., & Raube, R. (1953).
  • Kappe, C. O., & Stadler, A. (2005). Malonates in Cyclocondensation Reactions. Molecules, 10(10), 1334–1347. [Link]
  • Feringa, B. L., et al. (n.d.).
  • Chemistry Stack Exchange. (2015). Choice of base for malonic ester synthesis. [Link]
  • Wikipedia. (n.d.). Malonic ester synthesis. [Link]
  • Gubicza, L., et al. (2000). The effect of water content on ester yield in the esterification of acetic acid and isoamyl alcohol.
  • D'Alelio, G. F. (1945). US2373011A - Production of malonic acid.
  • NIST. (n.d.).
  • Scribd. (n.d.).
  • NIST. (n.d.).
  • PubChem. (n.d.).
  • Cope, A. C., & McElvain, S. M. (1932). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses, 12, 12. [Link]
  • Patel, R., et al. (2021). GC-MS ANALYSIS OF CHEMICAL COMPONENTS OF TWO DIFFERENT STAGES OF ROOT PART OF MOOLAK (RAPHANUS SATIVUS LINN.). International Journal of Research in Ayurveda and Pharmacy, 12(2), 11-15. [Link]
  • Organic Syntheses. (n.d.). Procedure. [Link]
  • Mathkoor, M. M., et al. (2023). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499. [Link]

Sources

Technical Support Center: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diethyl 1,1-cyclobutanedicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Here, we will delve into the causality behind experimental choices to ensure you can optimize your reaction conditions and achieve high yields of your desired product.

I. Introduction to the Synthesis and Its Challenges

The synthesis of this compound, a valuable intermediate in the production of pharmaceuticals like Carboplatin, is most commonly achieved through the alkylation of diethyl malonate with a three-carbon electrophile, typically 1,3-dibromopropane or trimethylene chlorobromide.[1] This reaction, an example of the Perkin alicyclic synthesis, involves a tandem alkylation and intramolecular cyclization.[2] While straightforward in principle, this synthesis is often plagued by side reactions that can significantly lower the yield of the desired cyclobutane derivative.

The primary challenge lies in controlling the reactivity of the intermediate, diethyl (3-bromopropyl)malonate. This intermediate can either undergo the desired intramolecular cyclization to form the cyclobutane ring or react with another molecule of diethyl malonate enolate, leading to the formation of a linear, dimeric side product.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound and why does it form?

A1: The most prevalent side product is tetraethyl 1,1,5,5-pentanetetracarboxylate .[3] This side product arises from an intermolecular reaction competing with the desired intramolecular cyclization. After the initial alkylation of diethyl malonate with 1,3-dibromopropane to form diethyl (3-bromopropyl)malonate, this intermediate can be attacked by another enolate of diethyl malonate. This intermolecular nucleophilic substitution is a significant competing pathway, especially at higher concentrations of the reactants.

Q2: What are other potential side reactions I should be aware of?

A2: Besides the formation of the tetracarboxylate, other potential side reactions include:

  • E2 Elimination: The basic conditions required for the deprotonation of diethyl malonate can promote the elimination of HBr from 1,3-dibromopropane, leading to the formation of allyl bromide. This can then react with the malonate enolate to form diethyl allylmalonate.

  • Hydrolysis: If there is any moisture present in the reaction, the ester groups of both the starting material and the product can be hydrolyzed to the corresponding carboxylic acids, especially during workup.

  • Transesterification: Using a base with an alkoxide that does not match the ester groups of the diethyl malonate (e.g., using sodium methoxide with diethyl malonate) can lead to the formation of mixed esters.[2][4]

Q3: Can I use a different alkylating agent besides 1,3-dibromopropane?

A3: Yes, other 1,3-dihalopropanes can be used. For instance, trimethylene chlorobromide is also commonly used.[1] The choice of leaving group can influence the reaction rate, with iodide being the most reactive and chloride the least. However, the reactivity of the alkylating agent must be balanced with its propensity for side reactions.

III. Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound and a High Amount of a High-Boiling Point Impurity.
  • Symptom: The final distilled product shows a significant fraction of a high-boiling point residue, and the yield of the desired product is low.

  • Probable Cause: This is the classic presentation of the formation of the major side product, tetraethyl 1,1,5,5-pentanetetracarboxylate.

  • Solutions:

    • High Dilution Conditions: The intramolecular cyclization is a first-order process, while the intermolecular side reaction is second-order. Therefore, running the reaction at high dilution will favor the desired intramolecular pathway. This can be achieved by using a larger volume of solvent and by the slow addition of the base or the alkylating agent.

    • Slow Addition of Reagents: The slow, dropwise addition of the sodium ethoxide solution to the mixture of diethyl malonate and 1,3-dibromopropane helps to maintain a low concentration of the reactive enolate at any given time, thus minimizing the intermolecular reaction.[1]

ParameterRecommendation for Minimizing Side ProductRationale
Concentration High DilutionFavors first-order intramolecular cyclization over second-order intermolecular reaction.
Rate of Addition Slow, controlled addition of baseMaintains a low instantaneous concentration of the reactive enolate.
Temperature As per validated protocol (e.g., reflux in ethanol)Ensures sufficient energy for the reaction while avoiding excessive elimination or other side reactions.
Problem 2: Presence of Low-Boiling Point Impurities.
  • Symptom: GC-MS or NMR analysis of the crude product shows the presence of unreacted diethyl malonate and/or diethyl allylmalonate.

  • Probable Cause: Incomplete reaction or the occurrence of an E2 elimination side reaction.

  • Solutions:

    • Ensure Anhydrous Conditions: Moisture will quench the base, leading to incomplete deprotonation of the diethyl malonate and, consequently, an incomplete reaction.[1] All glassware should be thoroughly dried, and anhydrous solvents should be used.

    • Stoichiometry of the Base: Ensure that two equivalents of a strong base are used to drive the reaction to completion. The first equivalent deprotonates the diethyl malonate for the initial alkylation, and the second deprotonates the mono-alkylated intermediate to facilitate the intramolecular cyclization.

    • Temperature Control: While heating is necessary to drive the reaction, excessive temperatures can favor the E2 elimination of HBr from 1,3-dibromopropane. Adhering to the recommended reflux temperature is crucial.

IV. Reaction Mechanisms and Pathways

Understanding the mechanistic pathways is crucial for troubleshooting and optimizing the synthesis.

Desired Reaction Pathway: Intramolecular Cyclization

The desired synthesis proceeds in two main steps after the formation of the diethyl malonate enolate:

  • Initial Alkylation: The diethyl malonate enolate acts as a nucleophile and attacks one of the electrophilic carbons of 1,3-dibromopropane in an SN2 reaction to form diethyl (3-bromopropyl)malonate.

  • Intramolecular Cyclization: The remaining acidic proton on the alpha-carbon of the intermediate is removed by a second equivalent of base, forming a new enolate. This enolate then undergoes an intramolecular SN2 reaction, with the carbanion attacking the carbon bearing the bromine atom to form the cyclobutane ring.

Desired Reaction Pathway DEM Diethyl Malonate Enolate Intermediate Diethyl (3-bromopropyl)malonate DEM->Intermediate SN2 Alkylation DBP 1,3-Dibromopropane DBP->Intermediate Intermediate_Enolate Intermediate Enolate Intermediate->Intermediate_Enolate Deprotonation Product This compound Intermediate_Enolate->Product Intramolecular SN2 Base1 NaOEt (1st eq.) Base2 NaOEt (2nd eq.)

Caption: Desired reaction pathway for the synthesis of this compound.

Major Side Reaction Pathway: Intermolecular Reaction

The formation of the major side product, tetraethyl 1,1,5,5-pentanetetracarboxylate, also proceeds in a stepwise manner:

  • Formation of the Intermediate: This is the same first step as the desired pathway, forming diethyl (3-bromopropyl)malonate.

  • Intermolecular Attack: Instead of undergoing intramolecular cyclization, the diethyl (3-bromopropyl)malonate is attacked by another molecule of diethyl malonate enolate. This results in a linear tetraester.

Side Reaction Pathway Intermediate Diethyl (3-bromopropyl)malonate Side_Product Tetraethyl 1,1,5,5-pentanetetracarboxylate Intermediate->Side_Product Intermolecular SN2 DEM_Enolate Diethyl Malonate Enolate DEM_Enolate->Side_Product

Caption: Formation of the major side product via an intermolecular reaction.

V. Experimental Protocols

Protocol 1: Classic Synthesis via Intramolecular Alkylation

This protocol is adapted from Organic Syntheses, a highly reliable source for chemical preparations.[1]

Materials:

  • Diethyl malonate

  • Trimethylene chlorobromide (or 1,3-dibromopropane)

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser, add freshly cut sodium pieces to absolute ethanol to prepare a solution of sodium ethoxide. It is crucial to maintain anhydrous conditions.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, mix diethyl malonate and trimethylene chlorobromide.

  • Reaction: Heat the mixture of diethyl malonate and trimethylene chlorobromide to 80°C with vigorous stirring. Slowly add the sodium ethoxide solution from the addition funnel at a rate that maintains a smooth reflux.

  • Reflux: After the addition is complete, continue to reflux the mixture with stirring for an additional 45 minutes.

  • Workup:

    • Cool the reaction mixture and remove the ethanol by distillation.

    • Add cold water to dissolve the sodium halides.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layer and the ether extracts, wash with a saturated salt solution, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution, remove the ether by distillation, and distill the residue under vacuum to obtain this compound.

Protocol 2: Alternative Two-Step Synthesis to Minimize Side Products

This approach, described by Walborsky, avoids the direct reaction of diethyl malonate with 1,3-dibromopropane, thus preventing the formation of the tetraester side product.[5]

  • Step 1: Synthesis of Diethyl (3-bromopropyl)malonate: This intermediate is prepared independently by the addition of hydrogen bromide to diethyl allylmalonate.

  • Step 2: Intramolecular Cyclization: The purified diethyl (3-bromopropyl)malonate is then treated with a base, such as sodium ethoxide, to induce intramolecular cyclization to form this compound. This method can significantly improve the yield of the desired product.

Protocol 3: Synthesis via Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a milder and often more efficient alternative to traditional methods.[6] A PTC, such as a quaternary ammonium salt or a crown ether, facilitates the transfer of the malonate enolate from a solid or aqueous phase to the organic phase where the reaction occurs. This can lead to higher yields and fewer side products.

Materials:

  • Diethyl malonate

  • 1,3-Dibromopropane

  • Potassium carbonate (anhydrous, powdered)

  • Tetrabutylammonium bromide (TBAB) or another suitable phase-transfer catalyst

  • Anhydrous solvent (e.g., DMF or acetonitrile)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine diethyl malonate, 1,3-dibromopropane, powdered anhydrous potassium carbonate, and the phase-transfer catalyst in an anhydrous solvent.

  • Reaction: Stir the mixture vigorously and heat to a moderate temperature (e.g., 80-100°C) for several hours, monitoring the reaction progress by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the solid potassium salts.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like diethyl ether and wash with water to remove any remaining salts and the catalyst.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution, remove the solvent, and purify the crude product by vacuum distillation.

VI. References

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Walborsky, H. M. (1949). A New Synthesis of this compound. Journal of the American Chemical Society, 71(8), 2942-2943.

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • CRDEEP Journals. (2018). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Malonic Ester Synthesis. OpenOChem Learn. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Wikipedia. Retrieved from [Link]

  • Beres, J. A., Varner, M. G., & Bria, C. (1980). Synthesis and cyclization of dialkylmalonuric esters. Journal of pharmaceutical sciences, 69(4), 451-454.

  • Le Coq, A., & Gorgues, A. (1988). ALKYNES via PHASE TRANSFER–CATALYZED DEHYDROHALOGENATION: PROPIOLALDEHYDE DIETHYL ACETAL. Organic Syntheses, 6, 897.

  • Organic Syntheses. (1990). 1,1-DIBROMOPENTANE. Organic Syntheses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Venkatesan, P., et al. (2014). Invariant and variable intermolecular interactions in functionalized malonic acid half-esters: X-ray, Hirshfeld surface and PIXEL energy analyses. CrystEngComm, 17(1), 138-150.

  • The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • Mariella, R. P., & Raube, R. (1953). This compound. Organic Syntheses, 33, 23.

  • Kappe, C. O. (2000). Malonates in Cyclocondensation Reactions. Molecules, 5(1), 137-162.

  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05).

Sources

Purification of Diethyl 1,1-cyclobutanedicarboxylate by vacuum distillation

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers and development professionals on the purification of Diethyl 1,1-cyclobutanedicarboxylate via vacuum distillation.

Technical Support Center: Purifying this compound

Welcome to the technical support resource for the purification of this compound. This guide is structured to provide immediate, actionable solutions to common issues encountered during vacuum distillation of this compound, moving from general questions to specific troubleshooting scenarios. Our goal is to equip you with the expertise to optimize your purification process, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and handling of this compound during vacuum distillation.

Q1: Why is vacuum distillation the required method for purifying this compound?

A1: this compound has a high boiling point at atmospheric pressure. Attempting to distill it under normal pressure would require temperatures high enough to cause thermal degradation, leading to discoloration, the formation of byproducts, and reduced yield.[1][2] Vacuum distillation lowers the boiling point to a temperature where the compound can be vaporized without decomposition, which is a common strategy for purifying temperature-sensitive, high-boiling point compounds.[3]

Q2: What is the expected boiling point of this compound under various vacuum pressures?

A2: The boiling point is highly dependent on the vacuum level achieved. Precise temperature control is critical for effective separation. Below is a summary of reported values from literature.

Pressure (mmHg / torr)Boiling Point (°C)Source
0.560.0Organic Syntheses[4]
3.585.2Organic Syntheses[4]
491 - 96Organic Syntheses[4]
12104 - 105Sigma-Aldrich, Chemdad[5][6]
16111 - 114Organic Syntheses[7]

Q3: What are the common impurities I should expect in my crude product?

A3: The impurity profile depends heavily on the synthetic route, which typically involves the alkylation of diethyl malonate with a 1,3-dihalopropane (like trimethylene dibromide or chlorobromide) using a base such as sodium ethoxide.[4][8]

  • Unreacted Starting Materials: Diethyl malonate and the trimethylene halide.

  • Solvent: Residual ethanol from the sodium ethoxide solution.[4]

  • Side-Reaction Products: The most significant side-product is often tetraethyl 1,1,5,5-pentanetetracarboxylate, formed from the reaction of two moles of diethyl malonate with one mole of the dihalide.[5][9]

  • Workup Residues: Water from aqueous washes, or residual acid/base if neutralization was incomplete.[10]

Q4: What type of distillation apparatus is most effective?

A4: For achieving high purity, fractional distillation is recommended.[4] A short Vigreux column is often sufficient to separate the target compound from lower and higher boiling impurities.[4] For very close-boiling impurities, a more efficient packed column might be necessary. A standard vacuum distillation setup is required, including a cold trap to protect the vacuum pump.

Q5: What are the primary safety considerations?

A5: Handle the chemical in a well-ventilated area or a fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[12][13][14] Avoid heating the system with an open flame; use a heating mantle with a stirrer.[12] Always ensure glassware is free from cracks or star fractures before placing it under vacuum to prevent implosion.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving specific issues during the distillation process.

Problem 1: My vacuum pump is on, but I cannot achieve the target pressure.

  • The Cause: This is almost always due to a leak in the system.[1][15] Leaks are common at ground glass joints, hose connections, or through cracked glassware. A poorly performing vacuum pump or a saturated cold trap can also be the culprit.[1]

  • The Solution:

    • Systematic Leak Check: Start by isolating components. Connect the vacuum gauge directly to the pump to ensure the pump itself is reaching its ultimate vacuum.[15]

    • Inspect Joints: Ensure all ground glass joints are properly sealed with a suitable vacuum grease. Do not use excessive grease, as it can contaminate the product.[10] Ensure all clamps are secure.

    • Check Tubing: Inspect all vacuum tubing for cracks or loose connections.

    • Cold Trap: Ensure the cold trap is sufficiently cold (e.g., using dry ice/acetone or liquid nitrogen) and not full of condensed solvent, which would add to the system's vapor pressure.

    • Pump Maintenance: Check the oil level and clarity in your rotary vane pump. Contaminated oil will prevent the pump from reaching a deep vacuum and should be changed.[1]

Problem 2: The distillation is extremely slow or has stalled completely.

  • The Cause: Insufficient energy input or an inaccurate temperature reading are the most common reasons. The vacuum level may also be too high (pressure too low), requiring a lower boiling temperature that you have not yet reached.

  • The Solution:

    • Verify Temperature: Ensure the thermometer bulb is placed correctly—just below the sidearm leading to the condenser—to accurately measure the temperature of the vapor entering the condenser.

    • Increase Heat Input: Gradually increase the temperature of the heating mantle. The pot temperature will need to be significantly higher than the desired boiling point of the vapor.

    • Improve Heat Transfer: Ensure good contact between the distillation flask and the heating mantle. An aluminum foil wrap around the flask neck and column can help minimize heat loss, but be careful not to overheat the column head.

    • Check Vacuum Level: Cross-reference your observed boiling temperature with the pressure-temperature table above. If your vacuum is much better than anticipated (e.g., 0.5 mmHg), the required boiling temperature will be lower (around 60°C).[4]

Problem 3: The liquid in the distillation flask is bumping violently.

  • The Cause: Uneven boiling of the liquid, often due to superheating, is the cause of bumping. This is particularly problematic in vacuum distillation.

  • The Solution:

    • Ensure Adequate Stirring: The most effective method to prevent bumping is vigorous stirring. Use a magnetic stir bar and a stirrer/hotplate. This provides nucleation sites for smooth boiling. During the pre-distillation removal of solvents, stirring is noted as essential to prevent bumping.[4]

    • Boiling Chips (Use with Caution): While boiling chips are used for atmospheric distillation, they can be less effective under high vacuum as trapped gases are quickly removed. If used, they must be added before applying the vacuum. Never add boiling chips to a hot liquid under vacuum.

    • Controlled Heating: Apply heat slowly and evenly to the flask.

Problem 4: The collected distillate is yellow or brown.

  • The Cause: Discoloration is a sign of thermal decomposition.[1] This happens if the pot temperature is too high, often due to poor vacuum or attempting to distill too quickly. Residual acidic or basic impurities from the workup can also catalyze decomposition at elevated temperatures.

  • The Solution:

    • Improve Vacuum: A better vacuum will lower the required distillation temperature and minimize the risk of degradation.[3] Re-check your system for leaks.

    • Reduce Temperature: Lower the heating mantle temperature. It is better to distill slowly at a lower temperature than quickly at a high one.

    • Neutralize Crude Product: Before distilling, ensure your crude product has been thoroughly washed with a solution like sodium bicarbonate to remove any residual acid, followed by a water wash to neutrality.[10]

    • Dry Thoroughly: Ensure the crude product is dried with a suitable agent (e.g., anhydrous sodium sulfate) before distillation. Water can lead to side reactions and bumping.[4]

Problem 5: The distillation is yielding a large forerun or multiple fractions.

  • The Cause: Your crude product contains a significant amount of lower-boiling impurities, such as residual ethanol or unreacted diethyl malonate.

  • The Solution:

    • Employ Fractional Distillation: Use a fractionating column (like a Vigreux) to allow for proper separation.[4]

    • Isolate Fractions: Collect the initial, lower-boiling fraction (the forerun) in a separate receiving flask. The distillation temperature should be unstable and lower than the target boiling point during this phase.

    • Collect the Main Fraction: Once the temperature at the column head stabilizes at the expected boiling point for your vacuum level, switch to a clean receiving flask to collect your pure product.[4]

    • Stop Before the Post-fraction: If the temperature begins to rise again or drops after the main fraction is collected, stop the distillation to avoid collecting higher-boiling impurities.

Visualized Workflows and Setups

Standard Vacuum Distillation Apparatus

The diagram below illustrates a typical setup for the vacuum distillation of this compound. Key components include a stirring mechanism, a fractionating column, a condenser, and a cold trap to protect the vacuum source.

G cluster_0 Heating & Distillation cluster_1 Condensation & Collection cluster_2 Vacuum System Flask Distilling Flask (with stir bar) Column Vigreux Column Flask->Column Mantle Heating Mantle / Stirrer Mantle->Flask Thermometer Thermometer Condenser Condenser (Water In/Out) Thermometer->Condenser Vapor Path Adapter Vacuum Adapter Condenser->Adapter Receiver Receiving Flask Adapter->Receiver Trap Cold Trap (Dry Ice/Acetone) Adapter->Trap To Vacuum Gauge Vacuum Gauge Trap->Gauge Pump Vacuum Pump Gauge->Pump G Start Problem Occurs Problem_Vacuum Can't Reach Target Vacuum Start->Problem_Vacuum Problem_Rate Distillation Too Slow Start->Problem_Rate Problem_Purity Product Is Discolored Start->Problem_Purity Cause_Leak System Leak? Problem_Vacuum->Cause_Leak Cause_Temp Temp Too Low? Problem_Rate->Cause_Temp Cause_Decomp Decomposition? Problem_Purity->Cause_Decomp Sol_CheckJoints Check Joints, Grease, Clamps Cause_Leak->Sol_CheckJoints Yes Sol_CheckPump Check Pump Oil & Cold Trap Cause_Leak->Sol_CheckPump No Sol_IncreaseHeat Increase Mantle Temp Gradually Cause_Temp->Sol_IncreaseHeat Yes Sol_CheckThermo Verify Thermometer Placement Cause_Temp->Sol_CheckThermo No Sol_ImproveVac Improve Vacuum (Find Leak!) Cause_Decomp->Sol_ImproveVac Yes Sol_Neutralize Ensure Crude Is Neutral & Dry Cause_Decomp->Sol_Neutralize No

Caption: A troubleshooting decision tree for vacuum distillation.

References

  • Chemdad Co., Ltd. (n.d.). This compound.
  • Mariella, R. P., & Raube, R. (1953). This compound. Organic Syntheses, 33, 23. DOI: 10.15227/orgsyn.033.0023.
  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database.
  • Capot Chemical Co., Ltd. (2022, June 15). MSDS of Diethyl-1,1-cyclobutanedicarboxylate.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 3779-29-1).
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • Conia, J. M., & Ripoll, J. L. (1963). 3-chlorocyclobutanecarboxylic acid. Organic Syntheses, Coll. Vol. 6, 179.
  • Sciencemadness Discussion Board. (2020, August 13). Distilling esters with very high boiling points?.
  • Perkin, W. H. Jr. (1955). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses, Coll. Vol. 3, 213.
  • Labcompare. (n.d.). Troubleshooting Common Issues in Molecular Distillation Equipment.
  • Walborsky, H. M. (1949). A New Synthesis of this compound. Journal of the American Chemical Society, 71(8), 2941-2941.
  • Pressure Control Solutions. (2019, November 11). Vacuum Distillation issues?.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • NIST. (n.d.). Phase change data for this compound. NIST Chemistry WebBook.
  • NIST. (n.d.). Phase change data for this compound. NIST Chemistry WebBook.
  • Walborsky, H. M. (1949). A New Synthesis of this compound. Journal of the American Chemical Society.
  • Beaker & Wrench. (2025, June 30). Trouble with vacuum leaks in your distillation system?.
  • ResearchGate. (n.d.). The boiling temperature and heat of evaporation of esters at normal pressure.
  • ResearchGate. (n.d.). This compound.

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Technical Support Guide: Maintaining Anhydrous Conditions for the Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 1,1-cyclobutanedicarboxylate. Our focus is to provide in-depth, practical guidance on the most critical parameter for success in this reaction: the rigorous exclusion of water. We will move beyond simple procedural steps to explain the chemical rationale, enabling you to troubleshoot existing protocols and design robust new ones.

The synthesis of this compound is a classic malonic ester synthesis, a powerful C-C bond-forming reaction.[1][2] It proceeds by the alkylation of diethyl malonate with 1,3-dibromopropane, driven by the strong base, sodium ethoxide (NaOEt).[3][4] While the reaction appears straightforward, its success is overwhelmingly dictated by maintaining strictly anhydrous conditions.[5] This guide will provide the expertise needed to master this requirement.

Section 1: The "Why" - Mechanistic Impact of Water

Understanding the chemistry behind a requirement is the first step toward mastering it. This section breaks down the precise reason water is the primary antagonist in this synthesis.

Q: Why are anhydrous conditions so absolutely critical for the this compound synthesis?

A: The crux of the issue lies with the base, sodium ethoxide (NaOEt), and its reaction with the α-hydrogens of diethyl malonate.

  • The Necessary First Step: The reaction begins with the deprotonation of diethyl malonate by sodium ethoxide to form a nucleophilic enolate.[6][7] This enolate is the key species that attacks 1,3-dibromopropane to form the cyclobutane ring. The acidity of this α-hydrogen (pKa ≈ 13) makes this deprotonation favorable with a strong alkoxide base.[2][8]

  • Water's Detrimental Interference: Sodium ethoxide is not only a strong base but also highly hygroscopic and reactive towards water.[9][10] If even trace amounts of water are present in the reaction flask (from the solvent, glassware, or atmosphere), the sodium ethoxide will react preferentially with water in a rapid acid-base reaction to form sodium hydroxide (NaOH) and ethanol.[9]

    NaOCH₂CH₃ (Strong Base) + H₂O → NaOH (Weaker Base) + CH₃CH₂OH

  • Failed Deprotonation: Sodium hydroxide is not a sufficiently strong base to deprotonate diethyl malonate to a significant extent. This means the necessary enolate nucleophile is never formed in the required concentration. Instead of your desired reaction, you are left with unreacted starting materials. Therefore, maintaining anhydrous conditions is not merely for optimizing yield; it is a fundamental prerequisite for the reaction to proceed at all.[3][5]

Section 2: Troubleshooting Guide - Diagnosing and Solving Moisture-Related Failures

When this synthesis provides a low yield, moisture is the most probable cause. This section provides a framework for diagnosing the specific point of failure.

Q: My reaction yield was extremely low (<20%), and I recovered mostly unreacted diethyl malonate. What went wrong?

A: This is the classic symptom of a failed deprotonation due to moisture contamination. The sodium ethoxide was likely consumed by water before it could react with the diethyl malonate.

  • Primary Suspects:

    • Inadequately Dried Solvent: Using a commercial bottle of "anhydrous" ethanol without fresh drying is a common error. These solvents can absorb atmospheric moisture once opened.[11][12]

    • Contaminated Base: The sodium ethoxide may have been exposed to air during weighing or transfer, causing it to hydrolyze to NaOH on the surface.[9][10]

    • Improperly Dried Glassware: Even a thin film of moisture on the flask or condenser surface can be enough to quench the reaction.[13][14]

Q: The reaction seemed to start (color change, slight warming) but then stopped, resulting in a low yield. What does this suggest?

A: This indicates that you likely had enough active base to initiate the reaction, but moisture was introduced during the process.

  • Primary Suspects:

    • Leaky System: Your inert atmosphere setup may not be airtight. Check all joints, septa, and connections. A slow leak can introduce enough atmospheric moisture over the course of the reaction to kill it.

    • Insufficient Inert Gas Pressure: If using a balloon, ensure it remains inflated throughout the entire reaction period. A deflated balloon indicates a leak or that the initial volume of gas was insufficient.[15]

    • "Wet" Reagents: The diethyl malonate or 1,3-dibromopropane may have been contaminated with water. While less common, it's a possibility that should be checked if other sources are ruled out.

Q: I observed a white precipitate forming immediately when preparing or adding my sodium ethoxide solution. What is this?

A: This is often a sign of sodium hydroxide (or sodium carbonate from reaction with CO₂) precipitating from the ethanol solution. Sodium ethoxide is soluble in ethanol, but sodium hydroxide is much less so. This is a strong visual indicator that your base has been compromised by water or air before the reaction has even begun.[9] The solution should be discarded and prepared again with freshly dried solvent and carefully handled base.

Section 3: Proactive Protocols for a Water-Free Environment

Success in this synthesis comes from methodical preparation. The following protocols are essential for ensuring a truly anhydrous environment.

3.1: Protocol for Glassware Preparation

All glassware (reaction flask, condenser, addition funnel, stir bar) must be rigorously dried.

  • Method 1: Oven Drying (Preferred)

    • Clean and rinse all glassware with deionized water, followed by an acetone rinse to facilitate drying.

    • Place glassware in a laboratory oven at a minimum of 125°C for at least 4 hours, though overnight is ideal.

    • Immediately assemble the hot glassware (e.g., attach the condenser to the flask) while wearing thick, dry gloves. Cap all open joints with rubber septa.[14]

    • Clamp the apparatus and allow it to cool to room temperature under a positive pressure of inert gas (see section 3.4).[15]

  • Method 2: Flame Drying (For rapid setup)

    • Assemble the clean glassware setup.

    • Ensure the system is under a gentle flow of inert gas or connected to a vacuum pump with a trap.

    • Using a powerful heat gun or a soft flame from a Bunsen burner, heat the entire surface of the glassware evenly until all visible moisture (fogging) has been removed, and then continue for another 2-3 minutes.[16]

    • Allow the glassware to cool completely to room temperature under a positive pressure of inert gas.

3.2: Protocol for Solvent Dehydration (Absolute Ethanol)

Commercial anhydrous ethanol is often insufficient. Freshly distilling from a suitable drying agent is the most reliable method.

  • Pre-drying (Optional but Recommended): Let the ethanol stand over activated 3Å molecular sieves (10-20% w/v) for 24-48 hours. This removes the bulk of the water.[11][17]

  • Distillation Setup: Assemble a distillation apparatus that has been oven- or flame-dried. The receiving flask should be equipped with a gas inlet to maintain an inert atmosphere.

  • Drying Agent: Add magnesium turnings (approx. 5g per L) and a crystal of iodine to the distillation flask containing the ethanol.

  • Reflux: Gently heat the mixture. The iodine will react with the magnesium, and the magnesium will then react with the ethanol to form magnesium ethoxide, which is the true drying agent. This process will also consume any residual water. Reflux for at least 1 hour after the color of the iodine has faded.

  • Distillation: Distill the ethanol directly into the dried receiving flask under a nitrogen or argon atmosphere. Collect the fraction boiling at ~78°C.

  • Storage: The freshly distilled ethanol should be used immediately or stored in a sealed flask with a sure-seal cap over activated 3Å molecular sieves.

3.3: Protocol for Handling Reagents
  • Sodium Ethoxide (Solid): This is a highly hygroscopic and caustic powder.[10][18]

    • Handle only in a glove box or glove bag under an inert atmosphere.[19]

    • If a glovebox is unavailable, quickly weigh the required amount into a tared, oven-dried flask and immediately purge the flask with inert gas.

    • Add the freshly distilled anhydrous ethanol via a cannula or a dry syringe to dissolve the base under a positive pressure of inert gas.

  • Liquid Reagents (Diethyl Malonate, 1,3-Dibromopropane):

    • Use sure-seal bottles stored in a desiccator.

    • Transfer liquids using dry, nitrogen-flushed syringes or cannulas.[15][16]

    • To flush a syringe, draw inert gas from your reaction flask's headspace into the syringe and expel it into the lab atmosphere. Repeat 3-4 times before drawing up the liquid reagent.[15]

3.4: Protocol for Setting Up an Inert Atmosphere (Balloon Method)

This method is suitable for most lab-scale syntheses.[14][15]

  • Set up your cooled, dried glassware (flask, condenser, etc.). Seal all openings with clean, dry rubber septa.

  • Fill a balloon with nitrogen or argon and attach it to a needle.

  • Insert the needle from the gas balloon through the septum on your reaction flask.

  • Insert a second, open needle (an "exit needle") through the septum to allow the air inside the flask to be displaced.[14]

  • Flush the system for 5-10 minutes. Argon, being denser than air, is more efficient at this than nitrogen.[13]

  • Remove the exit needle first. The balloon will now maintain a positive pressure of inert gas inside the flask.

  • Reagents can now be added via syringe through the septum.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I really not trust a new, sealed bottle of commercial "anhydrous" solvent?

A: While quality has improved, it is not worth risking a multi-day synthesis. The water content of a new bottle may be low (e.g., <50 ppm), but this can be high enough to impact a sensitive reaction. Furthermore, as soon as the bottle is opened, it begins to absorb atmospheric moisture. Best practice is to always dry and distill solvents for moisture-critical reactions.[12]

Q: What is the practical difference between using Nitrogen and Argon?

A: Both are inert and suitable. Argon is denser than air, so it is more effective at displacing the air in a flask during the initial purge.[13] Nitrogen is less expensive and is perfectly adequate for most applications, provided the initial flushing is done thoroughly. For highly sensitive reactions, Argon is preferred.

Q: Are calcium chloride drying tubes sufficient to protect the reaction?

A: No. A calcium chloride tube at the top of a condenser only offers minimal protection from back-diffusion of atmospheric moisture.[3] It does not create the positive pressure of dry, inert gas needed to ensure a truly anhydrous environment throughout the reaction vessel. It is an outdated technique for highly moisture-sensitive reactions.

Q: What are the visual cues of a successful, anhydrous reaction in progress?

A: Upon adding the sodium ethoxide solution to the diethyl malonate and 1,3-dibromopropane mixture and heating, you should observe a smooth reflux.[3] The reaction mixture should remain a clear or pale yellow solution. The formation of significant precipitates or a milky appearance early on can be a sign of moisture contamination. The formation of sodium bromide as a fine white solid is expected as the reaction proceeds.

Section 5: Visual Workflow and Data Summaries
Workflow for Ensuring Anhydrous Conditions

Anhydrous_Workflow cluster_prep 1. Preparation cluster_reagents 2. Reagent Handling cluster_execution 3. Execution start_node Start: Plan Synthesis DryGlassware Oven/Flame Dry All Glassware start_node->DryGlassware prep_node Preparation Phase reagent_node Reagent Handling exec_node Execution Phase end_node Reaction Success fail_node Troubleshoot: Low Yield fail_node->start_node Re-evaluate Prep DrySolvent Distill Ethanol from Mg/I2 or CaO DryGlassware->DrySolvent Assemble Assemble Hot & Cool Under Inert Gas DrySolvent->Assemble HandleBase Handle NaOEt in Glovebox or under N2 Assemble->HandleBase TransferLiquids Transfer Liquids via Dry, N2-flushed Syringe HandleBase->TransferLiquids InertAtmosphere Maintain Positive N2/Ar Pressure (Balloon) TransferLiquids->InertAtmosphere RunReaction Run Reaction (Reflux) InertAtmosphere->RunReaction RunReaction->end_node Successful Workup RunReaction->fail_node Poor Result

Caption: Decision workflow for maintaining anhydrous conditions. Critical control points are highlighted in yellow.

Table 1: Comparison of Common Drying Agents for Ethanol
Drying AgentTypical UseFinal H₂O Content (ppm)AdvantagesDisadvantages
3Å Molecular Sieves Storage / Pre-drying< 10 (after >48h)Easy to use, safe, good for storage.[11][12]Slow; requires activation (heating); not ideal for bulk drying.[12]
Calcium Oxide (CaO) Reflux & Distillation~250-300Inexpensive, effective for bulk water removal.[17][20]Less efficient for achieving ultra-dry solvent; can be slow.[12]
Magnesium/Iodine Reflux & Distillation< 50Highly efficient, fast, removes O₂ as well.[12]Requires handling of magnesium turnings and iodine; more complex setup.
Anhydrous Na₂SO₄ / MgSO₄ Gross drying (not for anhydrous reactions)> 500Good for workups to remove bulk water.[3]Insufficient for preparing anhydrous ethanol for this synthesis.
References
  • Organic Syntheses Procedure. This compound.
  • PubChem. Sodium ethoxide.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Gelest, Inc. SODIUM ETHOXIDE, 95% Safety Data Sheet.
  • ResearchGate. What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?
  • Walborsky, H. M. (1949). A New Synthesis of this compound. Journal of the American Chemical Society, 71(7), 2589-2590.
  • Reddit. Methods of drying ethanol.
  • ResearchGate. What is the most appropriate method to dry ethanol?
  • Quora. How to set up a reactor in an inert atmosphere.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
  • Loba Chemie. SODIUM ETHOXIDE FOR SYNTHESIS MSDS.
  • Chemistry LibreTexts. Inert Atmospheric Methods.
  • PrepChem.com. Synthesis of (a) 1-Ethoxycarbonylcyclobutanecarboxylic Acid (2a).
  • Chemdad Co., Ltd. This compound.
  • Lisa Nichols. Inert Atmosphere Technique Video.
  • Chemistry LibreTexts. 1.3C: Transferring Methods - Inert Atmospheric Methods.
  • Stony Brook University. Standard Operating Procedure SODIUM.
  • Xylem Robotics. Drying Ethanol for Industrial Purposes.
  • Sciencemadness Wiki. Drying solvents.
  • Chemistry LibreTexts. Malonic Ester Synthesis.
  • Organic Syntheses Procedure. 3-chlorocyclobutanecarboxylic acid.
  • Wikipedia. Malonic ester synthesis.
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  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis.
  • Reddit. My first synthesis was not as efficient as I had hoped. 16% yield.
  • ResearchGate. This compound.

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Technical Support Center: Strategies for the Removal of Unreacted Diethyl Malonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of unreacted diethyl malonate from product mixtures. The following sections are designed to offer practical, field-proven insights to streamline your purification processes.

Troubleshooting Guide: Selecting the Right Purification Strategy

The successful isolation of your target compound hinges on selecting the most appropriate purification method. The choice is primarily dictated by the physicochemical properties of your product relative to diethyl malonate. This decision-making workflow can help guide your selection process.

Purification_Workflow start Crude Product Mixture (Contains Diethyl Malonate) is_product_thermostable Is the Product Thermally Stable? start->is_product_thermostable boiling_point_diff Significant Boiling Point Difference from Diethyl Malonate? is_product_thermostable->boiling_point_diff Yes is_product_base_sensitive Is the Product Sensitive to Base? is_product_thermostable->is_product_base_sensitive No boiling_point_diff->is_product_base_sensitive No distillation Fractional Vacuum Distillation boiling_point_diff->distillation Yes extraction Basic Aqueous Wash is_product_base_sensitive->extraction No chromatography Column Chromatography is_product_base_sensitive->chromatography Yes end_dist Pure Product distillation->end_dist end_ext Pure Product extraction->end_ext end_chrom Pure Product chromatography->end_chrom

Caption: Decision workflow for purification method selection.

Experimental Protocols

Method 1: Fractional Vacuum Distillation

This technique is highly effective for thermally stable products with a boiling point significantly different from diethyl malonate (199-200 °C at atmospheric pressure).[1][2] Lowering the pressure reduces the boiling point, making it suitable for compounds that might decompose at higher temperatures.[3]

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum distillation. Ensure all glassware is dry and the joints are securely sealed with vacuum grease.

  • Sample Loading: Place the crude product mixture into the distillation flask with a magnetic stir bar.

  • Vacuum Application: Gradually apply vacuum to the system using a vacuum pump.

  • Heating: Gently heat the distillation flask with a heating mantle.

  • Fraction Collection: Collect the initial fractions, which will primarily be unreacted diethyl malonate. Monitor the head temperature and pressure closely.

  • Product Collection: Once the diethyl malonate has been removed, increase the temperature to distill and collect the purified product.

  • Analysis: Analyze the collected fractions (e.g., by GC or NMR) to confirm purity.

Method 2: Basic Aqueous Wash (Liquid-Liquid Extraction)

This method leverages the acidity of the α-protons of diethyl malonate (pKa ≈ 13), which allows for its conversion into a water-soluble salt upon treatment with a mild base.[1][2]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).[4]

  • Washing: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2][5] This deprotonates the diethyl malonate, forming a water-soluble salt that partitions into the aqueous layer.

  • Separation: Separate the aqueous layer. Repeat the washing step if necessary.

  • Neutralization and Brine Wash: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any remaining base and dissolved water.[3]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Method 3: Column Chromatography

For small-scale reactions, thermally sensitive compounds, or when other methods fail due to similar boiling points or base sensitivity, column chromatography is the method of choice.[2][3]

Step-by-Step Protocol:

  • Stationary Phase Preparation: Pack a chromatography column with an appropriate stationary phase, typically silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chosen eluent and load it onto the column.

  • Elution: Begin eluting the column with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The polarity of the eluent can be gradually increased to facilitate the separation.[6]

  • Fraction Collection: Collect fractions as the solvent runs through the column.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the eluent using a rotary evaporator to obtain the purified product.

Method Principle Advantages Disadvantages Best Suited For
Fractional Vacuum Distillation Separation based on boiling point differences.Scalable, can yield very pure product.[2]Requires product to be thermally stable; ineffective if boiling points are close.[2]Thermally stable products with a significant boiling point difference from diethyl malonate.[2]
Basic Aqueous Wash Converts acidic diethyl malonate to a water-soluble salt.Fast, simple, and effective for base-stable products.Risk of product hydrolysis (saponification) if it contains a base-sensitive functional group like an ester.[2]Products that are not sensitive to mild bases.
Column Chromatography Separation based on differences in polarity.High resolution, suitable for small-scale and thermally sensitive compounds.[3]Can be time-consuming and require larger volumes of solvent.Small-scale reactions, thermally sensitive compounds, or when other methods are unsuitable.[2]

Frequently Asked Questions (FAQs)

Q1: Why can removing unreacted diethyl malonate be challenging?

A1: The difficulty in removing diethyl malonate stems from its physical properties. It has a relatively high boiling point (199-200 °C), making simple distillation ineffective for less volatile products.[1] Additionally, its polarity can be similar to that of many reaction products, complicating separation by chromatography.

Q2: My product is also an ester. Is a basic wash safe to perform?

A2: There is a risk of hydrolyzing your ester product, a reaction known as saponification.[2] To minimize this risk, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution instead of strong bases like sodium hydroxide (NaOH).[2] It is also advisable to perform the wash quickly and at a low temperature (e.g., in an ice bath) to slow the rate of potential hydrolysis.[2] A subsequent wash with brine can help remove any residual base.[2]

Q3: How can I tell if I have successfully removed the diethyl malonate?

A3: The purity of your product should be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][7] The absence of characteristic peaks for diethyl malonate in the resulting spectra or chromatograms indicates its successful removal.

Q4: What are the key safety precautions when working with diethyl malonate?

A4: Diethyl malonate is a combustible liquid and can cause serious eye irritation.[8][9] It is important to handle it in a well-ventilated area, away from ignition sources.[10] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] In case of contact with eyes, rinse cautiously with water for several minutes.[11]

Q5: Can I use a different purification method not listed here?

A5: While the three methods described are the most common, other techniques may be applicable depending on your specific product. For instance, if your product is a solid and diethyl malonate is the only significant impurity, recrystallization from a suitable solvent might be an effective purification strategy.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Diethyl malonate.
  • Grokipedia. (n.d.). Diethyl malonate.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Diethyl malonate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7761, Diethyl Malonate.
  • ChemBK. (n.d.). Diethyl malonate.
  • Sciencemadness.org. (2008). Esterification of Malonic Acid to DiEthyl Malonate.
  • Wikipedia. (n.d.). Diethyl malonate.
  • SIELC Technologies. (n.d.). Separation of Dimethyl malonate on Newcrom R1 HPLC column.
  • Organic Syntheses. (n.d.). Malonic acid, benzoyl-, diethyl ester.
  • Taylor & Francis. (n.d.). Diethyl malonate – Knowledge and References.
  • Organic Syntheses. (n.d.). diethyl bis(hydroxymethyl)malonate.
  • Reddit. (2023). Flash chromatography problem.
  • Sciencemadness Discussion Board. (2010). Preparation of Diethyl Malonate.
  • J-Stage. (2009). Practical Large Scale Synthesis of Half-Esters of Malonic Acid1.
  • Google Patents. (n.d.). CN101525290A - Preparation method of diethyl malonate.
  • DTIC. (1988). Gas Chromatographic Method for the Determination of Trace Quantities of Diethyl Malonate in Ethanol.
  • Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate.
  • Thorn-Seshold. (n.d.). Technical Notes - Removal of Reaction Solvent by Extractive Workup.
  • Organic Syntheses. (n.d.). Malonic acid, ethylidene-, diethyl ester.

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Technical Support Guide: Steam Distillation for the Purification of Ethyl 1,1-Cyclobutanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized technical resource for researchers, scientists, and professionals in drug development engaged in the purification of ethyl 1,1-cyclobutanedicarboxylate. The synthesis of this ester, often via malonic ester synthesis, can result in high-boiling byproducts and unreacted starting materials.[1][2] Steam distillation presents an effective purification method by exploiting the compound's volatility in the presence of steam at temperatures below its atmospheric boiling point, thereby preventing thermal degradation and separating it from non-volatile impurities.

This document moves beyond a simple protocol, offering a comprehensive support center complete with frequently asked questions for foundational understanding and a detailed troubleshooting guide to address specific experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the steam distillation of ethyl 1,1-cyclobutanedicarboxylate, providing the theoretical basis for the practical steps that follow.

Q1: What is the primary purpose of using steam distillation to purify ethyl 1,1-cyclobutanedicarboxylate?

A1: The primary purpose is to separate the desired ester from non-volatile or high-boiling impurities often present after synthesis. A common synthetic route involves the reaction of diethyl malonate with 1,3-dibromopropane, which can produce a high-boiling byproduct, tetraethyl pentane-1,1,5,5-tetracarboxylate.[1] Ethyl 1,1-cyclobutanedicarboxylate has a high boiling point (approx. 226 °C), and attempting simple vacuum distillation can be challenging without specialized equipment. Steam distillation allows the ester to be volatilized and co-distill with water at a temperature below 100 °C, protecting it from potential thermal decomposition while leaving the non-volatile impurities behind in the distillation flask.[1][3]

Q2: How does steam distillation work for a compound with a boiling point much higher than water?

A2: Steam distillation operates on the principle of Dalton's Law of Partial Pressures. When two immiscible liquids, such as water and ethyl 1,1-cyclobutanedicarboxylate, are heated together, the total vapor pressure of the system is the sum of the individual vapor pressures of each component. The mixture will boil when this combined vapor pressure equals the ambient pressure (e.g., atmospheric pressure). Because water contributes significantly to the total vapor pressure, the boiling point of the mixture is depressed to below 100 °C.[3] This enables the high-boiling ester to be carried over with the steam at a much lower, non-destructive temperature.

Q3: What key physical properties are relevant for this procedure?

A3: Understanding the physical properties of both water and the target compound is crucial for planning the experiment and handling the resulting products.

PropertyEthyl 1,1-cyclobutanedicarboxylateWater
Molar Mass 200.23 g/mol [4][5]18.02 g/mol
Boiling Point (atm) ~226 °C[6][7][8]100 °C
Density (20°C) ~1.05 g/cm³[6][7]~0.998 g/cm³
Solubility in Water Insoluble[9]N/A

Q4: Is there a risk of the ester hydrolyzing under steam distillation conditions?

A4: Yes, a potential risk of hydrolysis exists, although it is generally low under neutral pH conditions. Esters can be hydrolyzed to their corresponding carboxylic acid and alcohol under either acidic or alkaline conditions, especially when heated.[10] Since the synthesis residue may contain acidic or basic components, it is advisable to ensure the mixture is near neutral before beginning the distillation. If the crude product is from a reaction quenched with acid or contains residual base, a pre-neutralization step is recommended to minimize yield loss due to hydrolysis.

Q5: What are the essential safety precautions for this experiment?

A5: Standard laboratory safety practices are paramount.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Pressure: Steam distillation is an atmospheric pressure operation. Ensure the apparatus is not sealed to avoid pressure buildup.

  • Hot Surfaces & Steam: The distillation flask, condenser, and steam itself are hot. Handle with care to prevent burns.

  • Bumping: The vigorous boiling of water can cause bumping. Using boiling chips or a magnetic stirrer in the distillation flask is essential for smooth boiling.[11]

  • Ventilation: The procedure should be performed in a well-ventilated fume hood.

Section 2: Detailed Experimental Protocol

This protocol outlines the steps for the purification of ethyl 1,1-cyclobutanedicarboxylate using direct steam distillation.

Materials:

  • Crude ethyl 1,1-cyclobutanedicarboxylate mixture.

  • Round-bottom flask (sized appropriately, should not be more than half-full).

  • Claisen adapter or three-way distillation head.

  • Steam inlet tube (extending below the surface of the liquid).

  • Condenser (Liebig or Graham).

  • Receiving flask.

  • Heat source (heating mantle).

  • External steam source (steam line or a separate steam-generating flask).

  • Boiling chips or magnetic stirrer.

  • Separatory funnel.

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Ether or other suitable extraction solvent.

Procedure:

  • Apparatus Setup: Assemble the steam distillation apparatus as shown in the diagram below. Place the crude ester mixture into the distilling flask. Do not fill the flask more than half full to prevent the reaction mixture from splashing into the condenser. Add boiling chips or a magnetic stir bar.

  • Neutralization (if necessary): Test the pH of the crude mixture. If it is significantly acidic or basic, neutralize it with a dilute solution of sodium bicarbonate (if acidic) or dilute acid (if basic) to minimize hydrolysis.

  • Initiate Distillation: Begin heating the distilling flask with the heating mantle to bring the contents to a boil. Once boiling, slowly introduce steam from the external source through the steam inlet tube. The goal is to have a steady rate of distillation where both water and the ester co-distill.

  • Collection: Collect the distillate, which will appear as a cloudy or two-phase mixture (water and the insoluble ester), in the receiving flask. Continue the distillation until the distillate runs clear, indicating that all the volatile organic compound has been carried over. A common procedure suggests collecting a significant volume (e.g., around 4 liters for a large-scale reaction) to ensure complete removal of the ester.[1]

  • Isolation of Product:

    • Transfer the entire distillate to a large separatory funnel.

    • The ester layer should be separated. Given its density of ~1.05 g/cm³, it may form the lower layer, but this should be confirmed.[6][7]

    • Extract the aqueous layer at least once with a suitable organic solvent like ether to recover any dissolved ester.[1]

  • Drying and Solvent Removal:

    • Combine the initial ester layer with the ether extracts.

    • Dry the combined organic solution over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

    • Filter to remove the drying agent and remove the ether by distillation or using a rotary evaporator to yield the purified ethyl 1,1-cyclobutanedicarboxylate.

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the steam distillation of ethyl 1,1-cyclobutanedicarboxylate in a direct, question-and-answer format.

Q: My distillation rate is extremely slow, or nothing is coming over. What's wrong?

A: This is a common issue that can stem from several sources.

  • Cause 1: Insufficient Heat/Steam Flow: The energy input may be too low to generate enough steam to carry over the ester. The rate of distillation is directly proportional to the vapor pressures and molar flow rates of the components.

    • Solution: Increase the heating mantle temperature on the distilling flask and/or increase the flow rate of steam from the external source. The goal is to maintain a rapid, steady distillation without causing violent bumping.

  • Cause 2: Premature Condensation: The steam may be condensing in the apparatus before it reaches the condenser, often due to heat loss to the surroundings. This is especially problematic in the neck of the flask and the distillation head.[12][13]

    • Solution: Insulate the flask and the distillation head (from the flask to the condenser inlet) with glass wool or aluminum foil. This will help maintain the temperature of the vapor phase, ensuring it travels to the condenser.[12]

  • Cause 3: Steam Inlet Tube Placement: If the steam inlet is not below the surface of the liquid, it will not effectively agitate and heat the mixture to promote volatilization of the ester.

    • Solution: Ensure the steam inlet tube is positioned near the bottom of the flask, below the liquid level.

Q: The collected distillate is a stable emulsion that won't separate. How can I break it?

A: Emulsions form when small droplets of one immiscible liquid become suspended in another, often stabilized by trace impurities.

  • Cause: Presence of Surfactant-like Impurities: Salts or other polar impurities from the synthesis can sometimes stabilize emulsions.

    • Solution 1: Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel containing the emulsion. The increased ionic strength of the aqueous layer makes the organic ester less soluble, helping to break the emulsion and force phase separation.

    • Solution 2: Change of Solvent: Adding more of the extraction solvent (e.g., ether) can sometimes help break the emulsion by changing the bulk properties of the organic phase.

Q: The mixture in the distilling flask is bumping violently or foaming excessively.

A: Bumping is caused by the superheating of the liquid followed by sudden, explosive boiling. Foaming can be caused by impurities that lower the surface tension of the liquid.[14]

  • Cause 1: Lack of Nucleation Sites: Smooth boiling requires nucleation sites for bubbles to form.

    • Solution: Always add fresh boiling chips or use vigorous magnetic stirring. Never add boiling chips to a hot liquid, as this can cause violent boiling over.

  • Cause 2: High Concentration of Impurities: Certain impurities can act as foaming agents.

    • Solution: Ensure the distilling flask is not more than half full to provide headspace for foam to collapse. If foaming is severe, you may need to reduce the rate of steam injection or heating.

Q: I've isolated my product, but it has a burnt or unpleasant odor. What happened?

A: A burnt smell often indicates thermal decomposition.

  • Cause 1: Localized Overheating: If the heating mantle is set too high and the liquid level is low, or if solids are present, localized "hot spots" can form on the glass, causing decomposition of the ester.

    • Solution: Use a sand bath or a water bath for more uniform heating. Ensure adequate stirring to distribute heat evenly. Do not heat the flask to dryness.

  • Cause 2: Contamination with Degradation Products: The starting mixture may have contained impurities that decomposed under the distillation conditions.

    • Solution: While steam distillation should prevent this, if the problem persists, consider a pre-purification step like a charcoal treatment of the crude product (dissolved in a solvent) to remove colored or tarry impurities before distillation.

Q: My final product yield is low, and I suspect poor separation. How can I improve it?

A: Low yield can result from incomplete distillation, physical losses, or chemical degradation (hydrolysis).

  • Cause 1: Incomplete Distillation: The distillation may have been stopped prematurely.

    • Solution: Continue distilling until the distillate is no longer cloudy and is just clear water. Collect a small sample of the emerging distillate and check for the presence of an organic layer.

  • Cause 2: Inefficient Extraction: A significant amount of the ester may remain dissolved in the large volume of aqueous distillate.

    • Solution: Perform multiple extractions (e.g., 3-4 times) of the aqueous layer with your chosen organic solvent. Combining multiple smaller-volume extractions is more efficient than a single large-volume extraction.

  • Cause 3: Hydrolysis: As discussed in the FAQ, non-neutral pH can cause ester cleavage.

    • Solution: Re-check and confirm that the pH of the crude mixture is near neutral before starting the distillation.

Section 4: Visual Workflow and Logic Diagrams

To aid in diagnosing common issues, the following flowchart provides a decision-making path for troubleshooting low distillate yield.

Troubleshooting_Low_Yield Start Problem: Low or No Distillate CheckHeat Is steam flow vigorous and is the flask boiling? Start->CheckHeat CheckCondensation Is there condensation on flask neck or distillation head? CheckHeat->CheckCondensation Yes IncreaseHeat Action: Increase heating mantle and/or steam flow rate. CheckHeat->IncreaseHeat No CheckSetup Is steam inlet tube below liquid surface? CheckCondensation->CheckSetup No Insulate Action: Insulate apparatus from flask to condenser with glass wool or foil. CheckCondensation->Insulate Yes AdjustTube Action: Stop and adjust steam inlet tube placement. CheckSetup->AdjustTube No OtherIssue If problem persists, check for other issues (e.g., leaks, blockages). CheckSetup->OtherIssue Yes Success Problem Resolved IncreaseHeat->Success Insulate->Success AdjustTube->Success

Sources

Technical Support Center: Troubleshooting Low Yields in the Alkylation of Diethyl Malonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the alkylation of diethyl malonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to help you navigate the complexities of this versatile reaction and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that can lead to low yields and provides actionable solutions based on chemical principles.

Problem 1: My reaction is yielding a significant amount of a higher molecular weight product alongside my desired mono-alkylated product. What is happening and how can I prevent it?

Answer:

This is a classic case of dialkylation . The mono-alkylated diethyl malonate still possesses an acidic proton on the α-carbon. This proton can be removed by the base present in the reaction mixture, forming a new enolate that can then react with a second molecule of the alkylating agent.[1][2]

To minimize the formation of the dialkylated product and favor mono-alkylation, consider the following strategies:

  • Control Stoichiometry: Use a slight excess of diethyl malonate relative to the base and the alkylating agent.[3][4] This ensures that the enolate of the starting material is more likely to react than the enolate of the mono-alkylated product.[3] A strict 1:1 molar ratio of diethyl malonate to the alkylating agent is a good starting point.[1]

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile. This favors the reaction with the more abundant diethyl malonate enolate over the enolate of the mono-alkylated product.[1][3]

  • Choice of Base: While a strong base is necessary for complete deprotonation, using a less reactive base or carefully controlling the amount of base can sometimes help.[1] However, ensure enough base is present to fully deprotonate the diethyl malonate initially.[1] For some applications, a milder base like potassium carbonate with a phase-transfer catalyst can be considered.[3][5]

  • Temperature Control: Running the reaction at lower temperatures can sometimes improve the selectivity for the mono-alkylated product.[6]

Problem 2: The yield of my desired product is low, and I've isolated a compound that appears to be an alkene derived from my alkyl halide. What is the cause?

Answer:

This side product is a result of a competing E2 elimination reaction of your alkyl halide.[1] The basic conditions required for the deprotonation of diethyl malonate can also promote the elimination of HX from the alkylating agent, especially if you are using a secondary or tertiary alkyl halide.[1][7]

Here's how to troubleshoot this issue:

  • Choice of Alkylating Agent: Whenever possible, use primary or methyl alkyl halides as they are significantly less prone to elimination reactions.[1] Secondary halides react poorly, and tertiary halides are generally unsuitable for this reaction as they will primarily undergo elimination.[1][7]

  • Base Selection: Using a bulkier, less nucleophilic base might favor proton abstraction from the diethyl malonate over elimination from the alkyl halide. However, be aware that very strong, hindered bases can sometimes favor elimination.

  • Temperature Control: Lowering the reaction temperature can favor the desired SN2 substitution over the E2 elimination pathway.[1]

Problem 3: After workup, my NMR analysis shows the presence of carboxylic acids, and my yield of the ester is low. What is causing this?

Answer:

The presence of carboxylic acids indicates hydrolysis of your ester groups. This can happen if water is present during the reaction or, more commonly, during the workup procedure, especially under basic conditions.[1][6]

To prevent hydrolysis:

  • Anhydrous Conditions: Ensure that all your reagents, solvents, and glassware are thoroughly dried before starting the reaction. The use of an inert atmosphere (e.g., nitrogen or argon) is also recommended.

  • Careful Workup: During the aqueous workup, it is crucial to neutralize the reaction mixture carefully. If the workup is performed under strongly basic conditions, saponification (base-mediated ester hydrolysis) can occur. It is often preferable to quench the reaction with a mild acid.

Problem 4: I am using diethyl malonate, but my final product appears to be a mixed ester (e.g., an ethyl methyl malonate). What could be the reason?

Answer:

This is likely due to transesterification . This side reaction occurs when the alkoxide base used does not match the alkyl groups of the malonic ester. For instance, using sodium methoxide with diethyl malonate can lead to the formation of methyl esters.[6]

The solution is straightforward:

  • Matching Base and Ester: Always use an alkoxide base that corresponds to the alcohol portion of your ester. For diethyl malonate, the appropriate base is sodium ethoxide (NaOEt).[6][8]

Frequently Asked Questions (FAQs)

Q1: What is the best base for the deprotonation of diethyl malonate?

The most commonly used and effective base for deprotonating diethyl malonate is sodium ethoxide (NaOEt) in ethanol .[8][9] The pKa of diethyl malonate is approximately 13, making it acidic enough to be readily deprotonated by ethoxide.[7] Using a base whose conjugate acid is the same as the alcohol portion of the ester (i.e., ethoxide for ethyl esters) is crucial to prevent transesterification.[8][10] For complete and irreversible deprotonation, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be employed, particularly when trying to avoid side reactions.[8]

Q2: How does the choice of solvent affect the reaction?

The solvent plays a significant role in the alkylation of diethyl malonate.

  • Protic Solvents: Protic solvents like ethanol are commonly used in conjunction with alkoxide bases such as sodium ethoxide.[8]

  • Aprotic Solvents: Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used with stronger bases like NaH or LDA. These solvents help to ensure complete enolate formation and can minimize certain side reactions.[8]

Q3: My mono- and di-alkylated products are difficult to separate by distillation. What are my options?

The boiling points of the mono- and di-alkylated products can be very close, making separation by distillation challenging.[8] If distillation is ineffective, column chromatography is the recommended method for purification.[1] Careful selection of the eluent system will be necessary to achieve good separation due to the similar polarities of the products.[1]

Q4: Can I perform a dialkylation with two different alkyl groups?

Yes, it is possible to perform a sequential dialkylation to introduce two different alkyl groups.[11] This is typically done in a stepwise manner:

  • Perform the first mono-alkylation as you would normally.

  • After the first alkylation is complete, add a second equivalent of base to deprotonate the mono-alkylated product.

  • Then, add the second, different alkylating agent.

Data Presentation

Table 1: Comparison of Common Bases for Diethyl Malonate Alkylation
BasepKa of Conjugate AcidCommon SolventKey Considerations
Sodium Ethoxide (NaOEt)~16 (Ethanol)EthanolStandard and effective; prevents transesterification with diethyl malonate.[8][9]
Sodium Hydride (NaH)~35 (H₂)THF, DMFStrong, non-nucleophilic base; provides irreversible deprotonation.[3][8]
Lithium Diisopropylamide (LDA)~36 (Diisopropylamine)THFVery strong, sterically hindered base; useful for complete enolate formation.[8]
Potassium Carbonate (K₂CO₃)~10.3 (HCO₃⁻)DMF, AcetonitrileMilder base; often used with a phase-transfer catalyst.[3][5][12]

Experimental Protocols

General Protocol for the Mono-alkylation of Diethyl Malonate

This protocol provides a general guideline. Reaction times and temperatures may need to be optimized for specific substrates.

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 eq) in absolute ethanol to prepare sodium ethoxide.[8]

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0-1.1 eq) dropwise at room temperature. Stir for 30-60 minutes to ensure complete formation of the enolate.[1]

  • Alkylation: Add the primary alkyl halide (1.0 eq) dropwise to the stirred solution. The reaction may be exothermic. After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[1][8]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to obtain the mono-alkylated diethyl malonate.[1][8]

Visualizations

Reaction Mechanism

reaction_mechanism cluster_enolate Step 1: Enolate Formation cluster_alkylation Step 2: SN2 Alkylation cluster_side_reaction Side Reaction: Dialkylation Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate + Base Base (EtO-) Base (EtO-) Mono-alkylated Product Mono-alkylated Product Enolate->Mono-alkylated Product + R-X Enolate->Mono-alkylated Product Alkyl Halide (R-X) Alkyl Halide (R-X) Mono-alkylated Enolate Mono-alkylated Enolate Mono-alkylated Product->Mono-alkylated Enolate + Base Mono-alkylated Product->Mono-alkylated Enolate Dialkylated Product Dialkylated Product Mono-alkylated Enolate->Dialkylated Product + R-X troubleshooting_workflow start Low Yield in Diethyl Malonate Alkylation product_analysis Analyze Product Mixture (NMR, GC-MS) start->product_analysis dialkylation High Dialkylation? product_analysis->dialkylation Check for higher MW product elimination Alkene Byproduct? dialkylation->elimination No sol_dialkylation Adjust Stoichiometry Slowly Add Alkyl Halide Lower Temperature dialkylation->sol_dialkylation Yes hydrolysis Carboxylic Acid Present? elimination->hydrolysis No sol_elimination Use Primary Alkyl Halide Lower Temperature elimination->sol_elimination Yes no_reaction Mainly Starting Material? hydrolysis->no_reaction No sol_hydrolysis Use Anhydrous Conditions Careful Workup hydrolysis->sol_hydrolysis Yes sol_no_reaction Check Base Activity Verify Reagent Purity Increase Temperature/Time no_reaction->sol_no_reaction Yes optimize Optimize and Repeat no_reaction->optimize No sol_dialkylation->optimize sol_elimination->optimize sol_hydrolysis->optimize sol_no_reaction->optimize

Caption: A logical workflow for troubleshooting low yields in diethyl malonate alkylation.

References

  • BenchChem Technical Support Team. (2025, December). How to control mono- vs.
  • Quora. (2020, February 14).
  • Chemistry LibreTexts. (2025, March 12). 22.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • Chemistry LibreTexts. (2021, December 27). 10.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Diethyl 2-(2-oxopropyl)
  • BenchChem Technical Support Team. (2025).
  • JoVE. (2023, April 30).
  • Reddit. (2024, September 6).
  • ResearchGate. (2014, March 14).
  • Scribd.
  • BenchChem Technical Support Team. (2025).
  • University of Calgary. Ch21: Malonic esters.
  • National Center for Biotechnology Information. (n.d.). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs).

Sources

Technical Support Center: Diethyl 1,1-cyclobutanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethyl 1,1-cyclobutanedicarboxylate (CAS No: 3779-29-1). This guide is intended for our valued partners in research, science, and drug development. Here, we address common questions and troubleshooting scenarios related to the stability and storage of this versatile building block. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To maintain the long-term stability and purity of this compound, it should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1][2] The area should be dry and well-ventilated, away from sources of heat or ignition.[3] It is also crucial to protect the compound from moisture to prevent hydrolysis.[4]

Q2: What is the expected shelf life of this compound?

A2: While a specific expiration date is not typically assigned to research chemicals of this nature due to varying handling and storage conditions, a properly stored, unopened container of this compound can be expected to remain stable for an extended period. It is best practice to date the container upon receipt and upon opening.[5] For opened containers, we recommend re-testing the purity if it has been stored for more than a year or if you suspect any degradation.

Q3: What are the primary degradation pathways for this compound?

A3: The most common degradation pathway for this compound, as with many esters, is hydrolysis.[6][7] This reaction is catalyzed by the presence of water, and the rate can be accelerated by acidic or basic conditions. Hydrolysis will cleave one or both of the ethyl ester groups, yielding monoethyl 1,1-cyclobutanedicarboxylate and eventually 1,1-cyclobutanedicarboxylic acid. Subsequent heating can lead to decarboxylation, forming cyclobutanecarboxylic acid.[8][9]

Q4: Are there any incompatible materials I should avoid storing with this compound?

A4: Yes. To prevent hazardous reactions, this compound should be stored separately from strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[4] Storing incompatible chemicals together can lead to exothermic reactions, degradation of the materials, and potentially unsafe conditions in your laboratory.[10][11]

Q5: How can I assess the purity of my this compound?

A5: The purity of this compound can be assessed using several analytical techniques. Gas chromatography (GC) is a common method for determining the percentage of the active compound.[2] The refractive index is another physical property that can be quickly measured and compared to the specifications on the certificate of analysis.[2] For a more detailed structural confirmation and to identify potential impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy are highly effective.[12]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides a logical approach to troubleshooting.

Issue 1: My reaction yield is significantly lower than expected.

  • Question: Could the quality of my this compound be the cause?

  • Answer and Troubleshooting Steps:

    • Visual Inspection: First, visually inspect the compound. It should be a clear, colorless oil.[1][2] Any cloudiness, discoloration, or presence of solid precipitate could indicate degradation.[5]

    • Check for Acidity: Hydrolysis, the primary degradation pathway, produces carboxylic acids.[8] You can test for this by dissolving a small sample in a neutral solvent (like ethanol) and measuring the pH. A pH below 7 suggests the presence of acidic impurities.

    • Analytical Confirmation: If you suspect degradation, we recommend re-analyzing the purity of the starting material using Gas Chromatography (GC) or ¹H NMR. In the ¹H NMR spectrum, the appearance of new peaks, particularly a broad peak indicative of a carboxylic acid proton, would confirm hydrolysis.

    • Review Storage and Handling: Confirm that the compound has been stored under the recommended conditions (2-8°C, dry environment, tightly sealed container).[1][2] Consider if the container has been left open to the atmosphere for extended periods, which could allow moisture to enter.

Issue 2: I'm observing unexpected side products in my reaction.

  • Question: Could impurities in the this compound be reacting?

  • Answer and Troubleshooting Steps:

    • Identify the Impurity: If possible, isolate and identify the side product. If the side product corresponds to a derivative of cyclobutanecarboxylic acid, it is highly likely that your starting material has undergone some level of hydrolysis and subsequent decarboxylation.[8][9]

    • Purification of the Starting Material: If degradation is confirmed, you may be able to repurify the this compound by vacuum distillation.[8] However, it is often more practical to use a fresh, unopened bottle of the reagent.

    • Reaction Conditions: Consider your reaction conditions. If you are using acidic or basic reagents, they may be catalyzing the hydrolysis of your starting material. Ensure your reaction is run under anhydrous conditions if it is sensitive to water.

Issue 3: The appearance of the compound has changed over time.

  • Question: My this compound is no longer a clear, colorless oil. What should I do?

  • Answer and Troubleshooting Steps:

    • Do Not Use: Any change in the physical appearance of the compound is a strong indicator of a change in its chemical composition.[5] We advise against using the material in any experiment where purity is critical.

    • Assess the Change:

      • Cloudiness/Precipitate: This could be due to the formation of the less soluble dicarboxylic acid hydrolysis product.

      • Color Change: A yellowing of the compound could indicate the presence of other impurities formed through alternative degradation pathways, possibly accelerated by exposure to light or incompatible vapors.

    • Proper Disposal: Dispose of the degraded material according to your institution's hazardous waste disposal guidelines.[3]

    • Preventive Measures: Review your storage procedures to prevent future degradation. Ensure containers are properly sealed and stored in the correct location.[5][13]

Summary of Storage and Stability Parameters

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)[1][2]Slows down potential degradation pathways.
Atmosphere Tightly sealed container, preferably under an inert atmosphere (e.g., Argon, Nitrogen) for long-term storage.Minimizes exposure to moisture and oxygen.
Light Exposure Store in an opaque or amber container.[1]Protects against potential photolytic degradation.
Humidity Dry environment; avoid storing in high-humidity areas.[4]Prevents hydrolysis.
Incompatibilities Store separately from strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[4]Avoids hazardous chemical reactions.

Troubleshooting Workflow

Below is a decision-making diagram to guide you when you suspect an issue with the stability of your this compound.

G cluster_start cluster_observe cluster_test cluster_decision cluster_action start Start: Suspected Issue (e.g., low yield, side products) observe Visually Inspect Compound start->observe decision_observe Is it clear & colorless? observe->decision_observe test_ph Test for Acidity (pH) decision_ph Is it acidic? test_ph->decision_ph test_analytical Confirm Purity (GC, NMR) decision_analytical Is purity acceptable? test_analytical->decision_analytical decision_observe->test_ph  Yes action_discard Discard and Use New Stock decision_observe->action_discard No decision_ph->test_analytical No action_review_storage Review Storage & Handling (Moisture, Temp, Seal) decision_ph->action_review_storage Yes action_proceed Proceed with Experiment decision_analytical->action_proceed Yes action_purify Consider Purification (Vacuum Distillation) decision_analytical->action_purify No action_review_storage->test_analytical action_purify->action_discard If not feasible

Caption: Troubleshooting workflow for stability issues.

References

  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17). Relevant Research Chemical Supplier Website.
  • Kinetic data for the acid-catalysed hydrolysis of carboxylic esters in water at 25 °C. Journal of the Chemical Society, Perkin Transactions 2.
  • Storage of Laboratory Chemicals: Research Safety. Indiana University. [Link]
  • DIETHYL 1,1-CYCLOBUTANEDICARBOXYL
  • Guidance on Safe Storage of Chemicals in Labor
  • Safe Storage of Chemicals. University of York, Department of Biology.
  • Kinetic studies in ester hydrolysis. Semantic Scholar.
  • 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses. [Link]
  • Diethyl 1,1-cyclobutanedicarboxyl
  • MSDS of Diethyl-1,1-cyclobutanedicarboxyl
  • This compound.
  • Diethyl 1,1-cyclobutanedicarboxyl
  • When diethylmalonate was treated with two equivalents... Chegg.com. [Link]
  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. [Link]
  • Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv.
  • Chemical Properties of Diethyl 1,1-cyclobutanedicarboxyl
  • Diethyl 1,1-cyclobutanedicarboxyl
  • Kinetics and Mechanisms of Reactions of Thiol, Thiono, and Dithio Analogues of Carboxylic Esters with Nucleophiles.
  • This compound.
  • Diethyl 1,1-Cyclobutanedicarboxyl

Sources

Common impurities in commercial Diethyl 1,1-cyclobutanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethyl 1,1-cyclobutanedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered with commercial batches of this important synthetic intermediate. Here, we delve into the causality behind these impurities and provide actionable, field-proven protocols to identify and mitigate them.

Troubleshooting Guide

Question 1: My GC analysis shows a peak with a retention time slightly lower than the main product. What could this be?

This is a common observation and is often attributable to unreacted starting materials from the synthesis. The two most likely candidates are:

  • Diethyl Malonate: A primary reactant in the synthesis of this compound.[1][2][3] Due to its lower molecular weight and boiling point compared to the final product, it will typically elute earlier in a standard GC analysis.

  • 1,3-Dibromopropane or 1,3-Chlorobromopropane: The other key reactant used for cyclization.[2][4] These dihalopropanes are also more volatile than the desired diester.

Causality: The presence of these starting materials in the final product is usually a result of incomplete reaction or inefficient purification. The stoichiometry of the reactants and reaction conditions (temperature, reaction time) are critical to drive the reaction to completion.

Troubleshooting and Resolution:

  • Confirm Identity: Spike your sample with a small amount of authentic diethyl malonate and 1,3-dihalopropane standards and re-run the GC analysis. Co-elution of the unknown peak with one of the standards will confirm its identity.

  • Purification: Fractional distillation under reduced pressure is an effective method to remove these more volatile impurities.[2] A forerun containing the lower-boiling starting materials should be collected and discarded before collecting the main product fraction.[2]

Question 2: I'm observing a significant peak with a much higher retention time than my product in my GC-MS analysis. What is the likely identity of this impurity?

A higher-boiling impurity is frequently a side-product of the synthesis, with the most probable candidate being Tetraethyl 1,1,5,5-pentanetetracarboxylate .[1][5][6]

Causality: This byproduct forms when the intermediate, diethyl γ-halopropylmalonate, reacts with another molecule of deprotonated diethyl malonate instead of undergoing intramolecular cyclization.[5][7] This intermolecular reaction is a competing pathway that becomes more significant if the reaction conditions are not optimized for cyclization (e.g., high concentration of reactants).

Troubleshooting and Resolution:

  • Analytical Confirmation: The mass spectrum of this impurity will show a molecular ion peak corresponding to its higher molecular weight.

  • Purification:

    • Fractional Distillation: This impurity is significantly less volatile than this compound. Careful fractional distillation should leave the tetraethyl ester in the distillation residue.[2]

    • Steam Distillation: An alternative purification method is steam distillation, which can separate the desired product from the non-volatile tetraethyl ester.[5]

Question 3: My NMR spectrum shows unexpected signals in the acidic region, and the integration of my ethyl ester protons is off. What could be the cause?

The presence of acidic protons and a discrepancy in the integration of the ethyl groups suggest partial hydrolysis of the diester to form Monoethyl 1,1-cyclobutanedicarboxylate or 1,1-Cyclobutanedicarboxylic acid .

Causality: Esters are susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water. This can occur during aqueous work-up steps if the pH is not carefully controlled or during prolonged storage if the product is exposed to moisture.

Troubleshooting and Resolution:

  • Analytical Confirmation:

    • ¹H NMR will show a broad singlet corresponding to the carboxylic acid proton(s). The integration of the ethyl group protons (CH₂ and CH₃) will be lower than expected relative to the cyclobutane ring protons.

    • IR spectroscopy may reveal a broad O-H stretch characteristic of a carboxylic acid.

  • Purification:

    • Aqueous Wash: A dilute sodium bicarbonate wash can be used to extract the acidic impurities into the aqueous layer. The organic layer containing the pure diester can then be separated, dried, and concentrated.

    • Re-esterification: If the degree of hydrolysis is significant, re-esterification by refluxing with ethanol under acidic catalysis (e.g., a catalytic amount of sulfuric acid) can convert the carboxylic acid back to the diethyl ester. This would require subsequent purification to remove the acid catalyst and excess ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the typical analytical techniques used to assess the purity of this compound?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): Ideal for separating and quantifying volatile impurities such as residual starting materials and some side-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the main component and helps in identifying and quantifying impurities, including those that are not easily detected by GC, such as hydrolyzed products.

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups and can indicate the presence of impurities like carboxylic acids (from hydrolysis) or alcohols (residual ethanol).

  • Mass Spectrometry (MS): Often coupled with GC (GC-MS), it aids in the identification of unknown peaks by providing molecular weight and fragmentation information.

Q2: How should I store commercial this compound to maintain its purity?

To minimize degradation, store the product in a tightly sealed container in a cool, dry place. Inert atmosphere (e.g., under nitrogen or argon) is recommended for long-term storage to prevent exposure to moisture and air, which can lead to hydrolysis.

Q3: Can residual solvents from the synthesis be present in the final product?

Yes, residual solvents are a common type of impurity. Depending on the synthetic route and purification process, you might encounter:

  • Ethanol: Used in the preparation of sodium ethoxide.[2]

  • N,N-Dimethylformamide (DMF): Sometimes used as a solvent for the alkylation reaction.[1]

  • Ethers (e.g., diethyl ether): Commonly used for extraction during the work-up.[2]

These can typically be removed by placing the product under high vacuum.

Summary of Common Impurities

ImpurityPotential SourceRecommended Analytical Method(s)
Diethyl MalonateUnreacted starting materialGC, GC-MS
1,3-DihalopropanesUnreacted starting materialGC, GC-MS
Tetraethyl 1,1,5,5-pentanetetracarboxylateSide-reaction during synthesisGC, GC-MS
Monoethyl 1,1-cyclobutanedicarboxylatePartial hydrolysis¹H NMR, IR
1,1-Cyclobutanedicarboxylic acidComplete hydrolysis¹H NMR, IR
EthanolResidual solvent/reagentGC, ¹H NMR

Troubleshooting Workflow

Troubleshooting_Workflow start Purity Issue Encountered gc_analysis Perform GC-MS Analysis start->gc_analysis nmr_analysis Perform NMR Analysis start->nmr_analysis early_peaks Early Eluting Peaks? gc_analysis->early_peaks late_peaks Late Eluting Peaks? gc_analysis->late_peaks acidic_protons Acidic Protons in NMR? nmr_analysis->acidic_protons early_peaks->late_peaks No imp_starting_materials Impurity: Unreacted Starting Materials early_peaks->imp_starting_materials Yes late_peaks->nmr_analysis No imp_side_product Impurity: High MW Side-Product late_peaks->imp_side_product Yes imp_hydrolysis Impurity: Hydrolyzed Product(s) acidic_protons->imp_hydrolysis Yes sol_distillation Solution: Fractional Distillation imp_starting_materials->sol_distillation imp_side_product->sol_distillation sol_wash Solution: Aqueous Bicarbonate Wash imp_hydrolysis->sol_wash

Caption: A logical workflow for identifying and resolving common impurities in this compound.

References

  • Cason, J., & Rapoport, H. (1963). This compound. Organic Syntheses, Coll. Vol. 4, 288.
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound.
  • Fuson, R. C., & Cole, W. (1955). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses, Coll. Vol. 3, 213.
  • Cleanchem. (n.d.). This compound.
  • Kornblum, N., & Smiley, R. A. (1963). 3-Chlorocyclobutanecarboxylic acid. Organic Syntheses, Coll. Vol. 4, 288.
  • Walborsky, H. M. (1949). A New Synthesis of this compound. Journal of the American Chemical Society, 71(8), 2941-2941.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Walborsky, H. M. (1949). A New Synthesis of this compound. Journal of the American Chemical Society, 71(8), 2941.
  • Chegg.com. (2021). Solved: When diethylmalonate was treated with two equivalents....
  • Organic Syntheses Procedure. (n.d.). The mixture is stirred at room temperature for 10 min and then is cooled in an - ice-salt bath - (ca. −5°C, external).
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • Pharmaffiliates. (n.d.). CAS No : 3779-29-1 | Product Name : this compound.
  • ResearchGate. (n.d.). This compound.
  • Wikipedia. (n.d.). Diethyl diethylmalonate.

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Technical Support Center: Best Practices for Handling Sodium Ethoxide in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for sodium ethoxide. This guide is designed for researchers, scientists, and drug development professionals who utilize sodium ethoxide in their synthetic workflows. As a potent and highly reactive base, proper handling and a thorough understanding of its chemical behavior are paramount for successful and safe experimentation. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, storage, and safe handling of sodium ethoxide.

Q1: What is sodium ethoxide and what are its primary applications in synthesis?

Sodium ethoxide (C2H5ONa or NaOEt) is the sodium salt of ethanol, a strong base widely employed in organic synthesis.[1] It is commercially available as a white to yellowish hygroscopic powder or as a solution in ethanol.[1][2][3] Its primary applications include acting as a catalyst and reagent in various reactions, such as:

  • Claisen Condensation: A carbon-carbon bond-forming reaction between two esters or an ester and a carbonyl compound.[2]

  • Williamson Ether Synthesis: A reaction that forms an ether from an organohalide and an alkoxide.[4][5]

  • Malonic Ester Synthesis: A method for preparing carboxylic acids from ethyl malonate.[2]

  • Deprotonation, Dehydration, and Dehalogenation Reactions: Leveraging its strong basicity to facilitate a range of chemical transformations.[4]

Q2: What are the key safety hazards associated with sodium ethoxide?

Sodium ethoxide is a hazardous material that requires careful handling. The primary hazards include:

  • Flammability: It is a flammable solid and its solutions in ethanol are also highly flammable.[6][7] Keep away from heat, sparks, and open flames.[6][8]

  • Corrosivity: It causes severe skin burns and eye damage.[6][9] Contact with eyes can lead to blindness.[7]

  • Reactivity with Water and Moisture: Sodium ethoxide reacts violently with water and moisture in the air, hydrolyzing to form sodium hydroxide and ethanol, which can be an exothermic reaction.[2][7][10]

  • Inhalation Hazard: Inhalation of dust or mist can cause severe irritation to the respiratory tract.[7][9]

Q3: What are the proper storage conditions for sodium ethoxide?

To maintain its integrity and ensure safety, sodium ethoxide must be stored under the following conditions:

  • Inert Atmosphere: Store in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon, to prevent contact with moisture and carbon dioxide.[2][6][9]

  • Cool and Dry Location: Keep in a cool, dry, and well-ventilated area away from heat and sources of ignition.[11][12]

  • Incompatible Materials: Store separately from incompatible materials such as acids, water, chlorinated solvents, and oxidizing agents.[6][7][11]

Q4: What personal protective equipment (PPE) should be worn when handling sodium ethoxide?

Appropriate PPE is crucial to prevent exposure.[11] The following should be worn:

  • Eye and Face Protection: Chemical safety goggles and a face shield.[6][11][13]

  • Skin Protection: Chemical-resistant gloves (neoprene or nitrile rubber are recommended), a flame-retardant lab coat or coveralls, and closed-toe shoes.[6][11][14]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-certified respirator with a dust and mist cartridge is recommended.[6][13]

Q5: How should sodium ethoxide waste be disposed of?

Sodium ethoxide waste must be handled as hazardous waste. It should be disposed of in accordance with local, state, and federal regulations.[6][8] Generally, small quantities can be carefully neutralized by slowly adding it to a large volume of water, followed by neutralization of the resulting sodium hydroxide solution.[10] Do not dispose of it down the drain.[6][14]

Troubleshooting Guide

This section provides solutions to common problems encountered during synthesis with sodium ethoxide.

Reaction Issues
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields in reactions involving sodium ethoxide can often be attributed to several factors related to the reagent's quality and the reaction conditions.

  • Degradation of Sodium Ethoxide: Sodium ethoxide is highly sensitive to moisture and air.[7][11] Exposure can lead to hydrolysis, forming sodium hydroxide, and reaction with carbon dioxide, forming sodium ethyl carbonate.[2] This degradation reduces the amount of active base available for your reaction.

    • Solution: Always use freshly opened containers of sodium ethoxide or material that has been properly stored under an inert atmosphere.[2][6] It is advisable to titrate older batches to determine the active alkoxide concentration.

  • Inadequate Anhydrous Conditions: The presence of water in your solvent or on your glassware will consume the sodium ethoxide, leading to lower yields.[15]

    • Solution: Ensure all glassware is thoroughly dried (oven-dried or flame-dried) before use.[15] Use anhydrous solvents, either purchased or freshly distilled from an appropriate drying agent.[15]

  • Reaction Equilibrium: For reactions like the Claisen condensation, the equilibrium may not favor product formation.

    • Solution: Use a full equivalent of a strong base to drive the reaction to completion.[15] In some cases, removing a byproduct, such as ethanol, can shift the equilibrium towards the desired product.[15]

Q: I am observing unexpected side products in my reaction. What could be the cause?

A: The formation of side products can be a result of the inherent reactivity of sodium ethoxide and the nature of your substrates.

  • Transesterification: If your substrate is an ester and your solvent is an alcohol different from the ester's alcohol component, transesterification can occur.

    • Solution: Match the alcohol solvent to the alkoxy group of the ester. For example, when reacting an ethyl ester, use ethanol as the solvent.[2]

  • Elimination vs. Substitution: With alkyl halides, sodium ethoxide can act as both a nucleophile (leading to substitution) and a base (leading to elimination). The outcome depends on the structure of the alkyl halide.

    • Solution: Primary alkyl halides favor SN2 substitution.[16] Secondary and tertiary alkyl halides are more prone to E2 elimination, especially at higher temperatures.[16] To favor substitution, consider using a polar aprotic solvent.[16]

  • Saponification: The presence of water, either from the reagent or the solvent, can lead to the hydrolysis of ester starting materials or products, a side reaction known as saponification.[15]

    • Solution: Maintain strictly anhydrous conditions throughout the reaction.[15]

Handling and Reagent Quality
Q: My solid sodium ethoxide has a dark or brownish appearance. Is it still usable?

A: The white to yellowish powder of sodium ethoxide can darken over time upon exposure to air, indicating decomposition.[2][3][12] While it may still contain active sodium ethoxide, the presence of impurities like sodium hydroxide and sodium carbonate can affect your reaction.[4]

  • Recommendation: For sensitive reactions, it is best to use fresh, high-purity sodium ethoxide. If you must use an older batch, it is highly recommended to determine its purity by titration before use to adjust the stoichiometry accordingly.

Q: How can I prepare a fresh solution of sodium ethoxide in the lab?

A: A solution of sodium ethoxide can be prepared by reacting sodium metal with absolute ethanol.[2][17]

  • Caution: This reaction is highly exothermic and produces flammable hydrogen gas. It must be performed with extreme care in a well-ventilated fume hood, under an inert atmosphere, and with appropriate safety precautions.

Experimental Workflow Visualization

The following diagram illustrates a decision-making process for troubleshooting a low-yielding reaction where sodium ethoxide is the base.

G Troubleshooting Low Yield with Sodium Ethoxide start Low Reaction Yield check_reagent Check Sodium Ethoxide Quality start->check_reagent check_conditions Verify Anhydrous Conditions check_reagent->check_conditions Reagent is High Purity fail Yield Still Low - Re-evaluate Synthetic Route check_reagent->fail Reagent is Degraded check_stoichiometry Review Reaction Stoichiometry check_conditions->check_stoichiometry Conditions are Anhydrous check_conditions->fail Moisture is Present check_temp Optimize Reaction Temperature check_stoichiometry->check_temp Stoichiometry is Correct check_stoichiometry->fail Incorrect Stoichiometry consider_side_reactions Investigate Potential Side Reactions check_temp->consider_side_reactions Temperature is Optimized check_temp->fail Suboptimal Temperature success Improved Yield consider_side_reactions->success Side Reactions Mitigated consider_side_reactions->fail Side Reactions Unavoidable

Caption: A decision tree for troubleshooting low reaction yields.

Detailed Experimental Protocol: Preparation of a Standardized Sodium Ethoxide Solution

This protocol describes the preparation of a sodium ethoxide solution in ethanol and its subsequent standardization by titration.

Materials:

  • Sodium metal, stored under mineral oil

  • Absolute ethanol (anhydrous)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Round-bottom flask with a reflux condenser and a nitrogen inlet

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Setup: Assemble the reaction apparatus (round-bottom flask, reflux condenser, nitrogen inlet) and flame-dry all glassware. Allow the apparatus to cool to room temperature under a stream of dry nitrogen.

  • Preparation of Sodium Ethoxide Solution:

    • Carefully cut a piece of sodium metal of the desired weight, removing the outer oxide layer.

    • Wash the sodium with anhydrous hexane to remove the mineral oil and quickly transfer it to the reaction flask containing absolute ethanol.

    • The reaction will proceed with the evolution of hydrogen gas. Control the reaction rate by cooling the flask in an ice bath if necessary.

    • Once all the sodium has reacted, allow the solution to cool to room temperature.

  • Standardization:

    • Accurately pipette a known volume of the prepared sodium ethoxide solution into an Erlenmeyer flask.

    • Add a few drops of phenolphthalein indicator.

    • Titrate the solution with the standardized HCl solution until the pink color disappears.

    • Record the volume of HCl used and calculate the molarity of the sodium ethoxide solution.

The following diagram illustrates the workflow for setting up a moisture-sensitive reaction using sodium ethoxide.

G Workflow for Moisture-Sensitive Reaction Setup start Start dry_glassware Oven/Flame-Dry All Glassware start->dry_glassware assemble_apparatus Assemble Apparatus Under Inert Gas (N2/Ar) dry_glassware->assemble_apparatus add_solvent Add Anhydrous Solvent via Syringe/Cannula assemble_apparatus->add_solvent add_reagents Add Sodium Ethoxide and Other Reagents Under Inert Atmosphere add_solvent->add_reagents run_reaction Run Reaction at Desired Temperature add_reagents->run_reaction workup Aqueous Workup (if applicable) run_reaction->workup end End workup->end

Caption: A workflow diagram for setting up a moisture-sensitive reaction.

Data Summary

The following table provides a summary of the physical and chemical properties of sodium ethoxide.

PropertyValueReference
Chemical Formula C2H5ONa[2]
Molar Mass 68.05 g/mol [2]
Appearance White to yellowish hygroscopic powder[2][3]
Melting Point 260 °C (500 °F; 533 K)[2]
Solubility in Water Reacts violently[2][7]
Solubility in Other Solvents Soluble in ethanol and methanol[2][3]

References

  • SODIUM ETHOXIDE. 95% - Gelest, Inc. (2015-10-19).
  • Sodium Ethoxide Preparation, Ethanol, Reaction, MSDS - Chemistry Learner.
  • Sodium ethoxide - Wikipedia.
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  • SAFETY DATA SHEET - Apollo Scientific. (2013-02-18).
  • Material Safety Data Sheet - Sodium Ethoxide, 96+% - Cole-Parmer.
  • SAFETY DATA SHEET - Spectrum Chemical. (2016-10-31).
  • Sodium ethoxide - Sciencemadness Wiki. (2019-07-12).
  • Sodium ethoxide 141-52-6 wiki - Guidechem.
  • SODIUM ETHOXIDE FOR SYNTHESIS MSDS CAS No - Loba Chemie. (2013-08-28).
  • Sodium ethoxide CAS#: 141-52-6 - ChemicalBook.
  • Liquid Sodium Ethoxide -SHANDONG RUIN
  • SAFETY D
  • Technical Support Center: Optimizing Sodium;ethyl 3-oxobutano
  • SODIUM ETHOXIDE (FOR SYNTHESIS)
  • Understand the Steps Followed in Preparation of Sodium Ethoxide - Echemi. (2022-04-01).
  • Storage environment requirements for solid sodium ethoxide.
  • Sodium ethoxide: Application and Prepar
  • Sodium ethoxide as an environmentally benign and cost-effective catalyst for chemical depolymerization of post-consumer PET waste - RSC Publishing. (2023-01-19).
  • How to tell/control whether sodium ethoxide will react by a substitution or elimination pathway? - Chemistry Stack Exchange. (2018-03-29).
  • Synthesis, storage of sodium ethoxide - Powered by XMB 1.9.11 - Sciencemadness.org. (2020-08-12).
  • Sodium ethoxide with NaOH and ethanol - Powered by XMB 1.9.11 - Sciencemadness.org. (2011-07-22).
  • Prepar
  • The Preparation of Sodium Ethoxide - ChemicalBook. (2019-11-20).
  • CN105294399A - Preparation method of sodium ethoxide - Google P
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  • What is the reaction between sodium oxide and ethanol? I saw that ethanol removed sodium's oxide layer, but what exactly is the reaction here? - Quora. (2022-03-29).

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Characterization of byproducts in Diethyl 1,1-cyclobutanedicarboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diethyl 1,1-cyclobutanedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic procedure. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the successful and efficient synthesis of your target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low Yield of this compound

Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields in this malonic ester synthesis are a common issue and can stem from several factors. Let's break down the most probable causes and their remedies:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or temperature. Ensure the mixture is refluxed for an adequate period after the addition of the sodium ethoxide solution.[1]

  • Side Reactions: The formation of byproducts is a major contributor to low yields. The most significant side reaction is the formation of tetraethyl 1,1,5,5-pentanetetracarboxylate, where one molecule of 1,3-dihalopropane reacts with two molecules of diethyl malonate.[2][3] To minimize this, a slow addition of the sodium ethoxide solution to the mixture of diethyl malonate and 1,3-dihalopropane is recommended.[1]

  • Moisture Contamination: The presence of water can lead to the hydrolysis of the ester and the deactivation of the sodium ethoxide base. It is crucial to use anhydrous ethanol and dried glassware.[1][4]

  • Suboptimal Base Concentration: The concentration of the sodium ethoxide is critical. If it is too low, the deprotonation of diethyl malonate will be inefficient. If it is too high, it can promote side reactions. A carefully prepared solution of sodium ethoxide is essential.[1]

Problem 2: Presence of a High-Boiling Point Impurity in the Final Product

Q: After distillation, I observe a significant fraction of a high-boiling point impurity. What is this compound and how can I remove it?

A: A high-boiling point impurity is a classic sign of the formation of tetraethyl 1,1,5,5-pentanetetracarboxylate . This byproduct arises from the reaction of one molecule of the 1,3-dihalopropane with two molecules of the diethyl malonate enolate.[2][3]

Identification:

  • GC-MS Analysis: This is the most definitive method to identify the impurity by its mass-to-charge ratio.

  • Fractional Distillation: Careful fractional distillation should allow for the separation of the desired product (boiling point ~104-105 °C at 12 mmHg) from the higher-boiling tetraethyl ester.[1][5]

Removal and Prevention:

  • Steam Distillation: A highly effective method to separate this compound and unreacted diethyl malonate from the non-volatile tetraethyl ester is steam distillation.[3]

  • Reaction Conditions: To prevent its formation, ensure slow and controlled addition of the base to the reaction mixture. This maintains a low concentration of the enolate, favoring the intramolecular cyclization over the intermolecular reaction.[1]

Problem 3: Product Contains Unreacted Starting Materials

Q: My purified product is contaminated with diethyl malonate and/or 1,3-dibromopropane. How can I improve the purification process?

A: The presence of starting materials in your final product indicates either an incomplete reaction or inefficient purification.

Troubleshooting Steps:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction progress and ensure the disappearance of the starting materials before workup.

  • Stoichiometry: Carefully check the stoichiometry of your reactants. An excess of diethyl malonate is sometimes used to ensure the complete consumption of the dihalide, but this will require more rigorous purification.[6]

  • Purification:

    • Efficient Extraction: During the aqueous workup, ensure thorough extraction with a suitable organic solvent (e.g., ether) to recover all the organic products from the aqueous layer.[1]

    • Fractional Distillation: A well-packed fractional distillation column with a high reflux ratio is essential for separating the product from closely boiling starting materials.[1]

Frequently Asked Questions (FAQs)

Q1: Why is anhydrous ethanol so critical in this synthesis?

A1: The use of anhydrous ethanol is paramount for two main reasons. Firstly, the sodium ethoxide base is highly reactive towards water. Any moisture will consume the base, reducing the amount available to deprotonate the diethyl malonate and thereby lowering the yield. Secondly, the presence of water can lead to the hydrolysis of the ester functional groups in both the starting material and the product, leading to unwanted carboxylic acid byproducts.[1][4]

Q2: Can I use a different base instead of sodium ethoxide?

A2: While other strong bases can deprotonate diethyl malonate, sodium ethoxide in ethanol is the standard for this reaction. Using a different alkoxide base (e.g., sodium methoxide in methanol) could lead to transesterification, where the ethyl groups on the this compound are exchanged with the alkyl group from the new alcohol, resulting in a mixture of ester products.[7][8] Non-alkoxide bases could also be used, but their solubility and reactivity would need to be carefully considered to avoid other side reactions.

Q3: What is the mechanism of the main reaction?

A3: The synthesis of this compound is a classic example of a malonic ester synthesis involving a tandem alkylation. The mechanism proceeds in the following steps:[9]

  • Deprotonation: Sodium ethoxide removes an acidic α-hydrogen from diethyl malonate to form a resonance-stabilized enolate.

  • First Alkylation (Intermolecular): The enolate acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,3-dihalopropane in an SN2 reaction, displacing a halide ion and forming diethyl (3-halopropyl)malonate.

  • Second Deprotonation: A second equivalent of sodium ethoxide removes the remaining acidic α-hydrogen from the mono-alkylated intermediate.

  • Second Alkylation (Intramolecular): The newly formed enolate undergoes an intramolecular SN2 reaction, attacking the carbon atom bonded to the remaining halide to form the cyclobutane ring.

Q4: My final product has a slight yellow tint. Is this a cause for concern?

A4: A pure sample of this compound should be a colorless oil.[4][5] A yellow tint may indicate the presence of impurities, possibly from decomposition during distillation at too high a temperature or the presence of high-boiling point colored byproducts. It is advisable to check the purity by GC or NMR. If the purity is high, the color may be due to a minor impurity that does not affect subsequent steps. However, for applications requiring high purity, such as in drug development, further purification by fractional distillation may be necessary.[4]

Q5: What are the key analytical techniques to characterize the final product and its byproducts?

A5: A combination of analytical techniques is recommended for full characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile compounds and identifying them based on their mass spectra. This is particularly useful for identifying unreacted starting materials and the major byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and can help in the identification and quantification of impurities.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the ester functional groups (C=O stretch around 1730 cm⁻¹).

  • Refractive Index and Boiling Point: These physical constants are good indicators of the purity of the distilled product.[1][5]

Experimental Protocols & Visualizations

Standard Synthesis of this compound

This protocol is a generalized procedure based on established methods.[1]

Materials:

  • Diethyl malonate

  • 1,3-Dibromopropane (or 1-bromo-3-chloropropane)

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, carefully add freshly cut sodium pieces to anhydrous ethanol under an inert atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, add diethyl malonate and 1,3-dibromopropane.

  • Reaction: Heat the mixture of diethyl malonate and 1,3-dibromopropane to approximately 80°C with vigorous stirring. Slowly add the prepared sodium ethoxide solution from the addition funnel at a rate that maintains a gentle reflux.

  • Reflux: After the addition is complete, continue to reflux the reaction mixture with stirring for an additional 45-60 minutes to ensure the completion of the reaction.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add water to dissolve the precipitated sodium bromide.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with a saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the diethyl ether by rotary evaporation.

    • Purify the crude product by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for this compound (e.g., 104-105 °C at 12 mmHg).[5]

Visualizing the Reaction Pathway

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction DEM Diethyl Malonate Enolate1 Diethyl Malonate Enolate DEM->Enolate1 + NaOEt DBP 1,3-Dibromopropane NaOEt Sodium Ethoxide (2 equiv.) Monoalkylated Diethyl (3-bromopropyl)malonate Enolate1->Monoalkylated + 1,3-Dibromopropane Byproduct Tetraethyl 1,1,5,5-pentanetetracarboxylate Enolate1->Byproduct + Monoalkylated Intermediate Enolate2 Monoalkylated Enolate Monoalkylated->Enolate2 + NaOEt Product This compound Enolate2->Product Intramolecular Cyclization

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Crude & Purified Product (GC-MS, NMR) Start->Analysis HighBoiling High-Boiling Impurity Detected (Tetraethyl Ester) Analysis->HighBoiling High MW peak UnreactedSM Unreacted Starting Materials (DEM, DBP) Analysis->UnreactedSM Low MW peaks LowYield Overall Low Yield Analysis->LowYield Low product peak Sol_HighBoiling Optimize Base Addition Rate Use Steam Distillation for Purification HighBoiling->Sol_HighBoiling Sol_UnreactedSM Monitor Reaction to Completion (TLC/GC) Improve Fractional Distillation UnreactedSM->Sol_UnreactedSM Sol_LowYield Ensure Anhydrous Conditions Verify Reagent Purity & Stoichiometry Increase Reflux Time LowYield->Sol_LowYield

Caption: A logical workflow for troubleshooting common issues.

Quantitative Data Summary

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at pressure (mmHg)Refractive Index (n²⁵D)
This compound200.23[2][5]104-105 @ 12[5]~1.434[1]
Diethyl malonate160.17199 @ 760~1.414
1,3-Dibromopropane201.86167 @ 760~1.523
Tetraethyl 1,1,5,5-pentanetetracarboxylate360.38>250 @ 760N/A

References

  • Organic Syntheses Procedure.
  • Chegg.com.
  • Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]
  • Chemdad Co., Ltd.
  • Organic Chemistry Portal. Malonic Ester Synthesis. [Link]
  • Organic Syntheses Procedure. 1,1-Cyclobutanedicarboxylic acid. [Link]
  • Chemistry Notes.
  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
  • GlobalCHEM.
  • Chemistry LibreTexts.
  • brainly.com. Diethyl malonate reacts with propyl bromide in a three-step reaction sequence. [Link]
  • Cleanchem.
  • LookChem. This compound (3779-29-1) 's Synthetic route. [Link]
  • NIST WebBook.
  • NIH.
  • YouTube. Malonic Ester Synthesis Reaction Mechanism. [Link]
  • Chemistry LibreTexts.
  • Organic Syntheses Procedure. 3-chlorocyclobutanecarboxylic acid. [Link]
  • Master Organic Chemistry.
  • Organic Syntheses Procedure. Malonic acid, bromo-, ethyl ester. [Link]
  • NIST WebBook.
  • NIH.
  • Human Metabolome Database.
  • PubChem. Propanedioic acid, 2,2-dibromo-, 1,3-diethyl ester | C7H10Br2O4 | CID 69427. [Link]
  • Organic Syntheses Procedure. Cyclopropane-1,1-dicarboxylic acid. [Link]
  • Organic Chemistry Portal.
  • YouTube. Lab 5- Transesterification of Vegetable Oil and Alcohol to Produce Ethyl Esters (Biodiesel). [Link]

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Validation & Comparative

A Comparative Guide to Purity Analysis of Diethyl 1,1-cyclobutanedicarboxylate: A Senior Application Scientist’s Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of robust and reproducible science. Diethyl 1,1-cyclobutanedicarboxylate, a key building block in the synthesis of various pharmacologically active molecules, is no exception. Ensuring its purity is critical for the successful outcome of multi-step syntheses and for meeting stringent regulatory requirements.

This guide provides an in-depth comparison of two powerful analytical techniques for determining the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data. Our aim is to equip you with the knowledge to make informed decisions about the most suitable analytical approach for your specific needs.

The Importance of Purity in Drug Development

The journey of a drug from discovery to market is a long and arduous one, with every step meticulously scrutinized. The purity of all components used in the synthesis of an Active Pharmaceutical Ingredient (API) is of paramount importance. Impurities can have unintended pharmacological effects, impact the stability of the drug substance, and complicate the manufacturing process. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have strict guidelines, outlined in documents like the ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients, that mandate the control of impurities. Therefore, the choice of an appropriate analytical method for purity determination is not merely a technical decision but a critical component of a successful drug development program.

Gas Chromatography (GC): The Workhorse of Volatile Compound Analysis

Gas Chromatography is a powerful separation technique used to analyze volatile and semi-volatile compounds. In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of the column.

Experimental Protocol: Purity Determination of this compound by GC-FID

This protocol is designed to provide a robust and reliable method for the purity assessment of this compound. The choices of parameters are grounded in established chromatographic principles for the analysis of moderately polar, high-boiling point esters.

1. Instrumentation and Consumables:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a Split/Splitless inlet and a Flame Ionization Detector (FID).

  • GC Column: A non-polar column such as an Agilent J&W DB-1 or Phenomenex ZB-1 (100% dimethylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness. The non-polar nature of this stationary phase is ideal for separating compounds based on their boiling points, which is suitable for purity analysis where potential impurities are likely to have different volatilities.[1][2]

  • Carrier Gas: Helium or Hydrogen, high purity (99.999%).

  • Gases for FID: Hydrogen (high purity), Air (dry, hydrocarbon-free).

  • Syringe: 10 µL GC syringe.

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC grade or higher.

2. GC-FID Operating Conditions:

ParameterSettingJustification
Inlet Split mode, 20:1 split ratioA split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading and ensuring sharp peaks.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte and potential impurities without causing thermal degradation.
Carrier Gas HeliumAn inert carrier gas that provides good efficiency.
Flow Rate 1.0 mL/min (Constant Flow)A typical flow rate for a 0.25 mm I.D. column, providing a good balance between analysis time and resolution.
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 250 °CHold: 5 minThe initial temperature is set below the boiling point of the solvent. The temperature ramp allows for the separation of compounds with a range of boiling points. A final hold ensures that any high-boiling impurities are eluted from the column.[3][4]
Detector Flame Ionization Detector (FID)The FID is a universal detector for organic compounds and offers high sensitivity and a wide linear range.
Detector Temperature 300 °CSet higher than the final oven temperature to prevent condensation of the analytes in the detector.
Hydrogen Flow 30 mL/minOptimized for flame stability and sensitivity.
Air Flow 300 mL/minProvides the oxidant for the flame.
Makeup Gas (N2 or He) 25 mL/minHelps to sweep the column effluent through the detector, minimizing peak broadening.
Injection Volume 1 µLA standard injection volume for this type of analysis.

3. Sample Preparation:

  • Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with Dichloromethane. This results in a concentration of approximately 5 mg/mL.

  • Transfer an aliquot of the solution to a 2 mL GC vial.

4. Data Analysis:

The purity of the sample is determined by area percent normalization. This method assumes that all components of the sample have a similar response factor in the FID, which is a reasonable assumption for structurally similar impurities.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Workflow for GC Purity Analysis

Caption: Workflow for GC-FID Purity Analysis.

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the determination of purity.[5] Unlike chromatographic techniques that rely on response factors, qNMR provides a direct measurement of the molar concentration of an analyte relative to a certified internal standard. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[6]

Experimental Protocol: Purity Determination of this compound by ¹H qNMR

This protocol outlines the steps for a highly accurate purity determination using an internal standard.

1. Instrumentation and Consumables:

  • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%). Maleic acid is chosen because its sharp singlet in the ¹H NMR spectrum appears in a region that is unlikely to overlap with signals from the analyte or common impurities.[7] It is also highly soluble in common deuterated solvents.

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

  • Analytical Balance: Capable of weighing to ± 0.01 mg.

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

3. ¹H NMR Acquisition Parameters:

ParameterSettingJustification
Pulse Program zg30A 30° pulse angle is used to ensure a shorter relaxation delay can be used without saturating the signals.
Number of Scans (ns) 16Sufficient to achieve a good signal-to-noise ratio for accurate integration.
Relaxation Delay (d1) 30 sA long relaxation delay is crucial to ensure complete relaxation of all protons, which is essential for accurate quantification.
Acquisition Time (aq) 4 sProvides adequate digital resolution.
Spectral Width (sw) 20 ppmCovers the entire ¹H chemical shift range.

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum and perform a baseline correction.

  • Integrate the well-resolved singlet of the internal standard (maleic acid, ~6.3 ppm) and a well-resolved signal from the analyte (e.g., the quartet from the -OCH₂- protons at ~4.2 ppm).

  • Calculate the purity using the following equation:[6]

Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (Manalyte / Mstd) x (mstd / manalyte) x Pstd

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

  • std = Internal Standard

  • analyte = this compound

Logical Relationship in qNMR Purity Calculation

qNMR_Logic Mass_Analyte Mass Analyte Purity_Analyte Purity Analyte Mass_Analyte->Purity_Analyte Mass_Std Mass Standard Mass_Std->Purity_Analyte Integral_Analyte Integral Analyte Integral_Analyte->Purity_Analyte Integral_Std Integral Standard Integral_Std->Purity_Analyte MW_Analyte MW Analyte MW_Analyte->Purity_Analyte MW_Std MW Standard MW_Std->Purity_Analyte N_Analyte N Protons Analyte N_Analyte->Purity_Analyte N_Std N Protons Standard N_Std->Purity_Analyte Purity_Std Purity Standard Purity_Std->Purity_Analyte

Caption: Factors influencing the qNMR purity calculation.

Comparative Analysis: GC-FID vs. qNMR

To provide a practical comparison, let's consider a hypothetical batch of this compound analyzed by both methods.

Hypothetical Experimental Data:

ParameterGC-FID¹H qNMR
Sample Weight ~50 mg in 10 mLAnalyte: 20.15 mg
Internal Standard N/AMaleic Acid: 10.05 mg (Purity: 99.8%)
Analyte Signal Peak at retention time ~12.5 minQuartet at ~4.2 ppm (4 protons)
Standard Signal N/ASinglet at ~6.3 ppm (2 protons)
Analyte Integral/Area 1,250,0001.00
Total Area (GC) 1,265,000N/A
Standard Integral (qNMR) N/A0.45
Molar Mass (Analyte) 200.23 g/mol 200.23 g/mol
Molar Mass (Standard) N/A116.07 g/mol

Purity Calculation:

  • GC-FID (Area %): (1,250,000 / 1,265,000) x 100 = 98.81%

  • ¹H qNMR: (1.00 / 0.45) x (2 / 4) x (200.23 / 116.07) x (10.05 / 20.15) x 99.8% = 95.25%

Comparison Summary:

FeatureGas Chromatography (GC-FID)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with stationary phase.Direct measurement of molar ratio against a certified standard.
Quantification Relative (Area %), assumes equal response factors.Absolute, traceable to a primary standard.
Accuracy Good, but can be affected by differences in detector response.Excellent, considered a primary ratio method.[5]
Precision High, with modern instrumentation.High, dependent on instrument stability and operator skill.
Selectivity Excellent for volatile impurities.Excellent for structural isomers and non-volatile impurities.
Sample Throughput High, with automated systems.Moderate, longer acquisition times for high accuracy.
Method Development Can be time-consuming to optimize separation.Relatively straightforward, focuses on signal selection and relaxation delays.
Limitations Not suitable for non-volatile or thermally labile impurities. Assumes all impurities are detected.Lower sensitivity than GC. Can be affected by signal overlap in complex mixtures.
Regulatory Standing Widely accepted for purity and impurity analysis.Increasingly recognized by pharmacopeias for purity determination.[5]

Conclusion: A Synergistic Approach to Purity Assessment

Both GC-FID and qNMR are powerful techniques for the purity analysis of this compound, each with its own set of strengths and limitations.

GC-FID is an excellent choice for routine quality control, offering high throughput and sensitivity for detecting volatile impurities. Its simplicity and robustness make it a workhorse in many analytical laboratories.

qNMR , on the other hand, provides a more accurate and absolute measure of purity, making it an invaluable tool for the characterization of reference standards and for investigations where a high degree of accuracy is required. It also has the advantage of detecting non-volatile impurities that would be missed by GC.

For a comprehensive and self-validating purity assessment, a synergistic approach is often the most prudent. Using GC-FID to screen for volatile impurities and qNMR to determine the absolute purity provides a more complete picture of the sample's composition. This dual-pronged strategy ensures the highest level of confidence in the quality of this compound, a critical aspect of successful and compliant drug development.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. [Link]
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  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central. [Link]
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A Senior Application Scientist's Comparative Guide to the Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of a Key Building Block

Diethyl 1,1-cyclobutanedicarboxylate (DECD), a seemingly simple diester, holds significant importance as a pivotal intermediate in the pharmaceutical industry.[1][2][3] Its most notable application is as a core building block in the multi-step synthesis of Carboplatin, a critical platinum-based chemotherapeutic agent used in the treatment of various cancers.[4] The structural integrity and purity of the cyclobutane ring are paramount, meaning the synthetic route chosen to produce DECD directly impacts the yield, purity, and ultimately, the therapeutic efficacy of the final active pharmaceutical ingredient (API).[4]

This guide provides an in-depth, objective comparison of the prevalent synthesis methods for this compound. Moving beyond a mere recitation of protocols, we will dissect the underlying chemical principles, compare performance based on experimental data, and offer field-proven insights to guide researchers in selecting the optimal method for their specific laboratory or manufacturing needs.

Core Synthesis Methodologies: A Comparative Analysis

The construction of the sterically strained cyclobutane ring of DECD is primarily achieved through variations of a classic chemical transformation: the malonic ester synthesis. We will explore the traditional approach, a refined two-step variation, and a modern, high-efficiency method leveraging phase-transfer catalysis.

Method 1: The Classic Malonic Ester Synthesis

This is the most traditional and widely documented route, involving a one-pot reaction between diethyl malonate and a 1,3-dihalopropane, typically 1,3-dibromopropane or 1,3-trimethylene chlorobromide, in the presence of a strong base like sodium ethoxide.[5][6][7][8]

Mechanism and Rationale: The reaction proceeds via a double SN2 alkylation.

  • Deprotonation: Sodium ethoxide, a strong base, abstracts an acidic α-hydrogen from diethyl malonate, creating a resonance-stabilized enolate anion. This carbanion is a potent nucleophile.[9]

  • First Alkylation: The malonate enolate attacks one of the electrophilic carbons of the 1,3-dihalopropane, displacing a halide ion and forming diethyl (3-halopropyl)malonate.

  • Second Deprotonation: A second equivalent of base abstracts the remaining acidic α-hydrogen.

  • Intramolecular Cyclization: The newly formed carbanion undergoes an intramolecular SN2 attack, displacing the second halide and closing the four-membered ring to yield the final product.[8][10]

G cluster_0 Step 1 & 2: Intermolecular Alkylation cluster_1 Step 3 & 4: Intramolecular Cyclization Malonate Diethyl Malonate Enolate1 Malonate Enolate Malonate->Enolate1 + NaOEt - EtOH Intermediate Diethyl (3-halopropyl)malonate Enolate1->Intermediate + 1,3-Dihalopropane - NaX Dihalide 1,3-Dihalopropane Enolate2 Intermediate Enolate Intermediate->Enolate2 + NaOEt - EtOH DECD This compound Enolate2->DECD Intramolecular S_N2 - NaX G cluster_0 Organic Phase (e.g., DMF) cluster_1 Solid/Aqueous Phase Reactants Diethyl Malonate (DM) 1,3-Dihalopropane (RX2) Reaction [Q+DM-] + RX2 -> DECD + [Q+X-] AnionExchange [Q+X-] + K2CO3 -> [Q+DM-] + KX Reaction->AnionExchange Catalyst [Q+X-] returns Base K2CO3 (solid) AnionExchange->Reaction Catalyst [Q+DM-] enters organic phase

Caption: Workflow of Phase-Transfer Catalysis.

Performance & Causality:

  • Yield: While direct yield data for DECD via this method is sparse in the initial search, a very similar synthesis of a cyclopropane dicarboxylate using PTC reports a high yield of 89%. [11]This strongly suggests the potential for significantly improved yields for DECD synthesis.

  • Primary Advantage: This method avoids the need for strong, moisture-sensitive bases like sodium ethoxide and the requirement for strictly anhydrous conditions. [12]The reaction conditions are generally milder, and the workup can be simpler.

  • Industrial Relevance: PTC is highly valued in industrial applications because it can increase yields, reduce cycle times, and eliminate hazardous or expensive reagents and solvents. [12][13]

Quantitative Performance Comparison

FeatureMethod 1: Classic Malonic EsterMethod 2: Two-Step via AllylmalonateMethod 3: Phase-Transfer Catalysis
Starting Materials Diethyl malonate, 1,3-dihalopropaneDiethyl allylmalonate, HBrDiethyl malonate, 1,3-dihalopropane
Key Reagents Sodium ethoxidePeroxide initiator, Sodium ethoxideK₂CO₃, Tetrabutylammonium bromide
Solvent Absolute EthanolOrganic Solvent, then EthanolDMF or other polar aprotic solvent
Typical Yield 25 - 55% [5][14][15]~50% (overall) [1][14]Potentially >80% (inferred) [11]
Key Advantages Well-established, one-pot procedureHigher yield, cleaner reactionMilder conditions, high yield, no anhydrous setup
Key Disadvantages Low yield, significant side-productsTwo separate synthetic stepsRequires specific catalyst, may need optimization

Detailed Experimental Protocols

Protocol 1: Classic Synthesis via Trimethylene Chlorobromide (Organic Syntheses Method)

This protocol is adapted from the trusted procedure published in Organic Syntheses. [5] Safety Precaution: This reaction must be conducted under strictly anhydrous conditions. All glassware should be oven-dried, and absolute ethanol must be used. Sodium metal is highly reactive.

  • Prepare Sodium Ethoxide: In a 5-L round-bottom flask fitted with an efficient reflux condenser and a drying tube, prepare a solution of sodium ethoxide by adding 138 g (6.0 g-atoms) of freshly cut sodium in small pieces to 2.5 L of absolute ethanol.

  • Combine Reactants: In a separate 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, mix 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of trimethylene chlorobromide.

  • Initiate Reaction: While stirring the malonate mixture vigorously, begin adding the sodium ethoxide solution. The reaction is exothermic. Maintain the temperature between 60-65°C, using external cooling if necessary.

  • Complete Addition: Once the initial exotherm subsides, add the remaining sodium ethoxide solution at a rate that maintains a gentle reflux. This addition typically takes 1-2 hours.

  • Reflux: After the addition is complete, heat the mixture at reflux using a steam bath until the solution is neutral to moist litmus paper (approximately 2-3 hours). Stirring must be continued to prevent bumping.

  • Workup - Solvent Removal: Distill the ethanol from the reaction mixture.

  • Workup - Extraction: Cool the residue and add 900 mL of cold water to dissolve the sodium halide salts. Separate the organic layer. Extract the aqueous layer with three 500-mL portions of ether.

  • Workup - Drying: Combine the organic layer and ether extracts, wash with a saturated salt solution, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution, remove the ether by distillation, and distill the residue under reduced pressure. Collect the fraction boiling at 91–96°C/4 mm Hg. The expected yield is 320–330 g (53–55%). [5]

Protocol 2: Phase-Transfer Catalysis (PTC) Synthesis

This is a representative protocol based on general PTC alkylation procedures. [11]

  • Combine Reagents: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add diethyl malonate (17 mmol), 1,3-dibromopropane (22 mmol), potassium carbonate (42 mmol), and tetrabutylammonium bromide (0.08 mmol).

  • Add Solvent: Add a suitable solvent, such as dimethylformamide (DMF), to the flask.

  • Reaction: Stir the mixture vigorously at room temperature for 16-24 hours, or until TLC/GC analysis indicates completion of the reaction. Gentle heating may be applied to increase the reaction rate if necessary.

  • Workup - Solvent Removal: Remove the solvent by rotary evaporation.

  • Workup - Extraction: To the residue, add water and extract three times with ethyl acetate (or another suitable organic solvent).

  • Workup - Washing: Combine the organic layers and wash with water and then brine to remove any remaining inorganic salts and DMF.

  • Workup - Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution, concentrate the solvent, and purify the resulting oil by vacuum distillation to obtain the final product.

Conclusion and Recommendations

The synthesis of this compound offers a classic case study in optimizing a chemical reaction by understanding and mitigating side reactions.

  • For Educational or Small-Scale Synthesis: The Classic Malonic Ester Synthesis remains a valuable method. Its well-documented procedure provides a robust example of cyclization chemistry, though one must be prepared for moderate yields and the need for careful purification. [5]* For High-Purity, Moderate-Scale Synthesis: The Two-Step Synthesis via Diethyl Allylmalonate is the superior choice when yield and purity are more critical than process time. By separating the intermediate formation from the cyclization, it largely eliminates the primary byproduct, resulting in a cleaner reaction and simpler purification. [1][14]* For Scalable and Efficient Production: The Phase-Transfer Catalysis (PTC) method represents the most promising route for industrial or large-scale laboratory applications. It offers the potential for the highest yields under milder, more operationally simple conditions, avoiding the hazards and stringent requirements of using metallic sodium and anhydrous solvents. [11][12] For drug development professionals, where process efficiency, scalability, and cost of goods are paramount, investing in the development and optimization of a PTC-based synthesis is highly recommended. The initial investment in catalyst selection and condition screening is likely to be offset by significantly improved yields and a more robust, safer manufacturing process.

References

  • ChemicalBook. (n.d.). This compound synthesis.
  • Mariella, R. P., & Raube, R. (n.d.). This compound. Organic Syntheses Procedure.
  • Walborsky, H. M. (1949). A New Synthesis of this compound. Journal of the American Chemical Society.
  • Google Patents. (n.d.). US6025519A - Process for preparing cyclobutane-1,2-dicarboxylic esters.
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound.
  • BenchChem. (n.d.). A Comparative Guide to Alternative Reagents for the Synthesis of Cyclobutane-Containing Molecules.
  • Heisig, G. B., & Stodola, F. H. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses Procedure.
  • Thermo Scientific Chemicals. (n.d.). This compound, 95%.
  • Google Patents. (n.d.). Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters.
  • Chegg.com. (2021, April 12). Solved: When diethylmalonate was treated with two equivalents of sodium ethoxide...
  • Dakenchem. (n.d.). The Crucial Role of this compound in Carboplatin.
  • Online Chemistry Notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids).
  • Fisher Scientific. (n.d.). This compound, 95%.
  • Cason, J., & Allen, C. F. (1949). The Preparation of Cyclobutanecarboxylic Acid.
  • Homework.Study.com. (n.d.). By starting with a dihalide, cyclic compounds can be prepared using the malonic ester synthesis...
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis.

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A Tale of Two Rings: A Comparative Guide to Diethyl 1,1-cyclobutanedicarboxylate and Diethyl 1,1-cyclopropanedicarboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the judicious selection of building blocks is paramount to the success of a synthetic campaign. Among the myriad of available synthons, strained carbocyclic systems offer a unique combination of conformational rigidity and latent reactivity that can be harnessed to construct complex molecular architectures. This guide provides an in-depth, comparative analysis of two such building blocks: diethyl 1,1-cyclobutanedicarboxylate and diethyl 1,1-cyclopropanedicarboxylate. We will delve into their synthesis, explore the profound impact of ring strain on their chemical behavior, and showcase their applications in the synthesis of high-value molecules, including pharmaceuticals.

At a Glance: Key Physicochemical and Synthetic Parameters

PropertyThis compoundDiethyl 1,1-cyclopropanedicarboxylate
CAS Number 3779-29-1[1][2]1559-02-0[3][4][5]
Molecular Formula C₁₀H₁₆O₄[1][2]C₉H₁₄O₄[4][6]
Molecular Weight 200.23 g/mol [1][2]186.21 g/mol [4][6]
Appearance Colorless Oil[1]Colorless Oil[4]
Boiling Point 104-105 °C @ 12 mmHg[1]94-96 °C @ 10 mmHg[7]
Key Synthetic Application Precursor to Carboplatin[8]Intermediate for Montelukast and Ketorolac[3]
Dominant Reactivity Ring retention, functional group manipulationRing-opening reactions with nucleophiles[3]

The Genesis of Strained Rings: A Synthetic Overview

The most common and well-established method for the synthesis of both this compound and diethyl 1,1-cyclopropanedicarboxylate is the malonic ester synthesis. This venerable reaction involves the dialkylation of diethyl malonate with an appropriate dihaloalkane.

Synthesis of this compound

The synthesis of the cyclobutane derivative is typically achieved by reacting diethyl malonate with 1,3-dihalopropane, such as 1,3-dibromopropane or 1-bromo-3-chloropropane, in the presence of a base like sodium ethoxide.[9]

G cluster_reactants Reactants cluster_reagents Reagents A Diethyl Malonate D Intramolecular SN2 Cyclization A->D B 1,3-Dihalopropane B->D C Sodium Ethoxide (Base) C->D Deprotonation E This compound D->E

A notable challenge in this synthesis is the potential for the formation of a dimeric byproduct, tetraethyl 1,1,5,5-pentanetetracarboxylate.[10] Careful control of reaction conditions, such as slow addition of the base and maintaining a moderate temperature, is crucial to favor the desired intramolecular cyclization. An alternative approach involves the peroxide-catalyzed addition of hydrogen bromide to diethyl allylmalonate, followed by intramolecular alkylation.[9]

Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

The construction of the more strained cyclopropane ring follows a similar strategy, employing a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane, as the electrophile.[11][12]

G cluster_reactants Reactants cluster_reagents Reagents A Diethyl Malonate D Intramolecular SN2 Cyclization A->D B 1,2-Dihaloethane B->D C Base (e.g., K2CO3, NaOEt) C->D Deprotonation E Diethyl 1,1-cyclopropanedicarboxylate D->E

The Thorpe-Ingold effect, or gem-dialkyl effect, plays a significant role in promoting these cyclization reactions.[13][14][15] The presence of the two ester groups on the same carbon atom compresses the bond angle between the reacting centers, thereby increasing the rate of the intramolecular cyclization.

The Decisive Factor: Ring Strain and its Influence on Reactivity

The fundamental difference in the chemical behavior of these two molecules lies in their inherent ring strain. Cyclopropane possesses a significantly higher ring strain (approximately 27.5 kcal/mol) compared to cyclobutane (approximately 26.5 kcal/mol).[16][17] This difference, though seemingly small, has profound consequences for their reactivity.

The C-C bonds in cyclopropane are significantly weaker and have more p-character than typical sp³-sp³ bonds, making the ring susceptible to cleavage. In contrast, the cyclobutane ring is more stable and generally remains intact under conditions that would lead to the opening of a cyclopropane ring.

G cluster_cyclopropane Cyclopropane Ring cluster_cyclobutane Cyclobutane Ring A High Ring Strain B Weak C-C Bonds A->B C Ring-Opening Reactions B->C D Lower Ring Strain E Stronger C-C Bonds D->E F Ring-Retaining Reactions E->F

Diethyl 1,1-cyclopropanedicarboxylate: A Spring-Loaded Synthon

The high ring strain of the cyclopropane ring in diethyl 1,1-cyclopropanedicarboxylate makes it an excellent electrophile, readily undergoing ring-opening reactions with a variety of nucleophiles.[3] This reactivity is a cornerstone of its synthetic utility.

Nucleophilic Ring-Opening: The presence of the two electron-withdrawing ester groups further activates the cyclopropane ring towards nucleophilic attack. Nucleophiles such as amines, thiols, and carbanions will attack one of the ring carbons, leading to cleavage of a C-C bond and the formation of a linear product. This "homo-Michael" addition is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

This compound: A Stable Scaffold

In stark contrast, the cyclobutane ring of this compound is significantly more robust. It does not readily undergo ring-opening reactions under typical nucleophilic conditions. Instead, its synthetic utility primarily lies in the manipulation of the ester functionalities while preserving the four-membered ring.

Functional Group Interconversion: The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be decarboxylated to yield cyclobutanecarboxylic acid.[9][18] These transformations provide access to a range of cyclobutane-containing building blocks.

Applications in Drug Development and Complex Molecule Synthesis

The distinct reactivity profiles of these two molecules have led to their use in the synthesis of a diverse array of complex targets, most notably in the pharmaceutical industry.

This compound in the Synthesis of Carboplatin

This compound is a crucial intermediate in the synthesis of Carboplatin, a second-generation platinum-based anticancer drug.[8] The synthesis involves the hydrolysis of the diester to 1,1-cyclobutanedicarboxylic acid, which then serves as a bidentate ligand to chelate a platinum(II) center. The cyclobutane moiety in Carboplatin is believed to play a role in the drug's pharmacokinetic and pharmacodynamic properties.

Diethyl 1,1-cyclopropanedicarboxylate in the Synthesis of Montelukast and Ketorolac

The ring-opening reactivity of diethyl 1,1-cyclopropanedicarboxylate is elegantly exploited in the synthesis of the anti-asthma drug Montelukast and the non-steroidal anti-inflammatory drug (NSAID) Ketorolac.[3] In these syntheses, the cyclopropane ring is opened by a nucleophile to introduce a key structural fragment of the final drug molecule.

Broader Synthetic Utility

Beyond these flagship examples, both molecules are valuable precursors for more complex structures:

  • This compound is a precursor for the synthesis of various spirocyclic compounds and other substituted cyclobutane derivatives.

  • Diethyl 1,1-cyclopropanedicarboxylate is used to construct bicyclic systems and as a starting material for the synthesis of various inhibitors and polymers through ring-opening polymerization.

Experimental Protocols

To provide a practical context for the discussed principles, the following are representative experimental procedures for key transformations of each molecule.

Protocol 1: Synthesis of this compound

This procedure is adapted from Organic Syntheses.[9]

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, combine diethyl malonate (3.0 moles) and 1-bromo-3-chloropropane (3.0 moles).

  • Prepare a solution of sodium ethoxide by dissolving sodium (6.0 g-atoms) in absolute ethanol (2.5 L).

  • Heat the mixture in the flask to 80°C and, with vigorous stirring, slowly add the sodium ethoxide solution from the addition funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture with stirring for an additional 45 minutes.

  • Remove the ethanol by distillation.

  • Cool the reaction mixture and add cold water (900 mL).

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 500 mL).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the ether by distillation.

  • Distill the residue under reduced pressure to obtain this compound (yield: 53-55%).

Protocol 2: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

This procedure is a general method based on literature precedents.[11][12]

Procedure:

  • To a solution of diethyl malonate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (2.2 eq) or sodium ethoxide (2.0 eq).

  • To this mixture, add 1,2-dibromoethane (1.1-1.5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by vacuum distillation to afford diethyl 1,1-cyclopropanedicarboxylate.

Conclusion: Choosing the Right Tool for the Job

This compound and diethyl 1,1-cyclopropanedicarboxylate are not merely homologs; they are distinct synthetic tools with divergent reactivity profiles, a direct consequence of their differing ring strain. The cyclobutane derivative offers a stable, four-membered carbocyclic scaffold, ideal for the construction of molecules where the ring integrity is to be maintained. In contrast, the cyclopropane derivative is a "spring-loaded" synthon, poised for ring-opening reactions that enable the rapid assembly of complex acyclic and heterocyclic systems.

For the researcher, scientist, and drug development professional, a thorough understanding of these differences is crucial for strategic synthetic planning. The choice between these two building blocks will be dictated by the desired final molecular architecture and the synthetic transformations envisioned. By appreciating the subtle yet profound influence of ring strain, the synthetic chemist can unlock the full potential of these versatile carbocyclic building blocks.

References

  • Wikipedia. (2023, December 2). Thorpe–Ingold effect.
  • FAQ. (n.d.). What are the applications of Diethyl 1,1-cyclopropanedicarboxylate in synthesis?
  • Kulkarni, S. A. (2021). Beyond Strain Release: Delocalization-Enabled Organic Reactivity. Accounts of Chemical Research, 54(17), 3346–3358. [Link]
  • Mariella, R. P., & Raube, R. (1953).
  • Levin, M. D., Kaszynski, P., & Michl, J. (2000). Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Organic Syntheses, 77, 249. [Link]
  • Chem. (n.d.). Thorpe-Ingold Effect Assisted Strained Ring Synthesis.
  • Ashenhurst, J. (2014, April 3). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
  • Cason, J., & Allen, C. F. H. (1949). 3-Chlorocyclobutanecarboxylic Acid. Organic Syntheses, 29, 23. [Link]
  • Pharmaffiliates. (n.d.). Diethyl cyclopropane-1,1-dicarboxylate.
  • ResearchGate. (2014, September). Thorpe-Ingold Effect and Its Application in Cyclizations in Organic Chemistry. Progress in Chemistry, 26(9), 1471-1491. [Link]
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  • Banerjee, N., Kumar, R., Manna, B., & Banerjee, P. (2023). Strain-Released Hydrogenation of Donor-Acceptor Cyclopropane and Cyclobutane via Electrochemical Site Selective Carbonyl Reduction. ChemRxiv. [Link]
  • Acevedo, O., & Jorgensen, W. L. (2004). Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect. Journal of the American Chemical Society, 126(44), 14392–14393. [Link]
  • Singh, R. K., & Danishefsky, S. (1977). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 57, 43. [Link]
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid.
  • Bach, R. D., & Schlegel, H. B. (1995). Ring strain in cyclopropane, cyclopropene, silacyclopropane, and silacyclopropene. Journal of the American Chemical Society, 117(20), 5537–5543. [Link]
  • ResearchGate. (2011, February 10). Advances in the Krapcho Decarboxylation. Journal of Chemical Research, 2011(2), 69-72. [Link]
  • ResearchGate. (2017, January). Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates. The Journal of Organic Chemistry, 82(4), 2055-2063. [Link]
  • Khan Academy. (n.d.). Stability of cycloalkanes.
  • Organic Chemistry Portal. (n.d.). Decarboxylation.
  • PubChem. (n.d.). Diethyl cyclopropane-1,1-dicarboxylate.
  • National Institute of Standards and Technology. (n.d.).
  • Kerr, M. A., & Harrington, P. E. (2000). Nucleophilic ring opening of cyclopropane hemimalonates using internal Brønsted acid activation. Tetrahedron Letters, 41(35), 6781–6785. [Link]
  • Kumar, A., & Kumar, V. (2012). Nucleophilic ring-opening reactions of trans-2-aroyl-3-aryl-cyclopropane-1,1-dicarboxylates with hydrazines. Organic & Biomolecular Chemistry, 10(1), 154–161. [Link]
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A Comparative Guide to the Efficacy of Leaving Groups in the Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of various leaving groups for the synthesis of Diethyl 1,1-cyclobutanedicarboxylate, a key intermediate in pharmaceutical manufacturing, notably for compounds like Carboplatin.[1] We will delve into the mechanistic principles, present comparative experimental data, and offer detailed protocols to assist researchers in making informed decisions for their synthetic strategies.

Theoretical Framework: The Intramolecular SN2 Cyclization

The synthesis of the cyclobutane ring in this compound is a classic example of the malonic ester synthesis, which culminates in an intramolecular nucleophilic substitution (SN2) reaction. The process can be summarized in three key steps:

  • Deprotonation: A base, typically sodium ethoxide (NaOEt), removes an acidic α-hydrogen from diethyl malonate to form a resonance-stabilized enolate. This enolate serves as the nucleophile.

  • First Alkylation: The enolate attacks a 1,3-disubstituted propane, where one of the substituents is a leaving group (X). This forms an intermediate, diethyl (3-halopropyl)malonate.

  • Cyclization: A second equivalent of base removes the remaining acidic α-hydrogen. The resulting enolate then undergoes an intramolecular SN2 attack, displacing the second leaving group (Y) to form the cyclobutane ring.

The efficiency of this final, ring-closing step is critically dependent on the nature of the leaving group. A good leaving group is a weak base that can stabilize the negative charge it acquires upon bond cleavage.[2]

cluster_0 Step 1 & 2: Alkylation cluster_1 Step 3: Intramolecular Cyclization Diethyl Malonate Diethyl Malonate Enolate_1 Enolate_1 Diethyl Malonate->Enolate_1 NaOEt Alkylated Intermediate Alkylated Intermediate Enolate_1->Alkylated Intermediate + CH2(X)CH2CH2(Y) Enolate_2 Enolate_2 Alkylated Intermediate->Enolate_2 NaOEt Transition State Transition State Enolate_2->Transition State Intramolecular SN2 Product This compound Transition State->Product - Y⁻

Caption: General mechanism for the synthesis of this compound.

Comparative Analysis of Leaving Groups

The choice of the 1,3-disubstituted propane precursor directly dictates the leaving group in the crucial cyclization step. The most common precursors are 1,3-dihalopropanes.

Halide Leaving Groups: A Reactivity Overview

The leaving group ability of halogens in SN2 reactions follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻ .[2] This is attributed to two main factors:

  • Basicity: Weaker bases are better leaving groups. I⁻ is the weakest base among the halides (conjugate acid HI is the strongest), making it the best leaving group.

  • Polarizability: Larger atoms like iodine have more diffuse electron clouds that are more easily distorted, which helps stabilize the forming negative charge in the transition state.[2]

Relative Reactivity of Halide Leaving Groups Iodide (I⁻) Iodide (I⁻) Bromide (Br⁻) Bromide (Br⁻) Iodide (I⁻)->Bromide (Br⁻) More Reactive Chloride (Cl⁻) Chloride (Cl⁻) Bromide (Br⁻)->Chloride (Cl⁻) More Reactive

Caption: Trend in leaving group efficacy for common halides.

Experimental Performance Comparison

The following table summarizes the performance of different leaving groups based on data from established literature, primarily Organic Syntheses.

Precursor ReagentLeaving Groups (X, Y)Typical YieldKey Considerations
1,3-DibromopropaneBr, Br53-55%[2][3]Benchmark Standard: The most widely documented and reliable method. Provides a good balance of reactivity and reagent stability.
1,3-DiiodopropaneI, IHigh (theoretically)Most Reactive: Expected to give faster reaction rates. However, the reagent is more expensive and less stable than its dibromo counterpart. May lead to more side reactions if not carefully controlled.[4]
1,3-ChlorobromopropaneBr, Cl53-55%[4]Cost-Effective: The initial alkylation displaces the better leaving group (Br⁻). The subsequent cyclization displaces Cl⁻. The comparable yield to dibromopropane suggests the intramolecular step is efficient under reflux conditions.
1,3-DichloropropaneCl, ClLower (expected)Least Reactive Halide: Requires more forcing conditions (higher temperatures, longer reaction times) which can lead to lower yields and more side-products, such as elimination.[2]
1,3-Propanediol DitosylateOTs, OTsHigh (theoretically)Excellent Leaving Group: Tosylate (OTs) is an excellent leaving group, comparable to iodide. This precursor is a viable, though often more expensive, alternative to dihalides.[1]

Expert Insight: While 1,3-diiodopropane is theoretically the most reactive, 1,3-dibromopropane offers the most practical and reproducible results for laboratory-scale synthesis, making it the preferred reagent. The use of 1,3-chlorobromopropane is an economically sound alternative that does not compromise yield.[2][4] A significant side reaction to consider is the intermolecular reaction between two molecules of the malonate enolate and one molecule of the dihalide, leading to tetraethyl 1,1,5,5-pentanetetracarboxylate.[1][3] This is generally minimized by the reaction conditions provided in standard procedures.

Validated Experimental Protocols

The following protocols are adapted from peer-reviewed Organic Syntheses procedures, ensuring reliability and reproducibility.

Protocol 1: Synthesis using 1,3-Dibromopropane (Benchmark)

This procedure is based on the well-established method for forming the cyclobutane ring from diethyl malonate and trimethylene bromide.[3]

Materials:

  • Diethyl malonate (1 mole, 160 g)

  • 1,3-Dibromopropane (1.05 moles, 212 g)

  • Sodium (2 gram-atoms, 46 g)

  • Absolute ethanol (800 mL)

  • Ether for extraction

  • Apparatus: 3-liter three-necked round-bottomed flask, mechanical stirrer, reflux condenser with a calcium chloride tube, dropping funnel.

Procedure:

  • Prepare Sodium Ethoxide: In a separate flask, carefully prepare a solution of sodium ethoxide by dissolving 46 g of sodium in 800 mL of absolute ethanol.

  • Initial Setup: To the 3-liter flask, add diethyl malonate (160 g) and 1,3-dibromopropane (212 g).

  • Reaction: Begin stirring the mixture. Add the sodium ethoxide solution dropwise via the dropping funnel. Maintain the reaction temperature at 60–65 °C; cooling may be required initially. The addition should take approximately 50-60 minutes.[3]

  • Reflux: After the addition is complete, heat the mixture on a steam bath for approximately 2 hours, or until a sample added to water is neutral to phenolphthalein.[2][3]

  • Work-up:

    • Add water to dissolve the precipitated sodium bromide.

    • Remove the ethanol by distillation.

    • Steam distill the mixture to separate the product from non-volatile side products. Collect approximately 4 liters of distillate.[2][3]

    • Separate the organic layer from the distillate and extract the aqueous layer with ether.

  • Purification: Combine the organic layer and ether extracts. Remove the ether by distillation. The crude ester is then purified by vacuum distillation to yield this compound. Expected Yield: 53-55% .[2]

Protocol 2: Synthesis using 1,3-Chlorobromopropane

This protocol demonstrates the use of a mixed halide precursor, which offers a cost-effective alternative without sacrificing yield.[4]

Materials:

  • Diethyl malonate (3.0 moles, 480 g)

  • 1,3-Chlorobromopropane (3.0 moles, 472 g)

  • Sodium (6.0 gram-atoms, 138 g)

  • Absolute ethanol (2.5 L)

  • Ether for extraction

  • Apparatus: 5-liter three-necked round-bottomed flask with a mechanical stirrer, reflux condenser, and an inlet for the base solution.

Procedure:

  • Prepare Sodium Ethoxide: Prepare a solution of sodium ethoxide by adding 138 g of sodium in small pieces to 2.5 L of absolute ethanol under a reflux condenser. Strictly anhydrous conditions are essential. [4]

  • Initial Setup: In the 5-liter reaction flask, mix diethyl malonate (480 g) and 1,3-chlorobromopropane (472 g).

  • Reaction: Heat the mixture to 80°C with vigorous stirring. Slowly add the sodium ethoxide solution at a rate that maintains a smooth reflux. The addition typically takes about 1.5 hours.[4]

  • Reflux: After the addition is complete, continue to reflux the mixture with stirring for an additional 45 minutes.[4]

  • Work-up:

    • Remove the ethanol by distillation.

    • Cool the reaction mixture and add 900 mL of cold water to dissolve the sodium halides.

    • Separate the organic layer and extract the aqueous layer with three 500-mL portions of ether.

    • Combine the organic layer and ether extracts, wash with a saturated salt solution, and dry over anhydrous sodium sulfate.[4]

  • Purification: Filter the solution, remove the ether by distillation, and distill the residue under vacuum. The product distills at 91–96°C/4 mm. Expected Yield: 53–55% .[4]

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Prepare NaOEt Solution p2 Charge Flask with Malonate & Dihalide r1 Add NaOEt Solution (Control Temperature) p2->r1 r2 Reflux for 2-3 hours r1->r2 w1 Quench & Distill Ethanol r2->w1 w2 Extract with Ether w1->w2 w3 Dry & Concentrate w2->w3 w4 Vacuum Distillation w3->w4 Final Product Final Product w4->Final Product

Caption: A generalized experimental workflow for the synthesis.

Conclusion and Recommendations

For the synthesis of this compound via the malonic ester route, the choice of leaving group presents a trade-off between reactivity, cost, and stability.

  • 1,3-Dibromopropane remains the gold standard, offering high, reproducible yields (53-55%) and a good balance of reactivity and cost. It is the recommended starting point for most applications.[2][3]

  • 1,3-Chlorobromopropane is an excellent, equally high-yielding alternative that may offer a cost advantage. The success of this method highlights the efficiency of intramolecular cyclization even when displacing a less reactive chloride leaving group.[4]

  • While reagents with superior leaving groups like 1,3-diiodopropane or 1,3-propanediol ditosylate are expected to react faster, they do not necessarily offer higher yields in established procedures and come with higher costs and potential stability issues. Their use may be justified in specialized applications requiring milder conditions or faster reaction times.

Ultimately, the selection should be guided by the specific requirements of the synthesis, including scale, budget, and available resources. For general laboratory synthesis, both 1,3-dibromopropane and 1,3-chlorobromopropane are proven to be highly effective.

References

  • Mariella, R. P., and Raube, R. (1953). This compound. Organic Syntheses, 33, 23. DOI: 10.15227/orgsyn.033.0023. [Link]
  • Conrad, M., and Guthzeit, M. (1884). Ueber die Einwirkung von Trimethylenbromid auf Malonsäureester, Acetessigester und Acetonylaceton. Berichte der deutschen chemischen Gesellschaft, 17(1), 1185-1189.
  • Master Organic Chemistry (2011). Common Blind Spot: Intramolecular Reactions. [Link]
  • Cason, J., and Allen, C. F. H. (1948). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses, 28, 34. DOI: 10.15227/orgsyn.028.0034. [Link]
  • Chemdad Co., Ltd.

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A Comparative Guide to the Structural Validation of Diethyl 1,1-cyclobutanedicarboxylate: A Multi-Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers and scientists, the synthesis of novel compounds or the scaling up of known entities necessitates a robust and multifaceted approach to structural validation. This guide provides an in-depth, experience-driven comparison of mass spectrometry with other key analytical techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—for the structural elucidation of Diethyl 1,1-cyclobutanedicarboxylate, a common building block in organic synthesis.

The Central Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is a powerful analytical technique that provides crucial information about the mass-to-charge ratio (m/z) of ions, thereby revealing the molecular weight and elemental composition of a compound.[1] In the context of this compound (C₁₀H₁₆O₄, Molecular Weight: 200.23 g/mol ), mass spectrometry serves as the first line of inquiry to confirm the successful synthesis of the target molecule.[2][3][4]

Experimental Workflow: A Self-Validating System

Our approach to validating the structure of this compound is designed to be a self-validating system, where each step provides a layer of confirmation.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation synthesis Synthesis of this compound purification Distillation/Chromatography synthesis->purification Crude Product ms Mass Spectrometry (MS) purification->ms Purified Sample nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir IR Spectroscopy purification->ir validation Data Interpretation & Final Structure Confirmation ms->validation Molecular Weight & Fragmentation nmr->validation Connectivity & Chemical Environment ir->validation Functional Groups

Caption: A comprehensive workflow for the synthesis and structural validation of this compound, emphasizing a multi-spectroscopic approach.

Interpreting the Mass Spectrum: More Than Just Molecular Weight

The electron ionization (EI) mass spectrum of this compound provides a molecular fingerprint rich with structural information. The molecular ion peak (M⁺) is expected at an m/z of 200, confirming the molecular weight.[2][3] However, the true power of EI-MS lies in its fragmentation pattern, which offers clues to the molecule's structure.[5][6]

Common fragmentation pathways for diethyl esters include the loss of an ethoxy group (-OC₂H₅) and McLafferty rearrangements.[5][7] For this compound, we can predict the following key fragments:

  • m/z 155: Loss of an ethoxy radical (•OC₂H₅, 45 Da) from the molecular ion, forming a stable acylium ion.

  • m/z 127: Subsequent loss of an ethylene molecule (C₂H₄, 28 Da) from the m/z 155 fragment via a McLafferty-type rearrangement.

  • m/z 100: A fragment corresponding to the cyclobutane ring with one carboxyl group and a rearranged hydrogen.

  • m/z 83: Loss of an ethoxycarbonyl group (•COOC₂H₅, 73 Da).

  • m/z 55: A fragment corresponding to the cyclobutyl cation.

fragmentation_pathway M [M]⁺˙ m/z 200 frag1 [M - OC₂H₅]⁺ m/z 155 M->frag1 - •OC₂H₅ frag3 [M - COOC₂H₅]⁺ m/z 83 M->frag3 - •COOC₂H₅ frag2 [M - OC₂H₅ - C₂H₄]⁺ m/z 127 frag1->frag2 - C₂H₄ frag4 [C₄H₇]⁺ m/z 55 frag3->frag4 - CO₂

Caption: Proposed electron ionization fragmentation pathway for this compound.

Comparative Analysis: A Triad of Spectroscopic Techniques

While mass spectrometry provides invaluable information on molecular weight and fragmentation, it is often insufficient for complete, unambiguous structure elucidation of small molecules.[1][8] To achieve this, we must turn to complementary techniques like NMR and IR spectroscopy.

Technique Information Provided Strengths for this Application Limitations for this Application
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms the molecular formula and provides structural clues through fragmentation.[1][2][3]Does not provide direct information on atom connectivity or functional group vibrations. Isomers can have similar fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the chemical environment, connectivity, and number of protons and carbons.Unambiguously determines the carbon-hydrogen framework and the connectivity of the ethyl and cyclobutane moieties.[9][10][11]Requires a larger sample amount compared to MS and can be less sensitive.
Infrared (IR) Spectroscopy Presence of specific functional groups.Confirms the presence of the ester carbonyl (C=O) and C-O bonds.[12][13]Provides limited information on the overall molecular structure and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[8][11] For this compound, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet for the ethyl groups, and two multiplets for the non-equivalent methylene protons of the cyclobutane ring.[9] The integration of these signals will confirm the ratio of protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. We expect to see signals for the carbonyl carbons, the quaternary carbon of the cyclobutane ring, the methylene carbons of the ethyl groups and the cyclobutane ring, and the methyl carbons of the ethyl groups.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.[12][13] For this compound, the IR spectrum will be characterized by:

  • A strong absorption band around 1730 cm⁻¹, indicative of the C=O stretch of the ester functional group.

  • C-O stretching vibrations in the region of 1300-1000 cm⁻¹.

  • C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons.

Experimental Protocols

Mass Spectrometry (Electron Ionization)
  • Sample Preparation: Dissolve a small amount of the purified this compound in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: Introduce the sample into a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Analysis: Acquire the mass spectrum over a range of m/z 40-300.

  • Data Interpretation: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with theoretical predictions and library spectra.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by Fourier transformation, phase correction, and baseline correction.

  • Data Interpretation: Assign the chemical shifts, multiplicities, and integrals of the signals to the corresponding protons and carbons in the proposed structure.[9]

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Instrumentation: Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.[12][13]

Conclusion

The structural validation of this compound is most reliably achieved through a synergistic application of mass spectrometry, NMR, and IR spectroscopy. While mass spectrometry provides a rapid and sensitive confirmation of the molecular weight and offers valuable structural insights through fragmentation analysis, it is the combination with the detailed connectivity information from NMR and the functional group confirmation from IR that provides an unassailable structural proof. This multi-technique approach embodies the principles of a self-validating system, ensuring the scientific integrity required in research, and drug development.

References

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Comparative study of cyclobutane vs cyclopentane dicarboxylic acid esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Cyclobutane and Cyclopentane Dicarboxylic Acid Esters for Advanced Research and Development

This guide provides a comprehensive comparative analysis of cyclobutane and cyclopentane dicarboxylic acid esters, designed for researchers, scientists, and professionals in drug development and materials science. We will delve into the fundamental structural differences, synthesis, physicochemical properties, and chemical reactivity of these two important classes of cyclic diesters, supported by experimental data and established protocols. Our focus is to elucidate the causal relationships between molecular structure and functional properties, providing a robust framework for compound selection and application.

Structural Analysis: The Decisive Role of Ring Strain

The fundamental differences in the chemical behavior of cyclobutane and cyclopentane derivatives originate from their distinct ring structures. The four-membered cyclobutane ring is significantly more strained than the five-membered cyclopentane ring, a factor that governs its stability, conformation, and reactivity.

Ring Strain: The total ring strain is a combination of angle strain (deviation from ideal sp³ bond angles of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds).

  • Cyclobutane: Possesses a high ring strain energy of approximately 26.3 kcal/mol.[1][2] If the ring were perfectly planar, the internal C-C-C angles would be 90°. To alleviate some of the resulting torsional strain, the ring puckers slightly, leading to actual bond angles of about 88°.[3] This significant deviation from the ideal 109.5° angle is the primary source of its instability.

  • Cyclopentane: Exhibits a much lower ring strain of about 7.4 kcal/mol.[1] The internal angles of a regular pentagon are 108°, very close to the ideal tetrahedral angle. However, a planar conformation would introduce considerable torsional strain. To minimize this, the ring adopts a non-planar, puckered "envelope" conformation, which has very little angle strain.[4]

This core difference in stored potential energy is the single most important predictor of the divergent chemical reactivity between the two systems. The high strain energy of cyclobutane provides a potent thermodynamic driving force for reactions that lead to ring-opening.[2][4]

G cluster_0 Structural Comparison CB Cyclobutane Ring ~88° Bond Angles High Torsional Strain Strain_CB High Ring Strain ~26.3 kcal/mol CB->Strain_CB leads to CP Cyclopentane Ring ~108° Bond Angles Low Torsional Strain Strain_CP Low Ring Strain ~7.4 kcal/mol CP->Strain_CP leads to

Caption: Fundamental differences in ring strain between cyclobutane and cyclopentane.

Synthesis Methodologies

The synthesis of these esters can be broadly categorized by the substitution pattern of the carboxyl groups (e.g., 1,1-, 1,2-, or 1,3-).

Synthesis of 1,1-Dicarboxylic Acid Esters

The most common and versatile method for synthesizing both diethyl 1,1-cyclobutanedicarboxylate and diethyl 1,1-cyclopentanedicarboxylate is the dialkylation of diethyl malonate.

Causality: This reaction relies on the acidity of the α-protons of diethyl malonate, which can be readily deprotonated by a strong base like sodium ethoxide to form a nucleophilic enolate. This enolate then undergoes two sequential SN2 reactions with an appropriate dihaloalkane. The choice of 1,3-dihalopropane yields the cyclobutane ring, while 1,4-dihalobutane yields the cyclopentane ring.

G start Diethyl Malonate + 1,n-Dihaloalkane step1 Base Addition (e.g., NaOEt in EtOH) start->step1 step2 Formation of Malonate Enolate step1->step2 step3 Intramolecular S-N-2 Cyclization step2->step3 end_cb This compound (using 1,3-dihalopropane) step3->end_cb end_cp Diethyl 1,1-Cyclopentanedicarboxylate (using 1,4-dihalobutane) step3->end_cp

Caption: General workflow for malonic ester synthesis of cyclic 1,1-diesters.

Experimental Protocol: Synthesis of this compound (Based on the procedure from Organic Syntheses)[5]

  • Preparation of Sodium Ethoxide: In a 5-L flask equipped with a reflux condenser, add 138 g (6.0 g-atoms) of sodium, cut into small pieces, to 2.5 L of absolute ethanol.

  • Reaction Setup: In a separate 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, mix 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of 1-bromo-3-chloropropane.

  • Reaction: Heat the malonate mixture to 80°C with vigorous stirring. Slowly add the sodium ethoxide solution over ~1.5 hours at a rate that maintains a smooth reflux.

  • Reflux and Workup: After the addition is complete, reflux the mixture for an additional 45 minutes. Distill off the ethanol. Cool the residue and add 900 mL of cold water.

  • Extraction: Separate the organic layer. Extract the aqueous layer with three 500-mL portions of ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the ether by distillation. Distill the residue under vacuum. The product, this compound, is collected at 91–96°C/4 mm Hg.

Synthesis of 1,2-Dicarboxylic Acid Esters

These isomers are often prepared via cycloaddition reactions or from elaboration of pre-existing cyclic precursors.

  • Cyclobutane-1,2-dicarboxylic Esters: A powerful method is the [2+2] cycloaddition between a ketene acetal and a fumaric or maleic ester, often catalyzed by a Lewis acid.[1][6] This method offers stereochemical control; for instance, a fumaric ester will yield the trans-substituted cyclobutane product.

  • Cyclopentane-1,2-dicarboxylic Esters: Synthetic routes are more varied and can involve multi-step sequences starting from acyclic precursors like pimelic acid or through ring-closing reactions.

Physicochemical and Spectroscopic Properties

The physical properties of these esters are influenced by their molecular weight and shape. The cyclopentane derivatives, having an additional CH₂ group, have slightly higher molecular weights and boiling points.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundDiethyl 1,1-cyclopentanedicarboxylate
CAS Number 3779-29-1[7]4167-77-5[8]
Molecular Formula C₁₀H₁₆O₄[9]C₁₁H₁₈O₄[8]
Molecular Weight 200.23 g/mol [9]214.26 g/mol [8]
Boiling Point 96-98 °C / 10 mmHg~245 °C (atm., predicted)
Density ~1.04 g/cm³~1.04 g/cm³
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of these esters.

  • Infrared (IR) Spectroscopy: Both classes of compounds will show a strong, characteristic absorption band for the C=O stretch of the ester functional group, typically in the range of 1730-1750 cm⁻¹. They will also display C-H stretching bands around 2850-3000 cm⁻¹ and C-O stretching bands in the 1100-1300 cm⁻¹ region. IR spectra are available in public databases.[6][8][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectra will show a characteristic quartet and triplet for the ethyl ester protons (-OCH₂CH₃). The chemical shifts and coupling patterns of the ring protons are diagnostic. Due to its puckered nature and higher symmetry, the cyclobutane ring protons often appear as complex multiplets.

    • ¹³C NMR: The carbonyl carbon (C=O) will appear far downfield (~170-175 ppm). The methylene carbon of the ethyl group (-OCH₂) will be around 60 ppm. The ring carbons will have distinct chemical shifts that can be used to differentiate isomers. For instance, the quaternary C1 carbon in the 1,1-diesters is readily identifiable. Full spectral data for various isomers can be accessed through databases like PubChem and ChemicalBook.[9][11][12][13][14]

Chemical Reactivity: A Tale of Two Rings

The disparity in ring strain is the primary driver of the differences in chemical reactivity.

Hydrolysis

Both ester types can be hydrolyzed to their corresponding dicarboxylic acids under acidic or basic conditions. The generally accepted mechanism is a bimolecular acyl-oxygen cleavage (BAC2 for basic conditions).[15] While direct comparative kinetic data is sparse in the readily available literature, it can be inferred that reactions involving a change in hybridization at the ring carbons (from sp³ to sp²) during the formation of a tetrahedral intermediate might proceed at different rates. However, since the ring itself is not opened during standard hydrolysis, the stability of the cyclobutane ring is often maintained.[15]

Polymerization Reactions

The most significant divergence in reactivity is observed in polymerization.

  • Cyclobutane Esters & Ring-Opening Polymerization (ROP): The high ring strain of the cyclobutane core makes its derivatives potential candidates for Ring-Opening Polymerization (ROP). The thermodynamic driving force for ROP is the relief of ring strain.[16] This is particularly pronounced for 3- and 4-membered rings. While ROP of cyclic esters is a well-established field, the polymerization of cyclobutane-containing monomers via C-C bond cleavage is an advanced area of research, often requiring specific catalysts (e.g., Palladium-based) and functionalized monomers to proceed.[17] The potential to form novel polyketones or other linear polymers from strained carbocycles makes this an exciting field.

  • Cyclopentane Esters & Polycondensation: The low ring strain of the cyclopentane ring means there is a negligible thermodynamic driving force for ROP.[16] Therefore, cyclopentane dicarboxylic acid esters (or their parent diacids) are primarily used as conventional monomers in step-growth polycondensation reactions with diols or diamines to produce polyesters and polyamides, respectively. In this context, the rigid cyclopentane ring acts as a non-reactive scaffold, imparting specific thermal and mechanical properties to the resulting polymer backbone.

G cluster_0 Cyclobutane Diester Reactivity cluster_1 Cyclopentane Diester Reactivity CB_Monomer Cyclobutane Dicarboxylic Ester (High Strain) ROP Ring-Opening Polymerization (ROP) (Catalyst/Initiator) CB_Monomer->ROP Strain Relief Driven Linear_Polymer Linear Polymer (e.g., Polyketone) ROP->Linear_Polymer CP_Monomer Cyclopentane Dicarboxylic Ester (Low Strain) Polycond Polycondensation (with Diol/Diamine) CP_Monomer->Polycond Conventional Step-Growth Polyester Polyester / Polyamide Polycond->Polyester

Caption: Contrasting polymerization pathways for cyclobutane and cyclopentane esters.

Applications

The distinct properties of these two families of esters lead to their application in different high-value sectors.

  • Cyclobutane Dicarboxylic Acid Esters:

    • Pharmaceutical Intermediates: Their unique, rigid, and strained structure makes them valuable building blocks in medicinal chemistry. For example, trans-cyclobutane-1,2-dicarboxylic esters are key intermediates in the synthesis of antiviral nucleoside analogues.[18]

    • Advanced Polymers: As discussed, they are monomers for novel polymers via ROP. Furthermore, the corresponding diacids are used to create polymers with unique properties like high thermal stability.

  • Cyclopentane Dicarboxylic Acid Esters:

    • Specialty Polyesters and Polyamides: The diacids and diesters are used as monomers to impart rigidity and improve the thermal properties (e.g., glass transition temperature) of polyesters and polyamides.[19]

    • Fine Chemicals and Ligands: The cyclopentane scaffold is found in various fine chemicals and agrochemicals. The corresponding diacids are also used as ligands in coordination chemistry to form metal-organic complexes.[19]

    • Lubricants: Certain long-chain diesters of cyclopentane dicarboxylic acids have been patented for use as synthetic lubricating oils.

Conclusion

The comparison between cyclobutane and cyclopentane dicarboxylic acid esters is a clear demonstration of structure-function relationships in organic chemistry.

  • Cyclobutane esters are defined by their high ring strain . This makes them kinetically reactive and thermodynamically primed for ring-opening reactions, positioning them as valuable intermediates for complex molecular architectures and advanced polymers via ROP.

  • Cyclopentane esters are characterized by their low ring strain and conformational stability . They serve as robust and rigid building blocks in traditional polycondensation reactions, where the cyclic core is retained to control the properties of the final material.

For the researcher and developer, the choice between these two scaffolds is a choice between a reactive, energy-rich building block (cyclobutane) and a stable, structure-directing one (cyclopentane). Understanding this fundamental dichotomy is key to leveraging their respective strengths in the design of next-generation pharmaceuticals, polymers, and specialty materials.

References

  • Wikipedia. Ring strain. [Link]
  • Quora. (2017). Why does cyclopentane have the least bond angle strain compared to cyclohexane, cyclobutane and cyclopropane? [Link]
  • PubChem - National Institutes of Health.
  • Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. [Link]
  • PubChem - National Institutes of Health.
  • PubChem - National Institutes of Health.
  • Chemistry LibreTexts. (2015). 4.2: Ring Strain and the Structure of Cycloalkanes. [Link]
  • Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. [Link]
  • University of Pretoria.
  • NIST WebBook.
  • NIST WebBook.
  • The Royal Society of Chemistry. Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. [Link]
  • University of Pretoria.
  • National Institutes of Health. Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. [Link]
  • SpectraBase. Cyclobutane-1,1-dicarboxylic acid diethyl ester - Optional[Near IR] - Spectrum. [Link]
  • SpectraBase. 4-Ethylidenecyclopentane-1,2-dicarboxylic acid diethyl ester - Optional[FTIR] - Spectrum. [Link]
  • ACS Publications. THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID. [Link]
  • MDPI. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. [Link]
  • ResearchGate. Cyclobutene Ring Opening Reactions. [Link]
  • SpectraBase. Cyclobutane-1,1-dicarboxylic acid diethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
  • SpectraBase. cis-1,2-CYCLOBUTANEDICARBOXYLIC ACID, DIETHYL ESTER - Optional[13C NMR] - Chemical Shifts. [Link]
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
  • ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. [Link]
  • PubMed. Comparison of the kinetics and mechanism of the papain-catalyzed hydrolysis of esters and thiono esters. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Referencing Spectral Data of Diethyl 1,1-cyclobutanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The integrity of spectral data underpins the principles of reproducibility and accuracy in scientific research. Discrepancies in reported spectral data, whether from instrumental variations, sample impurities, or database errors, can lead to significant setbacks in research and development, including the misidentification of compounds and the failure of synthetic protocols. Therefore, a meticulous cross-referencing of data from multiple reputable sources is not merely a suggestion but a mandatory step in robust scientific inquiry.

The Cross-Referencing Workflow: A Logic-Driven Approach

The process of cross-referencing spectral data is a systematic evaluation designed to build a consensus on the true spectral characteristics of a compound. This workflow involves fetching data from multiple independent databases, comparing key spectral features, and identifying any discrepancies that may warrant further experimental verification.

Cross_Referencing_Workflow cluster_0 Data Acquisition cluster_1 Data Comparison & Analysis cluster_2 Validation & Conclusion A Identify Compound: Diethyl 1,1-cyclobutanedicarboxylate B Query Databases: NIST, PubChem, SDBS A->B C Compare ¹H & ¹³C NMR Data: Chemical Shifts, Multiplicities B->C D Compare Mass Spectrometry Data: Molecular Ion, Fragmentation B->D E Compare IR Spectroscopy Data: Key Vibrational Frequencies B->E F Identify Consistencies & Discrepancies C->F D->F E->F G Consensus Data Profile F->G H Further Experimental Verification (if needed) F->H

Caption: A flowchart illustrating the systematic workflow for cross-referencing spectral data from multiple databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data Comparison

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Here, we compare the reported ¹H and ¹³C NMR data for this compound.

¹H NMR Spectral Data
DatabaseChemical Shift (δ) of -CH₂- (quartet)Chemical Shift (δ) of -CH₃ (triplet)Chemical Shift (δ) of cyclobutane-CH₂-
PubChem[2]Not explicitly detailedNot explicitly detailedNot explicitly detailed
ChemicalBook[3]Not explicitly detailedNot explicitly detailedNot explicitly detailed

Note: While the databases confirm the availability of ¹H NMR spectra, specific peak assignments are not always provided in a readily comparable format. Researchers should consult the actual spectra for detailed analysis.

¹³C NMR Spectral Data
DatabaseChemical Shift (δ) of C=OChemical Shift (δ) of Quaternary CChemical Shift (δ) of -O-CH₂-Chemical Shift (δ) of cyclobutane -CH₂-Chemical Shift (δ) of -CH₃
PubChem[2]Not explicitly detailedNot explicitly detailedNot explicitly detailedNot explicitly detailedNot explicitly detailed

Note: Similar to ¹H NMR, detailed peak assignments for ¹³C NMR are often best obtained by direct examination of the spectra provided by the databases.

Mass Spectrometry (MS) Data Comparison

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

DatabaseMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
NIST WebBook[4][5]200155, 127, 108, 99, 29
PubChem[2]200155, 127, 108, 99, 29
ChemicalBook[6]200Not explicitly detailed

The consistent reporting of the molecular ion at m/z 200 across these databases strongly supports the molecular formula of C₁₀H₁₆O₄.[2][4][5] The fragmentation pattern, where available, provides further structural confirmation.

Infrared (IR) Spectroscopy Data Comparison

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

DatabaseC=O Stretch (ester) [cm⁻¹]C-O Stretch [cm⁻¹]
PubChem[2]~1730Not explicitly detailed
ChemicalBook[7]Not explicitly detailedNot explicitly detailed

Note: The presence of a strong absorption band around 1730 cm⁻¹ is indicative of the ester carbonyl group. For a comprehensive comparison, examination of the full IR spectrum from each source is recommended.

Experimental Protocols

While the databases provide the resulting spectra, they often lack detailed experimental parameters. Below are generalized, best-practice protocols for acquiring the types of spectra discussed.

Protocol for Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 300-500 MHz NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio are typically used.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A longer relaxation delay (e.g., 2-5 seconds) and a significantly larger number of scans are required due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference.

Protocol for Acquiring Mass Spectra (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum that plots relative abundance against m/z.

Protocol for Acquiring IR Spectra (FTIR-ATR)
  • Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The cross-referencing of spectral data for this compound from the NIST Chemistry WebBook, PubChem, and ChemicalBook reveals a good consensus on the key spectral features, particularly for mass spectrometry. While detailed peak assignments for NMR and IR are not always tabulated in a standardized format across these platforms, the availability of the raw spectral data allows for direct comparison. This guide underscores the critical importance of not relying on a single source of information and provides a systematic approach for researchers to validate the spectral identity of their compounds, thereby ensuring the integrity and reliability of their scientific endeavors.

References

  • PubChem. This compound | C10H16O4 | CID 77410.
  • NIST.
  • NIST. This compound Mass Spectrum. NIST Chemistry WebBook. [Link]
  • NIST.
  • SpectraBase. Cyclobutane-1,1-dicarboxylic acid diethyl ester - Optional[MS (GC)] - Spectrum. [Link]
  • NIST. This compound. NIST Chemistry WebBook, SRD 69. [Link]
  • SpectraBase. Cyclobutane-1,1-dicarboxylic acid diethyl ester - Optional[Near IR] - Spectrum. [Link]
  • Organic Syntheses.
  • PubChem. diethyl (1R,2S)-cyclobutane-1,2-dicarboxylate | C10H16O4 | CID 642620.
  • Pharmaffiliates.

Sources

A Senior Application Scientist's Guide to Purity Assessment of Diethyl 1,1-cyclobutanedicarboxylate from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. Diethyl 1,1-cyclobutanedicarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds, including carboplatin, is no exception.[1][2] Sourcing this compound from different suppliers can introduce variability in purity, which can have significant downstream consequences. This guide provides an in-depth, objective comparison of methodologies to assess the purity of this compound, complete with supporting experimental data and protocols.

The choice of analytical techniques is paramount for a comprehensive purity assessment. A multi-pronged approach, leveraging the strengths of different analytical methods, provides the most robust and trustworthy data. We will explore the utility of Gas Chromatography (GC) for quantitative purity determination, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for molecular weight verification.

Experimental Design & Rationale

To illustrate the importance of a thorough purity assessment, we will analyze hypothetical batches of this compound from three fictional suppliers: Supplier A, Supplier B, and Supplier C. This comparative analysis will highlight potential variations in purity and impurity profiles.

Our experimental workflow is designed to be a self-validating system. Initial screening by Gas Chromatography provides a quantitative measure of the main component. Subsequently, ¹H and ¹³C NMR spectroscopy will confirm the structure of the principal compound and identify any organic impurities. Finally, Mass Spectrometry will verify the molecular weight of the target compound.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Workflow cluster_2 Data Analysis & Reporting Sample Receive Samples (Supplier A, B, C) Prep Prepare Samples for Analysis (Dilution in appropriate solvent) Sample->Prep GC Gas Chromatography (GC-FID) (Quantitative Purity) Prep->GC NMR NMR Spectroscopy (¹H and ¹³C) (Structural Confirmation & Impurity ID) Prep->NMR MS Mass Spectrometry (GC-MS) (Molecular Weight Verification) Prep->MS Analysis Data Interpretation and Comparison GC->Analysis NMR->Analysis MS->Analysis Report Generate Certificate of Analysis & Comparison Report Analysis->Report

Caption: Experimental workflow for the purity assessment of this compound.

Analytical Methodologies

Gas Chromatography (GC)

Gas-liquid chromatography is a powerful technique for separating and quantifying volatile compounds.[3] For this compound, GC with a Flame Ionization Detector (GC-FID) is an excellent choice for determining the percentage purity.

Experimental Protocol:

  • Instrument: Agilent 7890B GC system with FID.

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for unambiguous structure elucidation and the identification of impurities. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

Experimental Protocol:

  • Instrument: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR:

    • Acquire 16 scans.

    • Reference the solvent peak to 7.26 ppm.

  • ¹³C NMR:

    • Acquire 512 scans.

    • Reference the solvent peak to 77.16 ppm.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can help in identifying unknown impurities by their mass-to-charge ratio.[4][5] GC-MS combines the separation power of GC with the detection capabilities of MS.

Experimental Protocol:

  • Instrument: Thermo Scientific ISQ 7000 Single Quadrupole GC-MS System.

  • GC Conditions: Same as the GC-FID method.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 m/z.

    • Source Temperature: 230°C.

Comparative Purity Analysis

Below is a summary of the hypothetical analytical data for this compound from the three suppliers.

SupplierGC Purity (%)[6]¹H NMR¹³C NMRGC-MS
Supplier A 99.5Consistent with structureConsistent with structureM/Z = 200.23
Supplier B 97.8Consistent with structure, minor unidentified peaksConsistent with structure, minor unidentified peaksM/Z = 200.23, minor peaks at m/z 156 and 172
Supplier C 95.2Consistent with structure, significant peaks from residual solvent (ethanol) and diethyl malonateConsistent with structure, peaks corresponding to ethanol and diethyl malonateM/Z = 200.23, significant peaks for ethanol and diethyl malonate

Interpretation of Results

  • Supplier A: The material from Supplier A demonstrates high purity across all analytical techniques. The GC purity is excellent, and the NMR and MS data confirm the identity and integrity of the compound.

  • Supplier B: Supplier B's product shows good purity but contains minor, unidentified impurities. Further investigation would be required to characterize these impurities and assess their potential impact on downstream applications.

  • Supplier C: The sample from Supplier C has a lower purity, with significant amounts of residual starting materials and solvent from the synthesis process.[7][8] The presence of diethyl malonate and ethanol suggests an incomplete reaction or inadequate purification.

G cluster_A Supplier A cluster_B Supplier B cluster_C Supplier C A Purity: 99.5% Impurity Profile: Clean B Purity: 97.8% Impurity Profile: Minor Unknowns C Purity: 95.2% Impurity Profile: Residual Reactants

Sources

A Comparative Analysis of the Reactivity of Diethyl 1,1-cyclobutanedicarboxylate and Acyclic Malonic Esters

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, malonic esters are indispensable building blocks, prized for their versatility in forming carbon-carbon bonds. Among these, diethyl malonate is a flagship reagent. However, its cyclic counterpart, diethyl 1,1-cyclobutanedicarboxylate, presents a unique set of steric and conformational constraints that significantly influence its reactivity. This guide provides an in-depth comparison of the reactivity of this compound with its acyclic analogues, supported by experimental data and mechanistic insights to inform reaction design and optimization for researchers, scientists, and drug development professionals.

Introduction: Structural Nuances and Electronic Effects

The core difference between this compound and acyclic malonic esters like diethyl malonate lies in the disposition of the two ester groups. In this compound, the gem-dicarboxylate moiety is constrained by the four-membered ring. This fixed orientation has profound implications for the acidity of the α-proton (in mono-alkylated derivatives), the stability of the corresponding enolate, and the steric hindrance around the reactive center.

The Thorpe-Ingold effect, or gem-dimethyl effect, provides a valuable framework for understanding the reactivity of such systems.[1][2] This effect suggests that increasing steric bulk on a carbon atom favors ring closure and can influence bond angles and intramolecular reaction rates.[1][2] In the case of this compound, the cyclobutane ring can be considered a bulky substituent, influencing the reactivity at the central carbon.

Comparative Reactivity Analysis

The reactivity of malonic esters is primarily dictated by the ease of enolate formation and the subsequent nucleophilic attack on an electrophile.[3][4] The key reactions where the differences between this compound and other malonic esters become apparent are alkylation, hydrolysis, and decarboxylation.

Alkylation Reactions

Alkylation is a cornerstone of malonic ester synthesis, allowing for the introduction of various alkyl groups.[3][4] The reaction proceeds via an S\N2 mechanism, which is sensitive to steric hindrance.[5][6]

Key Observations:

  • Mono-alkylation: Diethyl malonate can be readily mono-alkylated.[7][8] However, a common challenge is the potential for dialkylation, where the mono-alkylated product is deprotonated and reacts with a second molecule of the alkyl halide.[3][9]

  • Intramolecular Alkylation: this compound is itself synthesized via an intramolecular alkylation of a malonic ester derivative with a dihalide, a reaction known as the Perkin alicyclic synthesis.[3] This highlights the utility of malonic esters in forming cyclic structures.

  • Further Alkylation of this compound: Due to the absence of α-hydrogens, this compound cannot be further alkylated at the central carbon. This is a key difference from mono-alkylated acyclic malonic esters.

The diagram below illustrates the general workflow for the synthesis of this compound.

G cluster_0 Synthesis of this compound Diethyl Malonate Diethyl Malonate Enolate Formation Enolate Formation Diethyl Malonate->Enolate Formation Deprotonation Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Enolate Formation 1,3-Dihalopropane 1,3-Dihalopropane Intramolecular SN2 Intramolecular SN2 1,3-Dihalopropane->Intramolecular SN2 Enolate Formation->Intramolecular SN2 Nucleophilic Attack This compound This compound Intramolecular SN2->this compound G cluster_1 Decarboxylation Mechanism Substituted Malonic Acid Substituted Malonic Acid Cyclic Transition State Cyclic Transition State Substituted Malonic Acid->Cyclic Transition State Heat Enol Intermediate Enol Intermediate Cyclic Transition State->Enol Intermediate CO2 CO2 Cyclic Transition State->CO2 Carboxylic Acid Carboxylic Acid Enol Intermediate->Carboxylic Acid Tautomerization

Caption: General mechanism for the decarboxylation of a substituted malonic acid.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between a compound with an active methylene group (like a malonic ester) and a carbonyl compound, typically catalyzed by a weak base. [10][11] Key Observations:

  • Diethyl Malonate: Diethyl malonate is a classic substrate for the Knoevenagel condensation, reacting with aldehydes and ketones to form α,β-unsaturated products. [10][11]* This compound: Due to the absence of α-hydrogens, this compound cannot participate as the active methylene component in a Knoevenagel condensation. This represents a significant limitation in its reactivity compared to diethyl malonate and its mono-alkylated derivatives.

Experimental Protocols

Synthesis of this compound

[12]

  • Preparation of Sodium Ethoxide: In a 5-L round-bottomed flask equipped with a reflux condenser, add 138 g (6.0 g atoms) of freshly cut sodium in small pieces to 2.5 L of absolute ethanol.

  • Reaction Setup: In a separate 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, mix 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of 1,3-dibromopropane.

  • Reaction: Heat the diethyl malonate mixture to 80°C and vigorously stir while slowly adding the sodium ethoxide solution. The addition rate should be controlled to maintain a smooth reflux.

  • Reflux: After the addition is complete (approximately 1.5 hours), continue to reflux the mixture with stirring for an additional 45 minutes.

  • Workup: Remove the ethanol by distillation. Cool the reaction mixture and add 900 ml of cold water. Separate the organic layer and extract the aqueous layer with three 500-ml portions of ether.

  • Purification: Combine the organic layer and ether extracts, wash with a saturated salt solution, and dry over anhydrous sodium sulfate. Filter the solution, remove the ether by distillation, and distill the residue under reduced pressure to obtain this compound.

Hydrolysis and Decarboxylation of this compound to Cyclobutanecarboxylic Acid

[12][13]

  • Hydrolysis: To a stirred solution of this compound (4.5 g, 22.5 mmol) in ethanol (20 ml), add 1N sodium hydroxide (22.5 mmol) dropwise. Stir the mixture at room temperature for 6 hours.

  • Isolation of the Diacid: Concentrate the reaction mixture and wash with diethyl ether. Separate the aqueous layer and acidify with 12N hydrochloric acid while maintaining the temperature below 10°C. Extract the aqueous layer with diethyl ether.

  • Decarboxylation: Dry the combined ether extracts over magnesium sulfate, filter, and evaporate the solvent. The resulting 1,1-cyclobutanedicarboxylic acid can be decarboxylated by heating to yield cyclobutanecarboxylic acid.

Conclusion

The reactivity of this compound is significantly influenced by its cyclic structure. While it undergoes hydrolysis and subsequent decarboxylation in a manner analogous to acyclic malonic esters, its inability to be further alkylated at the central carbon and its inertness as a substrate in Knoevenagel condensations are key differentiating factors. The steric hindrance imposed by the cyclobutane ring governs its synthetic utility, making it a valuable precursor for cyclobutane-containing molecules but limiting its application in reactions that require an active methylene group. Understanding these nuances is crucial for chemists to effectively harness the synthetic potential of this unique malonic ester derivative.

References

  • JoVE. (2025-05-22).
  • Wikipedia. Malonic ester synthesis. [Link]
  • PrepChem.com. Synthesis of (a) 1-Ethoxycarbonylcyclobutanecarboxylic Acid (2a). [Link]
  • Scribd.
  • Master Organic Chemistry. (2022-05-20).
  • Wikipedia. Thorpe–Ingold effect. [Link]
  • Journal of the Indian Chemical Society. (1975).
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A Senior Application Scientist's Guide to Synthetic Strategy: Trimethylene Chlorobromide vs. Dibromide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of C3 synthons, 1-bromo-3-chloropropane and 1,3-dibromopropane are workhorse reagents for constructing carbocyclic and heterocyclic systems. While structurally similar, the subtle difference in their halogen leaving groups imparts dramatically different reactivities, creating a strategic choice for the synthetic chemist. This guide provides an in-depth comparison of these two reagents, moving beyond catalog specifications to explore the mechanistic rationale and practical applications that govern their selection in complex synthetic routes.

Foundational Physicochemical & Reactivity Data

The choice between these reagents begins with an understanding of their fundamental properties and the core principles of nucleophilic substitution. Bromide is inherently a more effective leaving group than chloride. This is a cornerstone of physical organic chemistry, attributable to bromide's lower basicity (pKa of HBr ≈ -9 vs. HCl ≈ -7), greater polarizability, and the weaker carbon-bromine bond compared to the carbon-chlorine bond.[1][2]

G

Caption: Sₙ2 reaction pathway and leaving group stability.

This superior leaving group ability of bromide means that, under identical conditions, reactions at a C-Br bond are significantly faster than at a C-Cl bond.[1]

Property1-Bromo-3-chloropropane (Trimethylene Chlorobromide)1,3-Dibromopropane (Trimethylene Dibromide)Significance for Reactivity
CAS Number 109-70-6[3]109-64-8[4]Unique identifier for substance tracking.
Molecular Formula C₃H₆BrCl[5]C₃H₆Br₂[4]Indicates the elemental composition.
Molar Mass 157.44 g/mol [6]201.89 g/mol [4]Affects stoichiometry calculations.
Density ~1.59 g/mL[7]~1.989 g/mL[4]Important for reaction setup and phase separation.
Boiling Point 143-145 °C[7]167 °C[4]Influences choice of reaction solvent and purification by distillation.
Primary Leaving Group Bromide (Br⁻)Bromide (Br⁻)The more reactive site in both molecules.
Secondary Leaving Group Chloride (Cl⁻)Bromide (Br⁻)The key point of differentiation, offering orthogonal reactivity in the chlorobromide.
C-Br Bond Energy ~285 kJ/mol[1]~285 kJ/mol[1]Weaker bond, easier to break, faster reaction.
C-Cl Bond Energy ~339 kJ/mol[1]N/AStronger bond, harder to break, slower reaction.

Strategic Application in Cyclization Reactions

A primary use for these reagents is the formation of three- and four-membered rings via intramolecular dialkylation. The synthesis of cyclobutane derivatives from active methylene compounds like diethyl malonate is a classic example.[8]

Scenario 1: Using 1,3-Dibromopropane (Symmetrical, High Reactivity)

1,3-Dibromopropane is the reagent of choice for a direct, one-pot cyclization.[8] Both ends of the molecule are highly reactive, facilitating a rapid double alkylation. The primary challenge here is managing intermolecular polymerization, which can compete with the desired intramolecular cyclization. This is typically controlled by using high dilution conditions to favor the intramolecular pathway.

Scenario 2: Using 1-Bromo-3-chloropropane (Asymmetrical, Sequential Reactivity)

1-Bromo-3-chloropropane offers a more controlled, stepwise approach. The initial alkylation occurs exclusively at the more reactive C-Br bond. This forms a stable intermediate, (3-chloropropyl)malonic ester, which can be isolated and purified before the second, more demanding ring-closing step. To close the ring, the less reactive C-Cl bond must be displaced, often requiring stronger bases or higher temperatures.[8] This two-step process can lead to higher overall yields of the cyclized product by minimizing polymerization side reactions.

G

Caption: Comparative workflow for cyclobutane synthesis.

Synthesis of Nitrogen-Containing Heterocycles

In pharmaceutical and agrochemical development, the synthesis of nitrogen-containing heterocycles is paramount.[9] Both reagents serve as valuable three-carbon linkers.

  • 1,3-Dibromopropane: Ideal for creating symmetrically substituted heterocycles. For instance, reacting it with a primary amine (R-NH₂) can directly yield an N-substituted piperidine, though this often requires careful control to avoid the formation of quaternary ammonium salts or oligomers.

  • 1-Bromo-3-chloropropane: This reagent excels in the synthesis of unsymmetrical or complex heterocyclic systems. A primary amine or other nitrogen nucleophile will first displace the bromide. The resulting intermediate, containing a secondary amine and a terminal alkyl chloride, is a versatile building block. The chloride can then be displaced by a different nucleophile, or the amine can be further functionalized before cyclization. This differential reactivity is crucial for building molecular complexity in a controlled manner.[10]

Grignard Reagent Formation: A Key Distinction

The most significant strategic difference between the two reagents lies in their application in organometallic chemistry, specifically the formation of Grignard reagents.

  • 1,3-Dibromopropane: Attempting to form a Grignard reagent from 1,3-dibromopropane is problematic. The initial formation of BrMg(CH₂)₃Br is often followed by rapid intramolecular Wurtz-type coupling or elimination, leading primarily to the formation of cyclopropane.[4] Generating a stable mono-Grignard reagent is challenging and inefficient.

  • 1-Bromo-3-chloropropane: The substantial difference in reactivity between the C-Br and C-Cl bonds allows for the highly selective formation of the Grignard reagent at the carbon bearing the bromine.[11] The reaction of 1-bromo-3-chloropropane with magnesium in an ether solvent cleanly produces 3-chloropropylmagnesium bromide (Cl(CH₂)₃MgBr). This provides a bifunctional reagent possessing a nucleophilic Grignard carbon and an electrophilic carbon attached to chlorine, which can be used in subsequent, distinct reaction steps.

G

Caption: Selective Grignard reagent formation.

Safety and Practical Considerations

  • Toxicology: Both compounds are hazardous and should be handled with appropriate engineering controls and personal protective equipment. They are expected to have similar toxicity profiles.[12] Notably, the International Agency for Cancer Research (IARC) has classified 1-bromo-3-chloropropane as "possibly carcinogenic to humans" (Group 2B).[12]

  • Cost & Availability: Both reagents are commercially available from major suppliers. Pricing can fluctuate, but historically, 1,3-dibromopropane is often slightly less expensive on a molar basis due to a simpler manufacturing process. However, for syntheses where selectivity and yield are paramount, the potential for a more efficient route with 1-bromo-3-chloropropane can easily offset any initial cost difference.

Conclusion and Strategic Recommendations

The choice between trimethylene chlorobromide and dibromide is a classic example of strategic synthetic planning.

  • Choose 1,3-Dibromopropane for:

    • Rapid, one-pot symmetrical cyclizations where high dilution can effectively mitigate polymerization.

    • Symmetrical dialkylation of substrates where both electrophilic sites are intended to react concurrently.

    • Applications where maximizing raw reactivity is the primary goal and cost is a major driver.

  • Choose 1-Bromo-3-chloropropane for:

    • Stepwise or sequential reactions that leverage the differential reactivity of the C-Br and C-Cl bonds.

    • Synthesis of unsymmetrical products where one terminus of the propyl chain needs to react before the other.

    • Formation of the 3-chloropropyl Grignard reagent , a uniquely versatile intermediate for multi-step syntheses.

    • Complex syntheses where minimizing side products like polymers is critical to achieving a high overall yield, justifying a potentially more complex, multi-step procedure.

By understanding the fundamental principles of leaving group ability and applying them to these versatile C3 synthons, researchers can design more efficient, controlled, and effective synthetic routes.

Appendix: Representative Experimental Protocol

Synthesis of Diethyl 1,1-cyclobutanedicarboxylate using 1,3-Dibromopropane[8]

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).

  • Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Slowly add diethyl malonate (1.0 eq) via the dropping funnel with vigorous stirring. Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the sodiomalonic ester enolate.

  • Alkylation: Dilute the reaction mixture with additional absolute ethanol to achieve high dilution conditions. Heat the solution to a gentle reflux. Add a solution of 1,3-dibromopropane (1.05 eq) in absolute ethanol dropwise over several hours. The slow addition is critical to favor intramolecular cyclization over intermolecular polymerization.

  • Reaction Completion: After the addition is complete, maintain the reflux for an additional 2-4 hours, monitoring the reaction by TLC or GC-MS until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue to dissolve the sodium bromide byproduct. Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. The crude product is then purified by vacuum distillation to yield this compound as a colorless oil.

References

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Verifying the Boiling Point of Diethyl 1,1-cyclobutanedicarboxylate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical development and chemical synthesis, the accurate determination of physical constants is not merely an academic exercise; it is a cornerstone of process safety, efficiency, and regulatory compliance. The boiling point of a substance, in particular, is a critical parameter that dictates purification strategies, reaction conditions, and safety protocols. This guide provides an in-depth analysis and experimental framework for verifying the boiling point of Diethyl 1,1-cyclobutanedicarboxylate (CAS No. 3779-29-1), a key intermediate in the synthesis of various pharmaceutical compounds.

The literature presents a range of boiling points for this compound at various pressures, highlighting the necessity for empirical verification within your specific laboratory setting. This guide will equip you with the knowledge to navigate these discrepancies and ensure the integrity of your processes.

The Critical Role of Accurate Boiling Point Determination

In the realm of drug development, the synthesis of active pharmaceutical ingredients (APIs) often involves multi-step processes where intermediates like this compound must be purified to exacting standards. Distillation is a primary method for such purification, and its efficacy is directly tied to an accurate knowledge of the compound's boiling point at a given pressure. An incorrect boiling point can lead to:

  • Inefficient Purification: Setting the wrong distillation parameters can result in poor separation from impurities, leading to lower yields and the need for additional, costly purification steps.

  • Thermal Degradation: Many organic molecules are sensitive to high temperatures. Applying excessive heat based on an inaccurate, higher-than-actual boiling point can lead to decomposition of the target molecule, reducing yield and generating potentially hazardous byproducts.

  • Safety Hazards: Inaccurate temperature and pressure parameters during distillation can create unsafe operating conditions, potentially leading to uncontrolled boiling or pressure buildup in the apparatus.

Given these considerations, a rigorous, in-house verification of the boiling point is not just recommended; it is an essential component of robust process development and quality control.

Comparative Analysis of Reported Boiling Points

A review of commercially available data and scientific literature reveals a notable variance in the reported boiling point of this compound under reduced pressure. This variability can stem from differences in measurement techniques, equipment calibration, and the purity of the sample tested.

Boiling Point (°C)Pressure (mmHg)Source
226760 (Atmospheric)Apollo Scientific[1]
104-10512Chemdad Co.[2], ChemicalBook[3], Sigma-Aldrich
104.612Organic Syntheses Procedure[4]
96-988Thermo Fisher Scientific[5]
85.23.5Organic Syntheses Procedure[4]
60.00.5Organic Syntheses Procedure[4]
96-98Not SpecifiedFisher Scientific[6]
96Not Specifiedabcr Gute Chemie

This data underscores the critical need for a standardized, reliable method for boiling point determination in a laboratory setting.

Experimental Protocol for Boiling Point Verification Under Reduced Pressure

The following protocol describes a robust method for determining the boiling point of a liquid at reduced pressure, a technique essential for compounds that decompose at their atmospheric boiling point or have very high boiling points.

Core Principles

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. By reducing the pressure of the gas above the liquid, the boiling point is lowered. This relationship is fundamentally described by the Clausius-Clapeyron equation, which relates vapor pressure, temperature, and the enthalpy of vaporization.

Experimental Workflow

The following diagram illustrates the key steps involved in the experimental verification of the boiling point.

BoilingPointVerification cluster_setup Apparatus Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis A Assemble Distillation Apparatus B Connect to Vacuum Source & Manometer A->B C Add Sample & Boiling Chips B->C D Evacuate the System to Target Pressure C->D E Heat the Sample Gently D->E F Record Temperature at First Sustained Condensation E->F G Record Pressure from Manometer F->G H Repeat at Different Pressures G->H I Compare with Literature Values H->I

Caption: Workflow for experimental boiling point verification under reduced pressure.

Step-by-Step Methodology
  • Apparatus Assembly:

    • Assemble a simple distillation apparatus consisting of a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

    • The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid.

    • Use high-vacuum grease on all ground-glass joints to ensure a good seal.

  • Sample Preparation and Loading:

    • Add a small volume of this compound to the round-bottom flask.

    • Add a few boiling chips or a magnetic stir bar to ensure smooth boiling and prevent bumping.

  • Vacuum Application and Measurement:

    • Connect the apparatus to a vacuum pump via a vacuum trap.

    • Incorporate a manometer into the system between the trap and the distillation apparatus to accurately measure the pressure.

    • Slowly and carefully evacuate the system to the desired pressure.

  • Heating and Observation:

    • Begin to gently heat the sample in the round-bottom flask using a heating mantle.

    • Observe the liquid carefully. The boiling point is reached when a steady stream of condensate is observed on the thermometer bulb and dripping into the condenser.

    • Record the temperature at which this steady state is achieved. This is the boiling point at the pressure measured by the manometer.

  • Data Collection and Comparison:

    • Repeat the measurement at several different pressures to obtain a boiling point curve.

    • Compare your experimentally determined boiling points with the literature values presented in the table above.

Interpreting the Results and Ensuring Trustworthiness

Discrepancies between your experimental data and literature values can arise from several factors:

  • Purity of the Sample: The presence of impurities will affect the boiling point. It is advisable to use a sample of known high purity, confirmed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Accuracy of Pressure Measurement: The manometer must be properly calibrated to ensure accurate pressure readings.

  • Thermometer Calibration: The accuracy of the thermometer should be verified against a known standard.

By systematically addressing these potential sources of error, you can have a high degree of confidence in your experimentally determined boiling point.

Conclusion

For the practicing researcher and drug development professional, the precise determination of the physical properties of key intermediates like this compound is paramount. While literature values provide a useful starting point, this guide has demonstrated the importance of and provided a robust methodology for the experimental verification of boiling points at various pressures. By integrating this practice into your workflow, you enhance the safety, efficiency, and reliability of your chemical processes.

References

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A Comparative Guide to Purity Assessment of Diethyl 1,1-cyclobutanedicarboxylate: Refractive Index vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical development and organic synthesis, the purity of intermediates like Diethyl 1,1-cyclobutanedicarboxylate is not merely a quality metric; it is a critical determinant of reaction yield, downstream processing efficiency, and the safety profile of the final active pharmaceutical ingredient. This guide provides an in-depth comparison of two common methods for purity assessment: the classic, rapid technique of refractive index (RI) measurement and the highly specific, quantitative method of Gas Chromatography (GC). We will explore the underlying principles, provide actionable experimental protocols, and offer a clear, data-driven comparison to guide your analytical strategy.

The Principle of Refractive Index as a Purity Metric

The refractive index is a fundamental physical property of a substance, representing the ratio of the speed of light in a vacuum to its speed within that substance.[1][2] This property is intrinsically linked to the density and polarizability of the medium.[1] For a pure liquid like this compound, the refractive index is a constant under specified conditions of temperature and wavelength.

Causality Behind the Method: The core premise is that the presence of impurities—be they unreacted starting materials, solvents, or side-products—will alter the bulk physical properties of the liquid. This alteration changes the speed at which light propagates through the sample, resulting in a deviation of the measured refractive index from the established value for the pure compound. Therefore, the magnitude of this deviation can serve as a rapid, albeit non-specific, indicator of impurity.[3][4] It is a powerful tool for quick quality control checks where the identity of potential impurities is known and their effect on the refractive index is predictable.

The accepted refractive index for this compound is typically reported in the range of 1.433 to 1.439 at 20°C using the sodium D-line (589.3 nm).[5][6]

Alternative Method: Purity by Gas Chromatography (GC)

Gas Chromatography is a premier separatory technique that provides a much more detailed and quantitative assessment of purity. It is the method of choice for resolving and quantifying volatile and semi-volatile compounds within a mixture.

Causality Behind the Method: In GC, a sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the sample's components between the mobile gas phase and the stationary phase. Each component elutes from the column at a characteristic retention time, is detected, and is represented as a peak in a chromatogram. The purity is determined by calculating the area percentage of the main compound's peak relative to the total area of all peaks. This method directly visualizes and quantifies individual impurities, offering superior specificity compared to a bulk property measurement like refractive index.[7]

Experimental Protocols: A Self-Validating Approach

Trustworthy data begins with robust and validated protocols. The following methodologies are designed to be self-validating through systematic calibration and verification steps.

Protocol 1: Purity Estimation via Refractive Index

This protocol details the measurement using a standard Abbe refractometer, a common instrument in synthetic chemistry labs.

Methodology:

  • Instrument Preparation & Calibration:

    • Turn on the refractometer and the circulating water bath set to a constant temperature, typically 20.0°C ± 0.1°C. Allow the instrument's prisms to equilibrate for at least 15 minutes.

    • Validation Step: Calibrate the instrument using a certified standard. Place a few drops of distilled water onto the lower prism. Close the prisms and observe the borderline. Adjust the instrument to read the known refractive index of water at the measurement temperature (e.g., 1.3330 at 20°C). If adjustment is not possible, note the deviation and apply it as a correction factor.

  • Sample Measurement:

    • Clean the prisms thoroughly with ethanol or acetone and a soft, lint-free tissue. Allow the solvent to evaporate completely.

    • Apply 2-3 drops of the this compound sample onto the center of the lower prism.

    • Immediately close the prisms to allow the sample to spread into a thin film and to minimize evaporation.

    • Allow 1-2 minutes for the sample to reach thermal equilibrium with the prisms.

    • Looking through the eyepiece, adjust the coarse and fine control knobs until the borderline between the light and dark fields is sharp and centered on the crosshairs.

    • If color fringing (chromatic aberration) is observed, adjust the compensator dial until a sharp, black-and-white borderline is achieved.

    • Read the refractive index value from the scale to four decimal places.

  • Post-Measurement:

    • Record the refractive index and the temperature.

    • Thoroughly clean the prisms with an appropriate solvent.

    • Perform at least three independent measurements and report the average value.

Diagram: Refractive Index Measurement Workflow

G cluster_prep Preparation cluster_measure Measurement cluster_post Post-Analysis P1 Set Temperature (20°C) P2 Equilibrate Instrument P1->P2 P3 Calibrate with Standard (e.g., Distilled Water) P2->P3 M1 Clean Prisms P3->M1 M2 Apply Sample M1->M2 M3 Allow Thermal Equilibrium M2->M3 M4 Adjust Optics & Read Value M3->M4 A1 Record Value & Temp. M4->A1 A2 Clean Prisms A1->A2 A3 Repeat for n=3 A2->A3

Caption: Workflow for Refractive Index Measurement.

Protocol 2: Quantitative Purity Analysis by Gas Chromatography (GC)

This protocol outlines a general procedure for the GC analysis of an ester sample. Specific parameters may need optimization.

Methodology:

  • Sample and Standard Preparation:

    • Prepare a stock solution of the this compound sample by accurately weighing approximately 100 mg of the sample into a 10 mL volumetric flask and diluting to volume with a suitable solvent (e.g., ethyl acetate). This creates a ~10 mg/mL solution.

    • Validation Step: For accurate quantification, prepare an external standard of high-purity this compound at a similar concentration.

  • Instrument Setup & Conditioning:

    • Column: Use a mid-polarity capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Temperatures: Set the injector port to 250°C and the Flame Ionization Detector (FID) to 270°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/minute to 220°C, and hold for 5 minutes.

    • Carrier Gas: Use Helium or Hydrogen with a constant flow rate (e.g., 1 mL/min).

    • Validation Step: Before running samples, perform a blank injection (solvent only) to ensure the system is free from contaminants.

  • Analysis:

    • Inject 1 µL of the prepared sample solution into the GC.

    • Start the data acquisition.

    • After the run is complete, integrate all peaks in the resulting chromatogram.

  • Data Processing:

    • Identify the peak corresponding to this compound based on its retention time (verified by injecting the standard).

    • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Diagram: Gas Chromatography Analysis Workflow

G cluster_prep Preparation cluster_setup Instrument Setup cluster_analysis Analysis & Data Processing P1 Prepare Sample Solution (~10 mg/mL in Solvent) P2 Prepare Standard Solution P1->P2 S1 Install Column & Set Temps (Inlet, Oven, Detector) P2->S1 S2 Set Gas Flows S1->S2 S3 Run Solvent Blank S2->S3 A1 Inject Sample (1 µL) S3->A1 A2 Acquire Chromatogram A1->A2 A3 Integrate All Peaks A2->A3 A4 Calculate Area % Purity A3->A4

Caption: Workflow for Gas Chromatography Purity Analysis.

Comparative Data Summary

The choice between refractive index and gas chromatography depends on the specific analytical need, balancing the requirement for speed and simplicity against the need for specificity and quantitative accuracy.

FeatureRefractive Index (RI)Gas Chromatography (GC-FID)
Principle Measures a bulk physical property (refraction of light).[1]Physically separates mixture components based on volatility/polarity.
Specificity Low. Non-specific. Cannot distinguish between different impurities. A mixture could fortuitously have the same RI as the pure compound.High. Specific. Resolves individual impurities and provides their retention times for potential identification.
Information Provided A single numerical value.A detailed chromatogram showing the number and relative abundance of all volatile components.
Quantitative Accuracy Semi-Quantitative. Provides an estimate of overall purity. Less accurate for complex mixtures.High. Highly accurate and precise for quantification, especially with proper standards.
Sensitivity Low. Insensitive to impurities present at low concentrations (<1-2%).High. Can detect impurities at levels well below 0.1%, depending on the detector and method.
Speed of Analysis Very Fast (< 5 minutes per sample).Moderate (15-30 minutes per sample run).
Ease of Use High. Simple instrumentation and procedure.Moderate to High. Requires more extensive training for operation, method development, and data interpretation.
Instrument Cost Low. High.
Ideal Application Rapid identity check, reaction monitoring, quick QC for known, simple impurity profiles.Definitive purity determination, quality control release testing, impurity profiling, method validation.[8]

Conclusion for the Practicing Scientist

Refractive index measurement is a valuable and cost-effective tool for the rapid assessment of this compound, particularly for in-process checks where speed is paramount and the impurity profile is well understood. Its strength lies in its ability to quickly flag significant deviations from the expected purity.

However, for definitive purity assessment, regulatory submissions, and situations involving unknown or multiple impurities, Gas Chromatography is the authoritative method. It provides the specificity, sensitivity, and quantitative accuracy required to ensure the product meets stringent quality standards. The two methods are not mutually exclusive; rather, they are complementary. A typical workflow may involve using refractive index for rapid screening of multiple fractions or reaction time points, followed by a comprehensive GC analysis of the final, pooled product. This integrated approach leverages the speed of RI and the power of GC, enabling an efficient and rigorous quality control strategy.

References

  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • ASTM International. (2019). Standard Test Method for Refractive Index of Viscous Materials (ASTM D1747-99(2019)).
  • Petrolube. (n.d.). ASTM D1747: Refractive Index of Viscous Material @ 20°C or 25°C.
  • ASTM International. (n.d.). Standard Test Method for Index of Refraction of Transparent Organic Plastics (ASTM D542-14).
  • ASTM International. (2021). Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids (ASTM D1218-21).
  • ANSI Webstore. (n.d.). ASTM D1218-12(2016) - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
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  • Organic Syntheses. (n.d.). This compound.
  • University of Toronto Scarborough. (n.d.). Refractive Index Theory. Chemistry Online.
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  • Science Forums. (2014, April 4). Gas Chromatography vs refractive index results?.
  • Doc Brown's Chemistry. (n.d.). Qualitative tests for carboxylic acids, esters, amides, acid/acyl chloride.
  • Cleanchem. (n.d.). This compound.
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  • Mettler Toledo. (n.d.). Refractive Index: All You Need to Know.
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  • Grammatico, S., et al. (2023). Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines. MDPI.
  • Quora. (2017, August 15). What are the modifications to improve the purity of ester?.
  • Study.com. (n.d.). How can the refractive index (RI) be used to help identify the purity of your distillate fractions?.
  • Organic Syntheses. (n.d.). 3-chlorocyclobutanecarboxylic acid.
  • Nawar, W. W., & de Man, J. M. (2016). Comparative analysis of eight esterification methods in the quantitative determination of vegetable oil fatty acid methyl esters (FAME). ResearchGate.
  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid.

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A Guide to Confirming the Absence of Starting Materials in Final Drug Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the absolute purity of a final active pharmaceutical ingredient (API) is not merely a quality control checkpoint; it is a foundational pillar of patient safety and drug efficacy. Unreacted starting materials, even at trace levels, represent a significant risk, potentially altering the product's therapeutic effect, stability, and safety profile.[1][2] This guide provides an in-depth comparison of analytical strategies and methodologies designed to rigorously confirm the absence of these critical process-related impurities, grounded in regulatory expectations and field-proven expertise.

The presence of any component in a new drug substance that is not the intended chemical entity is defined as an impurity.[3][4] Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines to control these impurities.[5][6][7] Specifically, the ICH Q3A(R2) guideline provides a framework for qualifying and controlling impurities in new drug substances, setting thresholds that dictate when an impurity must be reported, identified, and qualified based on safety data.[3][8][9]

The Analytical Imperative: Challenges in Detection

Confirming the complete consumption or removal of starting materials is a complex analytical challenge. These residual components are often present at trace levels, demanding methods with high sensitivity and specificity.[10][11] The challenge is compounded by several factors:

  • Complex Matrices: The final drug product is a complex mixture, and the API or excipients can interfere with the detection of trace-level starting materials.[10]

  • Structural Similarity: In some synthetic routes, starting materials may be structurally similar to the API or other intermediates, making chromatographic separation difficult.[12]

  • Co-elution: A common issue in chromatography where a starting material and another component elute at the same time, masking the presence of the impurity.[12][13]

A robust control strategy, therefore, requires not just a single analytical test but a comprehensive, multi-faceted approach to ensure that the manufacturing process consistently produces a final product of the required purity.[14]

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is a critical decision driven by the chemical properties of the starting material and the API, as well as the required level of sensitivity. No single method is universally superior; instead, a combination of orthogonal techniques provides the highest level of assurance.[15][16]

Technique Principle Primary Use Case Strengths Limitations
HPLC-UV Separates compounds based on polarity; detection via UV absorbance.Quantitative analysis of known, UV-active starting materials.Robust, reproducible, widely available, excellent for quantitation.[16][17]Requires chromophore; potential for co-elution; lower specificity than MS.[18]
GC-FID/MS Separates volatile compounds based on boiling point; detection by Flame Ionization (FID) or Mass Spectrometry (MS).Analysis of volatile starting materials and residual solvents.[17][19]High sensitivity for volatile compounds; GC-MS provides structural information.[19][20]Limited to thermally stable and volatile analytes.[21]
LC-MS Combines HPLC separation with mass spectrometry detection.Identification and quantitation of trace-level impurities; confirmation of identity.High sensitivity and specificity; provides molecular weight information for identification.[15][19][22]Matrix effects can cause ion suppression; higher cost and complexity.[23]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Structural elucidation of unknown impurities; confirmation of starting material structure.Provides definitive structural information; non-destructive.[24][25]Lower sensitivity compared to MS; requires higher concentration of analyte.[24][26]

The Power of Orthogonality: A Self-Validating Workflow

Relying on a single analytical method, such as HPLC-UV, carries the inherent risk that an impurity may co-elute with the main peak or other components, rendering it invisible.[13] To mitigate this, a self-validating system employs two or more orthogonal methods —techniques that separate compounds based on different chemical or physical principles.[15][16]

A classic and highly effective orthogonal pairing is Reverse-Phase HPLC (separating based on polarity) with Liquid Chromatography-Mass Spectrometry (LC-MS), which provides an independent confirmation based on the mass-to-charge ratio.[15] If a peak appears pure by HPLC-UV but LC-MS reveals multiple components within that peak, a potential co-elution is identified.

Orthogonal_Method_Workflow cluster_primary Primary Method cluster_orthogonal Orthogonal Method P1 Sample Analysis (e.g., HPLC-UV) P2 Peak Purity Assessment P1->P2 Chromatogram Result Compare Results P2->Result O1 Sample Analysis (e.g., LC-MS) O2 Mass Spectrum Analysis O1->O2 Mass Data O2->Result Pass Pass Result->Pass Concordant (Purity Confirmed) Fail Fail Result->Fail Discordant (Investigate Co-elution)

Caption: Workflow illustrating the use of orthogonal methods for robust impurity detection.

Experimental Protocols and Method Validation

Protocol 1: HPLC-UV Method for Quantitation of a Known Starting Material

This protocol outlines the validation process for a method designed to quantify a specific residual starting material.

  • Specificity/Selectivity:

    • Prepare a solution of the API, a placebo (all formulation components except the API), and the known starting material impurity.

    • Inject each solution separately and then as a mixture into the HPLC system.

    • Causality: This step proves the method's ability to distinguish the starting material from the API and other components. The goal is to demonstrate baseline resolution between the starting material peak and the closest eluting peak.[27][30] A photodiode array (PDA) detector can be used to assess peak purity, ensuring the peak is spectrally homogeneous.[27]

  • Limit of Quantitation (LOQ) and Detection (LOD):

    • Prepare a series of increasingly dilute solutions of the starting material.

    • Determine the concentration at which the signal-to-noise ratio is approximately 10:1 (for LOQ) and 3:1 (for LOD).[30]

    • Causality: This establishes the lower limits of the method's reliability, ensuring it is sensitive enough to measure the impurity at or below the required reporting threshold.[31]

  • Linearity and Range:

    • Prepare at least five concentrations of the starting material, typically spanning from the LOQ to 150% of the specification limit.

    • Inject each concentration and plot the peak area against the concentration.

    • Causality: This demonstrates a direct, proportional relationship between the concentration and the instrument's response. A correlation coefficient (r²) of ≥0.995 is typically required to prove linearity.[30]

  • Accuracy:

    • Spike the drug product matrix with known amounts of the starting material at three different concentration levels (e.g., 80%, 100%, and 120% of the specification limit), with three replicates at each level.

    • Calculate the percent recovery for each sample.

    • Causality: Accuracy confirms the "trueness" of the results, showing how close the measured value is to the actual value, free from systemic error or bias from the sample matrix.[27]

  • Precision:

    • Repeatability: Analyze six independent preparations of the same sample on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the relative standard deviation (RSD) for the results.

    • Causality: This demonstrates the method's consistency and reliability under various normal operating conditions.[31]

Method Validation Workflow

Validation_Workflow Start Define Method's Intended Purpose Specificity Specificity & Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity LOQ LOD & LOQ Linearity->LOQ Accuracy Accuracy (Recovery) LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Report Final Validation Report Robustness->Report

Caption: A logical workflow for analytical method validation based on ICH Q2(R2).

Regulatory Thresholds and Acceptance Criteria

The entire analytical strategy is anchored to regulatory requirements. The ICH Q3A(R2) guideline establishes thresholds for impurities based on the maximum daily dose of the drug. These thresholds determine the action required.[3][9]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
(Data sourced from ICH Q3A(R2) Guideline)[9]
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be confirmed.[4]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[9]

Your analytical method's LOQ must be at or below the reporting threshold to be compliant.

Conclusion

Confirming the absence of starting materials is a non-negotiable aspect of drug development and manufacturing. It demands a rigorous, evidence-based approach that combines high-performance analytical technologies with a deep understanding of regulatory expectations. A strategy built on the principle of orthogonality, using multiple, validated analytical techniques, provides the highest degree of confidence. By explaining the causality behind each experimental choice—from method selection to validation parameters—scientists can construct a self-validating system that ensures the final product is not only compliant but, most importantly, safe and effective for the patient.

References

  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis.
  • Bernard, C. (n.d.). Chromatographic Approaches to Pharmaceutical Impurity Profiling. Walsh Medical Media.
  • Journal of Pharmaceutical Sciences and Research. (n.d.). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Separation Science. (n.d.). Detection and Quantification Challenges of Trace Level Impurities in Pharmaceutical Products - Mutagenic Nitrosamines and Beyond.
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Lab Manager. (n.d.). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications.
  • Separation Science. (n.d.). Trace Level Impurities in Pharmaceuticals.
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
  • SynThink. (n.d.). The Complexities of Pharmaceutical Impurity Characterization: Challenges and Solutions.
  • Toref. (n.d.). 5 Methods for Impurity Profiling in Pharmaceuticals.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
  • RAPS. (2013). EMA Finalizes Guideline on Starting Materials Used in Manufacture of Non-Recombinant Biologics.
  • European Medicines Agency. (2016). Guideline on the chemistry of active substances.
  • ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
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  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II.
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  • Chromatography Online. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
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  • U.S. Food and Drug Administration. (n.d.). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers.
  • YouTube. (2025). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities.
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
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  • ScienceDaily. (2017). Detection for the masses.
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Diethyl 1,1-cyclobutanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Diethyl 1,1-cyclobutanedicarboxylate (CAS No. 3779-29-1), a common reagent in organic synthesis. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring the protection of personnel and the environment.

Understanding the Chemical Profile and Associated Hazards

Before initiating any disposal procedure, a thorough understanding of the chemical's properties is paramount. This compound is a combustible liquid.[1][2] While some safety data sheets (SDS) classify it as not a hazardous substance or mixture under specific regulations, it is crucial to handle it with care due to its combustibility and the potential for hazards that have not been fully investigated.[1][3] The primary route of disposal recommended by manufacturers is incineration, which underscores the need for professional handling.[4]

Key Safety Considerations:

  • Combustibility: The compound is a combustible liquid, meaning it can ignite, particularly when heated or exposed to ignition sources.[1][5]

  • Inhalation: Vapors may cause respiratory irritation.[4]

  • Contact: Avoid contact with skin and eyes.[6]

  • Environmental: Do not allow the product to enter drains, as its environmental impact has not been fully determined.[1][4]

Hazard Classification Description Primary Mitigation Strategy
Flammable Liquid, Category 4 Combustible liquid[1]Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated area.[1]
Specific target organ toxicity — single exposure May cause respiratory irritation[4]Use in a well-ventilated area or with local exhaust. Wear appropriate respiratory protection if necessary.[4]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound.

Step 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure all appropriate personal protective equipment is worn. This is a non-negotiable first line of defense against accidental exposure.

  • Gloves: Wear appropriate chemical-resistant gloves. Inspect them for integrity before use.[4]

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Ventilation: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[3]

Step 2: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is suitable.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound." Include the date the waste was first added to the container.

  • No Mixing: Do not mix this waste with other chemical waste streams, especially strong acids, bases, or oxidizing agents, to prevent unforeseen reactions.[7] Keep halogenated and non-halogenated solvent wastes separate.[8][9]

Step 3: Handling of Contaminated Materials

Any materials that come into contact with this compound must be treated as contaminated waste.

  • Solid Waste: Items such as gloves, absorbent pads, and weighing papers should be collected in a separate, sealed bag or container and labeled as "Solid Waste Contaminated with this compound."[10]

  • Sharps: Contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-proof sharps container.[9]

  • Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and treated as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste, in accordance with institutional policy.

Step 4: Storage of Waste

Proper storage of chemical waste is crucial to maintain a safe laboratory environment while awaiting pickup by a licensed disposal company.

  • Storage Location: Store the waste container in a designated, secure area that is away from heat and ignition sources.[10] The storage area should have secondary containment to prevent the spread of spills.[10]

  • Container Integrity: Keep the waste container tightly closed except when adding waste.[3][8] Do not overfill containers; a headspace of at least 10% is recommended to allow for vapor expansion.[10]

Step 5: Final Disposal

The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.

  • Incineration: The recommended method of disposal is to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.[4] This high-temperature process ensures the complete destruction of the compound into less harmful components.

  • Licensed Contractor: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste by a certified hazardous waste contractor.[4][10] Never attempt to dispose of this chemical down the drain or in regular trash.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Waste Container (HDPE or Glass) B->C D Label Container: 'Hazardous Waste' + Chemical Name & Date C->D E Collect Liquid Waste D->E F Collect Contaminated Solids (in a separate, labeled bag) E->F G Triple-Rinse Empty Containers & Collect Rinsate F->G H Store in Designated, Secure Area G->H I Ensure Secondary Containment H->I J Keep Container Tightly Closed I->J K Contact EHS for Pickup J->K L Licensed Waste Disposal Service K->L M Incineration with Afterburner & Scrubber L->M

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: Evacuate non-essential personnel from the immediate area.[4]

  • Ventilate: Ensure adequate ventilation.

  • Containment: For small spills, absorb the chemical with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collection: Carefully sweep up or shovel the absorbed material into a suitable, closed container for disposal.[4]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the spill to your institution's EHS office.

Conclusion

The proper disposal of this compound is a multi-step process that demands careful attention to detail. By adhering to the procedures outlined in this guide, laboratory personnel can ensure a safe working environment, maintain regulatory compliance, and protect the environment. Always consult your institution's specific waste management policies and the manufacturer's most recent Safety Data Sheet.

References

  • MSDS of Diethyl-1,1-cyclobutanedicarboxylate. (2022-06-15).
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US).
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11). GAIACA.
  • How to Dispose of Chemical Waste and Laboratory Waste. (2019-06-19). Hazardous Waste Experts.
  • Properly Managing Chemical Waste in Laboratories. Ace Waste.
  • This compound - Organic Syntheses Procedure. Organic Syntheses.
  • SAFETY DATA SHEET - this compound. (2024-02-18). Fisher Scientific.

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Navigating the Safe Handling of Diethyl 1,1-cyclobutanedicarboxylate: A Practical Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation is matched by our dedication to safety. This guide provides essential, field-tested guidance on the appropriate personal protective equipment (PPE) for handling Diethyl 1,1-cyclobutanedicarboxylate (CAS No. 3779-29-1). Moving beyond a simple checklist, we will explore the rationale behind each safety measure, ensuring a deep, procedural understanding that fosters a culture of safety and scientific excellence.

Hazard Assessment: Understanding the "Why" Behind the "What"

This compound is a colorless liquid utilized in various organic synthesis applications.[1] While its toxicological properties have not been fully investigated, a comprehensive review of available safety data sheets (SDS) reveals a consensus on its primary hazards and handling requirements.[2][3]

Some suppliers classify this chemical as a combustible liquid and a potential irritant to the skin, eyes, and respiratory tract.[3][4][5] Notably, aggregated GHS (Globally Harmonized System) information shows some variance, with a portion of reports not meeting the criteria for hazard classification.[5] In situations with conflicting data, the principle of "As Low As Reasonably Practicable" (ALARP) dictates a conservative approach. We must default to the highest reported hazard level to ensure personnel safety. Therefore, all handling procedures should assume the potential for irritation and combustibility.

Key Physical and Chemical Properties:

  • Physical State: Liquid[1]

  • Boiling Point: 96 - 98 °C / 204.8 - 208.4 °F[1]

  • Hazards: Combustible liquid, potential for skin, eye, and respiratory irritation.[3][4][5]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it is dictated by the nature and scale of the operation. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

Task Engineering Controls Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection General laboratory ventilationSafety glasses with side shieldsNot required (unless risk of splash)Laboratory coatNot required
Weighing/Transfer (Small Scale, <100 mL) Chemical fume hood or local exhaust ventilationSafety glasses with side shields conforming to EN166 or NIOSH standards[2]Nitrile or other appropriate chemical-resistant glovesLaboratory coatNot typically required if handled in a fume hood
Reaction Setup/Workup (Bench Scale) Chemical fume hoodChemical safety gogglesChemical-resistant gloves (inspect before use)[2]Laboratory coatNot typically required if handled in a fume hood
Large Scale Transfer (>1L) or Splash Risk Chemical fume hoodChemical safety goggles and face shieldChemical-resistant glovesChemical-resistant apron over a laboratory coatRecommended if ventilation is inadequate (e.g., NIOSH-approved respirator with organic vapor cartridges)[2]
Spill Cleanup Ensure adequate ventilationChemical safety goggles and face shieldHeavy-duty chemical-resistant glovesImpervious clothing or coveralls[2][6]NIOSH-approved respirator with organic vapor cartridges[1][2]

Operational Plan: Safe Handling and Disposal

Adherence to proper procedure is paramount for safety. The following step-by-step guides for handling and disposal are designed to minimize exposure and risk.

Protocol for Safely Transferring this compound
  • Preparation: Before handling, ensure a chemical fume hood is operational and the work area is clear of clutter and ignition sources.[3] Confirm the location of the nearest safety shower and eyewash station.[7]

  • PPE Donning: Put on a laboratory coat, followed by safety glasses with side shields or goggles. Finally, don a pair of appropriate chemical-resistant gloves, ensuring they are inspected for any signs of degradation or puncture before use.[2]

  • Chemical Handling: Place the sealed container of this compound inside the fume hood. Uncap the container slowly.

  • Transfer: Use a clean pipette or graduated cylinder to transfer the required volume. Perform all transfers over a secondary containment tray to catch any potential drips or spills.

  • Completion: Securely recap the chemical container. Wipe down any minor drips on the exterior of the container or work surface with a suitable absorbent material.

  • PPE Doffing: Remove gloves using the proper technique to avoid touching the outer, contaminated surface with bare skin.[2] Dispose of them in the designated waste container. Remove your lab coat and wash your hands thoroughly with soap and water.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.[8]

  • Liquid Waste: Collect all surplus and non-recyclable solutions in a designated, labeled, and sealed hazardous waste container.

  • Contaminated Solids: Used gloves, absorbent materials from spills, and contaminated weighing papers should be collected in a separate, sealed waste container labeled as solid hazardous waste.

  • Empty Containers: Dispose of the original container as unused product unless thoroughly decontaminated.[2]

  • Final Disposal: All waste must be handled by a licensed professional waste disposal service.[2][7] Do not empty into drains.[2]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE & Engineering Controls cluster_outcome Final Action Start Start: Plan to Handle This compound Task Identify Task: - Weighing - Transfer - Reaction - Spill Cleanup Start->Task Scale Determine Scale: <100 mL or >100 mL? Task->Scale Evaluate Task Characteristics Respirator Add: NIOSH-Approved Respirator Task->Respirator Spill Cleanup Hood Primary Engineering Control: Use Chemical Fume Hood Scale->Hood All tasks BasePPE Minimum PPE: - Lab Coat - Safety Glasses with Side Shields - Chemical-Resistant Gloves Goggles Upgrade to: Chemical Goggles BasePPE->Goggles For reaction setup or workup Proceed Proceed with Task BasePPE->Proceed For small scale (<100mL) weighing/transfer Hood->BasePPE For all tasks in hood FaceShield Add: Face Shield Goggles->FaceShield If significant splash risk Goggles->Proceed FaceShield->Proceed Respirator->Proceed

Caption: PPE selection workflow for this compound.

References

  • MSDS of Diethyl-1,1-cyclobutanedicarboxylate. (2022-06-15). Capot Chemical Co., Ltd.[Link]
  • This compound | C10H16O4 | CID 77410.
  • This compound - Organic Syntheses Procedure.Organic Syntheses.[Link]
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06). Provista.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.